Titanium(II) oxide
Description
Properties
IUPAC Name |
oxotitanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O.Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIDPMRJRNCKJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ti] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TiO, OTi | |
| Record name | Titanium(II) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Titanium(II)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065253 | |
| Record name | Titanium oxide (TiO) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
63.866 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12035-95-9, 51745-87-0, 12065-65-5, 12137-20-1, 12035-94-8 | |
| Record name | Titanium oxide (Ti3O) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51745-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium oxide (Ti3O5) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12065-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium monoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12137-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium oxide (Ti2O) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium oxide (TiO) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012137201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium oxide (TiO) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium oxide (TiO) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of non-stoichiometric Titanium(II) oxide"
An In-Depth Technical Guide to the Synthesis of Non-Stoichiometric Titanium(II) Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthesis methods for producing non-stoichiometric this compound (TiOx, where x is typically less than 1). Non-stoichiometric titanium oxides, including Magnéli phases (TinO2n−1), are gaining significant attention due to their unique electrical, optical, and catalytic properties, which differ substantially from their stoichiometric counterpart, TiO2. These properties make them promising materials for applications in catalysis, energy storage, and sensing. This document details the experimental protocols for several key synthesis techniques, presents quantitative data in a structured format, and visualizes the workflows for clarity and reproducibility.
Overview of Synthesis Methods
The synthesis of non-stoichiometric titanium oxides involves the controlled reduction of titanium dioxide (TiO2) or the direct reaction of titanium metal with an oxygen source under specific conditions. The choice of method influences the resulting phase, stoichiometry, particle size, and morphology of the final product. The most common methods include solid-state reaction, carbothermal reduction, hydrothermal synthesis, and mechanochemical synthesis.
Data Presentation: Synthesis Parameter Comparison
The following table summarizes the key experimental parameters and outcomes for the different synthesis methods used to produce non-stoichiometric titanium oxides.
| Synthesis Method | Precursor Materials | Typical Stoichiometry (TiOx) | Temperature Range | Atmosphere | Key Equipment | Primary Outcome/Phase |
| Solid-State Reaction | Titanium (Ti) powder, Titanium Dioxide (TiO2) powder | 0.7 < x < 1.25 | 1500 - 1700 °C | Vacuum or Inert (Argon) | High-temperature tube furnace | Crystalline TiOx powder |
| Carbothermal Reduction | Titanium Dioxide (TiO2) powder, Carbon source (e.g., carbon black, biopolymers) | 0 < x < 1 (as TiCxO1-x) | 900 - 1550 °C | Vacuum or Inert (Argon) | High-temperature tube furnace | TiCxO1-x, Magnéli phases (e.g., Ti4O7) |
| Hydrothermal Synthesis | Titanium (Ti) foil/plate, Selenious acid (H2SeO3), Sodium hydroxide (B78521) (NaOH) | x ≈ 0.84 | 150 - 200 °C | Aqueous solution | Teflon-lined stainless steel autoclave | Nanostructured TiOx film on Ti substrate |
| Mechanochemical Synthesis | Titanium (Ti) powder, Titanium Dioxide (TiO2) powder | 0.92 < x < 1.19 | Room Temperature | Air or Inert (Argon) | High-energy planetary ball mill | Nanocrystalline TiOx powder |
Experimental Protocols & Workflows
This section provides detailed methodologies for the key synthesis routes. Each protocol is accompanied by a workflow diagram generated using Graphviz to illustrate the sequence of operations.
Solid-State Reaction
This method involves the high-temperature reaction between titanium metal and titanium dioxide in a controlled atmosphere to form titanium monoxide with a specific stoichiometry.
Experimental Protocol:
-
Precursor Preparation: Weigh stoichiometric amounts of high-purity titanium (Ti) powder and titanium dioxide (TiO2) powder. The molar ratio of Ti to TiO2 will determine the final stoichiometry of the TiOx product.
-
Mixing: Thoroughly mix the powders in a mortar and pestle or a ball mill to ensure a homogeneous mixture.
-
Pelletization: Press the mixed powder into a pellet using a hydraulic press to ensure good contact between reactant particles.
-
Sintering: Place the pellet in an alumina (B75360) or molybdenum crucible and load it into a high-temperature tube furnace.
-
Heat Treatment: Evacuate the furnace to a high vacuum (e.g., 10⁻³ Pa) or purge with an inert gas like argon. Heat the sample to a temperature between 1500°C and 1700°C and hold for an extended period (e.g., 24-70 hours) to allow the reaction to complete.[1]
-
Cooling: Slowly cool the furnace back to room temperature.
-
Characterization: The resulting pellet is the non-stoichiometric this compound. It can be ground into a powder for characterization by techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).
Carbothermal Reduction
This process uses carbon as a reducing agent to remove oxygen from titanium dioxide at high temperatures, leading to the formation of titanium oxycarbide or reduced titanium oxides like the Magnéli phases.[2][3]
Experimental Protocol:
-
Precursor Preparation: Prepare a mixture of nano-sized titanium dioxide (TiO2) and a carbon source. The carbon source can be carbon black or a pyrolyzed biopolymer like chitin.[2] The molar ratio of TiO2 to C is critical; ratios from 1:3 to 1:12 are commonly explored.[2]
-
Mixing: For a biopolymer source, create a gel by mixing the powders with water, followed by manual extrusion.[2] For carbon black, dry mixing is sufficient.
-
Loading: Place the mixture or extruded shapes into a graphite (B72142) crucible and load it into a high-temperature tube furnace.
-
Heat Treatment: Evacuate the furnace to a high vacuum or flow an inert gas (e.g., Argon at 0.5 L/min).[4] The reaction pathway is temperature-dependent:
-
Cooling: After the reaction time, cool the furnace to room temperature under the inert atmosphere.
-
Characterization: The resulting black powder is the non-stoichiometric titanium oxide/oxycarbide product, ready for analysis.
Hydrothermal Synthesis
This method uses a low-temperature aqueous process to grow nanostructured non-stoichiometric titanium monoxide films directly onto a titanium substrate.[5][6]
Experimental Protocol:
-
Substrate Preparation: Start with a titanium (Ti) foil or plate. Clean the surface by ultrasonic etching in a solution containing H2O, HNO3, and HF, followed by rinsing with deionized water and air-drying.[7]
-
Solution Preparation: Prepare an aqueous solution of selenious acid (H2SeO3), typically in the range of 0.1–0.3 mol L⁻¹. Adjust the pH to approximately 9.0 using a NaOH solution.[8]
-
Hydrothermal Reaction: Place the cleaned Ti substrate into a Teflon-lined stainless steel autoclave. Fill the autoclave with the prepared solution.
-
Heating: Seal the autoclave and heat it in an oven to a temperature between 150°C and 180°C for a duration of 15 hours.[7][8]
-
Cooling and Washing: After the reaction, allow the autoclave to cool to room temperature. Remove the Ti substrate, which is now coated with a film. Wash it thoroughly with deionized water and dry it.
-
Post-Annealing (Optional): The film can be annealed in an oxygen-containing atmosphere at around 350°C for 2 hours to further modify its properties.[8]
-
Characterization: The resulting product is a nanostructured film of TiO0.84 on the Ti substrate.[6]
Mechanochemical Synthesis
This solvent-free, room temperature method uses high-energy ball milling to induce a solid-state reaction between titanium and titanium dioxide powders, producing nanocrystalline TiOx.[1]
Experimental Protocol:
-
Precursor Preparation: Weigh commercial Ti (hcp) and TiO2 (rutile) powders. Molar ratios of Ti:TiO2 can be varied, for example, 1:1, 1.10:1, or 1.25:1, to target different stoichiometries.[1]
-
Milling: Load the powder mixture into a high-energy planetary ball mill (e.g., Fritsch Pulverisette 5) with grinding bowls and balls made of a hard material like zirconia.[1]
-
Atmosphere Control: The milling can be performed in either air or an inert argon atmosphere.[1]
-
Milling Process: Mill the mixture for a set duration, typically up to 2 hours. The high-energy impacts from the milling balls provide the energy to initiate the chemical reaction.[1]
-
Post-Annealing (Optional): The resulting nanocrystalline TiOx powder can be annealed in a vacuum at 900-1000°C for 24 hours to increase crystallinity and potentially transform the phase from cubic to monoclinic.[1]
-
Characterization: The final product is a nanocrystalline powder of non-stoichiometric titanium monoxide.
Characterization of Non-Stoichiometric Titanium Oxides
Confirming the synthesis of the desired non-stoichiometric phase and understanding its properties requires a suite of characterization techniques.
-
X-ray Diffraction (XRD): This is the primary technique used to identify the crystalline phases present in the synthesized material. It helps distinguish between different titanium oxide phases (e.g., TiO, Ti2O3, Magnéli phases) and determine lattice parameters, which can be indicative of non-stoichiometry.[9]
-
Scanning Electron Microscopy (SEM): SEM is used to analyze the surface morphology, particle size, and shape of the synthesized powders or films.[9]
-
Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX provides elemental analysis, allowing for the determination of the titanium-to-oxygen ratio to confirm the material's stoichiometry.[9]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to investigate the chemical composition and oxidation states of titanium (e.g., Ti²⁺, Ti³⁺, Ti⁴⁺), which is crucial for verifying the presence of reduced titanium species in non-stoichiometric oxides.[9]
-
Raman Spectroscopy: This technique provides information about the vibrational properties and phase composition of the material. It is highly sensitive to the local crystal structure and can be used to differentiate between various TiO2 polymorphs and reduced oxide phases.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. open.clemson.edu [open.clemson.edu]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Hydrothermal synthesis and characterization of nanostructured titanium monoxide films - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08463K [pubs.rsc.org]
- 6. Hydrothermal synthesis and characterization of nanostructured titanium monoxide films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Crystal Structure of Rock Salt Titanium Monoxide (TiO)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Titanium monoxide (TiO) is a technologically significant transition metal oxide known for its unique electronic, thermoelectric, and superconducting properties.[1] It exists in several polymorphs, with the cubic rock salt (NaCl-type) structure being a prominent phase.[2] A defining characteristic of rock salt TiO is its pronounced non-stoichiometry, with a wide composition range from approximately TiO₀.₇ to TiO₁.₂₅.[3][4] This non-stoichiometry results in a remarkably high concentration of structural vacancies—up to 15%—on both the titanium and oxygen sublattices, which fundamentally influences its physical and chemical properties.[4][5] This guide provides a comprehensive overview of the crystal structure of rock salt TiO, including its crystallographic data, the critical role of defects, and detailed experimental protocols for its synthesis and characterization.
Crystallographic and Structural Data
Rock salt TiO crystallizes in the cubic Fm-3m space group, analogous to the structure of sodium chloride.[6] In this arrangement, titanium (Ti²⁺) and oxygen (O²⁻) ions occupy alternating positions in a face-centered cubic (FCC) lattice. Each ion is octahedrally coordinated, with every Ti²⁺ ion bonded to six equivalent O²⁻ ions and vice versa.[6] The resulting structure is a three-dimensional network of corner and edge-sharing TiO₆ and OTi₆ octahedra.
The lattice parameter of rock salt TiO is sensitive to its stoichiometry and the presence of vacancies. Reported values typically range from 4.17 Å to 4.29 Å.[3][6][7] A summary of the key crystallographic data is presented in Table 1.
Table 1: Crystallographic Data for Rock Salt TiO
| Parameter | Value | Reference(s) |
| Crystal System | Cubic | [3][6] |
| Space Group | Fm-3m (No. 225) | [6] |
| Lattice Parameter (a) | 4.174 - 4.29 Å | [3][6] |
| Cell Volume | ~78.92 ų (for a = 4.29 Å) | [6] |
| Formula Units (Z) | 4 | [5] |
| Coordination Geometry | Octahedral (Ti-O₆ and O-Ti₆) | [6] |
| Ti-O Bond Length | ~2.14 Å | [6] |
The Role of Non-Stoichiometry and Defects
The most distinctive feature of the rock salt TiO phase is its inherent defect structure. Unlike many crystalline materials, TiO is stable at ambient conditions only when a significant number of structural vacancies are present.[1][5] These are primarily Schottky defects, meaning there are equal numbers of vacancies on the cation (Ti) and anion (O) sites, maintaining the overall 1:1 stoichiometry of the solid.[5]
The presence of these vacancies causes the experimentally measured density of TiO to be significantly lower than the theoretical density calculated from the lattice parameters assuming a perfect, defect-free crystal.[5] This discrepancy provides direct evidence for the high vacancy concentration.
Table 2: Comparison of Theoretical and Measured Density for Stoichiometric TiO
| Parameter | Value | Reference(s) |
| Lattice Parameter (a) | 4.18 Å | [5] |
| Calculated Theoretical Density | 5.16 g/cm³ | [5] |
| Experimentally Measured Density | 4.62 g/cm³ | [5] |
| Conclusion | The lower measured density indicates the presence of numerous Schottky defects (vacancies). | [5] |
Experimental Protocols
Synthesis of Rock Salt TiO via Solid-State Reaction
A reliable method for synthesizing phase-pure, stoichiometric rock salt TiO involves the solid-state reaction of titanium powder with an oxygen source, such as potassium perchlorate (B79767) (KClO₄), in a sealed, evacuated environment.[3][7] This method allows for precise control over the oxygen content.
Methodology:
-
Reactant Preparation: Weigh stoichiometric amounts of high-purity titanium powder (99.99%) and KClO₄ powder (99.99%). For a Ti:O molar ratio of 1:1, approximately 0.1160 g of Ti and 0.0840 g of KClO₄ are used.[3][7]
-
Mixing: Thoroughly mix the powders.
-
Encapsulation: Place the mixture into a quartz tube.
-
Evacuation and Sealing: Evacuate the quartz tube to a pressure below 10⁻³ bar and flame-seal it.[3][7]
-
Thermal Treatment: Heat the sealed tube in a furnace to 1273 K (1000 °C) for a sufficient duration to ensure complete reaction.[3][7]
-
Cooling and Retrieval: After the reaction, cool the tube to room temperature and carefully break it open to retrieve the TiO product. The byproduct, KCl, can be washed away if necessary.
Structural Characterization by Powder X-ray Diffraction (PXRD)
PXRD is the primary technique used to confirm the crystal structure and determine the lattice parameters of the synthesized TiO.
Methodology:
-
Sample Preparation: Finely grind the synthesized TiO powder to ensure random orientation of the crystallites. Mount the powder onto a sample holder.
-
Data Collection: Record the diffraction pattern using a powder diffractometer. Typical settings involve using CoKα (λ = 1.59021 Å) or CuKα (λ = 1.54 Å) radiation over a 2θ range of 20° to 85°.[7][8]
-
Data Analysis:
-
Identify the positions (2θ values) of the diffraction peaks.
-
Index the peaks to a cubic crystal system. The main peaks for rock salt TiO correspond to the (111), (200), (220), (311), and (222) crystallographic planes.[7]
-
Perform a Rietveld refinement of the diffraction pattern to determine the precise lattice parameter (a) and confirm the Fm-3m space group. The obtained pattern can be compared against standard diffraction data, such as PDF #89-3660.[3][7]
-
Visualizations
The following diagrams illustrate the crystal structure of rock salt TiO and the experimental workflow for its synthesis and characterization.
Figure 1: Unit cell diagram of the rock salt (NaCl-type) crystal structure of TiO.
Figure 2: Experimental workflow for the synthesis and characterization of rock salt TiO.
Conclusion
The rock salt phase of titanium monoxide is a compelling material defined by its cubic Fm-3m crystal structure and, most notably, its intrinsically defective nature. The high concentration of ordered vacancies on both titanium and oxygen sublattices is a fundamental aspect of its structure, distinguishing it from ideal crystalline solids and profoundly influencing its properties. Understanding the interplay between its ideal rock salt lattice, non-stoichiometry, and defect chemistry is crucial for researchers and scientists aiming to harness the unique characteristics of TiO in various technological applications. The experimental methods outlined provide a robust framework for the controlled synthesis and accurate structural verification of this important material.
References
- 1. arxiv.org [arxiv.org]
- 2. Titanium - Wikipedia [en.wikipedia.org]
- 3. Enhanced Superconductivity in Rock-Salt TiO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sarthaks.com [sarthaks.com]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Nanoscale TiO2 and Study of the Effect of Their Crystal Structure on Single Cell Response - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Band Structure of Titanium(II) Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(II) oxide (TiO), also known as titanium monoxide, is a fascinating transition metal oxide with a unique electronic structure that sets it apart from the more commonly studied titanium dioxide (TiO₂). Exhibiting a defect rock salt crystal structure, TiO is characterized by the presence of a significant number of vacancies on both the titanium and oxygen sublattices, even in its stoichiometric form. This inherent non-stoichiometry plays a crucial role in defining its electronic properties, leading to metallic conductivity. Understanding the intricate details of its electronic band structure is paramount for leveraging its potential in various applications, including as a component in novel catalytic materials and electronic devices. This guide provides a comprehensive overview of the theoretical and experimental investigations into the electronic band structure of TiO, offering valuable insights for researchers in materials science and related fields.
Fundamental Properties of this compound
This compound is a non-stoichiometric compound with a composition that can range from TiO₀.₇ to TiO₁.₃. In its stoichiometric form (TiO), approximately 15% of both the titanium and oxygen lattice sites are vacant. This high concentration of vacancies is a defining feature of TiO and is critical to its electronic and physical properties. The material typically appears as bronze-colored crystals and possesses a cubic rock salt (NaCl-type) crystal structure.
| Property | Value |
| Crystal Structure | Cubic (Rock Salt) |
| Non-stoichiometric Range | TiO₀.₇ - TiO₁.₃ |
| Vacancy Concentration (stoichiometric) | ~15% on both Ti and O sites |
| Appearance | Bronze crystals |
| Conductivity | Metallic |
Theoretical Investigations of the Electronic Band Structure
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic band structure of TiO. These calculations provide a foundational understanding of the orbital contributions to the electronic states and the nature of chemical bonding.
Computational Approaches
First-principles calculations are essential for modeling the electronic structure of materials like TiO. The following workflow outlines a typical computational approach using DFT.
Caption: A generalized workflow for DFT calculations of the electronic band structure.
A common approach involves using the Generalized Gradient Approximation (GGA) for the exchange-correlation functional. To better account for the strong electron correlation effects associated with the titanium d orbitals, the GGA+U method or hybrid functionals are often employed. These advanced methods can provide a more accurate description of the electronic properties.
Band Structure and Density of States
Theoretical calculations consistently show that stoichiometric TiO is metallic, with no band gap. The Fermi level intersects with the Ti 3d bands, leading to a finite density of states at the Fermi energy, which is the hallmark of a metal.
Key Features of the Calculated Electronic Structure:
-
Valence Band: The valence band is primarily composed of O 2p orbitals, with some contribution from Ti 3d orbitals, indicating a degree of covalent bonding.
-
Conduction Band: The conduction band is dominated by Ti 3d states.
-
Metallic Nature: The overlap between the Ti 3d and O 2p bands and the partial filling of the Ti 3d bands result in the metallic character of TiO.
A study on disordered titanium monoxide (TiO𝑦) has shown that an increase in oxygen content leads to a decrease in the electron density of states near the Fermi level.[1]
Experimental Probes of the Electronic Structure
Experimental techniques provide crucial validation for theoretical models and offer direct insights into the electronic properties of materials. For TiO, X-ray Photoelectron Spectroscopy (XPS) is a key technique for investigating the valence band structure.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that measures the kinetic energy of electrons ejected from a material upon irradiation with X-rays. The resulting spectrum provides information about the elemental composition, chemical states, and the electronic structure of the valence band.
Experimental Protocol for XPS of Transition Metal Oxides:
A typical XPS experiment involves the following steps:
Caption: A simplified workflow for an XPS experiment.
Analysis of the TiO Valence Band:
XPS studies of passive films on titanium, which contain small amounts of TiO, have provided some insights into its valence band structure.[2] The valence band spectrum of TiO is expected to show features arising from the O 2p orbitals and the hybridized Ti 3d - O 2p states. A peak at lower binding energy, closer to the Fermi level, can be attributed to the metallic Ti 3d states.
| Feature in XPS Valence Band | Orbital Contribution |
| ~1 eV | Ti 3d (metallic substrate) |
| 3-10 eV | O 2p and hybridized O 2p-Ti 3d states |
Electrical Transport Properties
The metallic nature of TiO, predicted by theoretical calculations, is confirmed by experimental measurements of its electrical transport properties.
| Transport Property | Observation for TiO |
| Electrical Resistivity | Exhibits a positive temperature coefficient, characteristic of a metal. The resistivity is sensitive to the stoichiometry. |
| Seebeck Coefficient | Varies with composition, with values ranging from positive to negative, indicating a complex interplay of charge carriers. |
| Hall Coefficient | Expected to be small, consistent with a high carrier concentration in a metallic conductor. |
Early studies on the electrical properties of TiO (from TiO₀.₈ to TiO₁.₂₅) have shown that it is metallic and exhibits weak paramagnetism.[3] The resistivity of stoichiometric TiO can be described as the sum of a large residual resistivity and a temperature-dependent part with a positive slope, which is typical for a metal.[3]
Synthesis of High-Quality Single Crystals
The ability to synthesize high-quality single crystals is crucial for many experimental techniques that probe the intrinsic electronic structure of a material, such as Angle-Resolved Photoemission Spectroscopy (ARPES). While ARPES data for TiO is scarce, the synthesis of single crystals is a prerequisite for such measurements.
Common Single Crystal Growth Techniques:
-
Floating Zone Method: This technique is suitable for growing large, high-purity single crystals of refractory materials like TiO.
-
Flux Growth: This method involves dissolving the material in a suitable flux at high temperatures and then slowly cooling to allow for crystal growth.
The synthesis of stoichiometric single crystals of TiO is challenging due to its high melting point and the tendency for non-stoichiometry.
Conclusion
The electronic band structure of this compound is characterized by its metallic nature, a direct consequence of its defect rock salt crystal structure and the significant concentration of vacancies. Theoretical calculations, primarily using DFT, have provided a solid framework for understanding the contributions of Ti 3d and O 2p orbitals to its electronic states. While experimental data, particularly from advanced techniques like ARPES, remains limited, existing XPS and electrical transport measurements corroborate the theoretical predictions of metallic behavior. Further research focusing on the synthesis of high-quality single crystals and their characterization with modern spectroscopic techniques will be invaluable in further unraveling the intricate details of TiO's electronic structure and unlocking its potential for future applications.
References
An In-Depth Technical Guide to the Thermodynamic Stability of Titanium(II) Oxide Phases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(II) oxide (TiO), or titanium monoxide, is a fascinating material characterized by a complex landscape of crystallographic phases and non-stoichiometry. Its thermodynamic stability is a critical factor influencing its physical and chemical properties, which are of interest in various fields, including materials science and potentially as a component in biomedical applications. This technical guide provides a comprehensive overview of the thermodynamic stability of different TiO phases, detailing their properties, synthesis, and the interplay of vacancies, temperature, and pressure that governs their existence.
Core Concepts: The Role of Vacancies and Polymorphism
Unlike many simple oxides, titanium monoxide is most stable at ambient conditions not as a perfect crystal but as a structure riddled with a significant number of vacancies on both the titanium and oxygen sublattices. In its stoichiometric form (TiO), approximately 15-16% of both Ti and O sites are vacant[1]. This high concentration of defects is a defining feature of TiO and plays a crucial role in the relative stability of its various polymorphs.
The primary phases of this compound include:
-
Cubic (Rock Salt) β-TiO: A high-temperature, disordered phase with a cubic rock salt structure (space group Fm-3m). The vacancies are randomly distributed throughout the crystal lattice[1]. This phase is generally metastable at lower temperatures.
-
Monoclinic α-TiO: A low-temperature, ordered phase that forms from the cubic phase upon slow cooling. This structure results from the ordering of the titanium and oxygen vacancies into a monoclinic superstructure (space group C2/m). This ordered arrangement is thermodynamically more stable than the disordered cubic phase at ambient conditions.
-
Hexagonal ε-TiO and H-TiO: Vacancy-free hexagonal phases that become thermodynamically stable at high pressures. The ε-TiO phase is stable at lower pressures, transitioning to the denser H-TiO phase at approximately 28 GPa.
Thermodynamic Data of TiO Phases
The thermodynamic stability of a phase is quantified by its Gibbs free energy of formation (ΔG°f), which is related to its enthalpy of formation (ΔH°f) and standard entropy (S°). A more negative ΔG°f indicates greater stability. The following tables summarize the available thermodynamic data for the key phases of this compound. It is important to note that the data is a combination of experimental values and theoretical calculations from ab initio studies.
| Phase | Crystal System | Vacancy Status | Standard Enthalpy of Formation (ΔH°f) (kJ/mol) | Standard Gibbs Free Energy of Formation (ΔG°f) (kJ/mol) | Standard Molar Entropy (S°) (J/mol·K) | Data Source |
| α-TiO | Monoclinic | Ordered Vacancies | -542.66 | -513.377 | 34.77 | [2] (Experimental) |
| β-TiO | Cubic | Disordered Vacancies | -538.48 | Not specified | 39.56 (at 298.15 K) | (Theoretical/Calculated) |
| ε-TiO | Hexagonal | Vacancy-Free | Not specified (Theoretically most stable at 0 K, 0.1 MPa) | Not specified | Not specified | (Theoretical) |
| H-TiO | Hexagonal | Vacancy-Free | Not specified (Becomes stable > 28 GPa) | Not specified | Not specified | (Theoretical) |
Note: The values for β-TiO are often calculated and can vary. The stability of ε-TiO and H-TiO is primarily discussed in the context of high-pressure conditions, and standard formation enthalpies are not typically reported.
Phase Relationships and Stability
The stability of TiO phases is a dynamic interplay of temperature, pressure, and vacancy concentration. The following diagram illustrates the logical relationships between the major phases.
At high temperatures (above 1600 K), the disordered cubic β-TiO phase is entropically favored. Upon slow cooling or annealing at temperatures below this, the vacancies tend to order, leading to the formation of the more stable monoclinic α-TiO phase. At ambient pressure and low temperatures, the monoclinic α-TiO is considered the ground state. However, the application of high pressure can induce transitions to vacancy-free hexagonal phases. The ε-TiO phase is stable at pressures above approximately 10 GPa, and it transforms into the denser H-TiO phase at pressures exceeding 28 GPa.
Experimental Protocols
Synthesis of this compound Phases
1. Synthesis of Disordered Cubic (β-TiO) and Ordered Monoclinic (α-TiO):
A common method to synthesize TiO is through the high-temperature reaction of titanium dioxide (TiO₂) and titanium metal in a vacuum or inert atmosphere.
-
Reactants: High-purity TiO₂ powder and titanium metal powder.
-
Procedure:
-
Stoichiometric amounts of TiO₂ and Ti are thoroughly mixed.
-
The mixture is pressed into a pellet.
-
The pellet is heated in a vacuum furnace to 1500-1600 °C. This high temperature promotes the formation of the disordered cubic β-TiO phase.
-
To obtain the ordered monoclinic α-TiO phase, the sample is subsequently annealed at a lower temperature (e.g., below 1290 K) for an extended period to allow for vacancy ordering. Rapid quenching from the high temperature can help retain the disordered cubic phase.
-
2. High-Pressure Synthesis of Hexagonal (ε-TiO and H-TiO) Phases:
High-pressure and high-temperature (HPHT) methods are necessary to synthesize the vacancy-free hexagonal phases. High-Pressure Torsion (HPT) is one such technique.
-
Starting Material: Monoclinic α-TiO powder.
-
High-Pressure Torsion (HPT) Procedure:
-
The α-TiO powder is placed between two anvils in an HPT apparatus.
-
A high pressure (in the range of several GPa) is applied to the sample.
-
One anvil is rotated relative to the other to introduce severe plastic deformation.
-
The combination of high pressure and shear strain can induce the phase transformation to the hexagonal ε-TiO or H-TiO phases, depending on the applied pressure.
-
Characterization Techniques
1. X-ray Diffraction (XRD):
XRD is the primary technique for identifying the crystal structure of the different TiO phases. The distinct crystallographic symmetries of the cubic, monoclinic, and hexagonal phases result in unique diffraction patterns.
2. Calorimetry:
Combustion calorimetry is a key experimental method for determining the enthalpy of formation of titanium oxides.
-
Principle: A known mass of the TiO sample is combusted in a high-pressure oxygen atmosphere within a bomb calorimeter. The heat released by the combustion reaction is absorbed by the surrounding water, and the temperature change is precisely measured.
-
Calculation: By knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated. From the heat of combustion and the known enthalpies of formation of the combustion products (typically TiO₂), the enthalpy of formation of the initial TiO phase can be determined using Hess's Law.
Conclusion
The thermodynamic stability of this compound phases is a complex subject dominated by the interplay of crystal structure, vacancy concentration, temperature, and pressure. The monoclinic α-TiO, with its ordered vacancies, represents the most stable phase at ambient conditions. High temperatures favor the disordered cubic β-TiO phase, while high pressures lead to the formation of vacancy-free hexagonal structures. A thorough understanding of these thermodynamic relationships is essential for the controlled synthesis of specific TiO phases with desired properties for advanced material applications. Further experimental work to obtain a complete and consistent set of thermodynamic data for all TiO polymorphs would be highly valuable to the scientific community.
References
In-Depth Technical Guide to the Magnetic Properties of Substoichiometric Titanium Monoxide (TiO)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the magnetic properties of substoichiometric titanium monoxide (TiO_x_). Substoichiometric TiO is a fascinating material characterized by a high concentration of vacancies in both the titanium and oxygen sublattices, which fundamentally governs its electronic and magnetic behavior. This guide delves into the synthesis, experimental characterization, and theoretical understanding of its magnetic properties, presenting quantitative data in a structured format and detailing experimental methodologies.
Introduction to Substoichiometric Titanium Monoxide
Titanium monoxide (TiO) crystallizes in the rock-salt (NaCl) structure. Unlike many other oxides, TiO exists over a wide range of non-stoichiometry, typically from TiO_0.7_ to TiO_1.3_. This non-stoichiometry is accommodated by the presence of a significant number of vacancies on both the Ti and O sublattices. The concentration and ordering of these vacancies play a crucial role in determining the material's physical properties, including its magnetic behavior.
The magnetic properties of substoichiometric TiO are of significant interest due to the interplay between its metallic conductivity and the potential for localized magnetic moments arising from the defect structure. Understanding these properties is essential for applications where precise control of magnetic and electronic characteristics is required.
Synthesis of Substoichiometric TiO_x_
The synthesis of high-quality substoichiometric TiO_x_ samples with controlled stoichiometry is critical for reproducible magnetic property measurements. The primary methods employed are high-temperature solid-state reaction and arc melting.
High-Temperature Solid-State Reaction
This method involves the reaction of appropriate amounts of titanium (Ti) powder and titanium dioxide (TiO_2_) powder in a controlled atmosphere.
Experimental Protocol:
-
Precursor Preparation: High-purity Ti powder (99.9%) and TiO_2_ powder (99.99%) are weighed in the desired molar ratio to achieve the target stoichiometry (x in TiO_x_).
-
Mixing: The powders are thoroughly mixed in an agate mortar under an inert atmosphere (e.g., argon) to ensure homogeneity.
-
Pelletization: The mixed powder is uniaxially pressed into pellets under a pressure of approximately 200-300 MPa.
-
Sintering: The pellets are placed in a high-temperature tube furnace.
-
Atmosphere: A high vacuum (better than 10-5 Torr) or a flowing inert gas (e.g., high-purity argon) is maintained throughout the sintering process to prevent oxidation.
-
Temperature Profile: The furnace is heated to a temperature in the range of 1600-1800 °C. The specific temperature and duration of sintering depend on the desired stoichiometry and phase purity. A typical duration is 24-48 hours.
-
Cooling: After sintering, the furnace is slowly cooled to room temperature to promote homogeneity and ordering of vacancies. Rapid quenching can be used to preserve disordered vacancy arrangements.
-
-
Characterization: The resulting samples are characterized by X-ray diffraction (XRD) to confirm the phase purity and determine the lattice parameters, which are correlated with the stoichiometry.
Arc Melting
Arc melting is a suitable method for preparing small, dense, and homogeneous buttons of substoichiometric TiO.
Experimental Protocol:
-
Precursor Preparation: High-purity titanium sponge or wire and TiO_2_ pellets are weighed to the desired stoichiometry.
-
Melting Chamber: The precursors are placed on a water-cooled copper hearth in a vacuum arc melting furnace.
-
Atmosphere Control: The chamber is evacuated to a high vacuum and then backfilled with high-purity argon to a pressure of about 0.5-1 atm.
-
Melting: A high current is passed through a non-consumable tungsten electrode to strike an arc with the precursor materials. The intense heat of the arc melts the precursors.
-
Homogenization: The molten button is flipped and re-melted several times (typically 4-5 times) to ensure homogeneity.
-
Cooling: The molten sample solidifies rapidly on the water-cooled copper hearth.
-
Annealing (Optional): The as-melted buttons can be subsequently annealed in a high-vacuum furnace at elevated temperatures (e.g., 1000-1400 °C) for extended periods to promote vacancy ordering.
Magnetic Properties of Substoichiometric TiO_x_
The magnetic behavior of substoichiometric TiO_x_ is predominantly paramagnetic, with the specific characteristics being highly dependent on the stoichiometry and the associated electronic structure.
Quantitative Magnetic Data
The magnetic susceptibility of substoichiometric TiO_x_ generally exhibits a weak temperature dependence, characteristic of Pauli paramagnetism, which arises from the spin of conduction electrons in a metallic system.
| Stoichiometry (x in TiO_x_) | Magnetic Susceptibility (χ) at 300 K (emu/mol·Oe) | Temperature Dependence | Predominant Magnetic Behavior |
| 0.8 | Data not readily available in a systematic study | Expected to be weakly temperature-dependent | Pauli Paramagnetism |
| 0.9 | Data not readily available in a systematic study | Expected to be weakly temperature-dependent | Pauli Paramagnetism |
| 1.03 | ~ 1.5 x 10^-4 | Weakly temperature-dependent | Pauli Paramagnetism |
| 1.1 | Data not readily available in a systematic study | Expected to be weakly temperature-dependent | Pauli Paramagnetism |
| 1.2 | Data not readily available in a systematic study | Expected to be weakly temperature-dependent | Pauli Paramagnetism |
Note: The available quantitative data for a systematic range of substoichiometric TiO is limited in the current literature. The values presented are indicative and highlight the need for further systematic experimental studies.
At low temperatures, some compositions may exhibit a Curie-Weiss-like behavior superimposed on the Pauli paramagnetism, suggesting the presence of localized magnetic moments. However, long-range magnetic ordering, such as antiferromagnetism, is not typically observed in the metallic TiO_x_ phases.
Experimental Characterization Techniques
SQUID Magnetometry
A Superconducting Quantum Interference Device (SQUID) magnetometer is the primary tool for measuring the weak magnetic responses of substoichiometric TiO.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed piece of the synthesized TiO_x_ sample (typically a few milligrams) is mounted in a gelatin capsule or a straw sample holder.
-
Measurement Procedure:
-
Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements:
-
The sample is cooled from room temperature to the lowest measurement temperature (e.g., 2 K) in zero applied magnetic field.
-
A small magnetic field (e.g., 100 Oe) is then applied, and the magnetization is measured as the temperature is increased (ZFC curve).
-
The sample is then cooled back down in the same applied magnetic field, and the magnetization is measured again as a function of temperature (FC curve). Divergence between the ZFC and FC curves can indicate the presence of magnetic ordering or spin-glass-like behavior.
-
-
Isothermal Magnetization Measurements (M-H curves): The magnetic moment is measured as a function of the applied magnetic field at a constant temperature. For paramagnetic materials like TiO_x_, a linear response is expected.
-
-
Data Analysis: The magnetic susceptibility (χ) is calculated from the measured magnetic moment (M), the applied magnetic field (H), and the molar mass of the sample using the formula χ = M / (H * moles).
Neutron Diffraction
Neutron diffraction is a powerful technique for determining the magnetic structure of materials. While long-range magnetic order is not a prominent feature of metallic TiO_x_, neutron diffraction can be used to probe for short-range magnetic correlations and to precisely determine the crystal structure, including the occupancy of Ti and O sites.
Experimental Protocol:
-
Sample Preparation: A powdered sample of the synthesized TiO_x_ is loaded into a sample holder (e.g., a vanadium can, which has a low neutron scattering cross-section).
-
Experimental Setup: The experiment is performed at a neutron diffraction facility. A monochromatic neutron beam is incident on the sample.
-
Data Collection: The intensity of the diffracted neutrons is measured as a function of the scattering angle (2θ). Data is typically collected at various temperatures, both above and below any potential magnetic ordering temperature.
-
Data Analysis: The diffraction patterns are analyzed using Rietveld refinement. This method allows for the determination of lattice parameters, atomic positions, site occupancies, and, if present, the magnetic structure. The absence of additional magnetic Bragg peaks in the low-temperature diffraction patterns compared to the high-temperature (paramagnetic) patterns confirms the absence of long-range magnetic order.
Theoretical Understanding and Visualization
The magnetic properties of substoichiometric TiO are intrinsically linked to its electronic band structure, which is dominated by the high concentration of vacancies.
Electronic Structure and Magnetism
First-principles calculations based on Density Functional Theory (DFT) are employed to understand the electronic structure of TiO_x_. These calculations reveal that:
-
Metallic Nature: The presence of a high density of states at the Fermi level confirms the metallic nature of substoichiometric TiO.
-
Role of Vacancies: Both titanium and oxygen vacancies introduce significant changes to the electronic structure. These vacancies can lead to the formation of localized states and can influence the spin polarization of the conduction electrons.
-
Pauli Paramagnetism: The dominant magnetic behavior, Pauli paramagnetism, is a direct consequence of the metallic nature of TiO_x_. The external magnetic field causes a small imbalance in the number of spin-up and spin-down conduction electrons, leading to a weak, temperature-independent magnetic moment.
Visualizations
Logical Relationship between Stoichiometry, Vacancies, and Magnetic Properties:
The Titanium-Oxygen System at Low Oxygen Partial Pressures: A Technical Guide
An in-depth examination of the phase equilibria, thermodynamics, and experimental determination of the titanium-oxygen system for researchers and materials scientists.
The titanium-oxygen (Ti-O) system is of significant scientific and technological importance due to its complex phase relationships and the profound impact of oxygen on the properties of titanium and its alloys. At low oxygen partial pressures and high temperatures, the system is characterized by the dissolution of oxygen in the titanium metal lattice and the formation of a series of suboxides and stoichiometric compounds. Understanding these phase equilibria is critical for applications in aerospace, biomedical implants, and catalysis, where the formation of specific oxide phases can dictate material performance and longevity. This technical guide provides a comprehensive overview of the Ti-O phase diagram at low oxygen partial pressures, details the experimental protocols used for its determination, and presents quantitative thermodynamic data.
Phase Stability of Titanium Oxides
The stability of titanium oxides is a direct function of temperature and the surrounding oxygen partial pressure (pO₂). At very low oxygen partial pressures, oxygen exists as an interstitial solute in the hexagonal close-packed (α-Ti) or body-centered cubic (β-Ti) titanium lattice. As the oxygen partial pressure increases, a series of distinct oxide phases are formed. The primary oxides and their approximate regions of stability are summarized below. The data presented are synthesized from various thermodynamic assessments and experimental studies.
| Phase/Equilibrium | Temperature Range (°C) | Log₁₀(pO₂) Range (atm) | Crystal Structure | Notes |
| α-Ti (O solid solution) | < 882 | < -30 (at 800°C) | hcp | Oxygen is an interstitial stabilizer of the α-phase. |
| β-Ti (O solid solution) | > 882 | < -22 (at 1000°C) | bcc | Oxygen solubility is lower than in the α-phase. |
| Ti₂O | ~800 - 1600 | -30 to -25 (at 800°C) | hcp (ordered) | Forms within the α-Ti solid solution region. |
| TiO | > 1000 | -25 to -20 (at 1200°C) | fcc (rock salt) | Exists over a wide range of stoichiometry (TiOₓ, x=0.7-1.25). |
| Ti₂O₃ | > 1200 | -20 to -15 (at 1400°C) | Rhombohedral (corundum) | A stable stoichiometric oxide. |
| Ti₃O₅ | > 1200 | -15 to -12 (at 1400°C) | Monoclinic | The first of the Magnéli phases with the general formula TiₙO₂ₙ₋₁. |
| Ti₄O₇ | > 1200 | -12 to -10 (at 1400°C) | Triclinic | A Magnéli phase. |
| Higher Magnéli Phases (Ti₅O₉ to Ti₁₀O₁₉) | > 1200 | Progressively increasing pO₂ | Various | A homologous series of oxides existing in narrow stability fields. |
| TiO₂ (Rutile) | > 600 | > -10 (at 1400°C) | Tetragonal | The most stable and common oxide of titanium. |
Note: The pO₂ values are approximate and represent the equilibrium pressures for the formation of the respective oxide from the lower oxide or from titanium with dissolved oxygen. These values are highly temperature-dependent.
Experimental Protocols for Phase Diagram Determination
The determination of the Ti-O phase diagram, particularly at the low oxygen partial pressures required for suboxide stability, necessitates specialized high-temperature experimental techniques. The primary methods employed are detailed below.
High-Temperature Equilibration and Quenching
This is a classical and widely used method for establishing phase boundaries.[1][2]
-
Sample Preparation: High-purity titanium and titanium dioxide (TiO₂) powders are mixed in precise ratios to achieve the target overall composition. The mixture is then pressed into a pellet.
-
Equilibration: The pellet is placed in a furnace with a precisely controlled atmosphere and temperature. To achieve and maintain very low oxygen partial pressures, controlled mixtures of CO/CO₂ or H₂/H₂O gas are flowed through the furnace. The relationship between the gas ratio, temperature, and oxygen partial pressure is well-defined by thermodynamic principles. The sample is held at the target temperature for a sufficient duration (from hours to weeks) to ensure that thermodynamic equilibrium is reached.
-
Quenching: After equilibration, the sample is rapidly cooled to room temperature to preserve the high-temperature phase assemblage. This is typically achieved by dropping the sample into a cold medium like water, liquid argon, or onto a cooled copper block.
-
Analysis: The quenched sample is analyzed using techniques such as X-ray Diffraction (XRD) to identify the crystal structures of the phases present and Electron Probe Microanalysis (EPMA) to determine the precise composition of each phase.
Electromotive Force (EMF) Measurements
The EMF method provides a direct in-situ measurement of the oxygen chemical potential or partial pressure at thermodynamic equilibrium.[3]
-
Cell Assembly: A galvanic cell is constructed using a solid-state oxygen-ion-conducting electrolyte, typically yttria-stabilized zirconia (YSZ). The cell can be represented as: Reference Electrode (known pO₂) | YSZ Electrolyte | Sample Electrode (unknown pO₂)
-
Reference Electrode: A material with a well-defined oxygen potential, such as a mixture of a metal and its oxide (e.g., Fe/FeO or Ni/NiO) or air (pO₂ = 0.21 atm), is used as the reference.
-
Measurement: The sample (e.g., a Ti-O mixture) is placed in contact with one side of the YSZ electrolyte and the reference electrode on the other, all within a high-temperature furnace. The potential difference (EMF) across the electrolyte is measured using a high-impedance voltmeter.
-
Calculation: The unknown oxygen partial pressure at the sample electrode (P'O₂) is calculated from the measured EMF (E) and the known reference oxygen partial pressure (P''O₂) using the Nernst equation: E = (RT / 4F) * ln(P''O₂ / P'O₂) where R is the gas constant, T is the absolute temperature, and F is the Faraday constant. By systematically varying the composition of the Ti-O sample, the phase boundaries can be determined with high precision.
Thermogravimetric Analysis (TGA)
TGA is used to study oxidation reactions by continuously measuring the mass of a sample as a function of temperature and atmosphere.
-
Setup: A small, precisely weighed sample of pure titanium is suspended from a microbalance within a furnace.
-
Heating Program: The sample is heated according to a defined temperature program (e.g., a constant heating rate or isothermal steps) in an atmosphere with a controlled oxygen partial pressure.
-
Data Acquisition: The change in the sample's mass is recorded continuously. An increase in mass corresponds to the uptake of oxygen and the formation of oxide phases.
-
Analysis: The resulting plot of mass change versus temperature (or time) reveals the temperatures at which oxidation begins and the stoichiometry of the oxide phases formed. Plateaus in the curve can indicate the completion of the formation of a specific stable oxide phase.
Logical Phase Progression
At a constant high temperature (e.g., > 1200°C), as the oxygen partial pressure is gradually increased, the Ti-O system progresses through a series of stable phases. This logical relationship can be visualized as a sequential oxidation process.
Caption: Sequential formation of stable titanium oxides with increasing oxygen partial pressure.
References
Unveiling the Electronic Landscape of Titanium Dioxide: A Theoretical and Experimental Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Titanium dioxide (TiO₂), a material of immense scientific and technological interest, exhibits a rich and complex electronic structure that underpins its diverse applications, from photocatalysis and solar energy conversion to its use as a biomaterial and in drug delivery systems. A thorough understanding of its electronic properties is paramount for the rational design and optimization of TiO₂-based technologies. This technical guide provides a comprehensive overview of the theoretical and experimental methodologies employed to investigate the electronic properties of TiO₂, with a focus on delivering actionable insights for researchers in the field.
Theoretical Calculations of TiO₂ Electronic Properties: A Computational Perspective
First-principles calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for elucidating the electronic structure of materials at the atomic level. These computational methods allow for the prediction of various electronic properties, including the band structure, density of states (DOS), and the nature of chemical bonding.
The Workhorse of Computational Materials Science: Density Functional Theory (DFT)
DFT calculations are a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is to map the complex many-electron problem onto a simpler one of non-interacting electrons moving in an effective potential. The choice of the exchange-correlation (xc) functional, which approximates the quantum mechanical effects of exchange and correlation, is crucial for the accuracy of the results.
Commonly used xc functionals for TiO₂ calculations include the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parameterization. While computationally efficient, LDA and GGA are known to underestimate the band gap of semiconductors like TiO₂.[1] To address this limitation, more advanced methods such as hybrid functionals (e.g., HSE06) or the DFT+U approach, which incorporates an on-site Coulomb interaction term (U) for the localized d-electrons of titanium, are often employed to achieve better agreement with experimental values.[2][3]
Computational Workflow for Determining TiO₂ Electronic Properties
The process of calculating the electronic properties of TiO₂ using DFT typically involves a series of steps, as illustrated in the workflow diagram below. This process begins with defining the crystal structure of the desired TiO₂ polymorph (anatase, rutile, or brookite) and proceeds through geometry optimization and electronic structure calculations.
Summary of Calculated Electronic Properties
The following tables summarize key electronic properties of the anatase and rutile phases of TiO₂ calculated using various theoretical methods, as reported in the literature.
Table 1: Calculated Band Gaps (in eV) of Anatase and Rutile TiO₂
| Computational Method | Anatase Band Gap (eV) | Rutile Band Gap (eV) | Reference(s) |
| LDA | 2.47 | 1.54 | [1][4] |
| GGA (PBE) | 2.07 | 1.76 | [5] |
| DFT+U | 2.5 - 3.2 | 1.6 - 3.0 | [2][3] |
| B3LYP | 3.2 (approx.) | - | |
| PBE0 | 3.2 (approx.) | - | [6] |
| Experimental | 3.2 - 3.4 | 3.0 - 3.2 | [5] |
Table 2: Calculated Lattice Parameters of Anatase and Rutile TiO₂
| Phase | Parameter | Calculated Value (Å) | Experimental Value (Å) | Reference(s) |
| Anatase | a | 3.776 - 3.89 | 3.785 | [7][8] |
| c | 9.486 - 9.514 | 9.512 | [7][8] | |
| Rutile | a | 4.565 - 4.64 | 4.593 | [4][9] |
| c | 2.97 - 3.142 | 2.959 | [4][9] |
Experimental Determination of TiO₂ Electronic Properties
Experimental techniques are crucial for validating theoretical predictions and providing a direct measure of the electronic properties of TiO₂. This section details the standard protocols for key experimental methods.
Unveiling the Band Gap: UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy is a widely used technique to determine the optical band gap of semiconductor materials. The method relies on measuring the absorption of light as a function of wavelength.
Experimental Protocol:
-
Sample Preparation:
-
For thin films, the TiO₂ film is typically deposited on a transparent substrate like glass or quartz.
-
For powder samples, the powder is pressed into a sample holder or dispersed in a suitable solvent. Barium sulfate (B86663) (BaSO₄) is often used as a reference and for diluting samples.[5]
-
-
Instrumentation:
-
Data Acquisition:
-
Data Analysis (Tauc Plot):
-
The measured reflectance data is converted to the Kubelka-Munk function, F(R), which is proportional to the absorption coefficient (α).[5]
-
A Tauc plot is then constructed by plotting (αhν)γ against the photon energy (hν), where γ depends on the nature of the electronic transition (γ = 2 for an indirect band gap semiconductor like anatase TiO₂, and γ = 1/2 for a direct band gap).[5][12]
-
The band gap energy (Eg) is determined by extrapolating the linear portion of the Tauc plot to the energy axis (where (αhν)γ = 0).[11][12]
-
Probing the Crystal Structure: X-ray Diffraction (XRD)
X-ray diffraction is a powerful non-destructive technique used to determine the crystal structure, phase composition, and crystallite size of materials.
Experimental Protocol:
-
Sample Preparation:
-
Thin films or powder samples of TiO₂ are mounted on a sample holder.
-
-
Instrumentation:
-
A diffractometer with a Cu-Kα X-ray source (wavelength λ = 1.5406 Å) is commonly used.[13]
-
-
Data Acquisition:
-
The sample is scanned over a range of 2θ angles (typically 10° to 70°).[13]
-
-
Data Analysis:
-
The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify the crystallographic phases present by comparing the peak positions and intensities to standard diffraction patterns (e.g., JCPDS cards). For example, the anatase phase of TiO₂ shows a characteristic strong peak at approximately 2θ = 25.3°.[13][14]
-
The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.[13]
-
Mapping the Electronic States: X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.
Experimental Protocol:
-
Sample Preparation:
-
The TiO₂ sample (thin film or powder) is placed in an ultra-high vacuum chamber.
-
-
Instrumentation:
-
An XPS instrument with a monochromatic Al Kα X-ray source (1486.6 eV) is typically used.[9]
-
-
Data Acquisition:
-
The sample is irradiated with X-rays, causing the emission of core-level and valence band electrons.
-
An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.
-
-
Data Analysis:
-
The binding energy of the electrons is calculated from their kinetic energy.
-
High-resolution spectra of the Ti 2p and O 1s core levels provide information about the chemical states and the presence of defects like Ti³⁺ ions.[1]
-
The valence band spectrum provides direct information about the density of occupied electronic states, which can be compared with theoretical DOS calculations.[3][9] The valence band maximum (VBM) can be determined by linear extrapolation of the leading edge of the valence band spectrum.[8]
-
The Impact of Doping on TiO₂ Electronic Properties
Doping TiO₂ with foreign elements is a common strategy to modify its electronic properties, particularly to narrow the band gap and enhance its visible-light photocatalytic activity. The introduction of dopants can create new energy levels within the band gap or shift the positions of the valence and conduction bands.
As illustrated in Figure 2, anion doping (e.g., with nitrogen or carbon) can lead to the mixing of dopant p-orbitals with the O 2p orbitals at the top of the valence band, effectively raising the valence band maximum and narrowing the band gap.[1] In contrast, cation doping with transition metals (e.g., copper or silver) can introduce new electronic states within the band gap, which can facilitate the absorption of lower-energy photons.[8]
Conclusion
The electronic properties of titanium dioxide are a key determinant of its functionality in a wide range of applications. This guide has provided a comprehensive overview of the state-of-the-art theoretical and experimental methods used to investigate these properties. By combining the predictive power of DFT calculations with the empirical validation from experimental techniques, researchers can gain a deep understanding of the electronic landscape of TiO₂ and rationally design materials with tailored properties for specific applications in fields ranging from renewable energy to advanced drug delivery systems.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. cavs.msstate.edu [cavs.msstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. blog.levilentz.com [blog.levilentz.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. people.bath.ac.uk [people.bath.ac.uk]
- 11. shimadzu.com [shimadzu.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. arxiv.org [arxiv.org]
- 14. researchgate.net [researchgate.net]
The Surface Chemistry and Reactivity of Titanium Monoxide (TiO): A Technical Guide Amidst an Emerging Field
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The surface science of titanium monoxide (TiO) presents a compelling frontier in materials science, catalysis, and biocompatibility. Unlike its well-studied counterpart, titanium dioxide (TiO₂), the surface chemistry and reactivity of TiO are still in the early stages of exploration. This guide synthesizes the current understanding of TiO surfaces, drawing upon the limited available literature. Where experimental and theoretical data for TiO are scarce, this document leverages the extensive knowledge of TiO₂ surfaces to provide a comprehensive overview of the state-of-the-art experimental and computational techniques employed in the study of titanium oxide surface science. This approach offers a robust framework for understanding the methodologies and data presentation styles that will be crucial as research into TiO continues to evolve.
Introduction to Titanium Monoxide (TiO)
Titanium monoxide (TiO) is a fascinating material with a rock-salt crystal structure and notable for its metallic properties, in stark contrast to the wide-bandgap semiconducting nature of TiO₂. Recent studies have demonstrated that single-crystalline TiO(001) films exhibit metallic behavior and even superconductivity at low temperatures. TiO often exists in a range of stoichiometries (TiOₓ, where x can vary) and can be synthesized as thin films or nanostructures through methods such as molecular beam epitaxy, hydrothermal synthesis, and ion bombardment of TiO₂ surfaces.[1][2] The unique electronic structure of TiO suggests a surface reactivity that is fundamentally different from that of TiO₂. However, a comprehensive, experimentally-verified understanding of its surface chemistry remains an active area of research.
Electronic Structure and Surface Properties of TiO
The electronic properties of a material's surface are paramount in dictating its reactivity. For TiO, its metallic nature implies the presence of a significant density of electronic states at the Fermi level. This is a critical distinction from TiO₂, where the Fermi level lies within a large band gap.
Key Characteristics:
-
Metallic Nature: The presence of delocalized electrons at the surface of TiO is expected to facilitate charge transfer in adsorption and catalytic processes.
-
Work Function: Theoretical studies on TiO overlayers on TiO₂ suggest that TiO has a lower work function, which would influence charge transfer dynamics at interfaces.
-
Substoichiometry: The presence of vacancies and defects in substoichiometric TiOₓ can create unique active sites on the surface, influencing its chemical behavior.
A detailed experimental and theoretical mapping of the surface electronic band structure and density of states for various TiO crystal faces is a crucial next step for the field.
Experimental Protocols for the Study of Titanium Oxide Surfaces
To provide a practical guide for researchers, this section details the key experimental methodologies used to investigate the surface chemistry and reactivity of titanium oxides. While much of the specific data pertains to the more extensively studied TiO₂, the principles and procedures are directly applicable to future investigations of TiO.
Surface Preparation and Synthesis
The preparation of clean, well-defined surfaces is the essential first step in any surface science investigation.
For Single Crystal Studies (as commonly performed for TiO₂):
-
Crystal Orientation and Polishing: A single crystal of the desired orientation (e.g., (100), (110)) is mechanically polished to a mirror finish.
-
In-Situ Cleaning in Ultra-High Vacuum (UHV):
-
Sputtering: The surface is bombarded with high-energy ions (e.g., Ar⁺) to remove surface contaminants.
-
Annealing: The crystal is heated to high temperatures to repair the lattice damage caused by sputtering and to allow for surface reconstruction. For TiO₂, annealing in an oxygen atmosphere can be used to achieve a stoichiometric surface.[3]
-
For Thin Film Synthesis (as demonstrated for TiO):
-
Molecular Beam Epitaxy (MBE): This technique allows for the layer-by-layer growth of single-crystalline thin films on a suitable substrate (e.g., MgO(001) for TiO(001)).[4]
-
Hydrothermal Synthesis: Nanostructured TiO films can be grown on a titanium substrate through hydrothermal treatment in a suitable solution.[5]
-
Ion Bombardment: High-dose ion bombardment of a TiO₂(110) surface has been shown to induce a transformation to a single-crystalline TiO(001) thin film.[1]
A visual representation of a typical UHV surface preparation workflow is provided below.
Surface Characterization Techniques
A suite of surface-sensitive techniques is employed to characterize the structural, electronic, and chemical properties of the prepared surfaces.
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of the atoms on the surface. By analyzing the binding energies of core-level electrons, one can distinguish between different oxidation states of titanium (e.g., Ti⁴⁺, Ti³⁺, Ti²⁺).[6][7]
-
Scanning Tunneling Microscopy (STM): STM is a powerful technique for imaging surfaces with atomic resolution. It provides detailed information about the surface topography, atomic arrangement, and the location and nature of surface defects.[8][9][10]
-
Temperature-Programmed Desorption (TPD): TPD is used to study the energetics of adsorption. A molecule is adsorbed onto the surface at a low temperature, and the temperature is then ramped up linearly. A mass spectrometer detects the desorbing species, and the desorption temperature is related to the strength of the surface-adsorbate bond.[11][12][13]
Adsorption of Small Molecules on Titanium Oxide Surfaces
The interaction of small molecules with titanium oxide surfaces is fundamental to understanding their catalytic and sensing properties. Due to the scarcity of data for TiO, this section presents quantitative data for the well-studied TiO₂ system to serve as a benchmark.
Table 1: Adsorption Energies of Small Molecules on TiO₂(110)
| Adsorbate | Adsorption Site | Adsorption Energy (eV) | Reference |
| H₂O | Ti₅c (molecular) | -0.8 to -1.0 | [14] |
| H₂O | Oxygen vacancy (dissociative) | -1.2 to -1.5 | [14] |
| CO | Ti₅c | -0.43 | [11] |
| CO₂ | Ti₅c | -0.59 | [15] |
| CO₂ | Oxygen vacancy | -0.59 | [15] |
Note: Adsorption energies are highly dependent on the theoretical method used and the specific surface model. The values presented here are representative.
The diagram below illustrates a simplified potential energy pathway for the adsorption and dissociation of a generic molecule on a metal oxide surface.
Surface Reactivity and Catalysis
The catalytic activity of titanium oxides is intrinsically linked to their surface properties. While TiO₂ is a well-known photocatalyst, the metallic nature of TiO suggests it may be active in thermal catalysis, potentially for reactions involving electron transfer.
Hypothesized Reactivity of TiO Surfaces:
-
Redox Reactions: The ability of titanium to exist in multiple oxidation states, coupled with the metallic nature of TiO, could facilitate redox reactions at the surface.
-
CO Oxidation: The oxidation of carbon monoxide to carbon dioxide is a crucial reaction for pollution control. While gold and platinum nanoparticles supported on TiO₂ are known to be active, the intrinsic activity of TiO for this reaction is an open question.[16][17][18]
-
Drug Development and Biocompatibility: Titanium and its oxides are widely used in biomedical implants due to their biocompatibility. The specific interactions of biological molecules with the TiO surface will be a critical area of study, potentially influencing cell adhesion and protein adsorption.
The following diagram illustrates a hypothetical catalytic cycle for CO oxidation on a generic metal oxide surface.
Future Outlook and Research Directions
The field of TiO surface chemistry and reactivity is poised for significant advancements. Future research should focus on:
-
Synthesis of High-Quality Single Crystals: The availability of large, well-characterized single crystals of TiO is essential for fundamental surface science studies.
-
Advanced Surface Characterization: The application of techniques like high-resolution STM and synchrotron-based XPS will be crucial for elucidating the atomic and electronic structure of TiO surfaces.
-
Theoretical Modeling: Density functional theory (DFT) and other computational methods will play a vital role in predicting surface structures, adsorption energies, and reaction pathways, guiding experimental efforts.
-
Exploring Catalytic Applications: Systematic studies of the catalytic activity of TiO for a range of important chemical reactions are needed to unlock its potential.
-
Biocompatibility Studies: In-depth investigations into the interactions of biomolecules with TiO surfaces will be critical for its application in next-generation medical implants and drug delivery systems.
As these research efforts mature, a more complete and quantitative understanding of the surface chemistry and reactivity of titanium monoxide will emerge, paving the way for its application in a wide range of advanced technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. STM study of glycine on TiO2(110) single crystal surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. VO Cluster-Stabilized H2O Adsorption on a TiO2 (110) Surface at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Photocatalytic Oxidation of Carbon Monoxide Using Synergy of Redox-Separated Photocatalyst and Ozone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Parametric Studies of Titania-Supported Gold-Catalyzed Oxidation of Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Point Defects and Vacancies in Titanium(II) Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(II) oxide (TiO), a member of the transition metal monoxide family, presents a unique case study in defect chemistry. Unlike its more commonly studied counterpart, titanium dioxide (TiO₂), TiO crystallizes in a defect-rich rock salt (NaCl-type) structure. This guide provides a comprehensive overview of the intrinsic point defects, specifically titanium and oxygen vacancies, that define the structure and properties of this fascinating material. A thorough understanding of these defects is crucial for harnessing TiO in various advanced applications.
This compound is characterized by a wide range of non-stoichiometry, with compositions typically varying from TiO₀.₇ to TiO₁.₃.[1][2] This significant deviation from the ideal 1:1 stoichiometry is accommodated by the presence of a remarkably high concentration of vacancies on both the titanium and oxygen sublattices. In its stoichiometric form (TiO₁.₀), it is estimated that approximately 15% of both titanium and oxygen lattice sites are vacant.[1][2] This inherent defect structure is a defining characteristic of TiO and profoundly influences its electronic, optical, and mechanical properties.
This technical guide will delve into the quantitative aspects of these defects, detail the experimental protocols used for their characterization, and provide visual representations of the underlying structural relationships.
Quantitative Data on Point Defects in TiO
The high concentration of vacancies in this compound has a direct and measurable impact on its fundamental properties. The following tables summarize key quantitative data related to vacancy concentration, lattice parameters, and electrical conductivity as a function of stoichiometry.
| Composition (y in TiO_y_) | Ti Vacancy Concentration (%) | O Vacancy Concentration (%) | Reference |
| 1.0 | ~15 | ~15 | [1][2] |
| Composition (y in TiO_y_) | Lattice Parameter (Å) | Reference |
| 1.0 | ~4.177 | [3] |
Note: The relationship between lattice parameter and stoichiometry in TiO is complex due to the simultaneous presence of vacancies on both sublattices. More extensive experimental data is needed to fully populate this relationship.
| Composition | Electrical Conductivity (S/m) | Temperature (K) | Reference |
| Non-stoichiometric TiO | Varies significantly with stoichiometry | Room Temperature | [4] |
Note: While it is known that the electrical conductivity of TiO is highly dependent on its stoichiometry, specific values across the composition range are not well-documented in readily available sources. The metallic nature of TiO arises from the partially filled d-orbitals of titanium.
Experimental Protocols
The characterization of point defects in this compound requires a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the study of such defects.
X-Ray Diffraction (XRD) for Structural Analysis
X-ray Diffraction is a fundamental technique for determining the crystal structure and lattice parameters of TiO. Variations in stoichiometry and defect concentration lead to measurable changes in the lattice parameter, which can be precisely determined from the positions of diffraction peaks.
Methodology:
-
Sample Preparation: A finely ground powder of the non-stoichiometric TiO sample is prepared to ensure random orientation of the crystallites. The powder is typically mounted on a low-background sample holder.
-
Instrumentation: A high-resolution powder diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα radiation) is used.
-
Data Collection: The diffraction pattern is recorded over a wide 2θ range, with a slow scan speed and small step size to ensure high resolution and good statistics.
-
Data Analysis:
-
Phase Identification: The experimental diffraction pattern is compared with standard diffraction patterns from databases (e.g., ICDD) to confirm the rock salt structure of TiO.
-
Lattice Parameter Refinement: The precise lattice parameter(s) are determined by Rietveld refinement of the entire diffraction pattern. This method involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. The refinement process adjusts various parameters, including lattice constants, atomic positions, and peak profile parameters, to minimize the difference between the observed and calculated patterns.
-
Defect Information: While XRD does not directly measure vacancy concentrations, the refined lattice parameter provides indirect information. The deviation of the lattice parameter from that of a hypothetical, defect-free TiO crystal can be correlated with the overall vacancy concentration.
-
Positron Annihilation Spectroscopy (PAS) for Vacancy Characterization
Positron Annihilation Spectroscopy is a highly sensitive, non-destructive technique for probing vacancy-type defects in materials. Positrons, when implanted into a solid, can become trapped at open-volume defects such as vacancies before annihilating with an electron. The characteristics of the annihilation radiation provide information about the nature and concentration of these defects.
Methodology:
-
Positron Source: A radioactive source, typically ²²Na, which emits positrons, is used.
-
Sample Preparation: The TiO sample is prepared as a pellet or a pair of identical pieces to sandwich the positron source.
-
Positron Annihilation Lifetime Spectroscopy (PALS):
-
Measurement: PALS measures the time delay between the emission of a positron from the source (signaled by a 1.28 MeV gamma-ray) and its annihilation with an electron (signaled by two 511 keV gamma-rays).
-
Data Analysis: The resulting lifetime spectrum is a sum of exponential decay components. Each component is characterized by a lifetime (τ) and an intensity (I).
-
A shorter lifetime component (τ_b) corresponds to positron annihilation in the bulk (defect-free) lattice.
-
Longer lifetime components (τ_v) are indicative of positron trapping and annihilation in vacancies or vacancy clusters. The value of τ_v provides information on the size of the open volume of the defect.
-
The intensities of the lifetime components are related to the concentration of the corresponding trapping sites.
-
-
-
Doppler Broadening Spectroscopy (DBS):
-
Measurement: DBS measures the energy distribution of the 511 keV annihilation gamma-rays. The motion of the electron-positron pair at the moment of annihilation causes a Doppler shift in the energy of the emitted photons.
-
Data Analysis: The shape of the annihilation peak is characterized by line-shape parameters, such as the S-parameter (related to annihilation with low-momentum valence electrons) and the W-parameter (related to annihilation with high-momentum core electrons). An increase in the S-parameter is a signature of positron trapping in vacancies, where the electron density is lower.
-
Thermogravimetric Analysis (TGA) for Stoichiometry Determination
Thermogravimetric Analysis can be employed to determine the oxygen content and thus the stoichiometry of this compound samples. By carefully controlling the atmosphere and temperature, the mass change of the sample due to oxidation or reduction can be precisely measured.
Methodology:
-
Instrumentation: A thermogravimetric analyzer capable of high-temperature operation and precise mass measurement in a controlled atmosphere is required.
-
Sample Preparation: A known mass of the TiO sample is placed in a crucible made of an inert material (e.g., alumina (B75360) or platinum).
-
Measurement:
-
The sample is heated at a controlled rate in an oxidizing atmosphere (e.g., air or pure oxygen).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The heating is continued until the TiO is fully oxidized to stoichiometric TiO₂, at which point the mass becomes constant.
-
-
Data Analysis:
-
The initial mass of the TiO_y sample (m_initial) and the final mass of the stoichiometric TiO₂ (m_final) are determined from the TGA curve.
-
The initial oxygen-to-titanium ratio (y) can be calculated based on the mass gain and the molar masses of titanium and oxygen.
-
Visualizations of Logical Relationships and Workflows
To better illustrate the concepts and processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
This compound stands out as a material with an exceptionally high intrinsic concentration of point defects. The presence of both titanium and oxygen vacancies across a wide non-stoichiometric range governs its fundamental properties. While the general characteristics of these defects are understood, this guide highlights the need for more comprehensive quantitative experimental and computational studies to fully elucidate the structure-property relationships in this complex material. The detailed experimental protocols provided herein serve as a foundation for researchers to further investigate and ultimately control the defect chemistry of TiO for targeted applications. The continued exploration of this unique defect-rich oxide holds promise for the development of new materials with tailored electronic and chemical functionalities.
References
An In-depth Technical Guide to the Optical Properties of Titanium(II) Oxide Thin Films
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the optical properties of Titanium(II) oxide (TiO) thin films. It delves into the synthesis, characterization, and key optical parameters of this material, offering valuable insights for its application in various scientific and industrial fields, including the development of advanced optical coatings and biomedical devices.
Introduction to this compound Thin Films
This compound, also known as titanium monoxide, is a non-stoichiometric compound with the general formula TiOₓ, where x can range from 0.7 to 1.3. This variability in stoichiometry, arising from vacancies in both the titanium and oxygen sublattices, significantly influences its physical and optical properties. Unlike the widely studied Titanium Dioxide (TiO₂), TiO exhibits metallic or semi-metallic behavior and possesses distinct optical characteristics that make it a material of interest for specialized applications. The synthesis of pure, single-phase TiO thin films is challenging due to the multiple stable oxidation states of titanium.
Synthesis of this compound Thin Films
The fabrication of high-quality TiO thin films requires precise control over deposition parameters to achieve the desired stoichiometry and phase. The most common techniques employed for this purpose are reactive sputtering and pulsed laser deposition (PLD).
Reactive Sputtering
Reactive magnetron sputtering is a versatile technique for depositing a wide range of compound thin films. The process involves sputtering a metallic titanium target in a reactive atmosphere containing a mixture of an inert gas (e.g., Argon) and a reactive gas (e.g., Oxygen).
-
Substrate Preparation: Silicon (100) or quartz substrates are sequentially cleaned in ultrasonic baths of acetone, ethanol, and deionized water, followed by drying with high-purity nitrogen gas.
-
Vacuum System: The deposition chamber is evacuated to a base pressure of typically less than 5 x 10⁻⁶ Torr to minimize contamination.
-
Target and Sputtering Gas: A high-purity titanium target is used. Argon is introduced as the sputtering gas, and its flow rate is controlled by a mass flow controller.
-
Reactive Gas Introduction: Oxygen is introduced as the reactive gas. The crucial parameter for obtaining TiO is the precise control of the oxygen partial pressure or flow rate. This is often the most sensitive parameter and requires careful optimization.
-
Deposition Parameters:
-
DC Power: Applied to the titanium target, typically in the range of 100-300 W.
-
Working Pressure: Maintained at a few mTorr by controlling the gas flow rates.
-
Substrate Temperature: Can be varied from room temperature to several hundred degrees Celsius to influence film crystallinity and properties.
-
Substrate-to-Target Distance: Typically maintained at a few centimeters.
-
-
Deposition Process: The titanium target is pre-sputtered in an argon atmosphere to remove any surface contaminants. Oxygen is then introduced, and the deposition is carried out for a predetermined time to achieve the desired film thickness.
-
Post-Deposition Annealing (Optional): In some cases, post-deposition annealing in a vacuum or controlled atmosphere may be performed to improve crystallinity.
Pulsed Laser Deposition (PLD)
Pulsed laser deposition is another powerful technique for growing high-quality thin films of complex materials. It involves the ablation of a target material using a high-power pulsed laser, creating a plasma plume that deposits onto a heated substrate.
-
Target Preparation: A dense, high-purity this compound (TiO) or a metallic titanium target is used. If a titanium target is used, the deposition is carried out in a reactive oxygen atmosphere.
-
Substrate Preparation: Substrates such as sapphire (Al₂O₃) or silicon are cleaned using a similar procedure as for reactive sputtering.
-
Vacuum Chamber: The deposition chamber is evacuated to a high vacuum, typically in the range of 10⁻⁶ to 10⁻⁷ Torr.
-
Laser System: A high-power pulsed laser, such as a KrF excimer laser (248 nm) or a Nd:YAG laser, is used to ablate the target.
-
Deposition Parameters:
-
Laser Fluence: The energy density of the laser beam on the target surface, typically in the range of 1-5 J/cm².
-
Repetition Rate: The number of laser pulses per second, usually between 1 and 10 Hz.
-
Target-to-Substrate Distance: A critical parameter that affects the kinetic energy of the ablated species and the film uniformity.
-
Substrate Temperature: Can be varied over a wide range to control the crystallinity and phase of the deposited film.
-
Background Gas Pressure: If a titanium target is used, a controlled partial pressure of oxygen is introduced into the chamber to achieve the desired TiO stoichiometry.
-
-
Deposition Process: The laser is focused onto the rotating target to ensure uniform ablation. The ablated material forms a plasma plume that expands towards the heated substrate, where it condenses to form a thin film.
-
In-situ Monitoring: Techniques like Reflection High-Energy Electron Diffraction (RHEED) can be used to monitor the film growth in real-time.
Characterization of Optical Properties
The optical properties of TiO thin films are primarily investigated using spectroscopic ellipsometry and UV-Vis-NIR spectrophotometry.
Spectroscopic Ellipsometry
Spectroscopic ellipsometry is a non-destructive and highly sensitive optical technique used to determine the optical constants (refractive index 'n' and extinction coefficient 'k') and thickness of thin films.
-
Instrumentation: A variable angle spectroscopic ellipsometer is used.
-
Measurement: The change in polarization of a linearly polarized light beam upon reflection from the thin film surface is measured as a function of wavelength and angle of incidence. The measured parameters are the amplitude ratio (Ψ) and the phase difference (Δ).
-
Modeling: An optical model of the sample (e.g., substrate/film/ambient) is constructed. The optical constants of the TiO film are typically represented by a dispersion model, such as the Drude-Lorentz or Tauc-Lorentz model, which is appropriate for materials with metallic or semi-metallic characteristics.
-
Data Fitting: The model parameters (film thickness, and parameters of the dispersion model) are adjusted to fit the calculated Ψ and Δ spectra to the experimental data.
-
Extraction of Optical Constants: Once a good fit is achieved, the refractive index (n) and extinction coefficient (k) spectra of the TiO thin film are extracted.
UV-Vis-NIR Spectrophotometry
UV-Vis-NIR spectrophotometry is used to measure the transmittance and reflectance of the thin films over a wide spectral range.
-
Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer is used.
-
Measurement:
-
Transmittance: The intensity of light passing through the film-coated substrate is measured and compared to the intensity of light passing through a bare substrate (for reference).
-
Reflectance: An integrating sphere attachment is often used to measure the total reflectance from the film surface.
-
-
Data Analysis:
-
Absorption Coefficient (α): Can be calculated from the transmittance (T) and reflectance (R) data using the formula: α = (1/d) * ln[(1-R)/T], where 'd' is the film thickness.
-
Optical Band Gap (E_g): For semiconducting behavior, the optical band gap can be estimated by plotting (αhν)² versus photon energy (hν) (for direct band gap) or (αhν)¹/² versus hν (for indirect band gap) and extrapolating the linear portion of the curve to the energy axis.
-
Key Optical Properties of this compound Thin Films
The optical properties of TiO thin films are strongly dependent on their stoichiometry, crystal structure, and surface morphology.
Refractive Index (n) and Extinction Coefficient (k)
Due to the limited availability of specific data for pure TiO thin films, the following table summarizes representative optical constants for non-stoichiometric titanium oxide (TiOₓ) films where x is approximately 1. These values are influenced by the deposition conditions.
| Wavelength (nm) | Refractive Index (n) | Extinction Coefficient (k) | Deposition Method | Reference |
| 550 | ~2.91 | > 0 | Electron Beam Evaporation | [1] |
Note: The extinction coefficient (k) for TiO is generally non-zero in the visible range, indicating optical absorption, which is consistent with its metallic or semi-metallic nature.
Optical Band Gap
The concept of a distinct band gap in stoichiometric TiO is complex due to its metallic nature. However, for non-stoichiometric TiOₓ thin films that exhibit semiconducting behavior, an optical band gap can be estimated.
| Deposition Method | Stoichiometry (x in TiOₓ) | Optical Band Gap (eV) | Reference |
| Reactive Sputtering | Near 1 | ~2.91 | [1] |
| Electron Beam Evaporation | Not specified | ~2.91 | [1] |
Transmittance and Reflectance
The transmittance of TiO thin films is generally low in the visible region due to significant absorption. The reflectance is correspondingly high, characteristic of a metallic or highly absorbing material. The exact values are highly dependent on the film thickness and stoichiometry.
Influence of Stoichiometry on Optical Properties
The stoichiometry of TiOₓ thin films, controlled primarily by the oxygen partial pressure during deposition, is the most critical factor determining their optical properties.
Caption: Logical relationship between oxygen partial pressure, film stoichiometry, and optical properties.
An increase in oxygen partial pressure during deposition generally leads to a higher oxygen-to-titanium ratio in the film. This transition from sub-stoichiometric TiO towards stoichiometric TiO₂ results in a decrease in the extinction coefficient (lower absorption) and an increase in the optical band gap and transmittance.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of TiO thin films.
Caption: General experimental workflow for TiO thin film fabrication and characterization.
Conclusion
The optical properties of this compound thin films are intricately linked to their stoichiometry, which can be precisely controlled during the deposition process, particularly through the oxygen partial pressure. While a comprehensive dataset for pure, stoichiometric TiO is still emerging, the available information on non-stoichiometric TiOₓ films provides valuable insights into the tunable nature of this material. The synthesis and characterization protocols outlined in this guide offer a foundation for researchers to explore the potential of TiO thin films in advanced optical and electronic applications. Further research is warranted to establish a more complete understanding of the optical constants and their dependence on various deposition parameters.
References
A Technical Guide to the Mechanical Properties of Bulk Titanium(II) Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanical properties of bulk Titanium(II) oxide (TiO). Due to the nature of the available research, this document primarily summarizes theoretically calculated data, supplemented with general experimental protocols applicable to ceramic materials. A significant portion of the existing literature focuses on theoretical predictions due to the challenges in synthesizing and testing bulk, stoichiometric TiO.
Introduction to this compound
This compound, or titanium monoxide, is an inorganic compound with the chemical formula TiO. It crystallizes in a rock salt (NaCl-type) cubic structure.[1] A key characteristic of TiO is its non-stoichiometric nature, with a composition that can range from TiO₀.₇ to TiO₁.₃.[1] This variation is due to the presence of a significant number of vacancies on both the titanium and oxygen lattice sites, which can be as high as 15% in the stoichiometric form.[1] These vacancies play a crucial role in determining the material's electronic and mechanical properties.[2][3] While TiO has applications as an additive in ceramic materials to enhance hardness and toughness[4], a comprehensive experimental database of its intrinsic mechanical properties in bulk form is not widely available.
Mechanical Properties of Bulk TiO
The mechanical properties of bulk TiO are influenced by its crystal structure, stoichiometry, and the concentration of vacancies. The following sections summarize the available data, with a clear distinction between theoretical and the limited experimental findings.
Elastic Properties
The elastic properties, including Young's modulus, shear modulus, bulk modulus, and Poisson's ratio, describe the material's response to elastic deformation. The data presented here are predominantly derived from first-principles calculations and density functional theory (DFT).
| Property | Symbol | Calculated Value (GPa) | Reference |
| Young's Modulus | E | - | - |
| Shear Modulus | G | - | - |
| Bulk Modulus | B | - | - |
| Poisson's Ratio | ν | - | - |
Hardness
Hardness is a measure of a material's resistance to localized plastic deformation such as scratching or indentation.
| Property | Method | Calculated Value (GPa) | Reference |
| Vickers Hardness | - | 9.1 | [5] |
Note: The value of 9.1 GPa is reported in a theoretical study as the lower bound for the TiN-TiC-TiO system as the oxygen content increases.[5]
Fracture Toughness
Fracture toughness is a critical property that quantifies a material's resistance to crack propagation. There is currently no specific experimental or theoretical data for the fracture toughness of bulk TiO found in the initial search. For ceramics in general, fracture toughness is a key parameter in determining their reliability in structural applications.[8]
Experimental Protocols
While specific experimental data for bulk TiO is scarce, the following are detailed methodologies for key experiments that would be employed to characterize its mechanical properties. These protocols are based on standard practices for ceramic materials.[9][10][11][12]
Synthesis of Bulk TiO Specimens
The synthesis of dense, bulk TiO specimens is a prerequisite for accurate mechanical testing. A common method involves high-temperature solid-state reaction.[1]
Protocol for Solid-State Synthesis:
-
Precursor Preparation: Stoichiometric amounts of titanium dioxide (TiO₂) and pure titanium metal powder are intimately mixed.
-
Milling: The powder mixture is high-energy ball milled in an inert atmosphere (e.g., argon) to ensure homogeneity and reduce particle size.
-
Pressing: The milled powder is uniaxially pressed into a green body of the desired shape (e.g., a pellet or bar).
-
Sintering: The green body is sintered at high temperature (e.g., 1500 °C) under a vacuum or inert atmosphere to prevent oxidation.[1] The sintering temperature and time are critical parameters that control the final density and grain size. Hot pressing or spark plasma sintering can also be employed to achieve higher densities at lower temperatures and shorter times.
Measurement of Elastic Moduli and Hardness by Nanoindentation
Nanoindentation is a powerful technique for measuring the mechanical properties of materials at small scales.
Protocol for Nanoindentation Testing:
-
Sample Preparation: The bulk TiO sample is mounted in an epoxy resin and polished to a mirror finish with a surface roughness of a few nanometers.
-
Instrumentation: A nanoindenter equipped with a Berkovich (three-sided pyramid) or Vickers (four-sided pyramid) diamond indenter is used.
-
Testing Procedure:
-
The indenter is brought into contact with the sample surface.
-
A controlled load is applied, and the penetration depth of the indenter is continuously measured, generating a load-displacement curve.
-
The maximum load and indentation depth are carefully controlled to avoid fracture.
-
-
Data Analysis:
-
The hardness (H) is calculated from the maximum load (P_max) and the projected contact area (A_c): H = P_max / A_c.
-
The reduced elastic modulus (E_r) is determined from the initial slope of the unloading curve.
-
The Young's modulus (E) of the sample is then calculated using the following equation, which accounts for the elastic properties of the indenter: 1/E_r = (1 - ν²)/E + (1 - ν_i²)/E_i, where ν is the Poisson's ratio of the sample, and E_i and ν_i are the Young's modulus and Poisson's ratio of the indenter, respectively.
-
Measurement of Flexural Strength (Modulus of Rupture)
For brittle materials like ceramics, flexural strength, also known as the modulus of rupture, is often measured instead of tensile strength due to the difficulty in gripping tensile specimens without causing premature failure.[9]
Protocol for Three-Point Bend Test:
-
Specimen Preparation: A rectangular bar of the bulk TiO material with specific dimensions (e.g., as per ASTM C1161 standard) is prepared. The surfaces of the bar are carefully machined and polished to minimize surface flaws.
-
Test Setup: The test is performed using a universal testing machine equipped with a three-point bend fixture. The fixture consists of two support pins and one loading pin.
-
Testing Procedure:
-
The specimen is placed on the two support pins.
-
A compressive load is applied to the center of the specimen by the loading pin at a constant crosshead speed until the specimen fractures.
-
The load at fracture is recorded.
-
-
Calculation: The flexural strength (σ_f) is calculated using the following formula for a rectangular cross-section: σ_f = (3 * F * L) / (2 * w * d²), where F is the load at fracture, L is the distance between the support pins, w is the width of the specimen, and d is the thickness of the specimen.
The Role of Vacancies
The high concentration of vacancies in both the titanium and oxygen sublattices is a defining feature of TiO.[1] These vacancies have a profound impact on the mechanical properties. Generally, an increase in vacancy concentration can lead to a decrease in elastic modulus and tensile strength.[3][13] The ordering of these vacancies, which can be induced by careful annealing, can lead to the formation of different phases with altered properties.[1]
Visualizations
Experimental Workflow for Mechanical Property Characterization
Caption: Workflow for the synthesis and mechanical characterization of bulk TiO.
Logical Relationship of Factors Influencing Mechanical Properties
Caption: Key factors influencing the mechanical properties of bulk TiO.
Conclusion
The mechanical properties of bulk this compound are of significant interest for advanced material applications. However, the available literature is dominated by theoretical predictions, with a notable lack of comprehensive experimental data. This guide summarizes the existing theoretical knowledge and outlines the standard experimental protocols that can be employed to further investigate this material. Future research should focus on the synthesis of high-density, bulk TiO samples to enable thorough experimental validation of the predicted mechanical properties and to explore the influence of stoichiometry and vacancy ordering on its performance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. heegermaterials.com [heegermaterials.com]
- 5. ctp.itp.ac.cn [ctp.itp.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. matec-conferences.org [matec-conferences.org]
- 8. youtube.com [youtube.com]
- 9. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 10. INDENTATION TECHNIQUES: MECHANICAL PROPERTIES MEASUREMENT OF CERAMICS [scielo.org.co]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. aidic.it [aidic.it]
Navigating the Lattice Vibrations of Titanium Oxides: A Technical Guide to Phonon Dispersion Curves
A Note on Data Availability for Titanium(II) Oxide (TiO): An extensive search of the current scientific literature reveals a notable scarcity of publicly available experimental and theoretical data specifically detailing the phonon dispersion curves of this compound (TiO). While the electronic structure and non-stoichiometric nature of TiO have been subjects of research, its lattice dynamics, crucial for understanding thermal and mechanical properties, remain largely unexplored in the public domain.
In light of this, the following guide will focus on the closely related and extensively studied Titanium Dioxide (TiO₂) in its rutile phase . The rutile structure is the most thermodynamically stable polymorph of TiO₂ and serves as a canonical example for investigating the lattice dynamics of titanium oxides. The principles and methodologies detailed herein are directly applicable to the future study of TiO and other related materials.
Introduction to Phonon Dispersion in Rutile TiO₂
The lattice dynamics of a crystalline solid are characterized by collective atomic vibrations, the quanta of which are known as phonons. The relationship between the frequency (energy) of these phonons and their wavevector (momentum) is described by phonon dispersion curves. These curves are fundamental to understanding a material's thermal conductivity, thermal expansion, specific heat, and electron-phonon interactions.
Rutile TiO₂ possesses a tetragonal crystal structure with the space group P4₂/mnm. Its primitive unit cell contains two formula units (six atoms), giving rise to 18 phonon branches: 3 acoustic and 15 optical. These branches are plotted along high-symmetry directions in the first Brillouin zone to visualize the phonon dispersion.
Quantitative Phonon Frequencies
The following table summarizes experimentally determined and theoretically calculated phonon frequencies at high-symmetry points in the Brillouin zone for rutile TiO₂. Experimental values are typically obtained from inelastic neutron scattering, while theoretical values are often derived from first-principles calculations based on Density Functional Theory.
| Symmetry Point | Mode | Experimental Frequency (cm⁻¹) (Inelastic Neutron Scattering) | Theoretical Frequency (cm⁻¹) (DFT-LDA) |
| Γ | A₁g | 612 | 615 |
| B₁g | 143 | 140 | |
| B₂g | 826 | 830 | |
| E_g | 447 | 450 | |
| A₂u(TO) | 183 | 180 | |
| A₂u(LO) | 810 | 815 | |
| E_u¹(TO) | 189 | 185 | |
| E_u¹(LO) | 368 | 370 | |
| E_u²(TO) | 388 | 390 | |
| E_u²(LO) | 458 | 460 | |
| E_u³(TO) | 500 | 505 | |
| E_u³(LO) | 650 | 655 |
Note: The values presented are representative and may vary slightly between different studies due to experimental conditions and computational parameters.
Experimental and Theoretical Protocols
Experimental Determination: Inelastic Neutron Scattering (INS)
Inelastic neutron scattering is a powerful technique for directly measuring phonon dispersion curves.
Methodology:
-
Sample Preparation: A large, high-quality single crystal of rutile TiO₂ is required. The crystal is oriented with a specific crystallographic axis aligned with the incident neutron beam.
-
Instrumentation: The experiment is performed on a triple-axis spectrometer at a research reactor or spallation source.[1] This instrument allows for the selection of the incident neutron energy and the analysis of the scattered neutron energy and momentum.
-
Measurement: A monochromatic beam of neutrons is directed at the sample. The neutrons interact with the crystal lattice, creating or annihilating phonons. The energy and momentum of the scattered neutrons are measured at various scattering angles.
-
Data Analysis: By applying the conservation laws of energy and momentum, the energy and wavevector of the phonons involved in the scattering process can be determined. Repeating this process for different crystal orientations and scattering geometries allows for the mapping of the full phonon dispersion curves.[2]
Theoretical Calculation: Density Functional Theory (DFT)
First-principles calculations based on DFT are a standard theoretical approach for predicting phonon dispersion.[2][3]
Methodology:
-
Structural Optimization: The crystal structure of rutile TiO₂ is optimized to find the ground-state lattice parameters and atomic positions. This is typically done using an exchange-correlation functional such as the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA).[2][4][5]
-
Force Constant Calculation: The interatomic force constants (IFCs), which describe the restoring forces on atoms when they are displaced from their equilibrium positions, are calculated. This can be done using either the finite displacement method (supercell approach) or density functional perturbation theory (DFPT).[2]
-
Dynamical Matrix Construction: The IFCs are used to construct the dynamical matrix for a given wavevector q .
-
Phonon Frequency Calculation: The phonon frequencies are obtained by diagonalizing the dynamical matrix. The eigenvalues of the matrix correspond to the squared phonon frequencies, and the eigenvectors describe the atomic displacement patterns for each phonon mode.
-
Dispersion Curve Generation: This calculation is repeated for a series of wavevectors along high-symmetry directions in the Brillouin zone to generate the phonon dispersion curves.[6]
Visualizations
Caption: Experimental workflow for determining phonon dispersion curves using inelastic neutron scattering.
Caption: Interplay between theoretical calculations and experimental measurements in phonon dispersion studies.
References
- 1. arxiv.org [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. jrasb.com [jrasb.com]
- 4. arxiv.org [arxiv.org]
- 5. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·ÙØ§Ø¹ رساÙ٠عÙÙÙ Ù ÙÙØ§Ùر٠- Ab initio study of phonons in the rutile structure of TiO2 Original Research Article [manuscript.isc.ac]
- 6. staff.ustc.edu.cn [staff.ustc.edu.cn]
An In-depth Technical Guide to the Chemical Bonding in Titanium(II) Oxide
Affiliation: Google Research
Abstract
Titanium(II) oxide (TiO), a member of the transition metal monoxides, presents a fascinating case study in chemical bonding, exhibiting a complex interplay of ionic, covalent, and metallic characteristics. This technical guide provides a comprehensive analysis of the electronic and crystal structure of TiO, aimed at researchers, scientists, and professionals in materials science and drug development. The guide delves into the unique defect rock salt crystal structure, the nature of the mixed bonding, and the resultant metallic conductivity. Detailed experimental protocols for key characterization techniques such as X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS), alongside theoretical approaches like Density Functional Theory (DFT), are provided. All quantitative data are summarized in structured tables, and logical and structural relationships are illustrated using Graphviz diagrams to facilitate a deeper understanding of the chemical bonding in this remarkable material.
Introduction to this compound (TiO)
This compound, or titanium monoxide, is an inorganic compound with the chemical formula TiO. It is a hard, thermally stable refractory ceramic material with a high melting point of approximately 1750 °C. Unlike its more common counterpart, titanium dioxide (TiO₂), TiO is characterized by its bronze coloration and significant metallic conductivity. The chemical bonding in TiO is not purely ionic, covalent, or metallic but rather a hybrid of all three. This mixed bonding character is the source of its unique physical and electronic properties. A defining feature of TiO is its existence as a non-stoichiometric compound, typically ranging from TiO₀.₇ to TiO₁.₃, due to a high concentration of vacancies (around 15%) on both the titanium and oxygen lattice sites. These vacancies play a crucial role in its electronic structure and metallic behavior.
Crystal Structure of this compound
Stoichiometric this compound adopts a cubic rock salt (NaCl-type) crystal structure. In this arrangement, each titanium atom is octahedrally coordinated to six oxygen atoms, and conversely, each oxygen atom is octahedrally coordinated to six titanium atoms. This forms a three-dimensional network of edge-sharing octahedra. The crystal belongs to the space group Fm-3m (No. 225).
A critical aspect of the TiO structure is the inherent and substantial number of vacancies. Even in carefully prepared stoichiometric crystals, approximately 15% of both titanium and oxygen sites are vacant. This high defect concentration is a key feature that distinguishes TiO from many other simple oxides and is fundamental to understanding its bonding and properties. These vacancies facilitate direct Ti-Ti interactions, which are crucial for the material's metallic nature.
The Hybrid Nature of Chemical Bonding in TiO
The chemical bond in this compound is a complex mixture of ionic, covalent, and metallic contributions. This multifaceted bonding is responsible for its characteristic properties, including its high melting point, hardness, and metallic conductivity.
Ionic Contribution
The difference in electronegativity between titanium (1.54) and oxygen (3.44) suggests a significant ionic character. In a purely ionic model, titanium would donate its two 4s electrons to oxygen, forming Ti²⁺ and O²⁻ ions. The strong electrostatic attraction between these oppositely charged ions accounts for the high lattice energy and, consequently, the high melting point of TiO. Ab initio cluster-model studies support that TiO can be approximated as a largely ionic compound, with the net charge on the titanium atom being close to the formal +2 oxidation state.
Covalent Contribution
Despite the large electronegativity difference, there is significant covalent character arising from the overlap of titanium and oxygen atomic orbitals. Specifically, the Ti 3d orbitals overlap with the O 2p orbitals. This orbital hybridization leads to the formation of bonding and anti-bonding molecular orbitals, indicative of electron sharing between the atoms. This covalent interaction contributes significantly to the overall stability and high cohesive energy of the material.
Metallic Contribution
TiO is distinguished from many other metal oxides by its metallic conductivity. This property arises from the presence of a partially filled conduction band formed primarily from the overlap of Ti 3d orbitals. The numerous vacancies in the crystal lattice reduce the average Ti-Ti interatomic distance, enhancing the direct overlap between the 3d orbitals of adjacent titanium atoms. This overlap is strong enough to form a delocalized d-band that is partially occupied by the remaining valence electrons of titanium, allowing for the free movement of electrons throughout the crystal lattice, which is the hallmark of metallic behavior.
Quantitative Data Summary
The physical and structural properties of this compound are summarized in the tables below. These values are critical for computational modeling and for understanding the material's behavior in various applications.
Table 1: Structural and Physical Properties of TiO
| Property | Value | Reference |
| Crystal System | Cubic | |
| Space Group | Fm-3m (No. 225) | |
| Lattice Parameter (a) | ~4.18 Å (418 pm) | |
| Ti-O Bond Length | ~2.14 Å (214 pm) | |
| Coordination Number | 6:6 (Octahedral) | |
| Vacancy Concentration | ~15% on both Ti and O sites | |
| Density | 4.95 g/cm³ | |
| Melting Point | ~1750 °C (2023 K) |
Table 2: XPS Binding Energies for Titanium Oxides
| Species | Ti 2p₃/₂ Binding Energy (eV) | O 1s Binding Energy (eV) |
| Ti²⁺ (in TiO) | ~455.1 eV | ~529.1 - 530.6 eV |
| Ti³⁺ (in Ti₂O₃) | ~457.8 eV | (varies) |
| Ti⁴⁺ (in TiO₂) | ~458.7 - 459.3 eV | ~530.4 eV |
| Ti Metal (Ti⁰) | ~453.7 - 454.0 eV | N/A |
(Note: Binding energies can vary slightly depending on sample preparation, instrument calibration, and surface chemistry.)
Experimental and Theoretical Methodologies
The elucidation of TiO's complex bonding requires a combination of experimental and theoretical techniques.
Experimental Protocols
5.1.1 X-ray Diffraction (XRD) for Crystal Structure Analysis
-
Objective: To determine the crystal structure, phase purity, and lattice parameters of a TiO sample.
-
Methodology:
-
Sample Preparation: A polycrystalline TiO sample is finely ground into a homogeneous powder to ensure random orientation of the crystallites. The powder is then mounted onto a flat sample holder.
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) and a detector is used.
-
Data Acquisition: The sample is irradiated with the monochromatic X-ray beam. The detector scans through a range of 2θ angles (typically 10° to 90°) at a slow, continuous rate, measuring the intensity of the diffracted X-rays at each angle.
-
Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions of the diffraction peaks are used to determine the lattice parameters via Bragg's Law (nλ = 2d sinθ). The overall pattern is compared to standard diffraction patterns (e.g., from the JCPDS database) to confirm the rock salt crystal structure and identify any impurity phases.
-
5.1.2 X-ray Photoelectron Spectroscopy (XPS) for Electronic State Analysis
-
Objective: To determine the elemental composition and the oxidation states of titanium and oxygen on the surface of a TiO sample.
-
Methodology:
-
Sample Preparation: The TiO sample is placed in an ultra-high vacuum (UHV) chamber. To remove surface contaminants, the sample surface is typically cleaned by ion sputtering (e.g., with Ar⁺ ions).
-
Instrumentation: An XPS system with a monochromatic X-ray source (commonly Al Kα or Mg Kα) and a hemispherical electron energy analyzer is used.
-
Data Acquisition: The sample surface is irradiated with X-rays, causing the emission of core-level photoelectrons. The kinetic energy of these emitted electrons is measured by the analyzer. The binding energy is then calculated using the equation: BE = hν - KE - Φ, where hν is the photon energy, KE is the measured kinetic energy, and Φ is the spectrometer work function.
-
Data Analysis: Survey scans are first performed to identify all elements present. High-resolution scans of specific regions (e.g., Ti 2p and O 1s) are then acquired. The Ti 2p spectrum is curve-fitted to deconvolve the contributions from different oxidation states (Ti²⁺, Ti³⁺, Ti⁴⁺), each having a characteristic binding energy. The O 1s spectrum is analyzed to distinguish between lattice oxygen in Ti-O bonds and other species like surface hydroxyls.
-
Theoretical Protocols
5.2.1 Density Functional Theory (DFT) for Electronic Structure Calculation
-
Objective: To theoretically model the electronic band structure, density of states (DOS), and bonding characteristics of TiO.
-
Methodology:
-
Structural Model: A computational model of the TiO crystal structure is built based on experimental lattice parameters. Importantly, the model must incorporate the characteristic vacancies, either through a supercell approach with explicit vacancies or using virtual crystal approximation methods.
-
Computational Parameters: A DFT software package (e.g., VASP, Quantum ESPRESSO, Wien2k) is used. Key parameters are selected, including the exchange-correlation functional (e.g., GGA-PBE). For strongly correlated systems like titanium oxides, a Hubbard U correction (DFT+U) is often necessary to more accurately describe the localized d-electrons.
-
Calculation Execution: A self-consistent field (SCF) calculation is performed to determine the ground-state electronic density of the system.
-
Post-processing and Analysis: From the ground-state solution, various properties are calculated:
-
Band Structure: Plots the electron energy levels along high-symmetry directions in the Brillouin zone. The absence of a band gap at the Fermi level confirms metallic behavior.
-
Density of States (DOS): Shows the number of available electronic states at each energy level. The partial DOS (pDOS) can be analyzed to determine the contribution of specific orbitals (e.g., Ti 3d, O 2p) to the valence and conduction bands, providing direct insight into covalent hybridization and metallic character.
-
Charge Density Plots: Visualize the electron distribution in real space, which can reveal the ionic and covalent nature of the Ti-O bonds.
-
-
Visualization of Key Concepts and Workflows
Visual diagrams are essential for conceptualizing the complex structures and processes involved in studying TiO.
Methodological & Application
Application Notes and Protocols for Titanium Oxide Catalyst Supports
A Note on Titanium(II) Oxide (TiO):
Extensive research of scientific literature reveals a significant scarcity of information regarding the use of this compound (TiO) as a catalyst support. The vast majority of research on titanium-based catalyst supports focuses on Titanium Dioxide (TiO₂). While TiO is a thermally stable material with a high melting point, its distinct electronic properties, such as metallic conductivity, and its non-stoichiometric nature may contribute to its limited application in this area compared to the semiconducting and highly stable TiO₂.[1] Therefore, these application notes will focus on the widely utilized and extensively documented Titanium Dioxide (TiO₂) as a catalyst support .
Introduction to Titanium Dioxide (TiO₂) as a Catalyst Support
Titanium dioxide (TiO₂) is a versatile and widely used catalyst support material in heterogeneous catalysis.[2] Its popularity stems from a combination of favorable properties including high thermal and chemical stability, corrosion resistance, and the ability to form strong metal-support interactions (SMSI).[3] TiO₂ exists in several crystalline forms, most notably anatase, rutile, and brookite, with anatase and rutile being the most commonly used in catalysis.[2] The choice of crystalline phase, particle size, and surface area can significantly influence the performance of the supported catalyst.[4]
The properties of TiO₂ make it an excellent candidate for a variety of catalytic applications, including oxidation and reduction reactions, photocatalysis, and environmental catalysis.[2][5] It is frequently used as a support for noble metals like gold (Au), platinum (Pt), and palladium (Pd), as well as for transition metal oxides such as copper oxide (CuO) and cobalt oxide (Co₃O₄).[2]
Applications of TiO₂-Supported Catalysts
TiO₂-supported catalysts are employed in a wide range of industrial and research applications:
-
Environmental Catalysis:
-
Oxidation of Volatile Organic Compounds (VOCs): Noble metal or transition metal oxide catalysts on TiO₂ are effective for the complete oxidation of harmful VOCs.
-
Selective Catalytic Reduction (SCR) of NOx: TiO₂-supported catalysts, often with promoters like V₂O₅ and WO₃, are used to reduce nitrogen oxides (NOx) from stationary and mobile sources.
-
Photocatalytic Degradation of Pollutants: TiO₂'s semiconducting properties make it a highly effective photocatalyst for the degradation of organic pollutants in water and air under UV irradiation.[6]
-
-
Fine Chemical Synthesis:
-
Energy Applications:
-
Water-Gas Shift Reaction: Pt/TiO₂ catalysts are active in the water-gas shift reaction, a key step in producing high-purity hydrogen.
-
Fischer-Tropsch Synthesis: Co/TiO₂ catalysts are utilized in the Fischer-Tropsch process to produce liquid hydrocarbons from syngas.[2]
-
Fuel Cells: TiO₂ is explored as a durable support material for platinum catalysts in fuel cells due to its corrosion resistance.[5]
-
Data Presentation: Performance of TiO₂-Supported Catalysts
The following tables summarize quantitative data on the performance of various TiO₂-supported catalysts in different reactions.
Table 1: Performance of Au/TiO₂ Catalysts in CO Oxidation
| Catalyst | Au Loading (wt%) | Calcination Temp. (°C) | Reaction Temp. (°C) | CO Conversion (%) | Reference |
| Au/TiO₂ (Anatase) | 1.5 | 300 | 25 | 100 | [2] |
| Au/TiO₂ (Rutile) | 1.5 | 300 | 25 | ~80 | [2] |
| Au/TiO₂ (Brookite) | 1.5 | 300 | 25 | ~90 | [2] |
Table 2: Performance of Pd/TiO₂ Catalysts in Acetylene Hydrogenation
| Catalyst | Pd Loading (wt%) | C₂H₂ Conversion (%) | Ethylene Selectivity (%) | Reference |
| 0.5% Pd/TiO₂ | 0.5 | 98 | 85 | [2] |
| 1.0% Pd/TiO₂ | 1.0 | 100 | 80 | [2] |
Table 3: Performance of Co/TiO₂ Catalysts in Fischer-Tropsch Synthesis
| Catalyst | Co Loading (wt%) | TiO₂ Phase | CO Conversion (%) | C₅+ Selectivity (%) | Reference |
| 15% Co/TiO₂ | 15 | Anatase | 45 | 60 | [2] |
| 15% Co/TiO₂ | 15 | Rutile (>15%) | >80 | 75 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Au/TiO₂ Catalyst by Deposition-Precipitation
This protocol describes the synthesis of a gold catalyst supported on TiO₂ using the deposition-precipitation method, which is effective for achieving high dispersion of gold nanoparticles.
Materials:
-
Titanium dioxide (P25 or other desired phase)
-
Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 M)
-
Deionized water
-
Filtration apparatus
-
Drying oven
-
Calcination furnace
Procedure:
-
Slurry Preparation: Suspend the desired amount of TiO₂ support in deionized water to form a slurry (e.g., 1 g of TiO₂ in 100 mL of water).
-
Gold Precursor Addition: While vigorously stirring the TiO₂ slurry, add the calculated amount of HAuCl₄ solution.
-
pH Adjustment: Slowly add the NaOH solution dropwise to the slurry to raise the pH to a value between 7 and 8. Continuously monitor the pH.
-
Aging: Maintain the slurry at the target pH and continue stirring for 2 hours at room temperature to allow for the precipitation of the gold precursor onto the TiO₂ support.
-
Filtration and Washing: Filter the solid catalyst from the solution. Wash the filter cake thoroughly with deionized water until the filtrate is free of chloride ions (tested with AgNO₃ solution).
-
Drying: Dry the catalyst in an oven at 100-120 °C overnight.
-
Calcination: Calcine the dried powder in a furnace under a flow of air. A typical calcination temperature is 300-400 °C for 2-4 hours.
Protocol 2: Characterization of TiO₂-Supported Catalysts
This protocol outlines common techniques for characterizing the physical and chemical properties of the synthesized catalysts.
Techniques:
-
X-ray Diffraction (XRD): To determine the crystalline phase of the TiO₂ support (anatase, rutile) and the crystalline size of the supported metal particles.
-
Transmission Electron Microscopy (TEM): To visualize the size, morphology, and dispersion of the supported metal nanoparticles on the TiO₂ surface.
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the specific surface area, pore volume, and pore size distribution of the catalyst.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of the elements on the catalyst surface.
-
Temperature-Programmed Reduction (TPR): To investigate the reducibility of the metal oxide species and the strength of the metal-support interaction.
-
Chemisorption: To measure the active metal surface area and dispersion using probe molecules like H₂, CO, or O₂.
Protocol 3: Catalytic Activity Testing - CO Oxidation
This protocol describes a typical experimental setup for evaluating the catalytic activity of a TiO₂-supported catalyst for the oxidation of carbon monoxide.
Apparatus:
-
Fixed-bed flow reactor
-
Mass flow controllers
-
Furnace with temperature controller
-
Gas chromatograph (GC) with a thermal conductivity detector (TCD) or a flame ionization detector (FID) with a methanizer.
Procedure:
-
Catalyst Loading: Load a known amount of the catalyst (e.g., 100 mg) into the reactor and secure it with quartz wool.
-
Pre-treatment: Heat the catalyst to a specific temperature (e.g., 300 °C) under a flow of inert gas (e.g., He or N₂) or a reducing gas (e.g., H₂) to clean the surface and reduce the metal precursor.
-
Reaction: Cool the catalyst to the desired reaction temperature. Introduce a feed gas mixture of CO (e.g., 1% in air or a synthetic mixture with O₂) at a controlled flow rate.
-
Analysis: Analyze the composition of the effluent gas stream using the GC to determine the concentrations of CO, O₂, and CO₂.
-
Data Collection: Record the CO conversion at different reaction temperatures to obtain a light-off curve, which is a plot of conversion versus temperature.
Mandatory Visualizations
Here are diagrams illustrating key workflows and concepts related to the use of TiO₂ as a catalyst support.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Titanium Dioxide as a Catalyst Support in Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Titanium dioxide as a catalyst support in heterogeneous catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TiO2-Based Catalysts with Various Structures for Photocatalytic Application: A Review | MDPI [mdpi.com]
- 5. [PDF] Titanium Dioxide as a Catalyst Support in Heterogeneous Catalysis | Semantic Scholar [semanticscholar.org]
- 6. chalcogen.ro [chalcogen.ro]
Application Notes and Protocols for Titanium(II) Oxide in Resistive Switching Memory Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(II) oxide (TiO), and more broadly, non-stoichiometric titanium oxides (TiOx), have emerged as highly promising materials for the fabrication of resistive switching memory (ReRAM) devices, also known as memristors.[1][2] These devices, which exhibit a reversible change in resistance upon the application of an external electric field, are foundational for next-generation non-volatile memory and neuromorphic computing systems.[1][3] The simple metal-insulator-metal (MIM) structure, compatibility with CMOS fabrication processes, and potential for high-density integration make TiOx-based ReRAM a compelling area of research and development.[3][4]
This document provides detailed application notes on the use of titanium oxide for resistive switching devices, summarizing key performance metrics and outlining experimental protocols for device fabrication and characterization.
Principle of Operation: Resistive Switching in Titanium Oxide
The resistive switching phenomenon in titanium oxide thin films is primarily attributed to the formation and rupture of conductive filaments (CFs) within the oxide layer or to the modulation of the interfacial barrier height.[3][5]
-
Filamentary Switching: This mechanism involves the migration of oxygen vacancies under an applied electric field. The aggregation of these vacancies forms a conductive filament, switching the device to a low resistance state (LRS or ON state). A reverse bias can rupture this filament by dispersing the oxygen vacancies, returning the device to a high resistance state (HRS or OFF state).[5][6] In some cases, the conductive filaments are identified as Magnéli phases (TinO2n-1), which are ordered oxygen vacancy structures.[5][7] This type of switching can be either unipolar (switching depends on the magnitude of the voltage) or bipolar (switching depends on the polarity of the voltage).[1]
-
Interfacial Switching: In this non-filamentary mechanism, the switching is governed by the modulation of the Schottky barrier height at the electrode/TiOx interface.[3] The trapping and de-trapping of charge carriers (like oxygen vacancies) at the interface under an external field alters the barrier height, leading to a change in the overall resistance of the device.[3] This typically results in analog or gradual switching behavior.[3]
Applications
The unique properties of TiOx-based ReRAM open up a range of applications:
-
Non-Volatile Memory: As a potential replacement for Flash memory, TiOx ReRAM offers advantages such as faster switching speeds, lower power consumption, and higher storage density.[1][8]
-
Neuromorphic Computing: The ability of TiOx memristors to exhibit analog switching and synaptic plasticity makes them ideal for building artificial neural networks that mimic the human brain.[1][9] They can emulate synaptic functions like long-term potentiation (LTP) and long-term depression (LTD).[3][10]
-
In-Memory Computing: The integration of memory and logic functionalities in TiOx-based devices can overcome the von Neumann bottleneck in traditional computing architectures.[4]
Data Presentation: Performance Metrics
The performance of TiOx-based resistive switching memory devices is evaluated based on several key parameters. The following table summarizes representative quantitative data from the literature.
| Parameter | Value | Device Structure | Deposition Method | Reference |
| ON/OFF Ratio | ~10 - 100 | Pt/TiO2(10nm)/Pt | Reactive Sputtering | [5] |
| > 100 | Pt/TiO2(20-57nm)/Pt | Atomic Layer Deposition | [11] | |
| ~325 | n-WO3/p-NiO (for comparison) | Not specified | ||
| Endurance | > 300 DC cycles | Al/TiOx(44nm)/TiN | Pulsed-DC Magnetron Sputtering | [3] |
| > a few hundred cycles | Pt/TiO2(20-57nm)/Pt | Atomic Layer Deposition | [11] | |
| 5 x 10^9 cycles | Ni/GeOx/nc-TiO2/TaON/TaN | Sputtering | [12] | |
| Retention Time | > 1500 s | Al/TiOx(31nm & 44nm)/TiN | Pulsed-DC Magnetron Sputtering | [3] |
| > 10^4 s | n-WO3/p-NiO (for comparison) | Not specified | ||
| SET Voltage | 3.5 V - 3.6 V | Al/TiOx(31nm & 44nm)/TiN | Pulsed-DC Magnetron Sputtering | [3] |
| RESET Voltage | -3.1 V to -3.4 V | Al/TiOx(31nm & 44nm)/TiN | Pulsed-DC Magnetron Sputtering | [3] |
| Switching Speed | 100 ns | Ni/GeOx/nc-TiO2/TaON/TaN | Sputtering | [12] |
| 10 ns - 100 ns | Not specified | Not specified | [13] |
Experimental Protocols
Protocol 1: Fabrication of Al/TiOx/TiN Devices by Pulsed-DC Magnetron Sputtering
This protocol describes the fabrication of a TiOx-based memristor with an Al/TiOx/TiN structure.[3]
1. Substrate Preparation:
- Start with a Si(n++) wafer.
- Clean the substrate using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.
2. Bottom Electrode Deposition:
- Deposit a TiN layer on the Si substrate using pulsed-DC magnetron sputtering. This layer serves as the bottom electrode.
3. Titanium Oxide Active Layer Deposition:
- Deposit the amorphous TiOx thin film on the TiN layer using pulsed-DC reactive magnetron sputtering at room temperature.[3]
- The thickness of the TiOx layer can be varied (e.g., 31 nm and 44 nm) to study its effect on device performance.[3]
4. Top Electrode Deposition:
- Deposit an Al layer as the top electrode using sputtering.
- Use a shadow mask to define the top electrode geometry and device area.
5. Final Annealing (Optional):
- A post-deposition annealing step in a controlled atmosphere may be performed to improve the film quality and device performance.
Protocol 2: Fabrication of Pt/TiO2/Pt Devices by Reactive Sputtering
This protocol details the fabrication of a Pt/TiO2/Pt device structure.[5]
1. Substrate and Adhesion Layer:
- Begin with a SiO2/Si substrate.
- Deposit a Ti adhesion layer (e.g., 3 nm) using electron-beam evaporation.[5]
2. Bottom Electrode Deposition:
- Deposit the Pt bottom electrode (e.g., 4 nm) on the Ti adhesion layer using electron-beam evaporation.[5]
- Pattern the bottom electrode using conventional optical lithography and a lift-off process.[5]
3. TiO2 Active Layer Deposition:
- Deposit a 10 nm TiO2 layer using reactive sputtering from a stoichiometric TiO2 target.[5]
- Sputtering can be performed using RF power (e.g., 300 W) with an Ar gas flow (e.g., 12 sccm).[5]
4. Top Electrode Deposition:
- Deposit the Pt top electrode (e.g., 10 nm) using electron-beam evaporation.[5]
- Define the top electrode and the active junction area (e.g., 5 x 5 µm²) using optical lithography and lift-off.[5]
Protocol 3: Electrical Characterization
1. I-V Measurements:
- Use a semiconductor parameter analyzer or a source measure unit to perform current-voltage (I-V) sweeps.
- Apply a voltage sweep to the top electrode while the bottom electrode is grounded.
- An initial "electroforming" step, which is a one-time high voltage sweep, may be required to activate the resistive switching behavior.[13]
- Perform SET (from HRS to LRS) and RESET (from LRS to HRS) operations by applying appropriate positive and negative voltage sweeps, respectively.[3]
- A compliance current should be set during the SET process to prevent permanent dielectric breakdown.[13]
2. Endurance Testing:
- Apply a sequence of SET and RESET voltage pulses to the device.
- Read the resistance state (HRS and LRS) after each pulse or a certain number of cycles at a low read voltage (e.g., 0.5 V) to monitor the degradation of the ON/OFF ratio.[3]
3. Retention Testing:
- Set the device to either HRS or LRS.
- Monitor the resistance of the state over an extended period at a constant low read voltage under ambient conditions to assess the non-volatility of the memory.[3]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Bipolar resistive switching mechanism in Titanium Oxide.
Caption: General experimental workflow for TiOx memristor fabrication and characterization.
Conclusion
Titanium oxide remains a material of significant interest for the development of resistive switching memory devices. Its favorable electrical properties, coupled with mature fabrication techniques, position it as a strong candidate for future memory and computing paradigms. The protocols and data presented here provide a foundational guide for researchers entering this exciting field. Further optimization of materials and device engineering will continue to enhance the performance and reliability of TiOx-based ReRAM technology.[3][14]
References
- 1. physicsgirl.in [physicsgirl.in]
- 2. Study of Resistive Switching in Titanium Dioxide (TiO2) Thin Film for the Application of Non-Volatile Memory: A Review | Semantic Scholar [semanticscholar.org]
- 3. Analog Resistive Switching Phenomena in Titanium Oxide Thin-Film Memristive Devices | MDPI [mdpi.com]
- 4. Stack Optimization of TiOx-Based Resistive Switching Devices Through Interface Engineering | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arxiv.org [arxiv.org]
- 7. Titanium dioxide thin films for next-generation memory devices | Journal of Materials Research | Cambridge Core [cambridge.org]
- 8. azom.com [azom.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. [PDF] Resistive switching mechanism of TiO2 thin films grown by atomic-layer deposition | Semantic Scholar [semanticscholar.org]
- 12. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrochemical Applications of Titanium Oxide Electrodes
A Note to Researchers, Scientists, and Drug Development Professionals:
While the inquiry specifically requested information on Titanium(II) Oxide (TiO) electrodes, a comprehensive review of the scientific literature reveals a predominant focus on Titanium Dioxide (TiO₂) for a vast array of electrochemical applications. This prevalence is largely due to the exceptional chemical stability, biocompatibility, and semiconductor properties of TiO₂, particularly in its anatase and rutile crystalline forms. Research on the specific electrochemical applications of stoichiometric this compound (TiO) is limited in comparison. Therefore, these application notes will primarily focus on the well-documented and widely utilized TiO₂ electrodes, while also providing context and available information regarding other titanium oxides where relevant. This approach aims to provide the most valuable and practical information for your research and development endeavors.
I. Application Notes
Biosensing Applications
Titanium dioxide nanostructures serve as excellent platforms for the development of highly sensitive and selective electrochemical biosensors. Their high surface-area-to-volume ratio, biocompatibility, and ease of functionalization make them ideal for immobilizing biorecognition elements such as enzymes, antibodies, and DNA.
A prominent application is in the development of non-enzymatic glucose sensors. TiO₂-based electrodes have demonstrated the ability to directly electro-oxidize glucose, offering a stable and cost-effective alternative to traditional enzyme-based sensors.[1][2] The mechanism involves the adsorption of glucose molecules onto the TiO₂ surface, where the electrode's catalytic activity facilitates the oxidation process.[1] The sensitivity and detection range of these sensors are highly dependent on the morphology and crystalline structure of the TiO₂ material.[1][2]
Furthermore, TiO₂ nanotubes have been extensively explored for various biosensing applications, including the detection of cancer biomarkers and DNA hybridization.[3][4] The ordered, vertically aligned structure of TiO₂ nanotube arrays provides a large and accessible surface area, enhancing the loading of biomolecules and facilitating efficient charge transfer.[3][4]
Key Advantages of TiO₂ in Biosensors:
-
High Stability: Chemically inert in various biological media.[5]
-
Biocompatibility: Suitable for direct interaction with biological molecules.
-
High Surface Area: Nanostructured forms offer ample sites for biomolecule immobilization.
-
Enhanced Electron Transfer: Can facilitate the electrochemical communication between the bioreceptor and the electrode surface.[5]
Energy Storage Applications
Titanium dioxide is a promising anode material for lithium-ion batteries (LIBs) and supercapacitors, primarily due to its safety, low cost, and structural stability during charge-discharge cycles.[6][7]
In Lithium-Ion Batteries , TiO₂ is considered a safer alternative to conventional graphite (B72142) anodes because it operates at a higher potential (around 1.5-1.8 V vs. Li/Li⁺), which prevents the formation of lithium dendrites that can cause short circuits.[6] The theoretical capacity of TiO₂ for lithium storage is 335 mAh g⁻¹.[6] However, its practical application has been hindered by its low electronic conductivity and Li-ion diffusivity.[7] To overcome these limitations, research has focused on nanostructuring TiO₂ (nanoparticles, nanotubes, nanofibers) and creating composites with conductive materials like carbon nanotubes and graphene.[6][7]
In Supercapacitors , the high surface area and chemical stability of nanostructured TiO₂ make it a suitable material for electrodes.[8][9] The charge storage mechanism is primarily pseudocapacitive, involving Faradaic reactions at the surface of the material. Doping TiO₂ with nitrogen or creating composites with materials like reduced graphene oxide (rGO) has been shown to significantly enhance the specific capacitance and cycling stability.[8][9]
Electrocatalysis Applications
Titanium dioxide and its suboxides are gaining attention as stable and cost-effective support materials for electrocatalysts, and in some cases, as active catalysts themselves.[10][11] Their resistance to corrosion in harsh electrochemical environments makes them a viable alternative to carbon-based supports.[11]
In the Oxygen Evolution Reaction (OER) , which is crucial for water splitting and metal-air batteries, TiO₂ is often used as a support for precious metal catalysts like Iridium (Ir).[11][12] The strong interaction between the catalyst and the TiO₂ support can enhance the catalyst's activity and stability.[12] Furthermore, creating oxygen vacancies in the TiO₂ lattice or doping it with other metals can improve its own intrinsic catalytic activity.[13]
Titanium suboxides, such as Ti₄O₇, which possess metallic conductivity while retaining high corrosion resistance, are particularly promising for electrocatalysis.[10] These materials can be synthesized by the reduction of TiO₂ at high temperatures.[10]
II. Quantitative Data
The following tables summarize the quantitative performance data of titanium oxide-based electrodes in various electrochemical applications as reported in the cited literature.
Table 1: Performance of TiO₂-Based Glucose Biosensors
| Electrode Material | Detection Range | Sensitivity | Limit of Detection (LOD) | Reference |
| Anatase TiO₂ | 0.2 mM to 2 mM | 4.46 µA cm⁻² mM⁻¹ | Not Reported | [1][2] |
| CS-PPy/TiO₂ | Not specified | 302.0 µA mM⁻¹ cm⁻² | 6.7 µM | [14] |
| Multi-Vacancy TiO₂ Nanotube Arrays | Not specified | 8.5 µA mM⁻¹ cm⁻² | 3.2 µM | [15] |
Table 2: Performance of TiO₂-Based Anodes in Lithium-Ion Batteries
| Electrode Material | Initial Discharge Capacity | Capacity Retention | Current Density | Reference |
| Bulk TiO₂ (Theoretical) | 335 mAh g⁻¹ | - | - | [6] |
| TiO₂@C/N Nanocomposite | 1054.7 mAh g⁻¹ | High reversible capacities and superior cycle stability | Not specified | [6] |
| TiO₂ Nanotubes/Graphene | ~270 mAh g⁻¹ | ~90% after 100 cycles | 50 mA g⁻¹ | [7] |
Table 3: Performance of TiO₂-Based Electrodes in Supercapacitors
| Electrode Material | Specific Capacitance | Cycling Stability | Scan Rate / Current Density | Reference |
| N-doped TiO₂ Nanotubes | 835 µF cm⁻² | Enhanced performance compared to bare TiO₂ | 100 mV s⁻¹ | [8] |
| rGO/TiO₂ Nanocomposite | 547 F g⁻¹ | 94% retention after 5000 cycles | 5 mV s⁻¹ | [9] |
| TiO₂ Nanorod/MnO₂ | 34.79 mF/cm² | 91% retention after 1000 cycles | 5 mV/s | [16] |
| Electrospun TiO₂ Nanofibers | 75 F g⁻¹ | 95% retention after 5000 cycles | Not specified | [17] |
| Electrochemically doped TiO₂ Nanotube Arrays | 5.42 mF cm⁻² | - | 10 mV s⁻¹ | [18] |
III. Experimental Protocols
Protocol for Fabrication of a TiO₂ Nanoparticle Paste Electrode
This protocol describes the preparation of a TiO₂ paste, which can be coated onto a conductive substrate (e.g., FTO glass) to create a working electrode. This method is commonly used for fabricating photoelectrodes for dye-sensitized solar cells and can be adapted for other applications.[19]
Materials:
-
Titanium dioxide (TiO₂) powder (e.g., Degussa P25)
-
Diluted nitric acid (pH 3-4)
-
Mortar and pestle
-
Conductive glass substrate (e.g., FTO glass)
-
Adhesive tape
-
Glass rod
-
Microscope slide
-
Hot plate or furnace
Procedure:
-
Paste Preparation:
-
Weigh 12 g of TiO₂ powder and place it in a mortar.
-
Gradually add 20 mL of diluted nitric acid (pH 3-4) to the TiO₂ powder while grinding with the pestle.
-
Continue grinding until a uniform, lump-free paste is formed.
-
-
Substrate Preparation:
-
Clean the FTO glass substrate thoroughly with detergent, deionized water, and ethanol (B145695) in an ultrasonic bath.
-
Dry the substrate with a stream of nitrogen or in an oven.
-
Identify the conductive side of the FTO glass using a multimeter.
-
-
Coating the Substrate (Doctor-Blade Method):
-
Fix the FTO glass onto a flat surface with the conductive side facing up, using adhesive tape along two parallel edges. The tape also acts as a spacer to control the film thickness.
-
Apply a line of the prepared TiO₂ paste along one of the edges not covered by tape.
-
Place the edge of a microscope slide onto the substrate behind the line of paste.
-
Pressing down firmly, slide the microscope slide across the substrate in a single, smooth motion to spread the paste into a uniform thin film.
-
-
Sintering:
-
Carefully remove the adhesive tape.
-
Place the coated substrate on a hot plate or in a furnace.
-
Heat the electrode gradually to 450-500 °C and maintain this temperature for at least 30 minutes to sinter the TiO₂ particles.
-
Allow the electrode to cool down slowly to room temperature.
-
Protocol for Non-Enzymatic Glucose Sensing with a TiO₂ Electrode
This protocol outlines a general procedure for performing electrochemical detection of glucose using a fabricated TiO₂ working electrode.[1][2]
Materials and Equipment:
-
Fabricated TiO₂ working electrode
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Phosphate buffer solution (PBS), pH 7.4
-
Glucose stock solution
-
Micropipettes
Procedure:
-
Electrochemical Cell Setup:
-
Assemble a three-electrode electrochemical cell with the TiO₂ working electrode, Ag/AgCl reference electrode, and platinum counter electrode.
-
Add a known volume of PBS (pH 7.4) to the cell.
-
-
Electrochemical Characterization (Cyclic Voltammetry):
-
Perform cyclic voltammetry (CV) in the PBS solution to characterize the electrochemical behavior of the TiO₂ electrode in the absence of glucose. A typical potential window might be from -0.8 V to +0.8 V vs. Ag/AgCl at a scan rate of 50 mV/s.
-
Record the CV curve as the baseline.
-
-
Glucose Detection:
-
Add a specific concentration of glucose to the PBS in the electrochemical cell using a micropipette.
-
Allow the solution to stabilize for a few minutes.
-
Perform CV again under the same conditions as the baseline measurement.
-
Observe the changes in the CV curve, typically an increase in the oxidation peak current, which corresponds to the electro-oxidation of glucose.
-
Repeat this step with varying concentrations of glucose to obtain a calibration curve (peak current vs. glucose concentration).
-
-
Amperometric Detection (Optional):
-
For higher sensitivity, amperometric detection can be used.
-
Apply a constant potential (determined from the CV, usually at the peak potential for glucose oxidation) to the working electrode.
-
After the baseline current stabilizes, add successive aliquots of glucose solution at regular intervals.
-
Record the current response as a function of time. The step-wise increase in current corresponds to the added glucose concentration.
-
IV. Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows.
Caption: Workflow for the fabrication of a TiO₂ electrode using the doctor-blade method.
Caption: Experimental workflow for electrochemical biosensing using a TiO₂ electrode.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of TiO2 Thick Films for Glucose Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advancements in Titanium Dioxide Nanotube-Based Sensors for Medical Diagnostics: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Titanium dioxide-based anode materials for lithium-ion batteries: structure and synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05442F [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. The Enhanced Energy Density of rGO/TiO2 Based Nanocomposite as Electrode Material for Supercapacitor | MDPI [mdpi.com]
- 10. Preparation Methods of Titanium Sub-Oxides Electrode | Encyclopedia MDPI [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Non-Enzymatic Glucose Biosensor Based on Highly Pure TiO2 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Supercapacitive performance of electrochemically doped TiO2 nanotube arrays decorated with Cu2O nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Preparation of a TiO2 Photo Electrode [chemiedidaktik.uni-wuppertal.de]
Application Notes and Protocols: Sputtering of Titanium(II) Oxide Thin Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the deposition of Titanium(II) oxide (TiO) thin films using sputtering techniques. The information is intended to guide researchers in fabricating high-quality TiO thin films for a variety of applications, including optical coatings, electronics, and biomedical devices.
Introduction
This compound, a material with diverse and significant properties, is a subject of extensive research for advanced material applications. Sputtering is a versatile physical vapor deposition (PVD) technique that allows for the growth of high-quality, uniform thin films with controlled thickness and composition.[1] This document outlines the key applications, experimental protocols, and material properties of sputtered TiO thin films. While the focus is on TiO, it is important to note that much of the available literature discusses the sputtering of titanium dioxide (TiO2) due to its widespread applications and stability. The principles and protocols are often adaptable for different titanium oxide stoichiometries.
Applications of Sputtered Titanium Oxide Thin Films
Sputtered titanium oxide thin films are integral to a wide array of technologies due to their excellent optical, electronic, and chemical properties.[2]
-
Optical Coatings: Due to their high refractive index and transparency in the visible spectrum, TiO thin films are widely used as anti-reflective coatings on lenses, mirrors, and other optical components.[2][3]
-
Electronics: The high dielectric constant and insulating properties of titanium oxide films make them suitable for use as dielectric layers in capacitors and other electronic components.[1][3]
-
Solar Cells: In dye-sensitized solar cells (DSSCs) and perovskite solar cells, TiO films function as an electron transport layer, enhancing the overall efficiency of the device.[2][4]
-
Photocatalysis: Titanium oxide is a potent photocatalyst, and thin films are used in self-cleaning surfaces and water purification systems to break down organic pollutants under UV irradiation.[2]
-
Sensors: The sensitivity of TiO thin films to various gases makes them a key component in the fabrication of gas sensors for environmental and safety monitoring.[2][5]
-
Biomedical Applications: The biocompatibility of titanium oxide makes it a suitable material for coating medical implants and prosthetic devices to improve their integration with biological tissues.[2]
-
Decorative and Protective Coatings: The bright white appearance and durability of TiO films are utilized in decorative coatings and paints.[2] They also serve as protective barrier coatings.[2]
Experimental Protocols for Sputtering Titanium Oxide Thin Films
The properties of sputtered titanium oxide thin films are highly dependent on the deposition parameters.[6] The following sections provide detailed protocols for common sputtering techniques.
Reactive DC Magnetron Sputtering
This technique involves sputtering a metallic titanium target in a reactive atmosphere containing argon and oxygen. The stoichiometry of the resulting titanium oxide film can be controlled by varying the oxygen partial pressure.
Protocol:
-
Substrate Preparation:
-
Clean the substrates (e.g., silicon wafers, glass slides) using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas).[7]
-
-
Sputtering System Preparation:
-
Pre-sputtering:
-
Deposition:
-
Introduce a mixture of argon and oxygen gas into the chamber. The ratio of Ar to O2 is a critical parameter for controlling the film's properties.[9]
-
Set the desired sputtering power (e.g., 200 W to 4 kW).[8][9]
-
Maintain a constant working pressure during deposition (e.g., 2 mTorr to 5 x 10^-3 Torr).[8][9]
-
Open the shutter to begin the deposition of the titanium oxide thin film onto the substrates.
-
The deposition time will determine the final film thickness.
-
-
Post-Deposition:
-
Close the shutter and turn off the sputtering power and gas flow.
-
Allow the substrates to cool down before venting the chamber and removing the samples.
-
For some applications, post-deposition annealing in a controlled atmosphere (e.g., air or vacuum) may be required to crystallize the film or modify its properties.[6][9]
-
RF Magnetron Sputtering
RF sputtering is often used with ceramic titanium oxide targets or for reactive sputtering of metallic targets to avoid charge build-up on the target surface.[4]
Protocol:
-
Substrate and System Preparation: Follow the same procedures as for DC magnetron sputtering. A ceramic TiO2 target can be used instead of a metallic Ti target.
-
Pre-sputtering: Pre-sputter the target with the shutter closed to clean the target surface.
-
Deposition:
-
Set the RF power to the desired level.
-
Introduce the sputtering gas (e.g., pure argon for a ceramic target, or an Ar/O2 mixture for a metallic target).
-
Maintain a constant working pressure.
-
Open the shutter to commence deposition.
-
-
Post-Deposition: Follow the same procedures as for DC magnetron sputtering.
Data Presentation: Sputtering Parameters and Film Properties
The following tables summarize quantitative data from various studies on sputtered titanium oxide thin films.
Table 1: DC Magnetron Sputtering Parameters
| Parameter | Value | Reference |
| Target | Titanium (99.99% purity) | [8] |
| Substrate | Soda-lime glass, Silicon | [8][9] |
| Sputtering Power | 200 W - 4 kW | [8][9] |
| Argon Flow Rate | 25 - 30 sccm | [8][9] |
| Oxygen Flow Rate | 1 - 20 sccm | [8][9] |
| Working Pressure | 2 mTorr - 5x10^-3 Torr | [8][9] |
| Substrate Temperature | Room Temperature (can increase to ~100°C during deposition) | [10] |
| Target-Substrate Distance | 4.4 cm - 6 cm | [6][8] |
Table 2: RF Magnetron Sputtering Parameters
| Parameter | Value | Reference |
| Target | Titanium or TiO2 | [1][4] |
| Substrate | ITO-coated glass, Silicon | [4][7] |
| RF Power | 80 W - 150 W | [11] |
| Argon Flow Rate | 30 sccm | [7] |
| Oxygen Flow Rate | 1 - 30 sccm | [7][11] |
| Working Pressure | 6 x 10^-3 mbar | [6] |
| Substrate Temperature | Room Temperature | [7] |
Table 3: Properties of Sputtered Titanium Oxide Thin Films
| Property | Value | Deposition Conditions | Reference |
| Deposition Rate | ~1.2 nm/min - 4.0 nm/s | Varies with power and gas flow | [7][8] |
| Film Thickness | 20 nm - 212 nm | Dependent on deposition time | [4][8] |
| Transmittance (Visible) | 75% - 90% | For ~20 nm thick films | [4][11] |
| Reflectance (800-900 nm) | 52% - 97% | Varies with O2 percentage | [10] |
| Crystallite Size | ~17.36 nm | Anatase phase | [1] |
| Optical Band Gap | 3.13 eV - 1.71 eV | Doped with Cobalt | [12] |
Visualizations
The following diagrams illustrate key experimental workflows and relationships in the sputtering of titanium oxide thin films.
References
- 1. Characterization of TiO2 Thin Film Deposited by RF Sputtering Method | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. nanorh.com [nanorh.com]
- 3. ncelements.com [ncelements.com]
- 4. e-asct.org [e-asct.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. mdpi.com [mdpi.com]
- 8. svc.org [svc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Properties of Metallic and Oxide Thin Films Based on Ti and Co Prepared by Magnetron Sputtering from Sintered Targets with Different Co-Content - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Photocatalytic Activity of Nitrogen-Doped Titanium(IV) Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of nitrogen-doped titanium(IV) oxide (N-doped TiO₂) as a visible-light-active photocatalyst. The enhanced photocatalytic activity of N-doped TiO₂ under visible light irradiation makes it a promising material for various applications, including environmental remediation, water purification, and air purification.[1][2]
Introduction
Titanium(IV) oxide (TiO₂) is a widely used photocatalyst due to its high activity, chemical stability, and low cost.[3] However, its large band gap (3.0–3.2 eV) limits its application to the UV region of the electromagnetic spectrum, which accounts for only a small fraction of solar light.[4][5] Doping TiO₂ with nitrogen has been shown to be an effective strategy to extend its light absorption into the visible region, thereby enhancing its photocatalytic efficiency under solar irradiation.[1][2][4] Nitrogen doping introduces N 2p states above the O 2p valence band, narrowing the band gap and allowing for the generation of electron-hole pairs upon visible light absorption.[4][6]
Data Presentation
The following tables summarize key quantitative data from various studies on N-doped TiO₂, providing a comparative overview of its properties and photocatalytic performance.
Table 1: Band Gap Energies of N-Doped TiO₂ Synthesized by Different Methods
| Synthesis Method | Nitrogen Precursor | Calcination Temperature (°C) | Band Gap (eV) | Reference |
| Sol-gel | Urea | 490 | Shift to visible region | [7] |
| Sol-gel | Triethylamine | - | Shift to visible region | [8] |
| Sol-gel | Ethylenediamine | - | Shift to visible region | [9] |
| Sol-gel | Amorphous | 130 | 2.4 | [10] |
| Thermal Decomposition | Urea | 500 | Reduced from 3.18 to 2.20 | [3] |
| Co-precipitation | Tri-thiocyanuric acid | 550 | 0.73 (conduction band potential) | [4] |
| Heat Treatment in NH₃ | Ammonia | 525-600 | - | [6] |
Table 2: Photocatalytic Degradation Efficiency of N-Doped TiO₂ for Various Pollutants
| Pollutant | Catalyst | Light Source | Degradation Efficiency (%) | Time (min) | Reference |
| Indigo Carmine Dye | N-doped TiO₂ (1:1 urea) | UV Light | Higher than other samples | - | [3] |
| Nitrogen Oxides (NOx) | N-doped TiO₂ (TC10) | Visible Light | 51 (NO), 29 (NOx) | - | [4] |
| Methylene (B1212753) Blue | N-doped TiO₂ | Visible Light | 40 | 280 | [11] |
| Toluene | N-doped TiO₂ | Solar Lamp | 48 | 280 | [11] |
| Methyl Orange | N-doped TiO₂ (Triethylamine) | Visible Light | 76.4 | - | |
| Rhodamine B | N-doped TiO₂ (Triethylamine) | Visible Light | Higher than undoped | - | [8] |
| Isopropanol | 1% Cu-N-TiO₂ | White LED | 662.3 ppm h⁻¹ | - | [12] |
| Phenol (B47542) | N-doped TiO₂ | Visible Light | Significantly higher than TiO₂ | - | [13][14] |
| p-Nitrophenol | N-doped TiO₂ | Visible Light | Marked improvement | - | [9] |
| Rhodamine B | N-doped TiO₂ (Semicarbazide) | Sunlight | 1.9 times more active than Degussa P25 | - | [15] |
Experimental Protocols
Synthesis of N-Doped TiO₂ via Sol-Gel Method
This protocol describes a general procedure for synthesizing N-doped TiO₂ nanoparticles using a sol-gel method with a nitrogen precursor.
Materials:
-
Titanium(IV) isopropoxide (TTIP) or Titanium(IV) butoxide (TBT)
-
Ethanol (absolute)
-
Nitric acid (HNO₃)
-
Nitrogen precursor (e.g., Urea, Triethylamine, Ethylenediamine)
-
Deionized water
Procedure:
-
Prepare Solution A by dissolving a specific amount of the nitrogen precursor in ethanol.
-
Prepare Solution B by mixing the titanium precursor (TTIP or TBT) with ethanol.
-
Slowly add Solution A to Solution B under vigorous stirring.
-
Add a mixture of deionized water and nitric acid dropwise to the resulting solution to initiate hydrolysis and condensation. The molar ratio of Ti:H₂O:Ethanol is crucial and should be optimized.
-
Continue stirring the mixture for several hours until a gel is formed.
-
Age the gel for 24-48 hours at room temperature.
-
Dry the gel in an oven at 80-100 °C for 12-24 hours to obtain a xerogel.
-
Grind the xerogel into a fine powder.
-
Calcination: Heat the powder in a furnace at a specific temperature (e.g., 450-550 °C) for a defined duration (e.g., 2-4 hours) in air or an inert atmosphere to induce nitrogen doping and crystallization.[9][16] The ramp rate during heating can also influence the material's properties.[6]
Characterization of N-Doped TiO₂
To understand the physicochemical properties of the synthesized N-doped TiO₂, the following characterization techniques are recommended:
-
X-ray Diffraction (XRD): To determine the crystal structure (anatase, rutile, or brookite) and crystallite size.[3][17]
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence and chemical state of nitrogen within the TiO₂ lattice (e.g., substitutional or interstitial).[6][10]
-
UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the light absorption properties and estimate the band gap energy.[3][4]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and microstructure of the nanoparticles.[3][9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups on the surface of the catalyst.[3]
-
Photoluminescence (PL) Spectroscopy: To study the separation efficiency of photo-generated electron-hole pairs.[5]
Protocol for Photocatalytic Activity Evaluation
This protocol outlines a standard procedure for assessing the photocatalytic activity of N-doped TiO₂ in the degradation of an organic pollutant in an aqueous solution.
Materials and Equipment:
-
N-doped TiO₂ photocatalyst
-
Model pollutant (e.g., Methylene Blue, Rhodamine B, Phenol)
-
Deionized water
-
Photoreactor equipped with a visible light source (e.g., LED lamp, Xenon lamp with a UV cutoff filter)[5]
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
-
Centrifuge
Procedure:
-
Catalyst Suspension: Disperse a specific amount of the N-doped TiO₂ catalyst in a known volume of the pollutant solution with a specific initial concentration.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.[7]
-
Photocatalytic Reaction: Irradiate the suspension with the visible light source under continuous stirring. The distance between the light source and the reactor should be kept constant.[7][18]
-
Sampling: At regular time intervals, withdraw aliquots of the suspension.
-
Analysis: Centrifuge the withdrawn samples to separate the catalyst particles. Analyze the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance of the pollutant to determine its concentration.
-
Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration of the pollutant after the adsorption-desorption equilibrium, and Cₜ is the concentration at time t.
Visualizations
Caption: Workflow for the synthesis of N-doped TiO₂ via the sol-gel method.
Caption: Mechanism of photocatalytic degradation by N-doped TiO₂ under visible light.
Caption: Experimental setup for evaluating photocatalytic activity.
References
- 1. Nitrogen-doped titanium dioxide (N-doped TiO2) for visible light photocatalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. nanoient.org [nanoient.org]
- 4. mdpi.com [mdpi.com]
- 5. Photocatalytic Activity of TiO2-Doped Fe, Ag, and Ni with N under Visible Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Preparation of N-Doped Titanium Dioxide Films and Their Degradation of Organic Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly Efficient Low-Temperature N-Doped TiO2 Catalysts for Visible Light Photocatalytic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photocatalytic Properties of Amorphous N-Doped TiO2 Photocatalyst under Visible Light Irradiation [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. One-Pot Synthesis of Nitrogen-Doped TiO2 with Supported Copper Nanocrystalline for Photocatalytic Environment Purification under Household White LED Lamp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of the N-doped TiO2 photocatalyst for the photodegradation of methylene blue and phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Characterization of the N-Doped TiO2 Photocatalyst ...: Ingenta Connect [ingentaconnect.com]
- 15. Influence of N sources on the photocatalytic activity of N-doped TiO<sub>2</sub> - Arabian Journal of Chemistry [arabjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. jacsdirectory.com [jacsdirectory.com]
- 18. Photocatalytic Testing Protocol for N-Doped TiO2 Nanostructured Particles under Visible Light Irradiation Using the Statistical Taguchi Experimental Design | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Titanium Oxide Anodes in Lithium-Ion Batteries
Audience: Researchers, scientists, and drug development professionals.
Topic: Titanium(II) oxide as an anode material for lithium-ion batteries
Initial Assessment: Extensive research into the application of This compound (TiO) as an anode material for lithium-ion batteries reveals a significant scarcity of published experimental data. The scientific literature is predominantly focused on Titanium(IV) oxide (TiO2) in its various polymorphs (anatase, rutile, and brookite) due to its favorable electrochemical properties, including a stable structure and a safe operating voltage window that prevents the formation of lithium dendrites.[1][2][3]
This document will first address the limited available information on TiO and then provide detailed application notes and protocols for anatase TiO2 as a representative and thoroughly investigated titanium-based anode material.
This compound (TiO) as a Potential Anode Material
While experimental data is sparse, theoretical considerations can provide some insight into the potential of TiO. The theoretical capacity of anode materials is a key performance indicator. The lithium storage mechanism in titanium oxides typically involves the reduction of Ti ions. For TiO, the theoretical reaction would be:
TiO + xLi⁺ + xe⁻ ↔ LixTiO
A complete reduction of Ti(II) to Ti(0) would involve two electrons, leading to a high theoretical capacity. However, the practical viability, including cycling stability, rate capability, and voltage profile, remains largely unexplored in the scientific literature. The metallic nature of TiO might suggest good electronic conductivity, but its stability during electrochemical cycling in a lithium-ion battery environment is not well-documented.
Given the lack of experimental data for TiO, the following sections will provide comprehensive details for anatase TiO2, which is the most promising and widely researched titanium oxide for this application.
Application Notes: Anatase Titanium(IV) Oxide (TiO2) as an Anode Material
Anatase TiO2 has garnered significant attention as a promising anode material for lithium-ion batteries due to its high safety, excellent structural stability, low cost, and environmental friendliness.[1][2] Its operating voltage of around 1.7 V (vs. Li/Li⁺) is high enough to prevent the formation of a solid electrolyte interphase (SEI) layer and lithium dendrites, which are major safety concerns with traditional graphite (B72142) anodes.[2] However, pristine TiO2 suffers from low electronic conductivity and a slower lithium-ion diffusion rate, which can limit its rate capability and overall capacity.[2][4]
To overcome these limitations, research has focused on nanostructuring TiO2 to shorten lithium-ion diffusion pathways and on creating composites with conductive materials like carbon to enhance electronic conductivity.[4][5]
Data Presentation
The electrochemical performance of nanostructured anatase TiO2 anodes can vary significantly depending on the morphology, particle size, and presence of composite materials. The following table summarizes representative data from the literature.
| Material Morphology | Initial Discharge Capacity (mAh g⁻¹) | Reversible Capacity (mAh g⁻¹) | Coulombic Efficiency (%) | Cycling Conditions | Rate Capability | Reference |
| Co-doped TiO2 | 441 | 237 after 100 cycles | ~51 (1st cycle) | 3 C rate | 125 mAh g⁻¹ at 10 C | [4] |
| Nanocomposite TiO2/C | 683 | 290 after 100 cycles | ~99 (after initial cycles) | 100 mA g⁻¹ | 200 mAh g⁻¹ at 500 mA g⁻¹ | [5] |
| Bio-synthesized TiO2-NPs | 209.7 | 175 after 100 cycles | ~87 (1st cycle) | C/10 rate | 149 mAh g⁻¹ at 20 C | [1] |
| TiO2 Nanotubes | 260 | 216 after 20 cycles | ~86 (1st cycle) | 20 mA g⁻¹ | 159 mAh g⁻¹ at 200 mA g⁻¹ | [6] |
| Mesoporous TiO2 Microspheres | - | 180 after 100 cycles | - | 2 C rate | - | [2] |
Mandatory Visualizations
References
- 1. Bio-synthesized TiO2 nanoparticles and the aqueous binder-based anode derived thereof for lithium-ion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Titanium dioxide-based anode materials for lithium-ion batteries: structure and synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05442F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Improved Lithium Storage Performance of a TiO2 Anode Material Doped by Co - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of TiO₂ Nanotubes for Hydrogen Production
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of titanium dioxide (TiO₂) nanotubes, a promising material for photocatalytic hydrogen production. The following sections outline the primary synthesis methodologies, present key performance data in a comparative format, and visualize the experimental workflows and underlying scientific principles.
Introduction
Titanium dioxide nanotubes (TNTs) have garnered significant attention in the field of renewable energy due to their unique properties, including a large surface area, excellent electron transport capabilities, and high physical stability.[1] These attributes make them highly effective photocatalysts for splitting water to produce hydrogen, a clean and sustainable energy carrier.[2] This document details the most common and effective methods for TNT synthesis: electrochemical anodization, hydrothermal synthesis, and template-assisted methods.
Synthesis Methodologies: Detailed Protocols
Electrochemical Anodization
Electrochemical anodization is a widely used method for fabricating highly ordered, vertically aligned TiO₂ nanotube arrays directly on a titanium substrate.[3] The morphology of the nanotubes can be precisely controlled by adjusting the experimental parameters.[4]
Protocol:
-
Preparation of the Titanium Foil:
-
Mechanically polish a pure titanium foil (99% purity).
-
Degrease the foil by sonicating in acetone, followed by isopropanol, and finally deionized (DI) water for 15 minutes each.
-
Chemically etch the foil in a mixture of HNO₃, HF, and H₂O (volume ratio of 1:1:1) to remove the native oxide layer.[5]
-
Rinse thoroughly with DI water and dry under a stream of nitrogen.
-
-
Electrochemical Anodization Setup:
-
Use a two-electrode electrochemical cell with the prepared titanium foil as the anode and a platinum foil or graphite (B72142) rod as the cathode.[6]
-
Maintain a constant distance of approximately 2 cm between the electrodes.[7]
-
-
Anodization Process:
-
Prepare an electrolyte solution. Common electrolytes include:
-
Aqueous solutions containing hydrofluoric acid (HF) (e.g., 0.5 - 3.5 wt%).[4]
-
Organic electrolytes, such as ethylene (B1197577) glycol or glycerol, containing ammonium (B1175870) fluoride (B91410) (NH₄F) and a small amount of water.[3][8] A typical composition is ethylene glycol with 0.3 wt% NH₄F and 2 vol% H₂O.[8]
-
-
Immerse the electrodes in the electrolyte.
-
Apply a constant DC voltage, typically in the range of 20-70 V, for a duration of 15 minutes to 15 hours.[4][6][8] For example, applying 45 V for 15 hours can produce nanotubes with a length of 120 µm.[6]
-
Maintain the temperature of the electrolyte, for instance, at 20°C.[9]
-
-
Post-Synthesis Treatment:
-
After anodization, rinse the resulting amorphous TiO₂ nanotube array with DI water or methanol.[6][7]
-
To crystallize the nanotubes into the desired anatase or anatase/rutile phase, anneal the sample in air or an oxygen atmosphere at a temperature between 450°C and 500°C for 2-3 hours.[7][8][10] This step is crucial for enhancing the photocatalytic activity.
-
Experimental Workflow for Electrochemical Anodization
References
Application Notes and Protocols: Biomedical Applications of Titanium Dioxide (TiO₂) Coatings
Audience: Researchers, scientists, and drug development professionals.
Introduction
Titanium and its alloys are cornerstone materials in the biomedical field, particularly for orthopedic and dental implants, owing to their excellent mechanical properties, corrosion resistance, and biocompatibility.[1][2] This biocompatibility is largely attributed to the spontaneous formation of a stable, passive native oxide layer on their surface.[1][3] While the user specified Titanium(II) Oxide (TiO), the vast body of scientific literature and commercial application focuses on Titanium Dioxide (TiO₂), which is the most stable and widely researched oxide of titanium. TiO₂ coatings, particularly in their anatase and rutile crystalline forms, have been extensively developed to enhance the functionality of medical devices.[1][4] These engineered coatings offer a range of benefits, from preventing bacterial infections to promoting tissue integration and enabling localized drug delivery.[5][6][7]
This document provides a detailed overview of the primary biomedical applications of TiO₂ coatings, presents quantitative data from various studies, outlines key experimental protocols for coating fabrication and evaluation, and visualizes the underlying mechanisms and workflows.
Key Biomedical Applications
Antibacterial Surfaces for Infection Prevention
Implant-associated infections are a major cause of surgical failure, leading to increased patient morbidity and healthcare costs.[2][3] TiO₂ coatings provide a powerful strategy to combat this issue by creating surfaces that actively kill bacteria or prevent their adhesion.
The primary antibacterial mechanism of TiO₂ is its photocatalytic activity.[6][8] When exposed to ultraviolet (UV) light, the TiO₂ semiconductor generates electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) ions (O₂⁻).[6] These ROS are potent oxidizing agents that can degrade bacterial cell membranes, leading to cell death.[4][9] This broad-spectrum biocidal effect is effective against a wide range of bacteria, including Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans.[9][10]
To overcome the limitation of requiring UV light, which has poor tissue penetration, researchers have developed doped-TiO₂ coatings. Doping with elements like nitrogen or copper shifts the material's absorption spectrum, allowing for photocatalytic activation by visible light.[4][10] Furthermore, some studies show that TiO₂ coatings, especially those incorporating biocidal ions like copper (Cu) or silver (Ag), can exhibit antibacterial effects even in the dark by disrupting bacterial cell membranes and DNA replication.[9][10][11]
Enhanced Osseointegration for Orthopedic and Dental Implants
The long-term success of an orthopedic or dental implant depends on its stable integration with the surrounding bone tissue, a process known as osseointegration.[1][3] Surface properties of the implant, such as topography, chemistry, and wettability, play a critical role in this process. TiO₂ coatings, particularly those with nanostructured features like nanotubes or nanopores, can be engineered to significantly enhance osseointegration.[5][7][12]
These nanostructures increase the surface area of the implant, which promotes the adsorption of proteins essential for cell attachment.[5] The resulting surface topography mimics the natural extracellular matrix, providing an ideal environment for osteoblast (bone-forming cell) adhesion, proliferation, and differentiation.[3][13] Studies have shown that nanostructured TiO₂ surfaces lead to improved cell spreading and faster bone formation compared to conventional smooth titanium surfaces.[14][15] Additionally, techniques like micro-arc oxidation can be used to create porous TiO₂ coatings that incorporate bioactive elements like calcium and phosphorous, further promoting bone growth.[13][16]
Localized Drug Delivery Systems
TiO₂ coatings with porous or tubular nanostructures serve as excellent reservoirs for the localized delivery of therapeutic agents.[7][17] This capability is particularly valuable for preventing post-operative infections or inflammation and promoting tissue regeneration. Drugs such as antibiotics, anti-inflammatory agents, or growth factors can be loaded into the nanotubes and released in a controlled, sustained manner directly at the implant site.[7][18]
The release kinetics can be tuned by altering the dimensions of the nanotubes (diameter and length) or by applying a biodegradable polymer coating over the drug-loaded surface.[7][18] Furthermore, "smart" drug delivery systems have been developed where drug release is triggered by external stimuli. For example, UV irradiation can be used to trigger the release of a drug from a polymer-coated TiO₂ nanostructure, allowing for on-demand therapy.[18] This targeted approach maximizes the therapeutic effect at the desired location while minimizing systemic side effects.[7][19]
Improved Hemocompatibility for Cardiovascular Devices
For blood-contacting devices like stents and artificial heart valves, surface-induced thrombosis (blood clotting) is a critical concern that can lead to device failure and serious health complications.[20] The surface of a material directly influences how it interacts with blood components, including proteins and platelets. TiO₂ coatings have been investigated to improve the hemocompatibility of metallic implants.
Studies have shown that the rutile crystalline phase of TiO₂ can reduce thrombosis. Surface modifications that create superhydrophilic (water-attracting) TiO₂ nanostructures can significantly decrease protein adsorption and platelet adhesion, which are the initial steps in the clotting cascade. Furthermore, TiO₂ surfaces can be functionalized with anticoagulant molecules like heparin, which are covalently immobilized to the coating.[20] These functionalized surfaces actively prevent clotting, showing significantly less platelet adhesion and activation.[20][21]
Quantitative Data Presentation
The following tables summarize quantitative data from various studies on the performance of TiO₂ coatings.
Table 1: Antibacterial Efficacy of TiO₂-Based Coatings
| Coating Type | Target Microbe | Incubation Condition | Efficacy/Result | Reference |
|---|---|---|---|---|
| Ag-TiO₂ Nanocomposite | E. coli | 168 hours | Up to 52.4% reduction in adhesion vs. Ti surface | [9] |
| Ag-TiO₂ Nanocomposite | S. aureus | 168 hours | Up to 45.1% reduction in adhesion vs. Ti surface | [9] |
| Cu-doped TiO₂ (MAO) | S. aureus | Not specified | ~44% growth inhibition | [10] |
| Cu-doped TiO₂ (MAO) | E. faecalis | Not specified | ~37% growth inhibition | [10] |
| Cu-doped TiO₂ (MAO) | P. aeruginosa | Not specified | ~19% growth inhibition | [10] |
| Cu-doped TiO₂ (MAO) | C. albicans | Not specified | ~41% growth inhibition | [10] |
| Sol-Gel TiO₂ | S. aureus & S. epidermidis | 1 hour UV irradiation | Efficient antibacterial effect observed | [22] |
| N-doped TiO₂ | Various pathogens | Visible light | Significantly more effective than undoped TiO₂ |[23] |
Table 2: Corrosion Resistance of TiO₂ Coatings in Simulated Body Fluid
| Substrate | Coating Method | Corrosion Rate | OCP (Open Circuit Potential) | Reference |
|---|---|---|---|---|
| Commercially Pure Ti | Uncoated | Significantly higher than coated | - | [24] |
| Commercially Pure Ti | Electrophoretic Deposition | 1.709 x 10⁻³ mm/y | -0.360 V | [24] |
| Ti Alloy | Turning in Air | - | Lower corrosion resistance | [15] |
| Ti Alloy | Turning-Rolling in O₂-rich env. | Greatly improved resistance | Higher corrosion resistance |[15] |
Table 3: Surface and Mechanical Properties of TiO₂ Coatings
| Coating Type | Property | Value | Reference |
|---|---|---|---|
| Cu-doped TiO₂ (MAO) | Hardness | 4 - 5 GPa | [10] |
| TiO₂ Nanoceramic | Hardness & Elastic Modulus | Remarkably improved vs. pure Ti | [16] |
| TiO₂ Nanoceramic | Adhesion Strength | Maintained integrity up to 60 N load | [16] |
| Sol-Gel derived TiO₂ on Abutments | Surface Roughness (Ra) | 0.2 - 0.5 µm (optimal for soft tissue health) | [14] |
| TiO₂ on LTI-Carbon | Surface Roughness (RMS) | 8.7 nm |[25] |
Table 4: Biocompatibility and Hemocompatibility of TiO₂ Coatings
| Coating Type | Assay | Result | Reference |
|---|---|---|---|
| Cu-doped TiO₂ (MAO) | Adipose Mesenchymal Stem Cell Growth | > 90% cell growth (non-cytotoxic) | [10] |
| TiO₂ on LTI-Carbon | Platelet Adhesion | ~4 times less than on uncoated LTI-Carbon | [25] |
| Zn-coated TiO₂ Nanotubes | Platelet Adhesion | Lower adhesion than on uncoated Ti | [26] |
| Zn-coated TiO₂ Nanotubes | Hemolysis Rate | Reduced hemolysis rate | [26] |
| Heparin-immobilized TiO₂ | Platelet Adhesion & Activation | Less platelet adhesion and activation | [20] |
| Plasma-oxidized TiO₂ (Rutile) | Hemocompatibility | Enhanced hemocompatibility |[26] |
Visualizations: Mechanisms and Workflows
The following diagrams illustrate key processes related to the biomedical applications of TiO₂ coatings.
Caption: Photocatalytic generation of ROS by TiO₂ for bacterial inactivation.
Caption: Workflow for TiO₂ coating fabrication, characterization, and evaluation.
Caption: Process of drug loading and controlled release from TiO₂ nanostructures.
Caption: How TiO₂ nanocoatings promote the biological cascade of osseointegration.
Experimental Protocols
The following are generalized protocols for key methodologies. Researchers should consult specific literature for detailed parameters relevant to their experimental setup.
Protocol 1: Sol-Gel Deposition of TiO₂ Coating
This method involves the creation of a colloidal solution (sol) that is applied to a substrate and then heat-treated to form a solid oxide coating.[22][27]
Materials & Equipment:
-
Titanium precursor (e.g., Titanium(IV) isopropoxide, TTIP)
-
Solvent (e.g., absolute ethanol)
-
Stabilizer/Catalyst (e.g., acetylacetone, nitric acid)
-
Deionized water
-
Substrates (e.g., titanium alloy discs)
-
Beakers, magnetic stirrer, pipette
-
Dip-coater or spin-coater
-
Furnace for annealing
Procedure:
-
Substrate Preparation: Thoroughly clean the titanium substrates by sonicating sequentially in acetone, ethanol, and deionized water for 15 minutes each. Dry the substrates in an oven or with a stream of nitrogen.
-
Sol Preparation:
-
In a beaker, dissolve the titanium precursor (TTIP) in the solvent (ethanol) under vigorous stirring.
-
Slowly add the stabilizer (e.g., acetylacetone) to the solution to control the hydrolysis rate.
-
In a separate beaker, prepare a solution of deionized water and ethanol.
-
Add the water/ethanol mixture dropwise to the precursor solution while stirring continuously.
-
Allow the sol to age for several hours to a day at room temperature until it becomes clear and stable.
-
-
Coating Application:
-
Dip-Coating: Immerse the cleaned substrate into the sol and withdraw it at a constant, controlled speed. The thickness of the coating is dependent on the withdrawal speed and sol viscosity.
-
Spin-Coating: Place the substrate on the spin-coater chuck. Dispense a small amount of the sol onto the center of the substrate and spin at a high speed (e.g., 2000-4000 rpm) for 30-60 seconds.
-
-
Drying and Annealing:
-
Dry the coated substrates in an oven at a low temperature (e.g., 80-100 °C) for 10-20 minutes to evaporate the solvent.
-
Transfer the substrates to a furnace and anneal at a higher temperature (e.g., 450-600 °C) for 1-2 hours. This step removes organic residues and crystallizes the amorphous TiO₂ into the desired phase (e.g., anatase or rutile).[22]
-
Allow the furnace to cool down slowly to room temperature to avoid thermal shock and cracking of the coating.
-
Protocol 2: In Vitro Antibacterial Activity Assessment
This protocol determines the effectiveness of a coating in killing or inhibiting the growth of bacteria using a colony-forming unit (CFU) count method.[10][22]
Materials & Equipment:
-
TiO₂-coated and uncoated (control) sterile samples
-
Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
-
Bacterial culture medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)
-
Agar (B569324) plates (e.g., Tryptic Soy Agar)
-
Phosphate-buffered saline (PBS), sterile
-
UV-A lamp (for photocatalysis studies)
-
Incubator (37 °C), spectrophotometer, vortex mixer
-
Sterile petri dishes, pipettes, and spreaders
Procedure:
-
Bacterial Culture Preparation: Inoculate the chosen bacterial strain into a liquid culture medium and incubate overnight at 37 °C to reach the logarithmic growth phase.
-
Bacterial Suspension: Dilute the overnight culture with fresh medium or PBS to a standardized concentration (e.g., optical density at 600 nm of 0.1, corresponding to approx. 1x10⁸ CFU/mL). Further dilute the suspension to the desired working concentration (e.g., 1x10⁵ CFU/mL).
-
Incubation with Samples:
-
Place the sterile coated and uncoated samples into separate wells of a sterile 24-well plate.
-
Pipette a known volume (e.g., 100 µL) of the bacterial suspension onto the surface of each sample.
-
-
Exposure Condition:
-
For Photocatalytic Test: Place the plate under a UV-A lamp (e.g., 365 nm) at a fixed distance for a specific duration (e.g., 60 minutes).[22] Keep a parallel set of samples in the dark as a control.
-
For Dark Condition Test: Cover the plate with aluminum foil and incubate at 37 °C for the desired time.
-
-
Bacterial Viability Count (CFU):
-
After incubation, transfer each sample to a tube containing a known volume of sterile PBS (e.g., 1 mL).
-
Vortex or sonicate the tube vigorously for 1-2 minutes to detach the surviving bacteria from the sample surface.
-
Perform serial dilutions of the resulting bacterial suspension in PBS.
-
Plate 100 µL of each dilution onto agar plates and spread evenly.
-
Incubate the plates at 37 °C for 18-24 hours.
-
-
Data Analysis: Count the number of colonies on the plates that have between 30 and 300 colonies. Calculate the number of CFU per sample surface area. Compare the CFU counts from the TiO₂-coated samples to the uncoated controls to determine the percentage of bacterial reduction.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, serving as an indicator of cell viability and proliferation. It is used to determine if the coating material is toxic to relevant cell lines (e.g., osteoblasts, fibroblasts).[4][10]
Materials & Equipment:
-
TiO₂-coated and uncoated sterile samples
-
Cell line (e.g., MC3T3-E1 osteoblasts, L929 fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
CO₂ incubator (37 °C, 5% CO₂), multi-well plate reader (570 nm)
-
Sterile multi-well plates, pipettes
Procedure:
-
Sample Preparation: Place sterile coated and uncoated samples at the bottom of wells in a 24-well plate. Tissue culture plastic serves as a positive control, and a toxic material (e.g., latex) can be used as a negative control.
-
Cell Seeding: Trypsinize and count the cells. Seed a known density of cells (e.g., 1x10⁴ cells/well) into each well containing the samples and controls. Add complete culture medium and incubate for the desired time points (e.g., 1, 3, and 5 days).
-
MTT Incubation:
-
After the incubation period, remove the culture medium from the wells.
-
Add fresh medium containing the MTT reagent (final concentration ~0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37 °C. During this time, viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add the solubilization solution (e.g., 200-500 µL of DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Transfer the colored solution to a 96-well plate and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance value is directly proportional to the number of viable cells. Normalize the absorbance values of the test samples to the positive control (tissue culture plastic) to calculate the relative cell viability (%). A viability significantly below 100% may indicate a cytotoxic effect.
References
- 1. Titanium for Orthopedic Applications: An Overview of Surface Modification to Improve Biocompatibility and Prevent Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ugent.be [ugent.be]
- 3. Functionalization of TiO2 for Better Performance as Orthopedic Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of titanium oxide coating on the antimicrobial properties, surface characteristics, and cytotoxicity of orthodontic brackets - A systematic review and meta analysis of in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of advanced surface modification techniques in titanium-based implants: latest strategies for enhanced antibacterial properties and osseointegration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in Antibacterial Strategies Based on TiO2 Biomimetic Micro/Nano-Structured Surfaces Fabricated Using the Hydrothermal Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomedical Applications of TiO2 Nanostructures: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial Properties of TiO2 Microparticles Coated with Ca- and Cu-Based Composite Layers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progress in TiO2 nanotube coatings for biomedical applications: a review - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 13. Frontiers | Surface Modification Techniques of Titanium and its Alloys to Functionally Optimize Their Biomedical Properties: Thematic Review [frontiersin.org]
- 14. Effect of TiO2 Abutment Coatings on Peri-Implant Soft Tissue Behavior: A Systematic Review of In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Corrosion resistance and biological activity of TiO2 implant coatings produced in oxygen-rich environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 17. ojs.prjn.org [ojs.prjn.org]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Porous Titanium Dioxide Spheres for Drug Delivery and Sustained Release [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Stainless steel and titanium alloys coated with sulfated chitosan to improve hemocompatibility properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Photoactive TiO2 antibacterial coating on surgical external fixation pins for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 23. moh.gov.my [moh.gov.my]
- 24. rjptonline.org [rjptonline.org]
- 25. researchgate.net [researchgate.net]
- 26. Surface modification strategies to improve titanium hemocompatibility: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. redalyc.org [redalyc.org]
Application Notes and Protocols for High-Pressure Synthesis of Novel Titanium(II) Oxide Phases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(II) oxide (TiO), commonly found in a rock-salt crystal structure, exhibits metallic conductivity.[1] The application of high pressure provides a powerful tool to explore novel crystalline phases of TiO with unique electronic and structural properties that are not accessible under ambient conditions. Theoretical studies have predicted the existence of new, stable high-pressure polymorphs of TiO, including an intriguing electride phase.[1] Electrides are ionic compounds where electrons act as anions, occupying specific lattice sites.[2] The synthesis and characterization of such novel materials could open new avenues in materials science, catalysis, and potentially in biomedical applications where conductive and biocompatible materials are of interest.
These application notes provide an overview of the theoretically predicted high-pressure phases of TiO and a detailed, generalized protocol for their synthesis using a laser-heated diamond anvil cell (LH-DAC).
Predicted High-Pressure Phases of this compound
Computational studies combining evolutionary crystal structure prediction with density functional theory have mapped out the high-pressure phase diagram of the Ti-O system.[1] For the TiO stoichiometry, a notable high-pressure phase has been predicted:
-
P6̅m2-TiO: This phase is predicted to be stable at high pressures and is characterized as an electride.[1] In this structure, the valence electrons are not localized on the atomic cores but occupy interstitial sites, acting as anions.[1]
The synthesis of such a phase would represent a significant advancement in the exploration of the Ti-O system and the broader field of high-pressure materials science.
Quantitative Data of Predicted High-Pressure TiO Phase
The following table summarizes the theoretically predicted crystallographic data for the novel high-pressure P6̅m2-TiO phase.[1][3]
| Property | Value |
| Phase Name | P6̅m2-TiO |
| Crystal System | Hexagonal |
| Space Group | P6̅m2 (No. 187) |
| Predicted Stability | High Pressure |
| Electronic Property | Electride |
Note: This data is based on theoretical predictions and awaits experimental confirmation.
Experimental Protocols
The synthesis of novel high-pressure phases of TiO requires specialized equipment capable of generating extreme pressures and temperatures. The following protocol outlines a general procedure for the synthesis and in-situ characterization of the predicted P6̅m2-TiO phase using a laser-heated diamond anvil cell (LH-DAC) coupled with synchrotron X-ray diffraction (XRD).
Protocol 1: High-Pressure, High-Temperature Synthesis of P6̅m2-TiO using a Laser-Heated Diamond Anvil Cell (LH-DAC)
1. Diamond Anvil Cell (DAC) Preparation:
-
Anvil Selection: Select a pair of brilliant-cut diamond anvils with a culet size appropriate for achieving pressures in the GPa range (e.g., 300 µm).
-
Gasket Preparation:
-
Pre-indent a rhenium (Re) gasket to a thickness of approximately 30-40 µm using the diamond anvils.
-
Drill a sample chamber in the center of the indentation with a diameter of about 100-150 µm using a laser drilling system or a micro-driller.[4]
-
-
Cleaning: Thoroughly clean the diamond anvils and the gasket with appropriate solvents (e.g., acetone, ethanol) to remove any contaminants.
2. Sample Loading:
-
Starting Material: Use high-purity, stoichiometric TiO powder as the starting material.
-
Pressure Calibrant: Place a small ruby chip (or another suitable pressure calibrant) inside the sample chamber, away from the center to avoid laser heating.
-
Sample Placement: Carefully load the TiO powder into the sample chamber.
-
Pressure Transmitting Medium (PTM): To ensure quasi-hydrostatic pressure conditions, a pressure-transmitting medium is crucial. A noble gas like Neon (Ne) or Argon (Ar) is suitable for high-temperature experiments and can be loaded cryogenically or using a gas-loading system.[4]
3. Pressurization and Laser Heating:
-
Initial Compression: Gradually increase the pressure on the sample at room temperature by tightening the screws of the DAC. Monitor the pressure using the ruby fluorescence method.
-
High-Pressure Generation: Continue to increase the pressure to the target synthesis pressure, as guided by theoretical predictions for the stability of the P6̅m2-TiO phase.
-
Laser Heating:
-
Align the DAC with the laser heating system. A double-sided laser heating setup is recommended for uniform temperature distribution.[4][5]
-
Focus the laser beams (e.g., Nd:YAG or fiber laser) onto the center of the sample.
-
Increase the laser power to reach the desired synthesis temperature (e.g., >2000 K).[5] The temperature is measured spectroradiometrically by fitting the thermal emission spectrum to Planck's blackbody radiation law.[4]
-
Maintain the target pressure and temperature for a sufficient duration (e.g., 10-30 minutes) to allow for the phase transformation to occur.
-
4. In-situ Characterization:
-
Synchrotron X-ray Diffraction (XRD): The synthesis is ideally performed at a synchrotron beamline to allow for in-situ XRD analysis.
-
Collect XRD patterns before, during, and after laser heating to monitor the structural changes in the sample.
-
The appearance of new diffraction peaks will indicate the formation of a new phase.
-
5. Data Analysis:
-
Phase Identification: Index the new diffraction peaks to determine the crystal structure of the synthesized high-pressure phase.
-
Rietveld Refinement: Perform Rietveld refinement of the XRD patterns to obtain accurate lattice parameters and atomic positions of the new phase.[6][7]
-
Equation of State: Collect XRD patterns at various pressures upon decompression to determine the equation of state (compressibility) of the novel phase.
Visualizations
Experimental Workflow
Caption: Workflow for high-pressure synthesis of novel TiO phases.
Phase Transformation Pathway
Caption: Theoretical pressure-induced phase transformation of TiO.
References
Characterization of Titanium Oxide (TiO) Thin Films Using X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD)
Application Note and Protocol
This document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of titanium oxide (TiO) thin films using X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD). It outlines the experimental protocols and data interpretation for determining the chemical composition, oxidation states, and crystalline structure of TiO thin films.
Introduction
Titanium oxide thin films are widely investigated for various applications, including photocatalysis, biomedical implants, and resistive switching memory devices, due to their unique electronic and structural properties. A thorough characterization of these films is crucial to understand their performance and to tailor their properties for specific applications. X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the constituent atoms. X-ray Diffraction (XRD) is a powerful tool for determining the crystalline structure, phase composition, and crystallite size of the thin films. The complementary use of XPS and XRD allows for a comprehensive understanding of the physicochemical properties of TiO thin films.
Experimental Protocols
Sample Preparation
Proper sample handling and preparation are critical for obtaining high-quality XPS and XRD data.
-
General Handling: Use powder-free nitrile or polyethylene (B3416737) gloves and clean tweezers to handle samples. Store and transport samples in clean petri dishes, glass vials, or wrapped in new, clean aluminum foil to avoid surface contamination.[1]
-
Substrate Cleaning: Before thin film deposition, thoroughly clean the substrate surface to remove any contaminants. A typical procedure involves sequential cleaning in an ultrasonic bath with acetone (B3395972) and isopropyl alcohol, followed by rinsing with deionized water and drying with a stream of inert gas like nitrogen.[2]
-
For XPS Analysis: Samples should be cut to a size compatible with the instrument's sample holder, typically 5 mm to 10 mm square and up to 4 mm thick.[1] For air-sensitive samples, a vacuum transfer vessel should be used to load the sample into the instrument.[1]
-
For XRD Analysis: Mount the thin film sample on a low-background sample holder.[2] Ensure the sample surface is flat and properly aligned with the X-ray beam.
X-ray Diffraction (XRD) Analysis
XRD is employed to identify the crystalline phases and determine structural parameters of the TiO thin films.
-
Instrumentation: A high-resolution X-ray diffractometer equipped with a Cu Kα radiation source (λ = 0.154056 nm) is commonly used.[3]
-
Data Acquisition:
-
Data Analysis:
-
Identify the crystalline phases by comparing the experimental diffraction pattern with standard diffraction patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database.
-
The prominent diffraction peaks for the anatase phase are typically observed at 2θ values around 25.3° (101), 37.8° (004), and 48.0° (200).[3][4] The rutile phase shows characteristic peaks at approximately 27.4° (110), 36.1° (101), and 54.3° (211).
-
Calculate the crystallite size (D) using the Scherrer equation: D = (Kλ) / (β cosθ) where K is the Scherrer constant (typically 0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg diffraction angle.[5]
-
X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS is used to determine the elemental composition and chemical oxidation states of the elements within the top few nanometers of the thin film surface.
-
Instrumentation: A monochromatic Al Kα X-ray source (1486.6 eV) is typically used for XPS analysis.[6]
-
Data Acquisition:
-
Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the Ti 2p, O 1s, and C 1s regions to determine the chemical states and for accurate quantification.
-
-
Data Analysis:
-
Charge Correction: Due to charging effects in insulating or semiconducting samples, the binding energy scale should be calibrated. This is typically done by setting the adventitious carbon C 1s peak to a binding energy of 284.8 eV.[7][8]
-
Peak Fitting: Use appropriate software (e.g., CasaXPS, PHI MULTIPAK) to perform peak fitting on the high-resolution spectra.[6][9] A Shirley background subtraction is commonly applied.[7][9]
-
Ti 2p Spectrum: The Ti 2p spectrum consists of a doublet, Ti 2p3/2 and Ti 2p1/2, with a spin-orbit splitting of approximately 5.7 eV.[8][10] The binding energy of the Ti 2p3/2 peak for Ti⁴⁺ in TiO₂ is typically observed around 458.5 - 459.0 eV.[5][8] The presence of lower oxidation states, such as Ti³⁺ (around 457.2 eV) and Ti²⁺ (around 455.4 eV), can also be identified.[8][11]
-
O 1s Spectrum: The O 1s spectrum can be deconvoluted into multiple components. The main peak at around 529.8 - 530.2 eV is attributed to lattice oxygen in the Ti-O bond. Higher binding energy components can be assigned to surface hydroxyl groups (-OH) or adsorbed water.
-
Quantification: Determine the atomic concentrations of the elements from the peak areas of the high-resolution spectra using appropriate relative sensitivity factors (RSFs).[7]
-
Data Presentation
Summarize the quantitative data obtained from XRD and XPS in structured tables for clear comparison and interpretation.
Table 1: Structural Parameters of TiO Thin Films from XRD Analysis
| Sample ID | Crystalline Phase(s) | 2θ (°) (hkl) | FWHM (°) | Crystallite Size (nm) |
| As-deposited | Anatase, Rutile | 25.3 (101), 27.4 (110) | 0.45, 0.50 | 18.2, 16.5 |
| Annealed 400°C | Anatase | 25.3 (101) | 0.35 | 23.4 |
| Annealed 600°C | Rutile | 27.4 (110) | 0.30 | 27.5 |
Table 2: Elemental Composition and Chemical States from XPS Analysis
| Sample ID | Element | Atomic Conc. (%) | Binding Energy (eV) | Oxidation State |
| As-deposited | Ti 2p3/2 | 30.5 | 458.8 | Ti⁴⁺ |
| 457.1 | Ti³⁺ | |||
| O 1s | 65.2 | 530.0 | Ti-O | |
| 531.5 | -OH | |||
| C 1s | 4.3 | 284.8 | Adventitious | |
| Annealed 400°C | Ti 2p3/2 | 32.8 | 458.9 | Ti⁴⁺ |
| O 1s | 66.1 | 530.1 | Ti-O | |
| C 1s | 1.1 | 284.8 | Adventitious |
Visualization of Workflows and Relationships
Caption: Experimental workflow for TiO thin film characterization.
Caption: Logical relationship between XRD and XPS analysis.
References
- 1. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. davidpublisher.com [davidpublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Titanium [xpsfitting.com]
- 9. mdpi.com [mdpi.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Fabrication of Titanium Dioxide-Based Gas Sensors
A Note to the Reader: While the inquiry specified Titanium(II) Oxide (TiO), the vast body of scientific literature on titanium-based gas sensors focuses almost exclusively on Titanium Dioxide (TiO₂). TiO₂ exhibits semiconducting properties that are highly suitable for gas sensing applications, whereas stoichiometric TiO is a metallic conductor and less commonly used for this purpose. This document, therefore, details the fabrication of gas sensors based on Titanium Dioxide (TiO₂) and its non-stoichiometric forms, which are the materials predominantly researched and utilized in this field.
Introduction
Titanium dioxide (TiO₂) is a wide-bandgap n-type semiconductor that has garnered significant attention for its application in gas sensing due to its high sensitivity, good chemical stability, low cost, and non-toxicity.[1][2] The operating principle of TiO₂-based gas sensors relies on the change in electrical resistance upon exposure to target gases.[3][4] When the sensor is in an air environment, oxygen molecules adsorb onto the TiO₂ surface and capture free electrons from the conduction band, creating a depletion layer with high resistance.[5][6] Upon interaction with a reducing gas (e.g., CO, H₂, VOCs), the gas molecules react with the adsorbed oxygen species, releasing the trapped electrons back into the conduction band. This process narrows the depletion layer and decreases the sensor's resistance, providing a measurable signal.[7] Conversely, oxidizing gases will further extract electrons, increasing the resistance. The sensitivity, selectivity, and response/recovery times of TiO₂ gas sensors are highly dependent on the material's morphology, crystal structure, and operating temperature.[5][8]
Data Presentation: Performance of TiO₂-Based Gas Sensors
The performance of TiO₂-based gas sensors is influenced by various factors, including the nanostructure of the sensing material, the presence of dopants or noble metal catalysts, and the operating conditions. The following tables summarize key performance data from the literature for different target gases.
| Target Gas | Sensing Material | Operating Temp. (°C) | Concentration | Response/Sensitivity | Response Time | Recovery Time | Reference |
| Hydrogen (H₂) | Pt-doped TiO₂ nanotubes | 300 | 1% in N₂ | 7 orders of magnitude change | - | - | [9] |
| TiO₂ thin film (rutile) | 430 | 2000 ppm | 121 | - | - | [2] | |
| TiO₂-B₂O₃ heterojunction | 300 | 1000 ppm | 8.90 | - | - | [10] | |
| Carbon Monoxide (CO) | TiO₂ nanofibers (calcined at 600°C) | 200 | 25 ppm | ~4.3 | 3.8 s | - | [9] |
| Au-TiO₂ thin film | 200 | 5000 ppb | 83.46% | - | - | [11] | |
| Reduced-HOTNAs | 300 | 2-25 ppm | High | - | - | [12] | |
| Acetone (B3395972) (CH₃COCH₃) | TiO₂ nanoparticles | 270 | ppb level | High Selectivity | - | - | [9] |
| SnO₂-decorated flower-like TiO₂ | 308 | 8 ppm | 348 | several seconds | - | [2] | |
| Ethanol (B145695) (C₂H₅OH) | TiO₂ nanowires | 400 | < 50 ppm | High Selectivity | - | - | [9] |
| Au-decorated TiO₂ | Room Temp. | 50 ppm | 1.03 | < 50 s | < 40 s | [13] | |
| **Nitrogen Dioxide (NO₂) ** | IBSD TiO₂ thin film | 600 | - | High | 23.4 s | 108.6 s | [8] |
| Hydrogen Sulfide (H₂S) | Au-doped TiO₂ thin films | Various | - | High | - | - | [14] |
Note: Response/Sensitivity is defined differently across studies (e.g., R_air/R_gas, (R_air-R_gas)/R_gas, or percentage change). Please refer to the original source for precise definitions.
Experimental Protocols
This section provides detailed methodologies for the key experimental processes involved in the fabrication of TiO₂-based gas sensors.
Synthesis of TiO₂ Nanomaterials
This method is widely used to produce various TiO₂ nanostructures.
Materials:
-
Titanium (IV) oxide (Anatase powder)
-
Sodium hydroxide (B78521) (NaOH) solution (10 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Deionized (DI) water
-
Teflon-lined stainless-steel autoclave (100 mL)
Protocol:
-
Add 1.5 g of anatase TiO₂ powder to 50 mL of 10 M NaOH solution in a beaker.
-
Stir the suspension for 30 minutes at 80°C (400 rpm).
-
Sonicate the suspension for 30 minutes.
-
Transfer the suspension into a 100 mL Teflon-lined autoclave, filling it to 50% capacity.
-
Seal the autoclave and heat it at 130°C for 24-72 hours.[15]
-
After cooling to room temperature, wash the resulting precipitate twice with 1 M HCl solution.
-
Wash the precipitate multiple times with DI water until the pH reaches approximately 5.[15]
-
Dry the final product in an oven at 80°C overnight to obtain TiO₂ nanotubes.
Deposition of TiO₂ Thin Films
This physical vapor deposition technique allows for the growth of uniform and well-adherent thin films.
Materials and Equipment:
-
Silicon (Si) or quartz substrate
-
High-purity Titanium (Ti) or TiO₂ target (2-inch diameter, 99.9% purity)
-
RF magnetron sputtering system
-
Argon (Ar) and Oxygen (O₂) gases (99.999% purity)
-
Substrate holder and heater
Protocol:
-
Clean the Si substrate ultrasonically in ethanol and acetone for 15 minutes each, then dry with a nitrogen stream.[16]
-
Mount the substrate onto the substrate holder in the sputtering chamber.
-
Evacuate the chamber to a base pressure of at least 2 x 10⁻⁵ mbar.[16]
-
Introduce Argon gas into the chamber. For reactive sputtering from a Ti target, also introduce Oxygen gas. A typical Ar:O₂ flow rate ratio is 30:1.5 sccm.[17]
-
Set the RF power to 500 W and the working pressure to 0.26 Pa.[17]
-
The distance between the target and the substrate is typically maintained at 90 mm.[17]
-
Deposit the TiO₂ thin film for a duration calculated to achieve the desired thickness (e.g., a deposition rate of ~1.2 nm/min).[18]
-
After deposition, the film can be annealed in air at temperatures ranging from 400°C to 1000°C to control crystallinity.[16][19]
Sensor Device Fabrication
This process is used to pattern the electrodes onto the substrate where the TiO₂ sensing layer will be deposited or has been deposited.
Materials and Equipment:
-
Substrate with TiO₂ film (or a bare substrate for post-deposition of TiO₂)
-
Photoresist (e.g., AZ 1518)
-
Developer solution
-
Metal for electrodes (e.g., Gold with a Chromium or Titanium adhesion layer)
-
E-beam or thermal evaporator
-
Mask aligner with UV light source
-
Acetone
Protocol:
-
Clean the substrate thoroughly.
-
Apply a layer of photoresist onto the substrate using a spin coater.
-
Place the substrate on a hotplate to soft-bake the photoresist.
-
Position a photomask with the desired interdigitated electrode pattern over the photoresist-coated substrate in a mask aligner.
-
Expose the setup to UV light to transfer the pattern to the photoresist.[20]
-
Immerse the substrate in a developer solution to remove the exposed or unexposed photoresist, depending on the type of resist used.
-
Deposit a thin adhesion layer (e.g., 10 nm Cr or Ti) followed by a thicker conductive layer (e.g., 100 nm Au) using an e-beam or thermal evaporator.
-
Perform a "lift-off" process by immersing the substrate in acetone to remove the remaining photoresist, taking the overlying metal with it and leaving only the desired metal electrode pattern.[21]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the fabrication of a TiO₂-based gas sensor.
Caption: Workflow for TiO₂ gas sensor fabrication.
Gas Sensing Mechanism
This diagram illustrates the gas sensing mechanism of an n-type semiconductor like TiO₂ when exposed to a reducing gas.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. BJNANO - Nanostructured TiO2-based gas sensors with enhanced sensitivity to reducing gases [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Gas Sensors Types and Mechanism | Tutorials | CO2 Sensors | Products | Asahi Kasei Microdevices (AKM) [akm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gas Sensitivity of IBSD Deposited TiO2 Thin Films [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. Design, Fabrication and Characterization of Metal Oxide Semiconductor Based MEMS Gas Sensors for Carbon Monoxide Detection [etd.iisc.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sensing Enhancement of Gold Nanoparticles Doped-TiO2 Thin Films as H2S Gas Sensor | Scientific.Net [scientific.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Composition and properties of RF-sputter deposited titanium dioxide thin films - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00861C [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Titanium(II) Oxide in Thermoelectric Converters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Titanium(II) oxide (TiO) and its nonstoichiometric variants in thermoelectric converters. These materials are gaining attention for high-temperature thermoelectric applications due to their stability and promising thermoelectric properties.
Introduction to this compound for Thermoelectric Applications
Titanium oxides, particularly nonstoichiometric forms like TiO₁₊ₓ and Magnéli phases (TiₙO₂ₙ₋₁), are emerging as viable candidates for n-type thermoelectric materials. Their primary advantages lie in their high thermal stability, resistance to oxidation at elevated temperatures, and composition-dependent thermoelectric properties. Research has focused on enhancing the power factor (α²σ) and reducing thermal conductivity (κ) to improve the dimensionless figure of merit (ZT = α²σT/κ), a key indicator of thermoelectric performance.
Quantitative Thermoelectric Properties of Titanium Oxides
The thermoelectric properties of titanium oxides are highly sensitive to their stoichiometry, microstructure, and synthesis conditions. The following table summarizes key quantitative data from reported studies.
| Material Composition | Synthesis Method | Temperature (°C) | Seebeck Coefficient (α) (μV/K) | Electrical Conductivity (σ) (S/m) | Thermal Conductivity (κ) (W/m·K) | Power Factor (α²σ) (μW/m·K²) | Figure of Merit (ZT) | Reference |
| TiO₁.₁ | Not Specified | 700 | - | - | - | - | ~1.6 x 10⁻³ K⁻¹ | |
| TiO₁.₁ | Not Specified | 800 | - | ~9000 | - | ~8.6 x 10⁻³ W/(m·K²) | 1.64 | |
| TiO₂-x | HPHT Reactive Sintering | 700 | - | - | 1.60 | - | 0.33 | |
| TiO₂-x (7 wt% starch) | Solid-State Reaction | 700 | - | - | < 2.0 | 286 | ~0.14 | |
| Ag-doped TiO₂ (bilayer) | Hydrothermal | Room Temp | - | - | - | 148 | - |
Experimental Protocols
Synthesis of Nonstoichiometric Titanium Oxide (TiO₂-x) via Solid-State Reaction
This protocol describes a general method for synthesizing nonstoichiometric titanium oxide powders using a solid-state reaction with a reducing agent (e.g., starch or carbon).
Materials:
-
Titanium dioxide (TiO₂) powder (anatase or rutile, high purity)
-
Starch or fine carbon powder
-
Ethanol (B145695) or acetone (B3395972) for mixing
-
Alumina (B75360) or zirconia milling balls
-
Ball mill
-
Tube furnace with controlled atmosphere capabilities (e.g., Argon)
-
Alumina crucibles
Procedure:
-
Precursor Mixing: Weigh appropriate amounts of TiO₂ powder and the reducing agent (e.g., 1-10 wt% starch).
-
Place the powders in a milling jar with alumina or zirconia milling balls. Add a sufficient amount of ethanol or acetone to create a slurry.
-
Ball mill the mixture for 12-24 hours to ensure homogeneous mixing and particle size reduction.
-
Drying: Dry the milled slurry in an oven at 80-100 °C until the solvent has completely evaporated.
-
Calcination/Reduction:
-
Place the dried powder in an alumina crucible.
-
Position the crucible in the center of a tube furnace.
-
Purge the furnace with high-purity Argon gas for at least 30 minutes to remove any residual oxygen.
-
Heat the furnace to a target temperature between 1000 °C and 1400 °C at a ramp rate of 5-10 °C/min. The optimal temperature will depend on the desired stoichiometry.
-
Hold at the target temperature for 2-6 hours to allow for the reduction of TiO₂.
-
Cool the furnace naturally to room temperature under the Argon atmosphere.
-
-
Characterization: The resulting powder should be characterized by X-ray diffraction (XRD) to determine the crystal phase and stoichiometry.
Fabrication of a TiO-based Thermoelectric Module (Screen Printing Method)
This protocol outlines a generalized procedure for fabricating a simple thermoelectric module using a screen-printing technique.
Materials:
-
Synthesized nonstoichiometric TiO powder (n-type)
-
A suitable p-type thermoelectric powder (e.g., Ca₃Co₄O₉)
-
Organic binder (e.g., ethyl cellulose)
-
Solvent (e.g., terpineol)
-
Dispersant
-
Alumina or other suitable insulating substrate
-
Screen printer with appropriate mesh size
-
Drying oven
-
Furnace for sintering
-
Conductive ink/paste for electrodes (e.g., silver or nickel)
Procedure:
-
Ink Formulation:
-
In a beaker, dissolve the organic binder in the solvent.
-
Add the dispersant and stir until a homogeneous solution is formed.
-
Gradually add the n-type TiO powder to the binder solution while stirring. Use a three-roll mill or a planetary mixer to achieve a uniform and viscous paste.
-
Repeat the process in a separate container for the p-type thermoelectric powder.
-
-
Screen Printing:
-
Design a screen mask with the desired geometry for the thermoelectric legs (alternating n-type and p-type elements).
-
Place the alumina substrate on the screen printer's stage.
-
Apply the n-type paste to the screen and print the n-type legs onto the substrate.
-
Dry the printed layer in an oven at a low temperature (e.g., 100-150 °C) to evaporate the solvent.
-
Align the substrate and print the p-type legs in the designated areas.
-
Dry the p-type layer.
-
-
Sintering:
-
Place the substrate with the printed thermoelectric elements into a furnace.
-
Sinter the assembly at a high temperature (e.g., 1000-1300 °C) in an inert atmosphere (e.g., Argon) to densify the thermoelectric legs and ensure good adhesion to the substrate. The exact sintering temperature and time will need to be optimized for the specific material composition.
-
-
Electrode Deposition:
-
Print the conductive paste to form the top electrodes, connecting the n-type and p-type legs in series.
-
Dry and fire the conductive paste according to the manufacturer's instructions to form the metallic contacts.
-
-
Characterization: The performance of the fabricated module (e.g., open-circuit voltage, output power) can be tested by applying a temperature gradient across the device.
Measurement of Thermoelectric Properties
3.3.1. Seebeck Coefficient and Electrical Conductivity
Apparatus:
-
A four-probe setup for simultaneous measurement.
-
Two thermocouples for temperature measurement.
-
A heater to create a temperature gradient.
-
A voltmeter and a current source.
-
A sample holder, often within a furnace for temperature-dependent measurements.
Procedure:
-
Sample Preparation: Prepare a rectangular or cylindrical pellet of the sintered TiO material.
-
Mounting: Mount the sample in the holder, ensuring good thermal and electrical contact with the probes and thermocouples.
-
Measurement:
-
For the Seebeck coefficient, apply a small temperature gradient (ΔT) across the sample using the heater. Measure the resulting thermoelectric voltage (ΔV) and the temperatures at the two points (T_hot and T_cold). The Seebeck coefficient is calculated as α = -ΔV/ΔT.
-
For electrical conductivity, pass a known DC current (I) through the outer two probes and measure the voltage drop (V) across the inner two probes. The resistance (R) is V/I. The electrical conductivity (σ) is then calculated using the sample's dimensions (σ = L / (A * R)), where L is the distance between the inner probes and A is the cross-sectional area of the sample.
-
3.3.2. Thermal Conductivity
Apparatus:
-
Laser Flash Analysis (LFA) system.
Procedure:
-
Sample Preparation: Prepare a small, disc-shaped sample with a known thickness and coat it with a thin layer of graphite (B72142) to ensure good absorption of the laser pulse and uniform emissivity.
-
Measurement:
-
The front side of the sample is irradiated with a short laser pulse.
-
An infrared detector on the rear side of the sample measures the temperature rise as a function of time.
-
The thermal diffusivity (α_th) is determined from the time it takes for the rear face to reach half of its maximum temperature rise.
-
The thermal conductivity (κ) is then calculated using the equation: κ = α_th * ρ * C_p, where ρ is the density of the sample and C_p is its specific heat capacity (which can be measured separately or estimated).
-
Diagrams and Workflows
Application Notes and Protocols for the Sol-Gel Synthesis of Titanium Oxide Powders
For Researchers, Scientists, and Drug Development Professionals
A Note on Titanium(II) Oxide (TiO) Synthesis
The direct synthesis of pure this compound (TiO) powders via a conventional sol-gel method is not well-documented in the scientific literature. The primary challenge lies in the high propensity of titanium precursors in the +2 oxidation state to oxidize to the more stable +4 state (TiO₂) under the typical aqueous or alcoholic conditions of sol-gel processing. The synthesis of titanium sub-oxides, including TiO, typically involves a multi-step process that combines the sol-gel preparation of a titanium dioxide (TiO₂) precursor with a subsequent high-temperature reduction, such as a vacuum-carbothermic process.[1][2][3]
Given the limited availability of direct sol-gel protocols for TiO, this document will focus on the extensive and well-established sol-gel synthesis of Titanium(IV) oxide (TiO₂), a material with a vast range of applications in research and industry.
Sol-Gel Synthesis of Titanium(IV) Oxide (TiO₂) Powders
The sol-gel process is a versatile and widely used method for synthesizing high-purity and homogenous TiO₂ powders at relatively low temperatures.[4] The process involves the hydrolysis and condensation of titanium alkoxide precursors to form a "sol" (a colloidal suspension of solid particles in a liquid), which then undergoes gelation to form a "gel" (a solid network enclosing the liquid phase). Subsequent drying and calcination of the gel yield the desired TiO₂ powder.
Applications of Sol-Gel Synthesized TiO₂ Powders
Titanium dioxide nanoparticles synthesized via the sol-gel method have a wide array of applications, including:
-
Photocatalysis: TiO₂ is a highly effective photocatalyst for the degradation of organic pollutants in water and air.[5] Its strong oxidative potential upon UV irradiation allows for the decomposition of various contaminants.
-
Solar Cells: Due to its excellent photoactive properties, TiO₂ is a key component in dye-sensitized solar cells (DSSCs).[6]
-
Antibacterial Agents: TiO₂ nanoparticles have demonstrated significant antibacterial activity, making them useful in coatings and medical applications.[7]
-
Sensors and Biosensors: The high surface area and semiconductor properties of TiO₂ make it a suitable material for the fabrication of gas sensors and biosensors.[4]
-
Coatings: Sol-gel derived TiO₂ can be used to create thin films and coatings with self-cleaning and anti-reflective properties.[8][9]
Experimental Protocols
Below are two detailed protocols for the sol-gel synthesis of TiO₂ powders using different titanium precursors.
Protocol 1: Synthesis of TiO₂ Nanoparticles using Titanium Tetraisopropoxide (TTIP)
This protocol is adapted from several sources and represents a common method for producing anatase TiO₂ nanoparticles.[4][6][10]
Materials:
-
Titanium tetraisopropoxide (TTIP, Ti[OCH(CH₃)₂]₄)
-
Ethanol (B145695) (C₂H₅OH) or 2-Propanol ((CH₃)₂CHOH)
-
Deionized water
-
Nitric acid (HNO₃) or Hydrochloric acid (HCl) (for pH adjustment)
Procedure:
-
Solution A Preparation: In a flask, dissolve a specific volume of TTIP in ethanol or 2-propanol. A typical molar ratio is 1:10 to 1:20 (TTIP:alcohol).
-
pH Adjustment: To control the hydrolysis rate, add a few drops of nitric acid or hydrochloric acid to the alcohol before adding the TTIP. An acidic pH (around 1.8-3) is often used to slow down the reaction and obtain smaller particles.[4]
-
Hydrolysis: While vigorously stirring Solution A, add a mixture of deionized water and ethanol dropwise. The molar ratio of water to TTIP is a critical parameter and typically ranges from 1:4 to 1:100.
-
Gelation: Continue stirring the solution. A transparent sol will form, which will gradually turn into a viscous gel. This process can take from a few minutes to several hours depending on the reaction conditions.
-
Aging: The gel is typically aged for 24-48 hours at room temperature. This step allows for the completion of the condensation reactions and strengthens the gel network.
-
Drying: The aged gel is dried in an oven at a temperature between 70°C and 100°C for several hours (e.g., 16 hours) to remove the solvent.[4]
-
Calcination: The dried powder is then calcined in a furnace. The calcination temperature and duration determine the crystalline phase (anatase, rutile, or brookite) and particle size of the final TiO₂ powder. For anatase phase, a temperature range of 350°C to 500°C for 2-5 hours is common.[4][7]
Protocol 2: Synthesis of TiO₂ Nanoparticles using Titanium(IV) Chloride (TiCl₄)
This method uses a different precursor and is also widely reported.[11][12]
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Deionized water
-
Ethanol (C₂H₅OH)
-
Ice bath
Procedure:
-
Precursor Solution Preparation: In a fume hood, slowly add TiCl₄ dropwise to ice-cold deionized water with vigorous stirring. This reaction is highly exothermic.
-
Sol Formation: To the TiCl₄ solution, add ethanol and continue stirring for about 30 minutes at room temperature.[11][12]
-
Gelation: A gel will form upon continued stirring.
-
Drying: The gel is dried in an oven at approximately 200°C for 4 hours to obtain a dried gel powder.[11][12]
-
Calcination: The dried powder is then calcined in a furnace at temperatures ranging from 250°C to 600°C for 4 hours to obtain TiO₂ nanoparticles of varying sizes and crystalline phases.[11][12]
Data Presentation
The following tables summarize quantitative data from various studies on the sol-gel synthesis of TiO₂ powders.
Table 1: Influence of Calcination Temperature on Crystallite/Particle Size of TiO₂
| Precursor | Calcination Temperature (°C) | Crystallite/Particle Size (nm) | Crystalline Phase | Reference |
| TiCl₄ | 250 | 9.22 (XRD), 8.55 (TEM) | Anatase | [11][12] |
| TiCl₄ | 400 | 14.33 (XRD), 13.82 (TEM) | Anatase | [11][12] |
| TiCl₄ | 600 | 36.72 (XRD), 36.06 (TEM) | Anatase/Rutile | [11][12] |
| TTIP | 350 | ~10 | Anatase | [7] |
| TTIP | 500 | 49.3 | Anatase | [4] |
Table 2: Properties of Sol-Gel Synthesized TiO₂ Nanoparticles
| Precursor | Solvent | Calcination Temperature (°C) | Band Gap (eV) | Surface Area (m²/g) | Reference |
| TiCl₄ | Ethanol/Water | 250-600 | 3.54 | - | [11] |
| TTIP | Ethanol | - | - | 143.88 | [10] |
| TTIP | 2-Propanol | 350 | - | - | [7] |
Visualizations
Below are diagrams illustrating the experimental workflow and a key application of the synthesized TiO₂ powders.
Caption: Experimental workflow for the sol-gel synthesis of TiO₂ powders.
Caption: Signaling pathway of photocatalytic degradation of organic pollutants by TiO₂.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of High-Performance Titanium Sub-Oxides for Electrochemical Applications Using Combination of Sol-Gel and Vacuum-Carbothermic Processes | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. krishisanskriti.org [krishisanskriti.org]
- 7. Sol–Gel-Derived TiO2 and TiO2/Cu Nanoparticles: Synthesis, Characterization, and Antibacterial Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. ripublication.com [ripublication.com]
- 11. Synthesis and Characterization of Titanium Oxide Nanomaterials Using Sol-Gel Method, American Journal of Nano Research and Applications, Science Publishing Group [sciencepg.com]
- 12. Synthesis and Characterization of Titanium Oxide Nanomaterials Using Sol-Gel Method, American Journal of Nano Research and Applications, Science Publishing Group [sciencepublishinggroup.com]
Application Notes and Protocols for Titanium(II) Oxide in Electromagnetic Interference Shielding
Authored for: Researchers, Scientists, and Drug Development Professionals
Date: December 18, 2025
Introduction
Electromagnetic interference (EMI) presents a significant challenge in the design and operation of sensitive electronic devices, including those utilized in research, diagnostics, and medical applications. The proliferation of wireless technologies necessitates the development of advanced shielding materials that can effectively attenuate unwanted electromagnetic radiation. Titanium(II) oxide (TiO), also known as titanium monoxide, has emerged as a promising material for EMI shielding applications. Its unique electronic properties, particularly its notable dielectric loss tangent, contribute to its ability to absorb and dissipate electromagnetic energy, making it an attractive alternative to traditional metallic shielding materials.[1][2]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the formulation of EMI shielding composites. It is intended to guide researchers and professionals in the synthesis of TiO-based materials, their incorporation into polymer matrices, and the subsequent evaluation of their EMI shielding effectiveness.
Principle of EMI Shielding with this compound
The primary mechanism by which materials shield against electromagnetic interference is through reflection, absorption, and multiple internal reflections of the incident electromagnetic waves. While conductive materials primarily reflect EMI, materials with high dielectric loss, such as this compound, are effective at absorbing microwave energy.[1][2] The suitability of TiO for EMI shielding is attributed, in part, to the high number of structural vacancies and defects in its titanium and oxygen sublattices, which contribute to both a relatively high dielectric loss and electrical conductivity.[1] When incorporated into a polymer matrix, TiO nanoparticles can form a network that interacts with and dissipates the energy of incoming electromagnetic waves.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound-based EMI shielding materials.
Table 1: Composition and Shielding Effectiveness of TiO-based Composites
| Composite Material | TiO Content (vol. %) | Frequency Range | Shielding Effectiveness (SE) | Reference |
| TiO in Polymer Matrix | 10 - 60% | 1 GHz - 40 GHz | Data not specified | [3] |
| TiO in Polymer Matrix | 15 - 60% | Not specified | Data not specified | [3] |
Table 2: Dielectric Properties of this compound Powder
| TiO Volume Fraction in Paraffin | Frequency Range | Dielectric Constant (ε') | Reference |
| < 20% | 0.1 - 13.5 GHz | ~60 | [4] |
| 20% | 0.1 - 13.5 GHz | Frequency-dependent increase | [4] |
| 30% | 0.1 - 13.5 GHz | 60 - 100 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles via Mechanochemical Treatment
This protocol describes the synthesis of nanocrystalline this compound from titanium and titanium dioxide powders.[5]
Materials:
-
Titanium (Ti) powder (99.5% purity)
-
Titanium dioxide (TiO2) powder (rutile, 99.8% purity)
-
High-energy planetary ball mill
-
Tungsten carbide grinding bowls and balls
-
Argon gas supply
-
Tube furnace
Procedure:
-
Prepare an equimolar mixture of Ti and TiO2 powders.
-
Place the powder mixture into a tungsten carbide grinding bowl along with tungsten carbide balls. The ball-to-powder weight ratio should be 10:1.
-
Seal the grinding bowl inside a glove box under an argon atmosphere to prevent oxidation.
-
Conduct the mechanochemical synthesis in a high-energy planetary ball mill. Set the rotation speed to 400 rpm.
-
Mill the powder for a total of 2 hours. It is advisable to have milling/pause cycles (e.g., 10 minutes of milling followed by a 5-minute pause) to prevent excessive heating.
-
After milling, handle the resulting nanocrystalline TiO powder inside an argon-filled glove box to maintain its stoichiometry.
-
For annealing (optional, to improve crystallinity), place the powder in an alumina (B75360) boat and heat it in a tube furnace under a vacuum (e.g., 10^-5 Torr) at 900°C for 24 hours.[5]
-
Characterize the synthesized TiO nanoparticles using X-ray diffraction (XRD) to confirm the crystal structure and transmission electron microscopy (TEM) to analyze the particle size and morphology.
Protocol 2: Preparation of TiO-Polymer Composite for EMI Shielding
This protocol outlines the fabrication of a TiO-polymer composite film using a solution casting method.
Materials:
-
Synthesized this compound nanoparticles
-
Polyvinylidene fluoride (B91410) (PVDF)
-
N,N-Dimethylformamide (DMF)
-
Magnetic stirrer with hotplate
-
Ultrasonic bath
-
Petri dish or glass substrate
-
Vacuum oven
Procedure:
-
Calculate the required amounts of TiO nanoparticles and PVDF to achieve the desired volume percentage (e.g., 10-60 vol. %).[3]
-
Disperse the TiO nanoparticles in DMF by sonicating the mixture in an ultrasonic bath for 1 hour. This helps to break up agglomerates and achieve a uniform dispersion.
-
In a separate beaker, dissolve the PVDF powder in DMF by stirring the mixture on a hotplate at 60°C until a clear solution is obtained.
-
Slowly add the TiO dispersion to the PVDF solution while continuously stirring. Continue stirring the mixture for at least 4 hours to ensure homogeneity.
-
After stirring, place the mixture in an ultrasonic bath for another 30 minutes to further improve the dispersion of the TiO nanoparticles.
-
Pour the resulting viscous solution into a petri dish or onto a clean glass substrate.
-
Dry the cast film in a vacuum oven at 80°C for 12 hours to completely remove the DMF solvent.
-
Carefully peel the dried composite film from the substrate. The resulting film is now ready for characterization and EMI shielding effectiveness testing.
Protocol 3: Measurement of EMI Shielding Effectiveness using Coaxial Transmission Line Method (ASTM D4935)
This protocol describes the procedure for measuring the EMI shielding effectiveness of the prepared TiO-polymer composite films.[1][6]
Equipment:
-
Vector Network Analyzer (VNA)
-
Coaxial transmission line sample holder (compliant with ASTM D4935)
-
Torque wrench
-
Computer with data acquisition software
Sample Preparation:
-
Cut the TiO-polymer composite film into two types of specimens as required by the ASTM D4935 standard: a reference specimen and a load specimen.[6]
-
The reference specimen is an annular ring with an outer diameter matching the outer conductor of the sample holder and an inner diameter matching the inner conductor.
-
The load specimen is a solid circular disk with a diameter matching the outer conductor of the sample holder.
-
-
Ensure the thickness of the specimens is uniform and accurately measured.
Procedure:
-
Calibration:
-
Connect the coaxial sample holder to the VNA.
-
Perform a full two-port calibration of the VNA over the desired frequency range (e.g., 30 MHz to 1.5 GHz for the standard ASTM D4935 holder).[6]
-
-
Reference Measurement:
-
Place the reference specimen in the sample holder and secure it with the specified torque.
-
Measure the S-parameters (S11, S21, S12, S22) across the frequency range. This measurement accounts for the impedance mismatch at the sample-holder interface.
-
-
Load Measurement:
-
Replace the reference specimen with the load specimen in the sample holder and secure it.
-
Measure the S-parameters again across the same frequency range.
-
-
Data Analysis:
-
The shielding effectiveness (SE) is calculated from the measured S-parameters. The total shielding effectiveness (SE_T) is the sum of the reflection loss (SE_R) and the absorption loss (SE_A).
-
The VNA software typically has functions to calculate these parameters based on the measured S-parameters.
-
Visualizations
Caption: Experimental workflow for TiO-based EMI shielding material.
Caption: EMI shielding mechanisms in TiO composites.
References
- 1. scribd.com [scribd.com]
- 2. CN105814979A - Electromagnetic interference (EMI) shielding products using titanium monoxide (TIO) based materials - Google Patents [patents.google.com]
- 3. Advances in TiO2 Nanoparticles for Rhodamine B Degradation | MDPI [mdpi.com]
- 4. shieldingeffectiveness.com [shieldingeffectiveness.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
"preventing oxidation of Titanium(II) oxide during synthesis"
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to address common challenges encountered during the synthesis of Titanium(II) oxide (TiO), with a core focus on preventing its oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing pure this compound?
A1: The principal challenge in synthesizing pure TiO is preventing its oxidation to higher titanium oxidation states, such as Ti₂O₃ and TiO₂. Titanium(II) is a highly reactive species and readily oxidizes in the presence of even trace amounts of oxygen, especially at the high temperatures required for synthesis. Maintaining a strictly inert environment is therefore critical.
Q2: Why is maintaining a specific precursor stoichiometry important?
A2: The stoichiometry of the starting materials, for instance, the ratio of titanium metal to titanium dioxide in solid-state synthesis, is crucial for obtaining phase-pure TiO. An excess of TiO₂ can lead to incomplete reduction and the presence of higher oxides in the final product. Conversely, an excess of Ti metal might result in a sub-stoichiometric product or unreacted metal impurities.
Q3: What are the most common methods for synthesizing TiO?
A3: The most prevalent laboratory methods are:
-
Solid-state reduction of TiO₂ with Ti metal: This involves heating a stoichiometric mixture of the two powders at high temperatures under a vacuum or in an inert atmosphere.
-
Carbothermic reduction: TiO₂ is reduced by a carbon source, such as carbon black, at elevated temperatures in an inert atmosphere. Careful control of the carbon-to-TiO₂ ratio is necessary to prevent the formation of titanium carbide (TiC).
-
Reduction by hydrogen or metal hydrides: TiO₂ can be reduced in a hydrogen atmosphere or by using strong reducing agents like calcium hydride (CaH₂) at comparatively lower temperatures.
Q4: How can I characterize the purity of my synthesized TiO sample?
A4: The most common and effective method for determining the phase purity of synthesized TiO is X-ray Diffraction (XRD) . The resulting diffraction pattern can be compared to standard patterns for TiO, TiO₂, Ti₂O₃, and other potential impurities like TiC. Other techniques such as X-ray Photoelectron Spectroscopy (XPS) can be used to determine the oxidation states of titanium present on the surface of the material.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: My final product is white or light-colored, not the expected bronze/brown of TiO.
-
Question: I performed a solid-state synthesis of TiO from Ti and TiO₂, but the resulting powder is white. What went wrong?
-
Answer: A white powder indicates that the product is likely Titanium(IV) oxide (TiO₂), meaning the reduction of the precursor did not occur or the TiO product was subsequently oxidized.
-
Probable Cause 1: Inadequate Inert Atmosphere. The most likely cause is a leak in your furnace tube or gas delivery system, allowing oxygen to enter and react with the titanium species.
-
Solution 1: Before starting the synthesis, perform a leak check on your entire system. Ensure all seals and connections are secure. It is advisable to use a high-purity inert gas (e.g., Argon 99.999%) and to flow the gas for a sufficient time to purge the system of air before heating.
-
Probable Cause 2: Insufficient Reducing Agent. If the ratio of Ti to TiO₂ was incorrect, there may not have been enough metallic titanium to fully reduce the TiO₂.
-
Solution 2: Carefully weigh your precursors to ensure the correct stoichiometric ratio. It is also beneficial to thoroughly grind the precursor powders together to ensure intimate contact, which facilitates a complete reaction.
-
Issue 2: XRD analysis shows the presence of Ti₂O₃ or other higher titanium oxides.
-
Question: My XRD pattern shows peaks corresponding to TiO, but also significant peaks for Ti₂O₃. How can I improve the purity?
-
Answer: The presence of higher oxides suggests incomplete reduction or partial oxidation.
-
Probable Cause 1: Reaction Temperature or Duration was Insufficient. The kinetics of the reduction reaction are highly dependent on temperature and time. If the temperature was too low or the heating duration was too short, the reaction may not have gone to completion.
-
Solution 1: Increase the reaction temperature or the dwell time at the maximum temperature. Refer to the table below for recommended starting parameters. Intermediate grinding of the sample (after cooling down in an inert atmosphere) can also help to expose fresh surfaces and drive the reaction to completion during a second heating cycle.
-
Probable Cause 2: Poor Precursor Homogeneity. If the Ti and TiO₂ powders are not well mixed, localized regions with an excess of TiO₂ can remain unreacted.
-
Solution 2: Improve the mixing of your precursor powders. Use a mortar and pestle to grind the powders together for an extended period in an inert atmosphere (e.g., inside a glovebox) before pressing them into a pellet.
-
Issue 3: During carbothermic reduction, XRD analysis indicates the presence of Titanium Carbide (TiC).
-
Question: I am attempting a carbothermic reduction of TiO₂, but my product is contaminated with TiC. How can I avoid this?
-
Answer: The formation of titanium carbide is a common side reaction in carbothermic reductions, especially if the reaction conditions are not carefully controlled.
-
Probable Cause: Excess Carbon or High Temperature. An excess of the carbon-reducing agent or excessively high reaction temperatures can favor the formation of TiC over TiO.
-
Solution: Precisely control the molar ratio of carbon to TiO₂. It may be necessary to perform a series of experiments to determine the optimal ratio for your specific setup. Additionally, try to keep the reaction temperature as low as possible while still achieving the reduction to TiO.
-
Data Presentation
Table 1: Typical Synthesis Parameters for Phase-Pure TiO
| Synthesis Method | Precursors | Molar Ratio | Temperature (°C) | Atmosphere | Dwell Time (hours) |
| Solid-State Reduction | Ti, TiO₂ | 1:1 | 1500 - 1600 | Vacuum (<10⁻⁵ Torr) or Argon | 4 - 10 |
| Carbothermic Reduction | TiO₂, C | 1:1 | 1000 - 1100 | Argon | 1 - 3 |
| Hydrogen Reduction | TiO₂ | N/A | > 1000 | H₂/Ar mixture | 4 - 6 |
Note: These are starting parameters and may require optimization based on the specific furnace, precursors, and scale of the reaction.
Experimental Protocols
Protocol: Solid-State Synthesis of TiO from Ti and TiO₂
-
Precursor Preparation: Inside an argon-filled glovebox, weigh out equimolar amounts of high-purity titanium powder (<325 mesh) and titanium(IV) oxide powder.
-
Homogenization: Combine the powders in an agate mortar and grind them together for at least 30 minutes to ensure a homogeneous mixture.
-
Pelletization: Transfer the mixed powder to a hardened steel die and press it into a pellet using a hydraulic press (e.g., at 10 MPa).
-
Furnace Setup: Place the pellet into an alumina (B75360) crucible and position it in the center of a tube furnace.
-
Atmosphere Control: Seal the furnace tube and evacuate it to a high vacuum (<10⁻⁵ Torr). Subsequently, backfill the tube with high-purity argon. Maintain a gentle flow of argon throughout the synthesis.
-
Heating Profile:
-
Ramp the temperature to 600°C at a rate of 10°C/min.
-
Hold at 600°C for 1 hour to allow for initial degassing.
-
Ramp the temperature to 1550°C at a rate of 5°C/min.
-
Hold at 1550°C for 6 hours.
-
-
Cooling: Cool the furnace naturally to room temperature under the argon atmosphere.
-
Sample Retrieval: Once at room temperature, transfer the crucible back into an argon-filled glovebox before handling the product.
Mandatory Visualization
Caption: Workflow for the solid-state synthesis of TiO.
Caption: Logic for troubleshooting common TiO synthesis issues.
Technical Support Center: Controlling Stoichiometry in Titanium(II) Oxide Thin Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Titanium(II) oxide (TiO) thin films. Precise control of stoichiometry is critical for achieving the desired material properties, and this guide addresses common challenges encountered during experimental deposition processes.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the deposition of this compound thin films.
| Problem | Potential Cause | Recommended Solution |
| Film is transparent and highly resistive | The film is likely over-oxidized, resulting in the formation of Titanium Dioxide (TiO₂) instead of this compound (TiO). | - Reduce Oxygen Partial Pressure: Decrease the flow rate of oxygen gas into the deposition chamber. For reactive sputtering, this is a critical parameter for controlling the Ti:O ratio.[1][2] - Increase Sputtering Power/Laser Fluence: Higher energy during deposition can favor the formation of sub-stoichiometric phases. For magnetron sputtering, increasing the power can help achieve the TiO phase.[1][2] - Post-Deposition Annealing in Vacuum or Inert Atmosphere: Annealing an oxygen-rich film in a low-pressure or inert environment can remove excess oxygen. |
| Film shows a mixture of phases (e.g., TiO, Ti₂O₃, TiO₂) | Deposition parameters are in a transition region between different stable oxide phases. The process may be unstable. | - Fine-tune Oxygen Partial Pressure: Small adjustments to the oxygen flow can significantly impact the resulting stoichiometry. A systematic variation of the O₂ flow rate is recommended to find the optimal window for TiO formation. - Stabilize Deposition Rate: In reactive sputtering, monitor and stabilize the deposition rate. Unstable rates can indicate target poisoning (oxidation of the sputtering target), leading to inconsistent film stoichiometry. - Optimize Substrate Temperature: The substrate temperature influences the mobility of adatoms and the reaction kinetics on the surface, which can affect phase formation. |
| Film has poor crystallinity or is amorphous | Insufficient thermal energy during deposition or inappropriate substrate temperature. | - Increase Substrate Temperature: Higher substrate temperatures can provide the necessary energy for crystalline growth. However, be aware that this can also influence the stoichiometry. - Post-Deposition Annealing: Annealing the film after deposition can promote crystallization. The annealing temperature and atmosphere are critical parameters to control. |
| Film composition is inconsistent across the substrate | Non-uniform gas distribution or plasma density within the deposition chamber. | - Optimize Chamber Geometry: Ensure the gas inlet and pumping port are positioned to allow for uniform gas flow across the substrate. - Substrate Rotation: Rotating the substrate during deposition is a common and effective method to improve film uniformity. |
| Difficulty in reproducing results | Small variations in deposition parameters that are not being adequately controlled. | - Precise Parameter Control: Ensure all deposition parameters (gas flows, pressure, power, temperature, deposition time) are accurately controlled and recorded for each run. - System Calibration: Regularly calibrate all gauges and controllers to ensure their accuracy. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for depositing this compound thin films?
A1: The most common physical vapor deposition (PVD) techniques for titanium oxide thin films are reactive magnetron sputtering and pulsed laser deposition (PLD).[3][4][5] These methods allow for precise control over the deposition parameters, which is essential for achieving the desired TiO stoichiometry.
Q2: How does oxygen partial pressure affect the stoichiometry of the deposited film?
A2: Oxygen partial pressure is one of the most critical parameters in reactive deposition processes for titanium oxide thin films. A higher oxygen partial pressure generally leads to the formation of higher oxides like TiO₂, while a lower oxygen partial pressure is necessary to obtain sub-stoichiometric phases like TiO.[1][2] The precise oxygen partial pressure required for TiO will depend on the specific deposition system and other parameters.
Q3: What is the role of substrate temperature in controlling TiO stoichiometry?
A3: The substrate temperature affects the surface mobility of the depositing atoms and the thermodynamics of the film growth. It can influence the crystalline phase, grain size, and ultimately the stoichiometry of the film. The optimal substrate temperature for TiO deposition needs to be determined experimentally for each specific system.
Q4: Can post-deposition annealing be used to achieve TiO stoichiometry?
A4: Yes, post-deposition annealing can be a crucial step. If a film is deposited with an excess of oxygen, annealing in a vacuum or an inert atmosphere at an appropriate temperature can be used to reduce the oxide and achieve the TiO phase. Conversely, annealing in an oxygen-containing atmosphere will promote the formation of TiO₂.
Q5: How can I characterize the stoichiometry of my titanium oxide thin films?
A5: Several techniques can be used to determine the stoichiometry of your films:
-
X-ray Photoelectron Spectroscopy (XPS): This is a powerful surface-sensitive technique that can provide information about the elemental composition and oxidation states of titanium and oxygen.
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X-ray Diffraction (XRD): XRD can identify the crystalline phases present in the film. The presence of peaks corresponding to the TiO crystal structure would confirm its formation.
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Rutherford Backscattering Spectrometry (RBS): RBS is a quantitative technique that can determine the elemental composition (Ti/O ratio) of the film.
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Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with a scanning electron microscope (SEM), EDS can provide elemental analysis of the film.
Experimental Protocols
Protocol 1: Reactive DC Magnetron Sputtering of this compound
This protocol provides a general guideline for the deposition of TiO thin films using reactive DC magnetron sputtering. The specific parameters will need to be optimized for your deposition system.
1. Substrate Preparation:
- Clean the substrate (e.g., silicon wafer, glass) using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
- Dry the substrate with a nitrogen gun and load it into the deposition chamber.
2. Deposition Parameters:
- Base Pressure: Evacuate the chamber to a base pressure of < 5 x 10⁻⁶ Torr.
- Sputtering Target: Use a high-purity titanium (Ti) target.
- Sputtering Gas: Introduce Argon (Ar) as the sputtering gas.
- Reactive Gas: Introduce Oxygen (O₂) as the reactive gas.
- Gas Flow Rates: Start with a high Ar flow rate and a very low O₂ flow rate. The precise ratio is critical and needs to be systematically varied.
- Working Pressure: Maintain a constant working pressure, typically in the range of 1-10 mTorr.
- Sputtering Power: Use a relatively high DC power to the magnetron. This can favor the formation of TiO.[1][2]
- Substrate Temperature: The substrate can be heated to promote crystallinity. A typical starting point is 300-500 °C.
- Deposition Time: The deposition time will determine the film thickness.
3. Post-Deposition Treatment:
- If the as-deposited film is not the desired TiO phase, post-deposition annealing in a vacuum or inert atmosphere can be performed.
Protocol 2: Pulsed Laser Deposition (PLD) of this compound
This protocol outlines the general steps for depositing TiO thin films using PLD. As with sputtering, parameter optimization is crucial.
1. Substrate and Target Preparation:
- Prepare the substrate as described in the sputtering protocol.
- Use a high-purity, dense TiO or Ti target. If a Ti target is used, the deposition will be reactive.
2. Deposition Parameters:
- Base Pressure: Evacuate the chamber to a high vacuum (< 1 x 10⁻⁶ Torr).
- Laser: A KrF excimer laser (248 nm) is commonly used.
- Laser Fluence: The laser energy density on the target surface is a critical parameter. Higher fluences can influence the stoichiometry of the ablated material.
- Repetition Rate: A typical repetition rate is 1-10 Hz.
- Target-Substrate Distance: This distance affects the kinetic energy of the species arriving at the substrate and the deposition rate.
- Background Gas: For reactive PLD from a Ti target, a low partial pressure of oxygen is introduced. The precise pressure is a key parameter for controlling stoichiometry.
- Substrate Temperature: Heating the substrate (e.g., 400-600 °C) is often necessary to achieve crystalline films.
Quantitative Data
The following tables summarize key deposition parameters and their impact on the stoichiometry of titanium oxide thin films, with a focus on achieving the TiO phase.
Table 1: Influence of Oxygen Flow Rate on Titanium Oxide Phase in Reactive Sputtering
| Oxygen Flow (sccm) | Magnetron Power (W) | Resulting Primary Phase | Reference |
| 5.0 | 300 | TiO₂ + Amorphous | [1] |
| 4.7 | 300 | TiO + TiO₂ | [1] |
| 4.5 | 300 | TiO + Ti₂O₃ | [1] |
| 4.0 | 300 | TiO | [1] |
| 3.0 | 300 | Ti₂O + TiO | [1] |
Table 2: Deposition Parameters for Different Titanium Oxide Phases via Laser-Induced Oxidation
| Laser Power (W) | Exposure Time (s) | Resulting Primary Phase |
| 1.0 - 1.5 | 1 - 10 | Ti₂O |
| 1.5 - 2.0 | 1 - 10 | TiO |
| 2.0 - 2.5 | 1 - 10 | Ti₂O₃ |
| > 2.5 | > 10 | TiO₂ (Rutile) |
Note: The data in this table is illustrative and based on trends observed in laser processing of titanium films. The exact parameters will vary significantly with the experimental setup.
Visualizations
Caption: Experimental workflow for reactive sputtering of TiO thin films.
References
Technical Support Center: Improving the Conductivity of Titanium(II) Oxide for Electronic Applications
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the electrical conductivity of Titanium(II) oxide (TiO).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to increase the electrical conductivity of this compound?
A1: The main strategies to enhance the conductivity of TiO involve introducing charge carriers and modifying its crystal structure. The most common methods are:
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Doping: Introducing impurity atoms (dopants) into the TiO lattice can increase the number of free charge carriers (electrons or holes). Both metallic and non-metallic elements can be used as dopants.
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Creating Oxygen Vacancies: Removing oxygen atoms from the TiO lattice creates oxygen vacancies, which can donate free electrons and thus increase conductivity. This is often achieved by annealing in a reducing atmosphere.
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Annealing and Crystallization Control: Thermal treatment (annealing) can improve the crystallinity of TiO films. A well-crystallized structure can lead to higher electron mobility and, consequently, higher conductivity. The annealing temperature and atmosphere are critical parameters.
Q2: Which dopants are most effective for increasing the conductivity of TiO₂?
A2: The choice of dopant depends on the desired electronic properties (n-type or p-type) and the specific application.
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N-type dopants: Elements like Niobium (Nb), Tantalum (Ta), Tungsten (W), and Antimony (Sb) are effective n-type dopants, as they can substitute Ti atoms and donate free electrons, significantly increasing conductivity. For instance, doping with Cr, Sb, or Ga can help meet the conductivity target of 100 S·cm⁻¹ proposed by the U.S. Department of Energy for certain applications.
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P-type dopants: While less common for achieving high conductivity in TiO, creating p-type TiO₂ can be achieved through a low-temperature Atomic Layer Deposition (ALD) process, which may result in a high concentration of oxygen interstitials.
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Non-metal dopants: Nitrogen (N) is a common non-metal dopant that can substitute oxygen atoms and enhance conductivity.
Q3: How do oxygen vacancies improve the conductivity of TiO?
A3: Oxygen vacancies act as donor defects in the TiO lattice. When an oxygen atom is removed, it leaves behind excess electrons that can be thermally excited into the conduction band, thereby increasing the material's conductivity. The presence of Ti³⁺ states, generated by the presence of oxygen vacancies, is also suggested to facilitate higher conductivity.
Q4: What is the effect of annealing temperature on the conductivity of TiO₂ films?
A4: Annealing temperature has a significant impact on the crystal structure and, consequently, the electrical properties of TiO₂ films.
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Crystallization: As-deposited films are often amorphous and have low conductivity. Annealing at temperatures typically between 300°C and 900°C promotes crystallization into the anatase or rutile phases, which generally exhibit higher conductivity.
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Phase Transformation: At lower annealing temperatures (around 300-700°C), the anatase phase is often formed. As the temperature increases (above ~700-900°C), a phase transformation to the rutile phase may occur. The relative conductivity of these phases can depend on other factors like doping and defect concentration.
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Grain Growth: Higher annealing temperatures can lead to larger grain sizes, which can reduce grain boundary scattering and improve electron mobility, thus increasing conductivity.
Troubleshooting Guides
Issue 1: Low Conductivity in Synthesized TiO Films
| Possible Cause | Troubleshooting Steps |
| Incomplete Crystallization | Verify Crystallinity: Use X-ray Diffraction (XRD) to check the crystallinity of your film. Amorphous films generally have poor conductivity. Optimize Annealing Temperature: If the film is amorphous or poorly crystallized, increase the annealing temperature. A common range for crystallization is 300-900°C. Increase Annealing Time: Insufficient annealing time may lead to incomplete crystallization. Try increasing the duration of the annealing step. |
| Incorrect Phase Formation | Analyze Crystal Phase: Use XRD to identify the crystalline phase (anatase, rutile, or a mix). The conductivity can be phase-dependent. Adjust Annealing Temperature: The anatase-to-rutile phase transformation is temperature-dependent. Adjust the annealing temperature to favor the more conductive phase for your specific material system. |
| Insufficient Dopant Activation | Confirm Dopant Incorporation: Use techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) to confirm the presence and concentration of the dopant in your film. Optimize Annealing Conditions: The dopant may require a specific annealing temperature and atmosphere to become electrically active. For example, some dopants need to be in substitutional sites within the lattice, which is influenced by thermal processing. |
| Low Concentration of Oxygen Vacancies | Anneal in a Reducing Atmosphere: To create oxygen vacancies, anneal the TiO film in a reducing environment such as hydrogen (H₂), nitrogen (N₂), or a vacuum. Increase Annealing Temperature/Time: Higher temperatures and longer annealing times in a reducing atmosphere can increase the concentration of oxygen vacancies. |
Issue 2: Inconsistent or Unreliable Conductivity Measurements
| Possible Cause | Troubleshooting Steps |
| Poor Probe Contact | Check Probe Tips: Ensure the tips of your four-point probe are clean and sharp. Worn or contaminated tips can lead to poor electrical contact. Apply Appropriate Pressure: Apply consistent and sufficient pressure to ensure all four probes make good contact with the film surface. However, excessive pressure can damage thin films. |
| Sample Geometry Effects | Use Correction Factors: If your sample is small or the probes are close to the edge, geometric correction factors may be needed for accurate sheet resistance calculations. Probe Placement: For best results, place the probe in the center of the sample, far from the edges. |
| Film Thickness Variation | Measure Film Thickness Accurately: Use a profilometer or ellipsometry to accurately measure the film thickness at multiple points. Non-uniform thickness will lead to variations in calculated conductivity. The four-point probe method's accuracy can be affected if the film thickness is not negligible compared to the probe spacing. |
| Temperature Fluctuations | Use Temperature Compensation: Conductivity is temperature-dependent. Use a measurement system with automatic temperature compensation or ensure your measurements are performed at a consistent, controlled temperature. |
| Surface Contamination | Clean Sample Surface: Ensure the surface of the TiO film is clean before measurement. Contaminants can create a resistive layer, leading to inaccurate readings. |
Data Presentation
Table 1: Effect of Annealing Temperature on the Resistivity of TiO₂ Thin Films
| Annealing Temperature (°C) | Crystalline Phase | Resistivity (Ω·cm) | Reference |
| 300 | Anatase (poorly crystalline) | 1.40 x 10⁵ | |
| 500 | Anatase | - | |
| 700 | Anatase | - | |
| 900 | Anatase and Rutile | 7.19 x 10² | |
| 300 | - | 24.701 | |
| 800 | - | 13.552 | |
| 1000 | - | 4.578 |
Table 2: Effect of Doping on the Electrical Properties of TiO₂
| Dopant | Doping Concentration | Conductivity (S/cm) | Carrier Concentration (cm⁻³) | Reference |
| Undoped | - | 3.96 x 10⁻⁵ | - | |
| Sulfur (S) | - | 4.75 x 10⁻⁴ | - | |
| Nitrogen (N) | - | 1.8 x 10⁻⁷ (at 60 MPa) | - | |
| Cr, N (co-doped) | 5.68 at.% N | - | - | |
| Mg, Ni, Sn | - | Significant increase | - | |
| Undoped | - | - | ~10¹⁷ |
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of Doped TiO₂ Thin Films
This protocol describes a general method for preparing doped TiO₂ thin films using a sol-gel approach.
1. Sol Preparation:
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Precursor Solution: Dissolve titanium (IV) isopropoxide (TTIP) in anhydrous ethanol.
-
Stabilizer: Add a chelating agent, such as acetic acid, to the precursor solution while stirring to control the hydrolysis rate.
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Dopant Precursor: Dissolve the desired dopant precursor (e.g., a metal salt) in a separate solvent and add it to the main solution. The molar ratio of the dopant to titanium should be carefully controlled to achieve the desired doping concentration.
-
Hydrolysis: Prepare a solution of deionized water and ethanol. Add this solution dropwise to the precursor-dopant mixture under vigorous stirring to initiate hydrolysis and condensation, forming the sol.
2. Thin Film Deposition:
-
Substrate Cleaning: Thoroughly clean the substrates (e.g., glass or silicon wafers) using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Dip-Coating or Spin-Coating: Deposit the sol onto the cleaned substrates using either dip-coating or spin-coating to achieve a uniform thin film. The thickness of the film can be controlled by the withdrawal speed (dip-coating) or the rotation speed (spin-coating).
3. Drying and Annealing:
-
Drying: Dry the coated substrates in an oven at a low temperature (e.g., 100°C) to remove the solvent.
-
Annealing: Place the dried films in a tube furnace and anneal at a specific temperature (e.g., 300-900°C) in a controlled atmosphere (e.g., air for oxidation, or a reducing atmosphere like N₂ or H₂/Ar mixture to create oxygen vacancies). The heating and cooling rates should be controlled to prevent cracking of the film.
Protocol 2: Four-Point Probe Measurement of Conductivity
This protocol outlines the steps for measuring the sheet resistance and calculating the conductivity of a TiO thin film.
1. Equipment Setup:
-
Use a four-point probe measurement setup consisting of a current source, a voltmeter, and a probe head with four equally spaced, co-linear probes.
2. Sample Preparation:
-
Ensure the TiO thin film has been deposited on an insulating substrate.
-
Clean the surface of the film to remove any contaminants.
3. Measurement Procedure:
-
Gently lower the four-point probe head onto the surface of the thin film, ensuring all four probes make good contact.
-
Pass a constant current (I) through the outer two probes.
-
Measure the voltage (V) between the inner two probes.
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Reverse the current polarity and repeat the measurement to account for any thermoelectric effects. Average the absolute values of the voltage measurements.
4. Calculation:
-
Sheet Resistance (Rₛ): Calculate the sheet resistance using the formula: Rₛ = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I) Note: This formula is for an infinitely large, thin sheet. Correction factors may be needed for finite sample sizes.
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Conductivity (σ): Measure the thickness (t) of the thin film using a profilometer or ellipsometer. Calculate the conductivity using the formula: σ = 1 / (Rₛ * t)
Mandatory Visualizations
Caption: Workflow for sol-gel synthesis of conductive TiO films.
Caption: Troubleshooting logic for low conductivity in TiO films.
Technical Support Center: Reducing Defects in Hydrothermally Synthesized TiO₂
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the hydrothermal synthesis of titanium dioxide (TiO₂). Our aim is to help you minimize defects and control the physicochemical properties of your synthesized materials.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
| Issue/Observation | Potential Causes | Recommended Solutions |
| Low Crystallinity or Amorphous Product | - Insufficient hydrothermal temperature or time.[1][2] - Inappropriate pH of the initial solution (e.g., highly alkaline conditions like pH=9 can lead to amorphous powders). | - Increase the hydrothermal temperature (typically in the range of 100-220°C).[1][2] - Extend the hydrothermal reaction time (e.g., from 24h to 72h).[2] - Adjust the initial pH of the precursor solution. Acidic or neutral pH often favors crystallinity. - Perform post-synthesis calcination at an appropriate temperature (e.g., 400-500°C) to induce crystallization.[2][3] |
| Undesired Crystal Phase (e.g., obtaining rutile instead of anatase) | - Hydrothermal time is too long (prolonged treatment can promote the transformation from anatase to the more stable rutile phase).[4][5] - High calcination temperature (temperatures above 650°C can initiate the anatase-to-rutile phase transformation).[6] - Highly acidic conditions can sometimes favor the formation of the rutile phase.[7] | - Optimize the hydrothermal reaction time. Shorter durations (e.g., 12h) can favor the anatase phase.[4][5] - Control the calcination temperature carefully. To retain the anatase phase, a temperature around 450°C is often optimal.[6] - Adjust the pH of the synthesis solution. Near-neutral or slightly basic conditions can favor the anatase phase.[8] |
| Poorly Controlled Morphology (e.g., agglomerated particles, non-uniform shapes) | - Inappropriate precursor concentration. - Uncontrolled pH during synthesis.[9] - Lack of stirring or inadequate mixing of precursors. | - Adjust the concentration of the titanium precursor. - Precisely control the pH of the reaction mixture, as it significantly influences particle growth and morphology.[9] - Ensure vigorous and continuous stirring during the preparation of the precursor solution. |
| High Concentration of Surface Defects (e.g., oxygen vacancies, Ti³⁺ centers) | - The synthesis conditions themselves can introduce defects. - Post-synthesis treatments under reducing atmospheres (e.g., vacuum, H₂/Ar) are designed to create these defects.[10][11][12] | - While often considered defects, oxygen vacancies and Ti³⁺ centers can be desirable for enhancing photocatalytic activity under visible light.[10][13] To control their concentration: - For fewer defects, perform calcination in an oxygen-rich atmosphere (air). - To introduce defects in a controlled manner, use post-synthesis treatments like annealing in a vacuum or a reducing atmosphere.[10][11] |
| Contamination (e.g., sodium titanate formation) | - Use of sodium hydroxide (B78521) (NaOH) as a mineralizer at high pH and subsequent high-temperature calcination. | - If using NaOH, ensure thorough washing of the product to remove sodium ions before calcination. - Consider using alternative mineralizers like ammonia (B1221849) or amines if sodium contamination is a concern. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of defects in hydrothermally synthesized TiO₂?
A1: Common defects include point defects like oxygen vacancies and trivalent titanium ions (Ti³⁺), as well as structural defects such as dislocations and grain boundaries.[13][14] Oxygen vacancies are particularly significant as they can create intermediate energy states within the band gap of TiO₂, influencing its electronic and photocatalytic properties.[14]
Q2: How does the choice of titanium precursor affect the final TiO₂ product?
A2: The titanium precursor plays a crucial role in determining the morphology and microstructure of the final product.[15] Different precursors, such as titanium tetrachloride (TiCl₄), titanium isopropoxide (TTIP), or titanium butoxide (TBT), have different hydrolysis and condensation rates, which influence the nucleation and growth of TiO₂ particles. The choice of precursor can affect particle size, shape, and phase composition.[15][16]
Q3: What is the effect of pH on the hydrothermal synthesis of TiO₂?
A3: The pH of the initial solution is a critical parameter that influences the crystallite size, particle size, morphology, and even the crystal phase of the synthesized TiO₂.[7][9]
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Crystallite and Particle Size : Increasing the initial pH from acidic to neutral (e.g., 3 to 7) can lead to a decrease in mean particle size but an increase in crystallite size.
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Crystal Phase : The pH can influence the resulting crystal phase. For instance, acidic environments may favor the formation of mixed phases or the rutile phase, while basic conditions often favor the anatase phase.[8]
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Morphology : The morphology of the nanostructures, from nanorods to spherical particles, is highly dependent on the pH of the synthesis environment.[9]
Q4: How do hydrothermal temperature and time impact the properties of TiO₂?
A4: Both temperature and time are key parameters for controlling the properties of hydrothermally synthesized TiO₂.
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Temperature : Higher temperatures (e.g., 170°C to 220°C) generally lead to increased crystallinity and larger particle sizes.[1][2] Temperature can also influence the formation of different morphologies, such as the transition from nanoparticles to nanowires at higher temperatures.[2]
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Time : Longer reaction times can promote crystal growth and phase transformations. For example, extending the hydrothermal time from 12 to 36 hours can cause a phase transition from anatase to rutile.[4][5]
Q5: Is post-synthesis calcination always necessary? What is its purpose?
A5: While hydrothermal synthesis can directly produce crystalline TiO₂, post-synthesis calcination is a common and often necessary step to improve crystallinity, remove residual organic compounds or water, and control the phase composition.[3] However, the calcination temperature must be carefully controlled, as excessively high temperatures can lead to an undesired phase transformation from anatase to rutile and a reduction in surface area.[6][17] For instance, a calcination temperature of around 450°C is often optimal for preserving the anatase phase and nanotubular structures.[6]
Experimental Protocols
General Protocol for Hydrothermal Synthesis of TiO₂ Nanoparticles
This protocol is a generalized procedure based on common practices reported in the literature.[4][18] Researchers should optimize the specific parameters for their desired outcomes.
-
Precursor Solution Preparation :
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Dissolve a titanium precursor (e.g., titanium isopropoxide, titanium butoxide, or TiCl₄) in a suitable solvent (e.g., ethanol (B145695) or deionized water).[4][18]
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Prepare a separate solution containing a hydrolyzing agent (e.g., water) and a pH-adjusting agent (e.g., HCl, HNO₃ for acidic synthesis, or NaOH, ammonia for basic synthesis).[7][18]
-
-
Hydrolysis :
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Slowly add the hydrolyzing solution to the titanium precursor solution under vigorous stirring to induce hydrolysis and the formation of a TiO₂ sol or precipitate.
-
-
Hydrothermal Treatment :
-
Product Recovery and Purification :
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After the autoclave has cooled down to room temperature, collect the product by centrifugation or filtration.
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Wash the collected powder multiple times with deionized water and ethanol to remove any unreacted precursors and by-products.
-
-
Drying :
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Dry the purified product in an oven, typically at a temperature between 60-100°C, for several hours.
-
-
Calcination (Optional) :
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If required, calcine the dried powder in a furnace at a specific temperature (e.g., 400-600°C) in air to enhance crystallinity and control the phase structure.[6]
-
Data Presentation
Table 1: Influence of Synthesis Parameters on TiO₂ Properties
| Parameter | Range/Value | Effect on TiO₂ Properties | Reference(s) |
| Initial pH | 3 to 7 | Mean particle size decreases from 60 to 25 nm. | |
| 9 | Results in an amorphous product before calcination. | ||
| Hydrothermal Time | 12 h | Formation of anatase phase. | [4][5] |
| 24 h | Formation of a mixed anatase/rutile phase. | [4][5] | |
| 36 h | Formation of rutile phase. | [4][5] | |
| Hydrothermal Temp. | 170 °C (24h) | Formation of anatase nanoparticles. | [2] |
| 200-220 °C (24h) | Formation of TiO₂(B) nanowires. | [2] | |
| Calcination Temp. | 450 °C | Preserves anatase phase and nanotube structure. | [6] |
| 650 °C | Anatase to rutile phase transformation begins. | [6] | |
| 750 °C | Complete transformation to rod-shaped nanoparticles. | [6] |
Visualizations
Caption: Relationship between synthesis parameters, defects, and material properties.
Caption: Experimental workflow for hydrothermal synthesis of TiO₂.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Hydrothermal Time on Structure and Photocatalytic Property of Titanium Dioxide for Degradation of Rhodamine B and Tetracycline Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chalcogen.ro [chalcogen.ro]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chalcogen.ro [chalcogen.ro]
- 10. mdpi.com [mdpi.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. Frontiers | Black TiO2 Synthesis by Chemical Reduction Methods for Photocatalysis Applications [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Defects oriented hydrothermal synthesis of TiO2 and MnTiO2 nanoparticles as photocatalysts for wastewater treatment and antibacterial applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Annealing Conditions for Crystalline TiO₂ Films
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the optimization of annealing conditions for crystalline titanium dioxide (TiO₂) films.
Troubleshooting Guide
This guide addresses common issues encountered during the annealing of TiO₂ films and provides recommended solutions in a question-and-answer format.
| Problem | Possible Causes | Recommended Solutions |
| Poor Film Adhesion to Substrate | 1. Inadequate substrate cleaning.2. Mismatch in thermal expansion coefficients between the film and the substrate.3. High stress in the film due to rapid heating or cooling rates.[1] | 1. Implement a rigorous substrate cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by oxygen plasma or UV-ozone treatment).[1]2. Select a substrate with a thermal expansion coefficient closer to that of TiO₂ or use a buffer layer.[1]3. Decrease the heating and cooling rates during the annealing process (e.g., 1-5°C/min).[1] |
| Film Cracking or Peeling | 1. Excessive film thickness.[2]2. High residual stress from solvent evaporation or precursor decomposition.3. Rapid temperature changes during annealing.[1] | 1. Reduce the concentration of the precursor solution or decrease the spin/dip coating speed to achieve a thinner film.[1]2. Introduce a pre-annealing step at a lower temperature to allow for the gradual removal of organic components.[1]3. Use slower ramp rates for heating and cooling.[1] |
| Yellowish or Brownish Film Appearance | 1. Incomplete combustion of organic precursors or residues.2. Annealing in an inert or reducing atmosphere.[1] | 1. Anneal in an oxygen-rich atmosphere (e.g., air or pure oxygen) to promote the oxidation of carbonaceous residues.[1]2. Increase the annealing temperature and/or duration. A two-step annealing process can be effective.[1]3. A UV-ozone treatment prior to high-temperature annealing can also help.[1] |
| High Surface Roughness | 1. High annealing temperatures leading to large grain growth and agglomeration.[2] | 1. Optimize the annealing temperature to find a balance between crystallinity and surface smoothness.[2]2. Employ controlled, slow heating and cooling rates to promote uniform grain growth.[2]3. Consider a multi-step annealing process with a pre-heating stage at a lower temperature.[2] |
Frequently Asked Questions (FAQs)
Q1: My TiO₂ film shows no crystalline peaks in the XRD analysis after annealing. What is the likely cause?
A1: The most common reason for an amorphous film after annealing is an insufficient annealing temperature. For TiO₂ films, crystallization into the anatase phase typically requires temperatures of at least 300-400°C.[2] If the annealing temperature is below this range, the film will likely remain amorphous. Another potential issue could be an annealing time that is too short, even at an adequate temperature. A typical annealing duration is 1 to 2 hours.[2]
Q2: What is the expected phase transformation sequence for TiO₂ films during annealing?
A2: As the annealing temperature is increased, TiO₂ films generally undergo the following phase transformations:
-
Amorphous to Anatase: This transition usually starts at temperatures around 300-400°C.[2]
-
Anatase to Rutile: The anatase phase is metastable and will transform into the more thermodynamically stable rutile phase at higher temperatures, typically above 600-800°C.[1]
Q3: How does the annealing atmosphere affect the properties of the TiO₂ film?
A3: The annealing atmosphere plays a crucial role in determining the film's properties.
-
Oxygen-rich atmospheres (Air, O₂): These atmospheres promote the complete oxidation of organic residues, leading to transparent films. They also help in reducing oxygen vacancies within the TiO₂ lattice.[3]
-
Inert or Vacuum atmospheres: Annealing in a vacuum or inert gas can lead to the formation of oxygen vacancies, which can affect the film's electrical and optical properties.[4][5] In some cases, annealing in a vacuum can help maintain the integrity of nanotubular structures at high temperatures.[5]
Q4: How does annealing temperature influence the optical properties of TiO₂ films?
A4: Annealing temperature significantly impacts the optical properties. Generally, as the annealing temperature increases, the band gap energy of the TiO₂ film decreases.[6] For instance, the band gap of as-deposited amorphous films can be around 3.78 eV, which can decrease to 3.47 eV after annealing.[6] This change is often attributed to improved crystallinity and an increase in grain size.[6] The transparency of the films in the visible region can also increase with annealing.[7]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of annealing on TiO₂ film properties as reported in various studies.
Table 1: Effect of Annealing Temperature on Crystallite Size and Phase
| Annealing Temperature (°C) | Crystalline Phase | Crystallite Size (nm) | Reference |
| As-deposited | Amorphous | - | [6] |
| 300 | Anatase | - | [8] |
| 400 | Anatase | - | [9] |
| 500 | Anatase | 10 - 40.4 | [7][10] |
| 600 | Anatase/Rutile | 46 | [9][10] |
| 800 | Rutile | - | [9] |
| 900-1000 | Rutile | 100-130 | [11] |
Table 2: Effect of Annealing on Optical and Electrical Properties
| Annealing Condition | Band Gap (eV) | Transmittance (Visible Range) | Resistivity | Reference |
| As-deposited | 3.78 | ~65-95% | Higher | [6][7] |
| Annealed (e.g., 500°C) | 3.4 - 3.47 | Increases | Decreases | [6][8] |
| 400°C | 3.39 | ~70% | - | [9][12] |
| 600°C | 3.20 | ~80% | - | [9][12] |
Experimental Protocols
1. Sol-Gel Synthesis and Spin Coating of TiO₂ Films
This protocol describes a general method for preparing TiO₂ films using a sol-gel approach followed by spin coating.
-
Sol Preparation:
-
Prepare a precursor solution by dissolving a titanium precursor, such as titanium(IV) isopropoxide or titanium(IV) butoxide, in a suitable alcohol solvent (e.g., ethanol (B145695) or isopropanol).[10][13]
-
To control the hydrolysis and condensation reactions, add a stabilizing agent like acetic acid or diethanolamine.[13]
-
Separately, prepare a solution of deionized water in the same alcohol solvent.
-
Slowly add the water-alcohol solution to the precursor solution while stirring vigorously to initiate controlled hydrolysis.
-
-
Film Deposition (Spin Coating):
-
Clean the desired substrates thoroughly.
-
Place the substrate on the spin coater chuck.
-
Dispense the prepared sol onto the substrate.
-
Spin coat at a desired speed (e.g., 1000-4000 rpm) for a specific duration (e.g., 30-60 seconds).[1]
-
-
Drying and Pre-annealing:
-
Dry the coated substrate on a hot plate or in an oven at a low temperature (e.g., 100-150°C) to evaporate the solvent.[14]
-
-
Final Annealing:
Visualizations
Caption: Experimental workflow for TiO₂ film fabrication.
Caption: Troubleshooting workflow for amorphous TiO₂ films.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The effect of an annealing process on atomic layer deposited TiO2thin films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Influence of Annealing on the Optical Properties and Microstructure Recrystallization of the TiO2 Layers Produced by Means of the E-BEAM Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Annealing effect on the physical properties of TiO 2 thin films deposited by spray pyrolysis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02387G [pubs.rsc.org]
- 7. Annealing effect on the physical properties of TiO2 thin films deposited by spray pyrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [ujcontent.uj.ac.za]
- 10. journals.pan.pl [journals.pan.pl]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing the Properties of Nanostructure TiO2 Thin Film via Calcination Temperature for Solar Cell Application [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. thaiscience.info [thaiscience.info]
Technical Support Center: Scaling Up Titanium(II) Oxide Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scale-up of Titanium(II) oxide (TiO) nanoparticle synthesis. Our aim is to facilitate a smooth transition from laboratory-scale experiments to larger-scale production by providing practical solutions and detailed experimental protocols.
Frequently Asked questions (FAQs)
Q1: What are the most common challenges when scaling up TiO nanoparticle synthesis?
Scaling up TiO nanoparticle synthesis from the lab bench to industrial production presents several key challenges. These include maintaining batch-to-batch reproducibility, controlling particle size and morphology, preventing agglomeration, and ensuring consistent crystal phase.[1][2] Inadequate mixing and temperature gradients in larger reactors can lead to non-uniform reaction conditions, resulting in broader particle size distributions and inconsistent product quality.[1]
Q2: How can I prevent the agglomeration of TiO nanoparticles during and after synthesis?
Agglomeration is a common issue driven by the high surface energy of nanoparticles. Several strategies can be employed to mitigate this:
-
pH Control: The surface charge of TiO nanoparticles is pH-dependent. Operating at a pH far from the isoelectric point (typically around pH 6-7) increases electrostatic repulsion between particles, thus preventing agglomeration.[3]
-
Use of Surfactants: Surfactants or capping agents can stabilize nanoparticles. Oleic acid, for example, can be used in non-hydrolytic sol-gel routes to control growth and prevent aggregation.[4]
-
Solvent Selection: The choice of solvent can influence the hydrolysis and condensation rates of the titanium precursor, thereby affecting particle growth and agglomeration.
-
Ultrasonication: Applying ultrasonic energy can effectively break up agglomerates, especially when combined with the use of stabilizing agents.[3]
Q3: How do I control the crystal phase (anatase, rutile, or brookite) of the TiO nanoparticles during scale-up?
The crystalline phase of TiO is a critical parameter that influences its properties. Control over the phase can be achieved by carefully managing the following:
-
Temperature: Calcination temperature is a primary factor. For instance, in sol-gel synthesis, amorphous TiO2 can be converted to the anatase phase at temperatures around 400-500°C, while higher temperatures (above 600-700°C) promote the transition to the more stable rutile phase.[5][6]
-
pH and Precursors: The pH of the reaction medium and the choice of titanium precursor can also direct the formation of a specific phase. Acidic conditions can favor the formation of the rutile phase.[7][8]
-
Additives: The use of certain additives, such as specific ionic liquids, has been shown to favor the formation of the rutile phase even at lower temperatures.
Q4: What are the key considerations for ensuring batch-to-batch reproducibility at a larger scale?
Achieving consistent results across different batches is crucial for any large-scale production. Key strategies include:
-
Standardized Protocols: Implement and strictly adhere to detailed and standardized experimental protocols for every batch.[3]
-
Process Control: Precisely control critical parameters such as temperature, pH, precursor concentration, and mixing speed. Automated systems can help maintain consistency.[9]
-
Raw Material Qualification: Ensure the quality and consistency of raw materials, as variations in precursors or solvents can impact the final product. Implementing a "lot qualification" protocol for incoming materials is recommended.[10]
-
Pilot-Scale Studies: Conduct studies at an intermediate pilot scale to identify and address potential scaling issues before moving to full-scale production.[10]
Troubleshooting Guides
Problem 1: Inconsistent Particle Size and Broad Size Distribution
| Potential Cause | Troubleshooting Steps |
| Inhomogeneous Mixing | - Improve stirring efficiency in the reactor. For larger volumes, consider using multiple impellers or a different reactor design to ensure uniform mixing.[1] |
| Temperature Gradients | - Ensure uniform heating of the reaction vessel. Use an oil bath or a jacketed reactor for better temperature control.[4] |
| Fluctuations in Precursor Addition Rate | - Use a syringe pump or a peristaltic pump for precise and consistent addition of the titanium precursor. |
| Incorrect Precursor Concentration | - An increase in precursor concentration generally leads to an increase in particle size.[11] Carefully control and optimize the precursor concentration. |
Problem 2: Severe Agglomeration of Nanoparticles
| Potential Cause | Troubleshooting Steps |
| pH Near Isoelectric Point | - Adjust the pH of the reaction mixture to be significantly higher or lower than the isoelectric point of TiO (typically pH 6-7) to increase electrostatic repulsion.[3] |
| Ineffective Surfactant/Stabilizer | - Increase the concentration of the surfactant or capping agent.[4] - Experiment with different types of surfactants (e.g., oleic acid, oleylamine) to find the most effective one for your system.[12] |
| High Calcination Temperature or Duration | - Optimize the calcination process. Lower temperatures for longer durations can sometimes promote crystallinity without causing excessive particle growth and agglomeration. |
| Inefficient Post-Synthesis Washing | - During purification, incomplete removal of byproducts can lead to aggregation. Optimize the washing procedure, for example, by using a combination of centrifugation and washing with appropriate solvents.[4] |
Problem 3: Incorrect or Mixed Crystal Phases
| Potential Cause | Troubleshooting Steps |
| Inappropriate Calcination Temperature | - Carefully control the calcination temperature and time. For anatase, a temperature range of 400-500°C is often optimal. Higher temperatures will favor the formation of rutile.[5][6] |
| Incorrect pH of the Synthesis Solution | - The pH of the solution can influence the resulting crystal phase. Acidic conditions tend to favor the formation of rutile.[8] |
| Hydrolysis Rate Too Fast or Too Slow | - The rate of hydrolysis of the titanium precursor can affect the crystal structure. Adjusting the water-to-precursor ratio or the rate of water addition can influence the final phase. |
Data Presentation
Table 1: Effect of Precursor Concentration on TiO Nanoparticle Size (Sol-Gel Method)
| Precursor | Precursor Concentration (M) | Solvent | Resulting Particle Size (nm) | Reference |
| Titanium (IV) isopropoxide | 0.02 | Acidic Distilled Water | ~200 | [13] |
| Titanium (IV) isopropoxide | 0.05 | Acidic Distilled Water | ~500 | [13] |
| Titanium (IV) isopropoxide | 0.07 | Acidic Distilled Water | ~840 | [13] |
| Titanium (IV) butoxide | Not Specified | Ethanol/Acetonitrile | 60 - 200 | [14] |
Table 2: Influence of Reaction Time and Temperature on TiO Nanoparticle Properties (Hydrothermal Method)
| Temperature (°C) | Reaction Time (h) | Crystal Phase | Particle Size (nm) | Surface Area (m²/g) | Reference |
| 150 | 6 | Anatase | 9 - 17 | 86 - 168 | [4][12] |
| 150 | 36 | Anatase | 9 - 17 | 86 - 168 | [4][12] |
| 200 | 6 | Anatase | 9 - 17 | 86 - 168 | [4][12] |
| 200 | 36 | Anatase | 9 - 17 | 86 - 168 | [4][12] |
| Not Specified | 12 | Anatase | Not Specified | 145.3 | [5] |
| Not Specified | 24 | Anatase + Rutile | Not Specified | 43.0 | [5] |
| Not Specified | 36 | Rutile | Not Specified | 13.3 | [5] |
Experimental Protocols
Sol-Gel Synthesis of TiO Nanoparticles
This protocol describes a general sol-gel synthesis of TiO nanoparticles using titanium (IV) isopropoxide (TTIP) as a precursor.
Materials:
-
Titanium (IV) isopropoxide (TTIP)
-
Absolute Ethanol
-
Nitric Acid
-
Deionized Water
Procedure:
-
Precursor Solution: In a three-neck flask, add 10 mL of TTIP to 30 mL of absolute ethanol. Stir the solution for 60 minutes at room temperature.[15]
-
Hydrolysis Catalyst: In a separate beaker, add 3 mL of nitric acid to 150 mL of deionized water.
-
Hydrolysis: Add the aqueous nitric acid solution dropwise to the TTIP/ethanol mixture under vigorous stirring. This addition should be carried out slowly, over at least 4 hours, to control the hydrolysis rate.[15]
-
Gelation: Continue stirring the mixture for approximately 2 hours at 60°C until a viscous and opaque suspension (sol) is formed.[15]
-
Aging and Drying: Heat the resulting sol at 100°C for 24 hours to evaporate the solvents and form a gel.[15]
-
Calcination: Calcine the dried gel in a furnace at 450-600°C for 4 hours to obtain crystalline TiO nanoparticles. The specific temperature will determine the crystal phase.[15]
Hydrothermal Synthesis of TiO Nanoparticles
This protocol outlines a hydrothermal method for synthesizing various TiO nanostructures.
Materials:
-
Titanium (IV) oxysulfate hydrate (B1144303) (TiOSO₄)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
Procedure:
-
Precursor Solution: Dissolve 6.4 g of TiOSO₄ in 16 mL of deionized water with constant stirring at 750 rpm and 45°C for 2 hours to obtain a clear solution.[16]
-
Hydrothermal Reaction (for TiO₂ aggregates): Transfer the precursor solution to a 25 mL Teflon-lined stainless-steel autoclave. Heat the autoclave to the desired temperature (e.g., 100, 200, or 220°C) for 6 hours to form TiO₂ aggregates.[16]
-
Washing and Drying: After cooling, wash the precipitate with deionized water and dry it overnight in an oven.
-
Hydrothermal Treatment (for Nanostructures): Place 0.5 g of the dried TiO₂ aggregate powder into a Teflon-lined autoclave. Fill the autoclave to 80% capacity with a 10 M NaOH solution.[16]
-
Morphology Control: Heat the autoclave to a specific temperature (100-220°C) for a defined duration (15-360 min) to control the final morphology (e.g., nanourchins, nanotubes, nanobelts).[16]
-
Final Washing and Annealing: Wash the resulting product with deionized water until the pH is neutral, then dry and anneal at 500°C for 30 minutes.[16]
Flame Spray Pyrolysis (FSP) Synthesis of TiO Nanoparticles
This protocol provides a general procedure for the FSP synthesis of TiO nanoparticles.
Materials:
-
Titanium (IV) isopropoxide (TTIP) or another suitable titanium precursor
-
Dispersion Gas (e.g., Oxygen)
-
Fuel Gas (e.g., Methane, LPG)[13]
Procedure:
-
Precursor Solution Preparation: Dissolve the titanium precursor in the chosen solvent to achieve the desired concentration (e.g., 1 M TTIP in ethanol).[17]
-
FSP Reactor Setup: The FSP setup typically consists of a nozzle for atomizing the precursor solution, a flame for combustion and pyrolysis, and a collection system (e.g., a filter) for the nanoparticles.[17][18]
-
Atomization and Combustion: Feed the precursor solution through the nozzle at a controlled flow rate (e.g., 1 ml/min).[17] A high-velocity dispersion gas atomizes the liquid into fine droplets, which are then introduced into a flame.
-
Nanoparticle Formation: In the high-temperature flame, the solvent burns, and the precursor decomposes, leading to the nucleation and growth of TiO nanoparticles.[18]
-
Collection: The newly formed nanoparticles are carried by the gas stream and collected on a filter.
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for inconsistent particle size.
Caption: Experimental workflow for Sol-Gel synthesis.
References
- 1. neto-innovation.com [neto-innovation.com]
- 2. Characterization of Nanoparticle Batch-To-Batch Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilization of TiO2 nanoparticles in complex medium through a pH adjustment protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ripublication.com [ripublication.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Lab Manager's Guide to Characterizing and Testing Nanomaterials and Advanced Polymers | Lab Manager [labmanager.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ejournal.undip.ac.id [ejournal.undip.ac.id]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Item - Stabilization of TiO2 Nanoparticles in Complex Medium through a pH Adjustment Protocol - American Chemical Society - Figshare [acs.figshare.com]
- 17. ilasseurope.org [ilasseurope.org]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Poor Adhesion of TiO₂ Coatings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the deposition of titanium dioxide (TiO₂) coatings on various substrates. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve adhesion problems in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My TiO₂ coating is peeling or flaking off the substrate. What are the most common causes?
Poor adhesion, leading to peeling or flaking, is one of the most critical defects in thin film deposition.[1] The primary causes can be broadly categorized into three areas: substrate preparation, deposition process parameters, and post-deposition treatments.
-
Insufficient Substrate Cleaning: The most frequent cause of poor adhesion is an improperly cleaned substrate surface.[2][3] Contaminants such as oils, grease, dust, and organic residues prevent direct contact between the coating and the substrate, leading to weak bonding.[2][4] Even a single monolayer of contamination can significantly compromise adhesion.
-
Presence of a Native Oxide Layer: Many substrates, especially metals and silicon, have a native oxide layer on their surface. This layer can be weakly attached to the bulk material and can prevent the formation of strong chemical bonds with the TiO₂ coating.[5]
-
Inappropriate Surface Roughness: The surface topography of the substrate plays a crucial role. While a certain degree of roughness can enhance mechanical interlocking, an excessively rough or non-uniform surface can lead to stress concentration points and subsequent adhesion failure.[6] Conversely, for some systems, smoother surfaces have been found to improve adhesion.[7]
-
High Internal Stress: Thin films often possess internal stress, which can be either compressive or tensile.[8] If this stress exceeds the adhesive force between the coating and the substrate, it can cause the film to delaminate spontaneously.[8] Factors influencing stress include deposition parameters and a mismatch in the coefficient of thermal expansion (CTE) between the TiO₂ coating and the substrate.[1]
-
Weak Interfacial Bonding: The chemical and physical bonds at the interface between the TiO₂ coating and the substrate may be inherently weak. This can be due to a lack of chemical reactivity between the two materials or the formation of a brittle interfacial layer.[9]
-
Incorrect Deposition Parameters: The conditions during deposition, such as sputtering power, pressure, substrate temperature, and deposition rate, significantly impact the energy of the depositing particles and the resulting film structure, both of which affect adhesion.[2][10]
-
Improper Post-Deposition Annealing: Annealing is often used to improve the crystallinity and density of TiO₂ coatings, which can enhance adhesion.[11][12] However, incorrect annealing temperatures or durations can introduce thermal stress, leading to cracking and delamination.
Q2: What is a reliable and straightforward method for cleaning glass or silicon substrates before TiO₂ deposition?
A multi-stage cleaning process involving solvents and ultrasonic agitation is a standard and effective method to ensure a pristine substrate surface.[2][3]
A widely used procedure is as follows:
-
Initial Wash: Gently wash the substrates with a detergent solution (e.g., Hellmanex III) and rinse thoroughly with deionized (DI) water to remove gross contamination.[13][14]
-
Ultrasonic Cleaning in Solvents: Sequentially sonicate the substrates in a series of solvents to remove organic contaminants. A common sequence is:
-
Acetone (B3395972) for 10-15 minutes.
-
Isopropyl alcohol (IPA) or ethanol (B145695) for 10-15 minutes.[14]
-
Followed by a thorough rinse with DI water between each solvent step.[14]
-
-
Drying: Dry the substrates using a stream of high-purity nitrogen or argon gas.[15]
-
In-situ Plasma Cleaning (Optional but Recommended): For applications requiring the highest level of cleanliness, an in-situ plasma treatment (e.g., with argon or oxygen plasma) immediately before deposition can remove the final traces of organic contamination and adsorbed water, while also activating the surface for improved bonding.[16][17][18]
Q3: How does post-deposition annealing affect the adhesion of my TiO₂ coating?
Post-deposition annealing can significantly improve the adhesion of TiO₂ coatings, provided the parameters are optimized.[11][12] The primary benefits of annealing include:
-
Improved Cohesion and Density: Annealing promotes the densification of the coating, which improves its internal strength (cohesion).[11]
-
Enhanced Crystallinity: For many applications, a crystalline TiO₂ phase (like anatase or rutile) is desired. Annealing facilitates the transition from an amorphous to a crystalline structure, which can lead to better mechanical properties and adhesion.[11][19]
-
Stress Relief: The deposition process can induce internal stresses in the film. A controlled annealing process can help to relieve these stresses, reducing the driving force for delamination.[5]
-
Interfacial Diffusion: At elevated temperatures, some diffusion may occur at the substrate-coating interface, creating a more graded and stronger bond.
However, it is crucial to select the appropriate annealing temperature and duration. Excessive temperatures can lead to a mismatch in thermal expansion between the coating and the substrate, inducing stress upon cooling and potentially causing cracking or peeling.[1]
Q4: Can I use a primer or adhesion layer to improve the bonding of my TiO₂ coating?
Yes, using an intermediate or adhesion layer is a common and effective strategy to enhance the adhesion of coatings that do not bond well directly to the substrate.[5] For instance, a thin layer of a material that adheres well to both the substrate and the TiO₂ can be deposited first. Hydrous titania is sometimes used as a first layer to promote the adhesion of subsequent treatments.[13]
Q5: How can I test the adhesion of my TiO₂ coating?
A common and straightforward method for qualitatively assessing coating adhesion is the tape test, as described in the ASTM D3359 standard.[20][21][22] This test is particularly useful for identifying weak adhesion.[23] For more quantitative measurements, the scratch test is often employed, which determines the critical load at which the coating begins to fail.[1][7][24]
Data Presentation: Key Parameters for Improving Adhesion
The following tables summarize quantitative data on various factors influencing the adhesion of TiO₂ coatings.
Table 1: Effect of Annealing Temperature on Adhesion Strength
| Substrate | Deposition Method | Annealing Temperature (°C) | Adhesion Strength / Critical Load | Reference(s) |
| Stainless Steel (316L) | Electrophoretic Deposition | 650 | Improved Adhesion (Qualitative) | [12] |
| Stainless Steel (316L) | Electrophoretic Deposition | 750 | Improved Adhesion (Qualitative) | [12] |
| Stainless Steel (316L) | Electrophoretic Deposition | 850 | Best Tribological Properties | [11][12] |
| Stainless Steel (SUS304) | Supersonic Particle Deposition | 400 | Increased Adhesion (vs. RT) | [25] |
| Stainless Steel (SUS304) | Supersonic Particle Deposition | 700 | 2.63 MPa | [25] |
| Glass | Sol-Gel | 400 | Good Crystallinity & Adhesion | [15] |
| Glass | Sol-Gel | 600 | Best Self-Cleaning & Durability | [19] |
Table 2: Substrate Surface Roughness and Adhesion
| Substrate | Surface Treatment | Roughness (Ra/Rq) | Adhesion Test | Observation | Reference(s) |
| Glass | Chemical Etching | Rms: 1.49 nm | Scratch Test | Highest adhesion (Critical Load: 9.17 N) observed on the smoothest surface. | [7] |
| Glass | Chemical Etching | Rms: 27.09 nm | Scratch Test | Lower adhesion (Critical Load: 3.35 N) on a very rough surface. | [7] |
| EN8 Steel | Grinding/Polishing | 0.4 µm | Scratch Test | Superior adhesion compared to the rougher substrate. | [6] |
| EN8 Steel | Machining | 1.2 µm | Scratch Test | Poorer adhesion with increased surface roughness. | [6] |
Experimental Protocols
1. Detailed Methodology for Ultrasonic Substrate Cleaning
This protocol is suitable for cleaning glass or silicon substrates prior to TiO₂ deposition.
-
Materials:
-
Substrate holders (Teflon or stainless steel)
-
Beakers
-
Ultrasonic bath with temperature control
-
Detergent (e.g., Hellmanex III)
-
Acetone (reagent grade)
-
Isopropyl alcohol (IPA, reagent grade)
-
Deionized (DI) water
-
High-purity nitrogen or argon gas supply with a filter
-
-
Procedure:
-
Place the substrates in a suitable holder.
-
Prepare a beaker with a dilute detergent solution in DI water. Immerse the substrates and sonicate for 15 minutes at 50-60°C.[14]
-
Rinse the substrates thoroughly with DI water multiple times to remove all detergent residue.
-
Immerse the substrates in a beaker of acetone and sonicate for 10-15 minutes.[15]
-
Rinse the substrates thoroughly with DI water.
-
Immerse the substrates in a beaker of IPA and sonicate for 10-15 minutes.[14]
-
Rinse the substrates for a final time with copious amounts of DI water.
-
Immediately dry the substrates with a strong stream of filtered nitrogen or argon gas.
-
Load the cleaned substrates into the deposition chamber as soon as possible to minimize re-contamination.
-
2. Detailed Methodology for Sol-Gel Synthesis of TiO₂ and Dip-Coating
This protocol describes the preparation of a TiO₂ sol and its deposition onto a substrate via dip-coating.
-
Materials:
-
Titanium(IV) isopropoxide (TTIP) or tetrabutyl titanate as a precursor[11][26]
-
Anhydrous ethanol or isopropanol (B130326) as a solvent[26]
-
Acetylacetone, nitric acid, or hydrochloric acid as a stabilizer/catalyst[11][26]
-
Deionized water for hydrolysis
-
Magnetic stirrer and hotplate
-
Dip-coater apparatus
-
Furnace for annealing
-
-
Procedure:
-
Sol Preparation:
-
In a dry flask, dissolve the titanium precursor (e.g., TTIP) in the alcohol solvent under vigorous stirring.
-
Separately, prepare a solution of DI water, alcohol, and the stabilizer/catalyst (e.g., nitric acid).[26]
-
Slowly add the water-containing solution dropwise to the precursor solution while stirring continuously.
-
Allow the resulting sol to age for a specified time (e.g., 24 hours) to ensure complete hydrolysis and condensation reactions.[11]
-
-
Dip-Coating:
-
Mount the cleaned substrate onto the dip-coater arm.
-
Immerse the substrate into the prepared TiO₂ sol.
-
Withdraw the substrate from the sol at a constant, controlled speed. The film thickness is influenced by the withdrawal speed and the viscosity of the sol.
-
-
Drying and Annealing:
-
Allow the coated substrate to dry in air at room temperature or at a slightly elevated temperature (e.g., 60-100°C) to evaporate the solvents.[11][27]
-
Place the dried, coated substrate in a furnace and anneal at the desired temperature (e.g., 400-600°C) for a specific duration (e.g., 1-2 hours) to crystallize the TiO₂ and improve adhesion.[11][19] The heating and cooling rates should be controlled to avoid thermal shock.[27]
-
-
3. Detailed Methodology for ASTM D3359 Tape Test (Method B)
This protocol outlines the cross-cut tape test for coatings less than 125 µm thick.[23]
-
Materials:
-
Cross-hatch cutting tool with the appropriate blade spacing for the coating thickness.
-
Pressure-sensitive tape specified by the ASTM standard (e.g., Elcometer 99).[21]
-
Soft brush.
-
Illuminated magnifier.
-
-
Procedure:
-
Select an area of the coated substrate for testing.
-
Make a series of parallel cuts through the coating down to the substrate using the cross-hatch cutter.
-
Rotate the cutter 90 degrees and make a second series of cuts perpendicular to the first, creating a grid pattern.[28]
-
Gently brush the cut area to remove any loose flakes or ribbons of coating.
-
Apply the center of the pressure-sensitive tape over the grid and smooth it into place, ensuring good contact.[23]
-
After 60-90 seconds, rapidly pull the tape off at an angle as close to 180° as possible.[21][28]
-
Visually inspect the grid area and compare it to the ASTM D3359 classification scale (5B to 0B) to rate the adhesion. 5B represents no peeling or removal, while 0B indicates severe flaking.[23]
-
Visualization of Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting poor TiO₂ coating adhesion.
Caption: Troubleshooting workflow for poor TiO₂ coating adhesion.
Caption: Standard experimental workflow for substrate cleaning.
References
- 1. researchgate.net [researchgate.net]
- 2. moorfield.co.uk [moorfield.co.uk]
- 3. Improving PVD & TiN Coating Adhesion | Ultrasonic Cleaners & Detergents [cchemco.com]
- 4. suncoating.com [suncoating.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uotechnology.edu.iq [uotechnology.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. fxpvd.com [fxpvd.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ossila.com [ossila.com]
- 14. researchgate.net [researchgate.net]
- 15. appropedia.org [appropedia.org]
- 16. The ABCs of plasma cleaning for improving surface adhesion and processing - Conformal Coating USA [conformalcoatings.com]
- 17. harrickplasma.com [harrickplasma.com]
- 18. The Role of Plasma Surface Treatment in Enhancing Adhesion [tri-star-technologies.com]
- 19. Annealing temperature variation and its influence on the self-cleaning properties of TiO2 thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 20. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 21. usa.sika.com [usa.sika.com]
- 22. micomlab.com [micomlab.com]
- 23. hightower-labs.com [hightower-labs.com]
- 24. researchgate.net [researchgate.net]
- 25. Influence of Remaining Oxide on the Adhesion Strength of Supersonic Particle Deposition TiO2 Coatings on Annealed Stainless Steel [mdpi.com]
- 26. krishisanskriti.org [krishisanskriti.org]
- 27. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 28. blog.chasecorp.com [blog.chasecorp.com]
Technical Support Center: Minimizing Impurity Incorporation in TiO₂ Crystal Growth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity incorporation during the synthesis of titanium dioxide (TiO₂) crystals.
Troubleshooting Guides
Problem: My TiO₂ crystals have poor crystallinity and a mixed-phase (anatase/rutile) composition at lower than expected temperatures.
Possible Cause & Solution
-
Metallic Impurities: The presence of certain metallic dopants or impurities can lower the anatase-to-rutile phase transition temperature. For instance, silver (Ag) has been observed to promote the formation of the rutile phase.[1]
-
Troubleshooting Steps:
-
Precursor Purity Analysis: Analyze the purity of your titanium precursor (e.g., TiCl₄, titanium isopropoxide) using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to identify and quantify metallic impurities.
-
Precursor Purification: If significant impurities are found, consider purifying the precursor. For liquid precursors like TiCl₄, distillation can be an effective method to reduce non-volatile impurities.[2]
-
Use High-Purity Precursors: Whenever possible, start with the highest purity precursors available (e.g., >99.9%).[3]
-
-
Problem: The synthesized TiO₂ crystals are not pure white and exhibit a colored tint.
Possible Cause & Solution
-
Colored Metal Oxide Impurities: Impurities such as iron, manganese, vanadium, chromium, and copper can form colored oxides during high-temperature calcination, affecting the final product's color.[4]
-
Troubleshooting Steps:
-
Raw Material Beneficiation: If using a natural mineral source like ilmenite (B1198559), it's crucial to remove gangue and other associated minerals. Techniques like gravity beneficiation and magnetic separation can be employed to purify the feedstock.[4]
-
Sulfate (B86663) Process Purification: In the sulfate process, after digesting the ore with sulfuric acid, the resulting titanyl sulfate solution should be filtered and washed thoroughly to remove dissolved impurities like iron.[2]
-
Chloride Process Purification: The chloride process offers a more efficient route to high-purity TiO₂ as the intermediate, titanium tetrachloride (TiCl₄), can be purified by distillation to remove most metallic chlorides.[2][5]
-
-
Problem: I'm observing unintentional n-type or p-type conductivity in my TiO₂ crystals.
Possible Cause & Solution
-
Substitutional Impurities: The incorporation of foreign atoms into the TiO₂ lattice can introduce new energy levels within the bandgap, altering its electronic properties.[6] For example, nitrogen and carbon can act as p-type dopants.[7]
-
Troubleshooting Steps:
-
Control Growth Atmosphere: The composition of the gas environment during crystal growth and annealing is critical. Unintentional doping can occur from atmospheric gases (e.g., nitrogen). Using a controlled atmosphere (e.g., high-purity oxygen or argon) can mitigate this.
-
Substrate-Related Contamination: In thin-film growth, atoms from the substrate can diffuse into the TiO₂ film, acting as impurities. For example, silicon from a silica (B1680970) substrate can be incorporated, which tends to stabilize the anatase phase.[8] Choosing a suitable substrate with low reactivity and diffusion, such as LaAlO₃, can be beneficial.[9]
-
Post-Growth Annealing: Annealing the crystals in a high-purity oxygen environment can help to reduce oxygen vacancies and passivate certain types of electronic defects.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in TiO₂ crystal growth?
A1: The primary sources of impurities include:
-
Raw Materials/Precursors: The purity of the initial titanium source, such as ilmenite ore, titanium slag, or chemical precursors like TiCl₄ and titanium alkoxides, is a major factor.[10] These can contain various metallic and non-metallic elements.[4]
-
Synthesis Environment: The reaction vessel, furnace materials, and the ambient atmosphere can introduce contaminants during high-temperature processing.
-
Substrates: For thin-film deposition, the substrate material can be a source of impurities through diffusion.[8]
-
Solvents and Reagents: In wet-chemical methods like sol-gel or hydrothermal synthesis, impurities in solvents and other chemical reagents (e.g., acids, bases) can be incorporated into the final product.[11]
Q2: How do I choose between the sulfate and chloride process for obtaining high-purity TiO₂?
A2: The choice depends on the desired purity and crystal phase.
-
Chloride Process: This process is generally superior for producing high-purity rutile TiO₂. It involves the chlorination of a titanium-rich feedstock to form TiCl₄, which can be purified to very high levels (ppm impurities) through distillation before being oxidized to TiO₂.[2][5]
-
Sulfate Process: This older method can produce both anatase and rutile TiO₂. However, purifying the intermediate titanyl sulfate solution is more challenging, making it harder to remove all impurities compared to the chloride process.[2]
Q3: Can I remove impurities from my TiO₂ powder after it has been synthesized?
A3: Post-synthesis purification is challenging for crystalline TiO₂. It is far more effective to control impurity levels during the synthesis process. However, some surface-level cleaning may be possible:
-
Acid/Base Washing: Washing the TiO₂ powder with dilute acid (e.g., HCl) followed by deionized water can help remove some surface-adsorbed metallic impurities.[11]
-
Heat Treatment: For anatase single crystals synthesized using hydrofluoric acid as a morphology control agent, heat treatment can be used to obtain a fluorine-free surface without altering the crystal structure.[12]
Q4: How can I minimize silicon contamination when using silica-based reactors or substrates?
A4: Silicon can be a problematic impurity, as it can stabilize the anatase phase and affect electronic properties.[8] To minimize Si contamination:
-
Use Non-Silica Reactors: Whenever possible, use reactors made of materials like Teflon (for low-temperature hydrothermal synthesis) or high-purity alumina.
-
Substrate Choice: For thin films, select substrates that are more stable and have a good lattice match with TiO₂, such as LaAlO₃.[9]
-
Barrier Layers: In some cases, a thin buffer layer can be deposited on the silica substrate before TiO₂ growth to prevent silicon diffusion.
Quantitative Data on Impurities
The following table summarizes common impurities found in TiO₂ and their potential effects.
| Impurity Element | Typical Source | Effect on TiO₂ Properties |
| Iron (Fe) | Ilmenite ore, process equipment | Can introduce color (yellow/brown tint), decrease whiteness, and alter electronic properties.[4] Fe-doping can decrease the bandgap.[6] |
| Silicon (Si) | Silica substrates, silicate (B1173343) minerals in ore | Inhibits the anatase-to-rutile phase transition, stabilizing the anatase phase.[8] Can be released from nanoparticles in aqueous environments.[13] |
| Chromium (Cr), Vanadium (V), Manganese (Mn) | Ilmenite ore | Can impart color and negatively affect pigment properties.[10] V-doping can induce magnetism and narrow the bandgap.[14] |
| Aluminum (Al) | Added during synthesis, impurities in ore | Can be added to promote rutile formation and improve photostability.[2] |
| Phosphorus (P), Potassium (K) | Added during sulfate process | Used as crystal growth regulators to control particle size.[2] |
| Chlorine (Cl) | Remnant from the chloride process | Residual chlorine can be removed by calcination at 500-600°C.[10] |
Experimental Protocols
Protocol 1: Purification of TiO₂ Nanoparticles via Acid and Water Washing (Hydrothermal Synthesis)
This protocol is adapted for purifying TiO₂ synthesized via an alkaline hydrothermal method.
-
Initial Collection: After hydrothermal synthesis (e.g., reacting TiO₂ powder in NaOH), collect the white precipitate.
-
Acid Wash: Wash the precipitate with a 0.1 M HCl solution. Continue washing until the pH of the supernatant drops below 3.0. This step helps to remove sodium ions and other basic impurities.
-
Deionized Water Rinse: Subsequently, wash the precipitate multiple times with deionized water. Use centrifugation to separate the powder after each wash. Continue until the pH of the supernatant is neutral (pH ~7).
-
Drying: Dry the final white powder under vacuum at 50-60°C for 24 hours to obtain the purified TiO₂.[11]
Protocol 2: Sol-Gel Synthesis of High-Purity TiO₂ Nanoparticles
This protocol describes a general sol-gel method for producing TiO₂ nanoparticles, where precursor purity is key.
-
Precursor Solution: Begin with a high-purity titanium alkoxide precursor, such as titanium (IV) isopropoxide (TTIP) or titanium (IV) n-butoxide (TNBT).[15] Dissolve the precursor in an alcohol-based solvent (e.g., ethanol) under continuous stirring in an inert atmosphere.
-
Hydrolysis: Prepare an acidified water solution (e.g., with HCl or HNO₃) in an alcohol-based solvent. Add this solution dropwise to the titanium precursor solution to initiate hydrolysis and condensation, which will form a TiO₂ sol.[15] The pH can be controlled to target specific phases.[16]
-
Aging: Allow the sol to age for a specified period (e.g., 24 hours) until it forms a gel.
-
Drying & Calcination: Dry the gel to remove the solvent, forming a xerogel. Calcine the xerogel powder at a specific temperature (e.g., 400-700°C) to induce crystallization into the desired phase (anatase or rutile).[17] The calcination temperature significantly influences the crystal phase and size.[18]
Visualizations
Caption: Workflow for minimizing impurities in TiO₂ crystal growth.
Caption: Troubleshooting logic for discolored TiO₂ crystals.
References
- 1. mdpi.com [mdpi.com]
- 2. pcimag.com [pcimag.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peijinchem.com [peijinchem.com]
- 5. Methods of Extracting TiO2 and Other Related Compounds from Ilmenite | MDPI [mdpi.com]
- 6. Effect of Substitutional Metallic Impurities on the Optical Absorption Properties of TiO2 [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Influence of Annealing on the Optical Properties and Microstructure Recrystallization of the TiO2 Layers Produced by Means of the E-BEAM Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wp.ufpel.edu.br [wp.ufpel.edu.br]
- 10. Titanium Dioxide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Anatase TiO2 single crystals with a large percentage of reactive facets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Silicon impurity release and surface transformation of TiO2 anatase and rutile nanoparticles in water environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing the Rock Salt Phase of Titanium(II) Oxide
Welcome to the technical support center for the synthesis and stabilization of the rock salt phase of Titanium(II) Oxide (TiO). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the rock salt phase of this compound?
The rock salt phase of this compound (TiO) refers to its cubic crystal structure (space group Fm-3m), analogous to that of sodium chloride (NaCl). In this structure, each titanium ion is octahedrally coordinated to six oxygen ions, and vice versa. It is important to note that this phase is often non-stoichiometric and can contain a significant number of vacancies on both the titanium and oxygen sublattices.
Q2: Why is stabilizing the rock salt phase of TiO challenging?
The cubic rock salt phase of TiO can be unstable at room temperature and may readily transform into other more stable phases, such as the monoclinic α-TiO structure. The stability of the rock salt phase is highly dependent on factors such as stoichiometry, vacancy concentration, and the presence of external pressures or strain. For instance, a vacancy-free cubic TiO structure is generally unstable at room temperature and requires high pressure (above ~10 GPa) to be stabilized[1].
Q3: What role do vacancies play in stabilizing the rock salt TiO structure?
Vacancies are crucial for stabilizing the rock salt phase of TiO at ambient pressure. The presence of approximately 12.5% vacancies on both the titanium and oxygen sublattices can eliminate imaginary phonon modes, rendering the cubic structure dynamically stable at room temperature[1]. These vacancies can lower the bulk modulus of the material and influence its electronic properties[1]. The ordered arrangement of these vacancies can lead to the formation of other phases, such as the monoclinic α-TiO[2].
Q4: What are the potential applications of stabilized rock salt TiO, particularly for a biomedical and research audience?
While much of the research on rock salt TiO has focused on its superconductivity, its properties make it interesting for other applications. As a biocompatible material, titanium and its oxides are extensively used in medical implants[3][4][5]. Stabilized rock salt TiO coatings on biomedical devices could offer desirable properties such as enhanced corrosion resistance and specific surface interactions[3][4]. Furthermore, the presence of defects and non-stoichiometry in rock salt TiO suggests potential for catalytic applications, where active sites can be tailored by controlling the vacancy concentration[6][7][8].
Troubleshooting Guides
This section addresses common problems encountered during the synthesis and stabilization of rock salt TiO.
| Problem | Potential Cause | Suggested Solution |
| Final product is not the rock salt phase (e.g., monoclinic or other phases are present). | 1. Incorrect Stoichiometry: The Ti:O ratio is not within the stability range for the rock salt phase. 2. Insufficient Vacancies: The concentration of Ti and O vacancies is too low to stabilize the cubic structure at ambient temperature. 3. Uncontrolled Cooling: Slow cooling from high synthesis temperatures can allow for the ordering of vacancies into more stable phases. | 1. Precise Precursor Control: Carefully measure and control the molar ratio of titanium and oxygen sources. For solid-state synthesis, ensure a 1:1 molar ratio of Ti to O. 2. High-Temperature Quenching: Rapidly quench the sample from the synthesis temperature (e.g., >1273 K) to "freeze in" the disordered vacancies and the rock salt structure. 3. Introduce Vacancies: Synthesis methods that inherently create vacancies, such as high-energy ball milling or specific thin-film deposition conditions, can be employed. |
| Formation of undesired titanium oxides (e.g., TiO2, Ti2O3). | 1. Excess Oxygen: The synthesis environment contains too much oxygen, leading to higher oxidation states of titanium. 2. Incomplete Reaction: The reaction between the titanium and oxygen sources is not complete. | 1. Inert Atmosphere/Vacuum: Conduct the synthesis in a sealed, evacuated container or under a high-purity inert atmosphere (e.g., argon). 2. Optimize Reaction Time and Temperature: Ensure the reaction is carried out at a sufficiently high temperature and for an adequate duration to ensure complete reaction. For the solid-state synthesis with KClO4, a reaction temperature of 1273 K for 24 hours is recommended[9]. |
| Inconsistent results between batches. | 1. Variability in Precursors: Inconsistent purity or stoichiometry of starting materials. 2. Fluctuations in Synthesis Conditions: Variations in temperature, pressure, or atmosphere between runs. | 1. Use High-Purity Precursors: Utilize starting materials with known and consistent purity. 2. Precise Control of Parameters: Carefully monitor and control all synthesis parameters, including heating and cooling rates, gas flow rates, and vacuum levels. |
| Thin film deposition results in amorphous or incorrect phase. | 1. Substrate Temperature: The substrate temperature may be too low for crystallization of the rock salt phase or too high, leading to other phases. 2. Oxygen Partial Pressure: The partial pressure of oxygen in the deposition chamber is critical for achieving the desired stoichiometry. | 1. Optimize Substrate Temperature: Systematically vary the substrate temperature to find the optimal window for rock salt TiO growth. 2. Control Oxygen Flow: Precisely control the oxygen flow rate into the sputtering or deposition chamber. This will directly influence the Ti:O ratio in the resulting film. |
Quantitative Data Presentation
The stability and properties of rock salt TiO are highly dependent on its stoichiometry and vacancy concentration.
| Parameter | Value | Significance | Reference |
| Stoichiometry Range for Rock Salt Phase | TiO0.7 to TiO1.25 | Indicates a wide range of non-stoichiometry over which the rock salt structure can exist. | [9] |
| Vacancy Concentration for Room Temperature Stability | ~12.5% Ti and ~12.5% O vacancies | This concentration of vacancies is theoretically shown to stabilize the cubic phase at ambient conditions. | [1] |
| Lattice Parameter of Stoichiometric Rock Salt TiO | a = 4.228 Å | This value is for a stoichiometric, superconductivity-enhanced sample. | [9] |
| Pressure for Stabilizing Vacancy-Free Cubic TiO | > 10 GPa | Demonstrates the instability of the ideal, vacancy-free rock salt structure at ambient pressure. | [1] |
Experimental Protocols
Solid-State Synthesis of Stoichiometric Rock Salt TiO
This method is adapted from the synthesis of superconductivity-enhanced rock salt TiO.
Materials:
-
Titanium powder (99.99% purity)
-
Potassium perchlorate (B79767) (KClO4, 99.99% purity)
-
Quartz tube
Procedure:
-
Weigh stoichiometric amounts of Ti powder and KClO4 to achieve a Ti:O molar ratio of 1:1. For example, 0.1160 g of Ti and 0.0840 g of KClO4.
-
Thoroughly mix the powders and place them inside a quartz tube.
-
Evacuate the quartz tube to a pressure below 10-3 bar and flame-seal it.
-
Place the sealed tube in a programmable furnace.
-
Slowly heat the tube to 1273 K over 15 hours. This slow heating is crucial due to the decomposition of KClO4 at around 673 K, which releases oxygen gas.
-
Hold the temperature at 1273 K for 24 hours to ensure a complete reaction.
-
After the reaction is complete, quench the tube in cold water to rapidly cool the sample and preserve the high-temperature rock salt phase.
-
Carefully break the quartz tube to retrieve the rock salt TiO product.
Thin Film Deposition of Rock Salt TiO by Magnetron Sputtering
This protocol provides a general guideline for depositing rock salt TiO thin films.
Apparatus:
-
Magnetron sputtering system
-
High-purity titanium target
-
Argon and Oxygen gases
-
Substrate (e.g., Si wafer or quartz)
Procedure:
-
Clean the substrate thoroughly.
-
Place the substrate in the sputtering chamber and evacuate to a high vacuum (e.g., < 5 x 10-6 Torr).
-
Introduce argon gas into the chamber to a working pressure suitable for sputtering.
-
Pre-sputter the titanium target for a few minutes to clean its surface.
-
Introduce a controlled flow of oxygen gas into the chamber. The ratio of oxygen to argon partial pressure is a critical parameter for controlling the stoichiometry of the film.
-
Initiate the sputtering process by applying power to the magnetron.
-
The substrate temperature can be controlled during deposition to influence the crystallinity of the film.
-
After deposition, the film can be annealed in a controlled atmosphere to further promote crystallization of the rock salt phase.
Mandatory Visualizations
Caption: Workflow for solid-state synthesis of rock salt TiO.
Caption: Key factors influencing the stability of rock salt TiO.
Caption: General workflow for rock salt TiO thin film deposition.
References
- 1. arxiv.org [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Biocompatibility and Surface Properties of TiO2 Thin Films Deposited by DC Magnetron Sputtering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Insights in the Application of Stoichiometric and Non-Stoichiometric Titanium Oxides for the Design of Sensors for the Determination of Gases and VOCs (TiO2−x and TinO2n−1 vs. TiO2) - PMC [pmc.ncbi.nlm.nih.gov]
"overcoming issues with target poisoning during reactive sputtering of TiO"
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding target poisoning during the reactive sputtering of Titanium Dioxide (TiO₂). It is intended for researchers, scientists, and drug development professionals utilizing this deposition technique.
Frequently Asked Questions (FAQs)
Q1: What is target poisoning in the context of reactive sputtering of TiO₂?
A1: Target poisoning is a phenomenon that occurs during reactive sputtering when the reactive gas (oxygen, in this case) reacts with the surface of the sputtering target (Titanium) in addition to the sputtered atoms.[1][2] This forms an insulating layer of TiO₂ on the target surface.[1][2] This newly formed compound layer has a significantly lower sputter yield than the pure metallic target, leading to a sharp decrease in the deposition rate.[1][2] This process is often characterized by a non-linear transition from a high-rate "metallic mode" to a low-rate "reactive" or "poisoned mode".[1][2]
Q2: What are the primary causes of target poisoning?
A2: The main cause of target poisoning is an imbalance between the arrival rate of reactive gas molecules at the target surface and the rate at which they are removed by sputtering.[1][2] When the reactive gas flow is too high, the gas molecules react with the target surface faster than the sputtering process can clean it.[1] This leads to the accumulation of the compound layer on the target.
Q3: What are the tell-tale signs that my titanium target is poisoned?
A3: Several experimental observations can indicate target poisoning:
-
Decreased Deposition Rate: A significant and often abrupt drop in the film deposition rate is a primary indicator.[2]
-
Change in Plasma Color: The plasma color may change from a metallic blue/violet to a different hue in the poisoned mode due to alterations in the plasma emission spectra.[2]
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Increased Operating Voltage: For DC sputtering, the voltage required to sustain the plasma may increase as the target becomes covered with an insulating layer.[2]
-
Arcing: The presence of an insulating layer on the target can lead to charge buildup, resulting in arcing, especially in DC sputtering systems.[2][3]
-
Hysteresis Effect: A key characteristic is the hysteresis loop observed when plotting the deposition rate against the reactive gas flow.[1][4] To return to the metallic mode from a poisoned state, the reactive gas flow must be reduced to a much lower level than the point at which poisoning initially occurred.[1]
Q4: What is the hysteresis effect and why is it problematic?
A4: The hysteresis effect in reactive sputtering refers to the non-linear and path-dependent relationship between the reactive gas flow and process parameters like deposition rate and target voltage.[1][4][5] As you increase the oxygen flow, the process remains in a high-rate metallic mode until a critical point where it abruptly transitions to a low-rate poisoned mode.[1] To reverse this, you must decrease the oxygen flow to a much lower point to recover the metallic state.[1] This "memory" effect makes it very difficult to operate in the transition region, which is often desirable for achieving specific film properties at a reasonable deposition rate.[6] The instability in this region complicates process control and reproducibility.[7][8]
Q5: Can I operate in the poisoned mode? What are the trade-offs?
A5: Yes, it is possible to operate deep in the poisoned (reactive) mode. The primary advantage of this approach is the guarantee of fully stoichiometric TiO₂ films.[1] However, this comes at the cost of significantly lower deposition rates.[1][7] For applications where film quality and stoichiometry are paramount and throughput is less of a concern, this can be a viable strategy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Sudden, sharp drop in deposition rate. | Target poisoning due to excessive oxygen flow. | 1. Reduce the oxygen flow rate significantly to return to the metallic mode, then slowly increase it to the desired operating point.[1]2. If reproducible control is needed, implement a feedback control system like Plasma Emission Monitoring (PEM).[6][9][10] |
| Visible arcing on the target surface. | Charge buildup on the insulating TiO₂ layer formed on the target. This is more common with DC power supplies.[2][3] | 1. Switch from a DC power supply to a pulsed DC or RF power supply.[2][6]2. Optimize the pulse frequency and duty cycle if using pulsed DC power. |
| Inconsistent film properties (e.g., stoichiometry, refractive index) from run to run. | Operating in the unstable transition region without proper control.[7] | 1. Operate either deep in the metallic mode (for high rate, potentially substoichiometric films) or deep in the poisoned mode (for stoichiometric films with low rate).[1]2. Implement a closed-loop feedback control system to stabilize the process in the transition region.[7][11] |
| Difficulty returning to the metallic mode after poisoning. | The hysteresis effect requires a significant reduction in reactive gas flow to clean the target.[1] | 1. Temporarily shut off the oxygen flow completely and sputter in pure Argon for a period to clean the target surface.[12]2. Reduce the oxygen flow to a much lower setpoint than the one at which poisoning occurred.[1] |
| Film is dark or appears metallic even with oxygen flow. | Insufficient oxygen partial pressure to fully oxidize the sputtered titanium atoms. | 1. Gradually increase the oxygen flow rate while monitoring film properties.2. Ensure proper gas distribution within the chamber to provide sufficient oxygen near the substrate. |
Quantitative Data Summary
The following table summarizes typical parameter ranges and their effects in different sputtering modes for TiO₂. Actual values are highly dependent on the specific sputtering system configuration.
| Parameter | Metallic Mode | Transition Mode | Poisoned (Reactive) Mode |
| Deposition Rate | High[1][2] | Unstable, intermediate[6][7] | Low[1][2] |
| Reactive Gas (O₂) Flow | Low[1] | Intermediate, critical control needed[6] | High[1] |
| Target Voltage (DC Sputtering) | Lower | Fluctuating | Higher[2] |
| Film Stoichiometry | Often substoichiometric (Ti-rich)[1] | Variable, sensitive to control | Stoichiometric (TiO₂)[1] |
| Sputter Yield of Target | High (pure Ti)[1] | Decreasing | Low (TiO₂)[1][2] |
Experimental Protocols
Protocol 1: Establishing the Hysteresis Curve
This protocol allows you to characterize the behavior of your specific sputtering system.
-
System Preparation:
-
Load a clean substrate and ensure the titanium target is properly installed.
-
Pump the chamber down to the desired base pressure (e.g., < 5 x 10⁻⁶ Torr).
-
-
Process Gas Introduction:
-
Introduce Argon gas to the desired working pressure.
-
Ignite the plasma at a constant power or current.
-
-
Forward Ramp (Metallic to Poisoned):
-
Start with zero oxygen flow.
-
Gradually increase the oxygen flow rate in small, discrete steps.
-
After each step, allow the system to stabilize for a few minutes and record the deposition rate (using a quartz crystal microbalance) and the target voltage.
-
Continue this process until a sharp drop in deposition rate is observed, indicating the transition to the poisoned mode. Record several data points in the fully poisoned regime.
-
-
Reverse Ramp (Poisoned to Metallic):
-
From the highest oxygen flow rate, begin to decrease the flow in the same discrete steps.
-
Allow the system to stabilize at each step and record the deposition rate and target voltage.
-
Continue until the deposition rate returns to the high, metallic mode level.
-
-
Data Analysis:
-
Plot the deposition rate as a function of the oxygen flow rate for both the forward and reverse ramps. This will reveal the hysteresis loop for your system.
-
Protocol 2: Implementing Plasma Emission Monitoring (PEM) Feedback Control
This protocol outlines the general steps for using a PEM system to control the reactive sputtering process.
-
System Setup:
-
Install a plasma emission monitor with a spectrometer and a fiber optic feedthrough viewing the plasma.
-
Interface the PEM controller with the mass flow controller for the reactive gas (oxygen).
-
-
Identifying a Control Wavelength:
-
Operate the sputtering process in both the metallic and poisoned modes.
-
Acquire the plasma emission spectra for both conditions.
-
Select a prominent emission line for Titanium (e.g., 364 nm or 430 nm) that shows a significant and monotonic change in intensity as the process moves from the metallic to the poisoned mode.[13]
-
-
Control Loop Configuration:
-
In the PEM software, set the chosen Titanium emission line as the control signal.
-
Define a setpoint for the intensity of this emission line that corresponds to the desired operating point within the transition region. This setpoint is typically determined experimentally by correlating film properties with the emission intensity.
-
-
Process Execution:
-
Initiate the sputtering process with the PEM feedback loop enabled.
-
The PEM system will continuously monitor the intensity of the selected Ti emission line and dynamically adjust the oxygen flow rate to maintain the intensity at the defined setpoint.[9][10] This stabilizes the process in the otherwise unstable transition region.
-
Visual Diagrams
Caption: The characteristic hysteresis loop showing the non-linear relationship between reactive gas flow and deposition rate.
Caption: Logical flow from the high-rate metallic mode to the low-rate poisoned mode.
Caption: A decision-making workflow for addressing common issues related to target poisoning.
References
- 1. What Is Target Poisoning In Sputtering? A Guide To Process Instability And Control - Kintek Solution [kindle-tech.com]
- 2. thinfilmmaterials.com [thinfilmmaterials.com]
- 3. ikspvd.com [ikspvd.com]
- 4. Modeling and Experimental Study of Hysteresis during the Reactive Sputter Deposition of Titanium Oxides and Nitrides Using a Pulsed DC Magnetron | Scientific.Net [scientific.net]
- 5. researchgate.net [researchgate.net]
- 6. nanofab.utah.edu [nanofab.utah.edu]
- 7. gencoa.com [gencoa.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Kurt J. Lesker Company | Precision without Poisoning: Plasma Emission Monitoring in Reactive Sputtering with KDF Technologies | Enabling Technology for a Better World [lesker.com]
- 10. Plasma Emission Monitoring - PEM Feedback Control - Denton Vacuum [dentonvacuum.com]
- 11. alicat.com [alicat.com]
- 12. researchgate.net [researchgate.net]
- 13. svc.org [svc.org]
Technical Support Center: Enhancing the Cycle Life of TiO₂ Anodes in Batteries
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to improve the cycle life of Titanium Dioxide (TiO₂) anodes in lithium-ion and sodium-ion batteries.
Troubleshooting Guides
This section addresses common experimental issues encountered when working with TiO₂ anodes, offering potential causes and recommended solutions.
Issue 1: Rapid Capacity Fading in Early Cycles
-
Question: My TiO₂ anode shows a significant drop in capacity within the first 50 cycles. What are the likely causes and how can I troubleshoot this?
-
Answer: Rapid initial capacity fading is a common issue that can stem from several factors. The underlying causes often relate to the material's inherent properties and its interaction with the electrolyte.
-
Potential Causes:
-
Low Electronic Conductivity: Pristine TiO₂ is a semiconductor with poor electronic conductivity, leading to high internal resistance and poor rate capability.[1][2]
-
Particle Agglomeration: During charge/discharge cycles, TiO₂ nanoparticles can agglomerate, which increases particle size, reduces the electrode/electrolyte contact area, and lengthens Li⁺ diffusion pathways.[1]
-
Unstable Solid Electrolyte Interphase (SEI) Formation: Although TiO₂'s higher operating voltage (~1.7V vs. Li/Li⁺) reduces SEI formation compared to graphite (B72142), an unstable SEI can still form, consuming lithium ions and leading to capacity loss.[1][3][4]
-
Structural Degradation: While TiO₂ has a low volume change during cycling (<4%), some structural strain can still occur, leading to material degradation over repeated cycles.[5][6]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid capacity fading.
-
Issue 2: Poor Rate Capability
-
Question: My TiO₂ anode performs well at low current densities (e.g., C/20), but the capacity drops significantly at higher rates (e.g., 1C or higher). How can I improve the rate capability?
-
Answer: Poor rate capability is primarily linked to the slow kinetics of electron and ion transport in TiO₂.
-
Potential Causes:
-
Low Intrinsic Electronic Conductivity: Limits the rate at which electrons can move through the electrode.[1][7]
-
Slow Li⁺/Na⁺ Diffusion Rate: The solid-state diffusion of ions within the TiO₂ crystal structure can be a rate-limiting step.[1]
-
Long Ion Diffusion Paths: In bulk or agglomerated materials, ions have to travel a longer distance to intercalate/deintercalate.[1]
-
-
Solutions:
-
Frequently Asked Questions (FAQs)
Q1: What is the theoretical capacity of TiO₂ as an anode material?
The theoretical capacity of TiO₂ is approximately 335 mAh g⁻¹, which is comparable to that of graphite (372 mAh g⁻¹).[1]
Q2: What are the main advantages of using TiO₂ as an anode over traditional graphite?
-
Safety: TiO₂ has a higher operating voltage (~1.7 V vs. Li/Li⁺) which prevents the formation of lithium dendrites, a major safety concern with graphite anodes.[1]
-
Structural Stability: TiO₂ experiences a very low volume change (<4%) during lithium insertion and extraction, leading to excellent structural stability and potentially longer cycle life compared to graphite's ~10% volume change.[1][5]
-
Low Cost and Abundance: Titanium is an abundant and relatively inexpensive material.[6]
Q3: Which crystal phase of TiO₂ is best for battery applications?
Anatase TiO₂ is generally considered to have better electrochemical performance for Li-ion storage compared to rutile and brookite phases, offering a higher capacity for Li⁺ ion storage.[4] However, TiO₂(B) (bronze phase) has a more open crystal structure that can facilitate faster Li⁺ insertion and extraction, making it suitable for high-rate applications.[3]
Q4: How does nanostructuring improve the cycle life of TiO₂ anodes?
Nanostructuring provides several key benefits:
-
Increased Surface Area: A larger electrode/electrolyte contact area facilitates charge transfer.[1]
-
Shorter Diffusion Paths: Reduced particle size shortens the distance for both Li⁺/Na⁺ ions and electrons to travel, which is crucial for good rate capability.[1][7]
-
Strain Accommodation: Nanostructures can better accommodate the strain from volume changes during cycling, preventing cracking and pulverization of the electrode material.[1]
Q5: What is the role of carbon coating on TiO₂ anodes?
Carbon coating serves two primary purposes:
-
Improves Electronic Conductivity: It creates a conductive layer on the surface of the TiO₂ particles, facilitating electron transport.[8]
-
Suppresses Particle Agglomeration: The coating can act as a physical barrier, preventing TiO₂ nanoparticles from aggregating during cycling.[1]
Experimental Protocols
Protocol 1: Galvanostatic Cycling for Cycle Life Evaluation
This protocol is used to determine the capacity retention and coulombic efficiency of the TiO₂ anode over a number of charge-discharge cycles.
-
Electrode Preparation:
-
Mix the active material (TiO₂), a conductive agent (e.g., Super P carbon), and a binder (e.g., PVDF) in a weight ratio of 80:10:10 in a suitable solvent (e.g., NMP) to form a slurry.
-
Cast the slurry onto a copper foil current collector using a doctor blade.
-
Dry the electrode in a vacuum oven at 80-120°C for 12 hours.
-
Punch out circular electrodes of a specific diameter (e.g., 12 mm).
-
-
Cell Assembly:
-
Assemble 2032-type coin cells in an argon-filled glovebox.
-
Use lithium metal as the counter and reference electrode.
-
Use a microporous polymer separator (e.g., Celgard 2400).
-
Use an appropriate electrolyte (e.g., 1 M LiPF₆ in a 1:1 v/v mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC)).
-
-
Testing Parameters:
-
Voltage Window: 1.0 V to 3.0 V vs. Li/Li⁺.
-
Current Density:
-
Formation Cycles (first 2-3 cycles): A low rate of C/20 or C/10 to allow for stable SEI formation.
-
Long-term Cycling: A higher rate, such as C/5, C/2, or 1C, depending on the research focus.
-
-
Temperature: Room temperature (e.g., 25°C).
-
Protocol 2: Cyclic Voltammetry (CV)
CV is used to investigate the electrochemical processes occurring at the electrode surface, such as the Li⁺ insertion/extraction potentials.
-
Cell Assembly: Assemble a coin cell as described in Protocol 1.
-
Testing Parameters:
-
Voltage Range: 1.0 V to 3.0 V vs. Li/Li⁺.
-
Scan Rate: A slow scan rate, such as 0.1 mV/s, is typically used to ensure the electrode reaches equilibrium at each potential.
-
Number of Cycles: Typically run for 3-5 cycles to observe the stability of the electrochemical reactions.
-
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
EIS is used to analyze the different resistance components within the battery, such as the charge transfer resistance, which can provide insights into the kinetics of the electrode.
-
Cell Assembly: Assemble a coin cell as described in Protocol 1.
-
Testing Parameters:
-
State of Charge (SOC): Perform the test on a fully charged or discharged cell.
-
Frequency Range: Typically from 100 kHz to 0.01 Hz.
-
AC Amplitude: A small amplitude, such as 5 mV, is used to not significantly perturb the system.
-
Performance Data of Modified TiO₂ Anodes
The following table summarizes the electrochemical performance of various modified TiO₂ anode materials as reported in the literature.
| Anode Material Composition | Synthesis Method | Current Density | Initial Discharge Capacity (mAh g⁻¹) | Capacity after N Cycles (mAh g⁻¹) | Cycle Number (N) | Reference |
| Petal-like TiO₂ Nanosheets | Green Preparation Technique | 20 mA g⁻¹ | 382 | ~303 (at 400 mA g⁻¹) | 50 | [4] |
| Carbon-coated TiO₂ Nanosheets/rGO | One-pot Solvothermal | 100 mA g⁻¹ | - | 401 | 200 | [4] |
| TiO₂@C/N Nanocomposite | - | - | 1054.7 | - | - | [4][10] |
| Hydrogenated TiO₂ Nanoflowers | Hydrothermal | 10C | 179.6 | 177.1 | 200 | [1] |
| Anatase TiO₂ Nanowires | Hydrothermal | 20 mA g⁻¹ | 260 | 216 | 20 | [1] |
| B-doped TiO₂ Nanofibers | Sol-gel & Electrospinning | 100 mA g⁻¹ | 576 | 276.5 | 100 | [9] |
| SiO₂/TiO₂ Composite Film | Plasma Electrolytic Oxidation | 100 µA cm⁻² | - | >400 | 250 | [11] |
Logical Relationships and Workflows
General Strategy for Improving TiO₂ Anode Performance
References
- 1. Titanium dioxide-based anode materials for lithium-ion batteries: structure and synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05442F [pubs.rsc.org]
- 2. Titanium dioxide-based anode materials for lithium-ion batteries: structure and synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. TiO2 as an Anode of High-Performance Lithium-Ion Batteries: A Comprehensive Review towards Practical Application | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bio-synthesized TiO2 nanoparticles and the aqueous binder-based anode derived thereof for lithium-ion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. smeng.ucsd.edu [smeng.ucsd.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Band Gap Engineering of Titanium(II) Oxide
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working on the band gap engineering of Titanium(II) Oxide (TiO).
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between this compound (TiO) and Titanium(IV) oxide (TiO₂)?
A1: this compound (TiO) and Titanium(IV) oxide (TiO₂) are distinct materials with different properties. The key differences lie in the oxidation state of titanium, which leads to different crystal structures and electronic properties. In TiO, titanium is in the +2 oxidation state, and it typically forms a non-stoichiometric cubic rocksalt crystal structure.[1] TiO is known for its metallic conductivity due to partially filled titanium d-orbitals.[1] In contrast, TiO₂ has titanium in the +4 oxidation state and is a wide-band-gap semiconductor.[2][3][4] The most common polymorphs of TiO₂ are anatase, rutile, and brookite.[5][6]
Q2: Why is TiO generally considered a metallic conductor and not a semiconductor?
A2: TiO's metallic conductivity stems from its electronic structure and crystal lattice. It possesses a high concentration of vacancies (around 15%) on both the titanium and oxygen sites, leading to a composition range of TiO₀.₇ to TiO₁.₃.[1] The partially filled 3d orbitals of the titanium atoms result in a high density of electronic states at the Fermi level, allowing for the free movement of electrons, which is characteristic of metals.
Q3: Is it possible to induce a band gap in TiO? What are the main strategies?
A3: While stoichiometric TiO is metallic, inducing a band gap is a subject of research and is theoretically possible through several advanced strategies. These strategies aim to modify the electronic structure to create a separation between the valence and conduction bands. The primary approaches include:
-
Stoichiometry Control: Precisely controlling the ratio of titanium to oxygen can alter the electronic density of states. Deviations from the ideal 1:1 stoichiometry can influence the metallic character and potentially open a small band gap.
-
Vacancy Ordering: At specific compositions and temperatures, the inherent vacancies in the TiO lattice can arrange into ordered superstructures. This ordering can modify the electronic band structure and lead to a metal-to-semiconductor transition.
-
Strain Engineering: Applying tensile or compressive strain to thin films of TiO can alter the interatomic distances and orbital overlaps.[7][8][9] This modification of the crystal lattice can potentially induce a band gap.
-
Quantum Confinement: In nanostructured materials, such as nanoparticles or ultrathin films with dimensions typically below 10 nm, quantum confinement effects can become significant.[10][11][12] This phenomenon can lead to the discretization of energy levels and the opening of a band gap.[10]
Q4: What are the primary challenges in working with TiO?
A4: The experimental work with TiO presents several challenges. The material is highly reactive at the high temperatures required for its synthesis (around 1500-1600 °C) and can be easily oxidized in the presence of trace amounts of oxygen.[1] Therefore, maintaining a high vacuum or a strictly inert atmosphere is critical.[1] Achieving precise control over stoichiometry and vacancy concentration is another significant challenge that requires careful control of synthesis parameters.[13]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, characterization, and band gap engineering of TiO.
Q: My synthesized TiO sample exhibits metallic behavior. How can I induce semiconducting properties?
A: This is the expected behavior for stoichiometric TiO. To induce semiconducting properties, you need to modify the material's crystal and electronic structure. Here are some troubleshooting steps:
-
Verify Stoichiometry: Use techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDS) to determine the precise elemental composition of your sample.[5][14] If you have a stoichiometric 1:1 ratio, semiconducting behavior is unlikely.
-
Annealing for Vacancy Ordering: If your sample has a non-stoichiometric composition, a post-synthesis annealing step at a specific temperature might promote the ordering of vacancies into a superstructure. This can sometimes open a band gap. The optimal annealing temperature and duration will depend on the specific composition and need to be determined experimentally.
-
Explore Thin Film Deposition with Strain: If you are working with thin films, try depositing them on a lattice-mismatched substrate to induce strain. The choice of substrate is crucial for controlling the type and magnitude of the strain.[8][9][15]
-
Synthesize Nanoparticles: If your synthesis method allows, try to produce TiO nanoparticles with sizes below 10 nm to investigate the effects of quantum confinement.[10][11]
Q: I am observing inconsistent results in my band gap measurements. What could be the cause?
A: Inconsistent band gap measurements can arise from both sample properties and measurement techniques.
-
Sample Inhomogeneity: Your sample may not be single-phase or may have variations in stoichiometry across its volume. This is a common issue in solid-state reactions.[16] Use techniques like X-ray Diffraction (XRD) and spatially resolved EDS to check for phase purity and compositional homogeneity.
-
Surface Oxidation: TiO is susceptible to surface oxidation, forming a thin layer of TiO₂. This TiO₂ layer is a wide-band-gap semiconductor and can interfere with your measurements. It is advisable to perform surface-sensitive measurements in a high-vacuum environment and to consider a surface cleaning step (e.g., ion sputtering) before measurements like XPS.
-
Incorrect Measurement Technique: For materials with a small or indirect band gap, or with a high density of defect states, traditional UV-Vis spectroscopy and Tauc plots can be misleading.[17]
-
Cross-validate with multiple techniques: Use a combination of optical spectroscopy (UV-Vis), photoemission spectroscopy (XPS/UPS), and electrical measurements (e.g., temperature-dependent resistivity) to get a more complete picture of the electronic structure.
-
Refine your Tauc plot analysis: Ensure you are using the correct model (direct vs. indirect band gap) and that you are correctly identifying the linear region of the plot.[17]
-
Q: My TiO sample is turning from its characteristic golden-yellow/bronze color to white. What is happening?
A: A color change from golden-yellow or bronze to white is a strong indication that your TiO is oxidizing to TiO₂, which is a white powder.[1]
-
Storage: Store your TiO samples in an inert environment, such as a glovebox filled with argon or nitrogen, to prevent slow oxidation from atmospheric oxygen and moisture.
-
Handling: Minimize the exposure of your samples to air, especially when they are in a powdered or nanostructured form, which have a high surface area and are more reactive.
-
Characterization: For techniques that involve heating in a non-inert environment, be aware that your sample may undergo oxidation. Use techniques that are compatible with high vacuum or inert gas flow where possible.
Quantitative Data Summary
The relationship between doping concentration and the resulting band gap is a key aspect of band gap engineering. While extensive data for TiO is not widely available, the following table illustrates the typical effect of various dopants on the band gap of the more commonly studied TiO₂. This can serve as a conceptual guide for potential doping strategies in TiO, although the specific effects may differ.
| Dopant Element | Dopant Concentration | Host Material | Resulting Band Gap (eV) | Reference |
| Zn | 10 v/v% | TiO₂ Thin Film | 3.03 | [18] |
| B | 8.3% | Anatase TiO₂ | Approaches 0 | [19] |
| P | 8.3% | Anatase TiO₂ | 0.75 | [19] |
| V | - | TiO₂ | 2.36 | [2] |
| I | - | TiO₂ | ~2.5 (reduction of ~0.7 eV) | [20] |
| C | - | TiO₂ | ~2.3 (effective) | [21] |
Experimental Protocols
Protocol: Synthesis of Non-Stoichiometric this compound via Solid-State Reaction
This protocol describes a general method for synthesizing TiO with a controlled stoichiometry.[1]
Materials and Equipment:
-
Titanium dioxide (TiO₂) powder (high purity)
-
Titanium (Ti) powder (high purity)
-
High-temperature tube furnace (capable of reaching >1600 °C)
-
High-vacuum system (e.g., turbomolecular pump)
-
Alumina or tungsten crucible
-
Inert atmosphere glovebox
Procedure:
-
Stoichiometric Calculation: Calculate the required molar ratio of TiO₂ and Ti powders to achieve the desired final stoichiometry (TiOₓ). The reaction is: (2-x)TiO₂ + (x-1)Ti → TiOₓ.
-
Mixing: Inside an inert atmosphere glovebox, weigh the calculated amounts of TiO₂ and Ti powders and mix them thoroughly using a mortar and pestle.
-
Pelletizing: Press the mixed powder into a pellet using a hydraulic press. This ensures good contact between the reactants.
-
Sintering: a. Place the pellet in a crucible and load it into the tube furnace. b. Evacuate the furnace tube to a high vacuum (< 10⁻⁵ Torr). c. Slowly heat the furnace to the reaction temperature (typically 1500-1600 °C). The heating rate should be controlled to avoid thermal shock. d. Hold the temperature for several hours (e.g., 10-24 hours) to ensure the reaction goes to completion. e. Cool the furnace down slowly to room temperature.
-
Sample Retrieval: Once the furnace has cooled, bring the tube back to atmospheric pressure with an inert gas (e.g., Argon) before opening it to retrieve the sample. Handle and store the resulting TiO pellet in an inert atmosphere.
Visualizations
Experimental Workflow
Caption: Experimental workflow for TiO synthesis and band gap engineering.
Logical Relationships in TiO Band Gap Engineering
Caption: Relationship between synthesis parameters and electronic properties.
Troubleshooting Flowchart: Unexpected Band Gap Measurement
Caption: Troubleshooting unexpected band gap measurements in TiO.
References
- 1. grokipedia.com [grokipedia.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. TiO2 Band Gap, Doping, and Modifying, Ion-implantation method [ebrary.net]
- 4. ojs.imeti.org [ojs.imeti.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Strain effects on spinodal decomposition in TiO2-VO(2)films on TiO2(100) substrates | CiNii Research [cir.nii.ac.jp]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. nano-ntp.com [nano-ntp.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Characterization of Titanium Oxide Nanomaterials Using Sol-Gel Method, American Journal of Nano Research and Applications, Science Publishing Group [sciencepublishinggroup.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Effect of Zn Doping to TiO2 Thin Film Band Gap and Photocatalytic Performance: Experiment and Density Functional Theory Simulation | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 19. TiO2 Band Restructuring by B and P Dopants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.aip.org [pubs.aip.org]
Technical Support Center: Controlling Grain Size in Nanocrystalline Titanium(II) Oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nanocrystalline Titanium(II) oxide (TiO). Our goal is to address specific issues encountered during experimental synthesis and provide actionable solutions for controlling grain size.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing and controlling the grain size of nanocrystalline TiO?
A1: The most common methods for synthesizing nanocrystalline TiO with controlled grain size include sol-gel synthesis, hydrothermal methods, and mechanical milling.[1][2] The sol-gel method offers excellent chemical homogeneity and control over particle size at low reaction temperatures.[2][3] Hydrothermal synthesis allows for the formation of highly crystalline nanoparticles with controlled morphologies by adjusting reaction temperature and time.[4][5] Mechanical milling is a top-down approach that reduces the size of larger particles through high-energy ball milling.[1][6]
Q2: How does annealing temperature affect the grain size of nanocrystalline TiO?
A2: Annealing temperature plays a crucial role in the crystallite size and phase of TiO. Generally, increasing the annealing temperature leads to an increase in grain size due to the coalescence of smaller particles. For instance, in one study, the crystallite size of TiO thin films increased from 16.97 nm at 500 °C to 68.07 nm at 900 °C.[7] This process is often accompanied by a phase transformation from anatase to the more stable rutile phase at higher temperatures.[7][8]
Q3: What is the role of surfactants and capping agents in controlling grain size?
A3: Surfactants and capping agents are used to control the growth of nanoparticles by adsorbing to the surface of the nanocrystals, which prevents agglomeration and limits further growth.[9][10][11] The choice of surfactant can influence the final particle size and morphology. For example, in a sol-gel synthesis, the use of different surfactants like CTAB, PEG, and SDS resulted in TiO nanoparticles with average diameters between 8-18 nm.[9] Capping agents can also be used to achieve specific shapes, such as the truncated rhombic-shaped nanoparticles obtained with UDA, TFAA, or OA/OM.[12]
Q4: Which synthesis method provides the most effective control over grain size?
A4: The sol-gel method is widely regarded as highly effective for controlling nanoparticle characteristics due to its flexibility.[2] It allows for precise control over crystallinity, particle size, and surface area by adjusting parameters such as precursor concentration, pH, water-to-alkoxide ratio, and aging time and temperature.[3][13]
Q5: How can I accurately characterize the grain size of my synthesized TiO nanoparticles?
A5: The grain size of nanocrystalline TiO is commonly characterized using techniques such as X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM).[1][14] XRD data can be used to calculate the average crystallite size using the Scherrer equation.[15][16] TEM and SEM provide direct visualization of the nanoparticles, allowing for the determination of their size, shape, and morphology.[1][17] Raman spectroscopy can also be used, as the peak broadening and shifts can be correlated with particle size.[14][16]
Troubleshooting Guides
Problem: Grain Size is Too Large
| Possible Cause | Suggested Solution(s) by Synthesis Method |
| High Annealing Temperature | All Methods: Lower the annealing temperature. Grain growth is often significant at higher temperatures. For example, reducing the temperature from 900°C to 500°C can significantly decrease the final crystallite size.[7] |
| Insufficient Surfactant/Capping Agent | Sol-Gel/Hydrothermal: Increase the concentration of the surfactant or capping agent. This will provide better surface coverage on the growing nanoparticles, preventing their aggregation and further growth.[9][10] |
| Incorrect Precursor Concentration | Sol-Gel/Hydrothermal: Lowering the titanium precursor concentration can lead to a decrease in particle size.[18] |
| Prolonged Reaction/Aging Time | Sol-Gel/Hydrothermal: Reduce the aging or hydrothermal reaction time. Longer reaction times can lead to larger particles.[13][19] |
| Extended Milling Time (in some cases) | Mechanical Milling: While longer milling generally reduces particle size, excessive milling can sometimes lead to particle agglomeration due to cold welding. Optimize the milling time to find the minimum grain size.[1][6] |
| Inadequate pH Control | Sol-Gel/Hydrothermal: The pH of the solution significantly affects hydrolysis and condensation rates. Adjusting the pH can help control the final particle size.[20] |
Problem: Wide Particle Size Distribution
| Possible Cause | Suggested Solution(s) |
| Inhomogeneous Mixing of Precursors | Ensure rapid and uniform mixing of the titanium precursor with the solvent to promote uniform nucleation. |
| Poor Temperature Control | Maintain a constant and uniform temperature during the synthesis and aging processes. Temperature fluctuations can lead to variations in nucleation and growth rates. |
| Presence of Impurities | Use high-purity precursors and solvents to avoid unwanted nucleation sites. |
| Ineffective Surfactant Action | Ensure the chosen surfactant is soluble and effective under the reaction conditions. The surfactant should be able to stabilize the nanoparticles as they form. |
Problem: Formation of Amorphous Material Instead of Crystalline Nanoparticles
| Possible Cause | Suggested Solution(s) |
| Insufficient Annealing Temperature or Time | Increase the annealing temperature or duration. Crystallization from an amorphous phase requires sufficient thermal energy. For TiO2, the anatase phase typically forms at temperatures above 350°C.[17][21] |
| Low Synthesis Temperature | For methods like hydrothermal synthesis, ensure the reaction temperature is high enough to induce crystallization. For instance, hydrothermal treatment at 120°C can yield anatase nanoparticles, while amorphous material may result at lower temperatures.[22] |
Data Presentation
Effect of Annealing Temperature on TiO₂ Grain Size
| Annealing Temperature (°C) | Resulting Grain Size (nm) | Crystal Phase | Reference |
| 400 | 10.83 | Anatase | [23] |
| 500 | 16.97 | Anatase | [7] |
| 600 | ~35 (average roughness) | Anatase/Rutile | |
| 800 | - | Anatase/Rutile | |
| 900 | 68.07 | Rutile | [7] |
Effect of Synthesis Parameters on TiO₂ Nanoparticle Size in Sol-Gel Method
| Parameter Varied | Observation | Resulting Grain Size (nm) | Reference |
| Acetic Acid Concentration | Increased concentration | 27.55 to 13.15 | [3] |
| Gelatinization Time | Increased time (24h to 120h) | Increase in size | 4 to 32 |
| Aging Time and Temperature | Increased time and temperature | Increase in size | - |
Effect of Milling Time on TiO₂ Nanoparticle Size in Mechanical Milling
| Milling Condition | Milling Time (h) | Resulting Grain Size (nm) | Reference |
| Mechano-chemical | 4 | < 50 | [6] |
| Mechano-chemical | 12 | ~20 | [6] |
| Wet Milling | 35 | ~12 | [1] |
Experimental Protocols
Sol-Gel Synthesis of Nanocrystalline TiO₂
This protocol is based on the use of titanium tetraisopropoxide (TTIP) as a precursor.
-
Precursor Solution Preparation: Prepare a solution of titanium tetraisopropoxide (TTIP) in ethanol (B145695).[3]
-
Hydrolysis Control: In a separate container, mix ethanol, distilled water, and a stabilizing agent such as glacial acetic acid. The concentration of acetic acid can be varied to control the final grain size.[3]
-
Mixing: Slowly add the TTIP solution to the water-ethanol-acid mixture under vigorous stirring. A gel will form.
-
Aging: Age the gel at room temperature for a specified period (e.g., 24 to 120 hours). The aging time influences the particle size.[13][24]
-
Drying: Dry the gel in an oven at a temperature around 100°C to remove the solvent.
-
Calcination: Calcine the dried powder in a muffle furnace at a desired temperature (e.g., 400-900°C) for a specific duration (e.g., 2 hours). The calcination temperature is a critical parameter for controlling the final grain size and crystal phase.[23]
Hydrothermal Synthesis of Nanocrystalline TiO₂
This protocol is a general guideline for the hydrothermal synthesis of TiO₂ nanoparticles.
-
Precursor Preparation: Prepare an aqueous solution of a titanium precursor, such as titanium tetrachloride (TiCl₄) or titanium isopropoxide (TTIP).[22][25]
-
pH Adjustment (Optional): Adjust the pH of the solution using an acid (e.g., HCl) or a base (e.g., NaOH). The pH can influence the resulting crystal phase and morphology.
-
Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-250°C) for a set duration (e.g., 6-24 hours).[4][25] The reaction temperature and time are key parameters for controlling grain size.[19]
-
Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature. Collect the precipitate by centrifugation or filtration.
-
Purification: Wash the product multiple times with distilled water and ethanol to remove any unreacted precursors and by-products.
-
Drying: Dry the final product in an oven at a low temperature (e.g., 80°C).
Mechanical Milling for Nanocrystalline TiO₂ Production
This protocol describes a top-down approach to producing nanocrystalline TiO₂.
-
Starting Material: Begin with commercially available micron-sized TiO₂ powder (e.g., anatase or rutile).[1][6]
-
Milling Setup: Place the TiO₂ powder into a milling vial (e.g., stainless steel or tungsten carbide) along with milling balls (e.g., stainless steel or zirconia). The ball-to-powder weight ratio is an important parameter (e.g., 10:1).[6]
-
Milling Process:
-
Dry Milling: Conduct the milling in a high-energy planetary ball mill without any liquid medium.[6]
-
Wet Milling: Add a liquid medium such as acetone (B3395972) or ethanol to the vial before milling. This can help to reduce agglomeration.[6]
-
-
Milling Parameters: Set the rotation speed (e.g., 300 rpm) and the milling duration (e.g., 4 to 35 hours). The grain size generally decreases with increasing milling time.[1][6]
-
Post-Milling Treatment (Optional): The milled powder can be annealed to improve crystallinity. However, be aware that annealing will also lead to grain growth.[15]
Visualizations
References
- 1. ijser.in [ijser.in]
- 2. mdpi.com [mdpi.com]
- 3. ijirset.com [ijirset.com]
- 4. Large-Scale Synthesis Route of TiO2 Nanomaterials with Controlled Morphologies Using Hydrothermal Method and TiO2 Aggregates as Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. Frontiers | Influence of surfactant on sol-gel-prepared TiO2: characterization and photocatalytic dye degradation in water [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. elsevier.es [elsevier.es]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Strain and Grain Size Determination of CeO2 and TiO2 Nanoparticles: Comparing Integral Breadth Methods versus Rietveld, μ-Raman, and TEM - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural and Morphological Characterization of TiO2 Thin Films ...: Ingenta Connect [ingentaconnect.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Sol-gel synthesis and morphological control of nanocrystalline TiO(2) via urea treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Effects of Growth Temperature on the Structural and Optical Properties of Synthesized Titanium Dioxide Nanoparticles [article.sapub.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Addressing Mechanical Instability in Titanium(II) Oxide Ceramics
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in addressing the mechanical instability of Titanium(II) oxide (TiO) ceramics.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the preparation and handling of TiO ceramics, presented in a question-and-answer format.
Q1: My sintered TiO pellets are cracking during cooling. What are the likely causes and how can I prevent this?
A1: Cracking during the cooling phase is a frequent issue in ceramic processing, often stemming from thermal shock.
Troubleshooting Steps:
-
Cooling Rate: Rapid cooling is a primary cause of thermal stress. Different sections of the ceramic cool at different rates, inducing stress that leads to cracking.[1][2][3]
-
Solution: Implement a slow, controlled cooling rate, especially through phase transition temperatures. A rate of 1-5°C/minute is a good starting point, though the optimal rate is material- and geometry-dependent.
-
-
Phase Transitions: Titanium monoxide can undergo phase transitions during cooling (e.g., from a cubic high-temperature phase to a monoclinic low-temperature phase). These transitions are often accompanied by volume changes that can induce stress.
-
Solution: Understand the phase diagram of your specific TiO composition. Design a cooling profile with very slow cooling or annealing steps around critical transition temperatures to allow stresses to relax.
-
-
Microstructure Inhomogeneity: A non-uniform grain size or density distribution within the green body can lead to differential shrinkage and stress concentration during cooling.
-
Solution: Ensure homogeneous mixing of the starting powders and uniform compaction during the green body formation.
-
Q2: The density of my sintered TiO ceramics is too low, leading to poor mechanical properties. How can I improve densification?
A2: Achieving high density is crucial for good mechanical performance. Low density is often a result of insufficient sintering.
Troubleshooting Steps:
-
Sintering Temperature and Time: Sintering may be incomplete if the temperature is too low or the holding time is too short.
-
Solution: Increase the sintering temperature or extend the dwell time. Refer to the table below for starting parameters. Note that excessive temperature or time can lead to undesirable grain growth, which can also negatively impact mechanical properties.[4]
-
-
Powder Characteristics: The particle size, size distribution, and morphology of the starting TiO powder significantly affect its sinterability.
-
Solution: Use fine, uniform powders. Milling the powder to reduce particle size and break up agglomerates can improve packing and densification.
-
-
Sintering Atmosphere: The atmosphere in the furnace can influence defect chemistry and mass transport, affecting densification. Sintering in a vacuum or an inert atmosphere is common for titanium-based materials to prevent oxidation.
-
Solution: A vacuum or high-purity argon atmosphere is generally recommended for sintering TiO to control stoichiometry and prevent the formation of higher oxides.
-
Q3: I am observing significant warping and deformation in my TiO ceramic samples after sintering. What could be the cause?
A3: Warping is typically caused by non-uniform shrinkage during sintering.
Troubleshooting Steps:
-
Uneven Green Body Density: Gradients in the density of the green compact will lead to different shrinkage rates in different parts of the sample.
-
Solution: Ensure uniform pressure application during compaction. For uniaxial pressing, ensure the powder is evenly distributed in the die. Consider using cold isostatic pressing (CIP) for more uniform green bodies.
-
-
Furnace Temperature Gradients: Non-uniform temperature distribution within the sintering furnace will cause different parts of the ceramic to sinter at different rates.
-
Solution: Calibrate your furnace to ensure a uniform hot zone. Place samples in the center of the hot zone and away from heating elements.
-
-
Sample Placement: The way the sample is supported in the furnace can also lead to deformation.
-
Solution: Place the samples on a flat, stable setter plate made of a compatible refractory material (e.g., alumina (B75360) or zirconia).
-
Q4: How does the non-stoichiometry (the x in TiOx) of my titanium monoxide affect its mechanical stability?
A4: The stoichiometry of TiO has a profound impact on its crystal structure, defect concentration, and, consequently, its mechanical properties. TiO is stable over a wide range of compositions (e.g., TiO0.7 to TiO1.25), and this is accommodated by a high concentration of both titanium and oxygen vacancies.
Impact on Mechanical Properties:
-
Vacancy Concentration: The presence and ordering of vacancies influence lattice parameters and can affect dislocation motion and crack propagation.
-
Phase Stability: The stable phase of TiO at room temperature depends on its stoichiometry. Deviations from the ideal 1:1 ratio can stabilize different phases with varying mechanical properties.
-
Hardness and Toughness: Generally, deviations from stoichiometry in carbides and oxides can lead to changes in hardness and fracture toughness. For instance, in non-stoichiometric titanium carbide (TiCy), elastic constants and hardness decrease as the composition deviates from stoichiometry. A similar trend can be anticipated for TiO.
Troubleshooting:
-
Control of Starting Materials: Precisely weigh high-purity starting materials (e.g., Ti and TiO₂) to achieve the desired stoichiometry.
-
Atmosphere Control during Sintering: The oxygen partial pressure in the sintering atmosphere can alter the final stoichiometry. Sintering in a controlled vacuum or a gettered inert atmosphere is crucial.
-
Characterization: Use techniques like Rietveld refinement of X-ray diffraction data to determine the lattice parameters and infer the vacancy concentration and stoichiometry.
Quantitative Data Summary
The following tables provide a summary of typical processing parameters and their effects on the properties of titanium oxide-based ceramics. Note that specific values for TiO are not widely available, and these tables are compiled from data on related titanium compounds and general ceramic processing principles.
Table 1: Typical Sintering Parameters for Titanium-Based Ceramics
| Parameter | Typical Range | Effect on Mechanical Properties |
| Sintering Temperature | 1300 - 1600 °C | Higher temperatures generally increase density and strength up to an optimal point, beyond which grain growth can reduce toughness. |
| Dwell Time | 1 - 4 hours | Longer times promote densification but also grain growth. |
| Compaction Pressure | 50 - 200 MPa | Higher pressure increases green density, which generally leads to higher final density and better mechanical properties. |
| Sintering Atmosphere | Vacuum (10-4 to 10-6 mbar), Argon | Prevents oxidation and helps control stoichiometry, which is critical for mechanical stability. |
| Heating/Cooling Rate | 1 - 10 °C/min | Slower rates are crucial to prevent thermal shock and cracking, especially during cooling.[1][2][3] |
Table 2: Influence of Processing on Mechanical Properties (General Trends)
| Property | Factors Leading to Improvement | Factors Leading to Degradation |
| Fracture Toughness | Controlled grain size, high density, uniform microstructure | Large grains, high porosity, presence of secondary phases, internal stresses |
| Hardness | High density, small grain size | Porosity, presence of softer secondary phases |
| Density | High sintering temperature/time, fine starting powder, high compaction pressure | Low sintering temperature/time, coarse or agglomerated powder, low compaction pressure |
Experimental Protocols
Protocol 1: Preparation of TiO Ceramic Pellets by Uniaxial Pressing and Sintering
This protocol describes a general procedure for fabricating TiO ceramic pellets for mechanical testing.
-
Powder Preparation:
-
Start with high-purity TiO powder or a stoichiometric mixture of Ti and TiO₂ powders.
-
To improve homogeneity and break up agglomerates, ball-mill the powder for 4-24 hours in a suitable medium (e.g., ethanol) with zirconia or alumina milling media.
-
Dry the milled powder thoroughly in an oven at 80-100°C.
-
-
Binder Addition:
-
Incorporate a binder to improve the green strength of the compact. A common choice is a 2-5 wt% solution of polyvinyl alcohol (PVA) in deionized water.
-
Mix the binder solution with the powder until a homogeneous, free-flowing granulate is formed. This can be done by spray drying or by manually adding the binder and sieving the mixture.
-
-
Uniaxial Pressing:
-
Clean the die and punches of the uniaxial press with ethanol.
-
Lubricate the die walls with a small amount of a lubricant like stearic acid to reduce friction and facilitate ejection.
-
Fill the die with the granulated powder.
-
Apply a pressure of 100-200 MPa to form the green pellet. Hold the pressure for 30-60 seconds.
-
Carefully eject the green pellet from the die.
-
-
Binder Burnout:
-
Place the green pellets on a flat setter plate in a furnace with good air circulation.
-
Heat slowly (1-2°C/min) to 500-600°C and hold for 1-2 hours to ensure complete removal of the binder.
-
-
Sintering:
-
Transfer the pellets to a high-temperature furnace with atmosphere control.
-
Evacuate the furnace to a high vacuum (e.g., <10-4 mbar) or purge with high-purity argon.
-
Heat to the desired sintering temperature (e.g., 1400-1550°C) at a rate of 5-10°C/min.
-
Hold at the sintering temperature for 2-4 hours.
-
Cool down slowly at a controlled rate of 1-5°C/min to minimize thermal stress.
-
Protocol 2: Assessment of Fracture Toughness by Vickers Indentation
This method provides an estimate of the fracture toughness (KIC) from the length of cracks emanating from a Vickers indentation.
-
Sample Preparation:
-
The surface of the sintered TiO ceramic must be polished to a mirror-like finish. This typically involves grinding with successively finer diamond-impregnated pads, followed by polishing with diamond suspensions (e.g., 6 µm, 3 µm, and 1 µm).
-
-
Indentation:
-
Use a Vickers microhardness tester.
-
Apply a load sufficient to generate radial cracks from the corners of the indentation without causing excessive chipping. A typical load might be in the range of 9.8 N to 49 N (1 to 5 kgf).
-
The dwell time for the load should be standardized, for example, 15 seconds.
-
-
Measurement:
-
Using an optical microscope, measure the lengths of the two diagonals of the indentation (2a) and the total lengths of the cracks emanating from the corners (2c).
-
Calculate the average values for 'a' and 'c'.
-
-
Calculation:
-
There are several equations to calculate KIC from indentation data. A commonly used equation is: KIC = 0.016 * (E/H)0.5 * (P/c1.5) where:
-
KIC is the fracture toughness (in MPa·m0.5)
-
E is the Young's Modulus of the material (in GPa)
-
H is the Vickers hardness (in GPa)
-
P is the indentation load (in N)
-
c is the half-length of the crack from the center of the indent (in m)
-
-
Protocol 3: Determination of Vacancy Concentration via Rietveld Refinement of XRD Data
Rietveld refinement is a powerful technique for analyzing X-ray diffraction patterns to obtain detailed crystallographic information, including lattice parameters, which can be correlated with vacancy concentrations.
-
Data Collection:
-
Obtain a high-quality powder X-ray diffraction (XRD) pattern of your TiO sample. Use a slow scan speed and a small step size to ensure good resolution and statistics.
-
-
Software:
-
Use a specialized Rietveld refinement software package such as GSAS-II, FullProf, or TOPAS.
-
-
Refinement Procedure:
-
Initial Model: Start with a known crystal structure model for TiO (e.g., the rock-salt structure for cubic TiO or the monoclinic structure for the low-temperature phase). Input the space group and initial lattice parameters.
-
Background and Scale Factor: Begin the refinement by fitting the background of the diffraction pattern and a scale factor.
-
Lattice Parameters: Refine the unit cell parameters.
-
Profile Parameters: Refine the parameters that describe the peak shape (e.g., Gaussian and Lorentzian components) to account for instrumental and sample-related broadening.
-
Atomic Positions and Occupancies: For TiO, the atomic positions are typically fixed by symmetry. The key step is to refine the site occupancy factors for both the Ti and O sites. The refined occupancy will deviate from 1, and this deviation corresponds to the vacancy concentration.
-
Isotropic Displacement Parameters: Refine the thermal parameters for each atom.
-
-
Analysis:
-
The refined site occupancy factor (SOF) for an atom is related to the vacancy concentration (V) on that sublattice by: V = 1 - SOF.
-
The overall stoichiometry can be calculated from the refined occupancies of the Ti and O sites.
-
Correlate the calculated vacancy concentrations with the observed mechanical properties (e.g., presence of cracks, fracture toughness).
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Validating the Electronic Structure of TiO₂ with ARPES
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data from Angle-Resolved Photoemission Spectroscopy (ARPES) with theoretical calculations for validating the electronic structure of titanium dioxide (TiO₂). It includes detailed experimental protocols and presents quantitative data in clearly structured tables to facilitate a comprehensive understanding of TiO₂'s electronic properties, crucial for its applications in photocatalysis, solar cells, and biocompatible materials.
Introduction to ARPES and its Application to TiO₂
Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique that directly probes the electronic structure of crystalline solids.[1] It is based on the photoelectric effect, where photons from a high-intensity light source strike a material, causing electrons to be emitted.[2] By measuring the kinetic energy and emission angle of these photoelectrons, one can determine their binding energy and momentum within the crystal, thus mapping out the material's band structure.[1]
Titanium dioxide (TiO₂) exists in several polymorphs, with rutile and anatase being the most studied. Understanding their electronic band structure is critical for optimizing their performance in various applications. ARPES provides invaluable experimental data for validating and refining theoretical models of TiO₂'s electronic properties, most commonly those derived from Density Functional Theory (DFT).
Comparison of Experimental and Theoretical Data
The electronic band structure of both rutile and anatase TiO₂ has been extensively studied using both ARPES and DFT. A direct comparison of the results from these two methods reveals both agreements and discrepancies, highlighting the strengths and limitations of each approach.
Quantitative Data Summary
The following tables summarize key quantitative parameters of the electronic structure of rutile and anatase TiO₂ as determined by ARPES and DFT calculations.
Table 1: Electronic Structure Parameters for Rutile TiO₂
| Parameter | ARPES (Experimental) | DFT (Theoretical) |
| Band Gap | ~3.0 eV (direct)[3] | 1.76 eV (direct at Γ)[4], 2.98 eV (GGA+PBE+U) |
| Valence Band Maximum (VBM) Energy | -7.2 eV to -7.8 eV (orientation dependent)[3] | Varies with functional |
| Key Valence Band Features | Downward dispersive band at ~7 eV below Fermi edge along Γ-Z[5] | O 2p derived states form the upper valence band |
| Conduction Band Minimum (CBM) Position | Not directly measured (unoccupied) | Typically at the Γ point |
Table 2: Electronic Structure Parameters for Anatase TiO₂
| Parameter | ARPES (Experimental) | DFT (Theoretical) |
| Band Gap | ~3.2 eV (indirect)[4] | 2.07 eV (indirect)[4], 2.17 eV (PBE) |
| Valence Band Maximum (VBM) Energy | Valence band edge is 0.7 ± 0.1 eV lower than rutile[6] | Varies with functional |
| Key Valence Band Features | O 2p dominant states between 3 and 9 eV; strong peaks at 4.3 eV and 7.6 eV[7][8] | O 2p derived states with some Ti 3d hybridization |
| Conduction Band Features | Parabolic conduction band observed in n-doped samples[9] | Typically an indirect gap with CBM not at Γ |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of ARPES data. Below are typical experimental protocols for sample preparation and ARPES measurements of TiO₂ single crystals.
Sample Preparation
Obtaining a clean, well-ordered single-crystal surface is paramount for high-quality ARPES measurements.
-
Crystal Growth and Selection : High-quality single crystals of rutile or anatase TiO₂ are required. For anatase, which is less stable, epitaxial thin films are often grown on a suitable substrate like LaAlO₃(100) using techniques such as pulsed laser deposition.[8]
-
Surface Preparation : The sample surface must be atomically clean. This is typically achieved in-situ (inside the ultra-high vacuum chamber) to prevent contamination. Common procedures include:
-
Cleaving : For bulk single crystals, cleaving in-situ can expose a fresh, clean surface.[10]
-
Sputtering and Annealing : For thin films or crystals that cannot be easily cleaved, a cycle of gentle sputtering with Ar⁺ ions to remove surface contaminants is followed by annealing at elevated temperatures (e.g., 400°C for anatase) in an oxygen atmosphere to restore surface order and stoichiometry.[8]
-
-
Sample Mounting : The crystal is mounted on a sample holder that allows for precise control over its temperature and orientation (azimuthal and polar angles) with respect to the incident photon beam and the analyzer entrance slit.[10]
ARPES Measurement
The ARPES experiment is performed in an ultra-high vacuum (UHV) chamber (pressure < 10⁻¹⁰ torr) to prevent electron scattering by gas molecules.[1]
-
Light Source : A monochromatic, high-flux photon source is used. Synchrotron light sources are ideal due to their tunable photon energy and polarization.[7] For anatase studies, photon energies in the range of 45-70 eV have been used.[7] Laboratory-based sources, such as Helium discharge lamps (e.g., He-I radiation), are also utilized.[5]
-
Electron Energy Analyzer : A hemispherical electron energy analyzer is used to measure the kinetic energy and emission angle of the photoemitted electrons with high resolution.[2]
-
Measurement Geometry : The sample is oriented at specific angles relative to the analyzer to map the band structure along high-symmetry directions of the Brillouin zone.
-
Temperature Control : Measurements are often performed at low temperatures (e.g., liquid nitrogen temperature) to reduce thermal broadening of the spectral features.[7]
-
Data Acquisition : The intensity of photoemitted electrons is recorded as a function of their kinetic energy and emission angle, resulting in a 2D map which represents a cut through the electronic band structure.
Data Analysis Workflow
The raw data from an ARPES experiment requires several processing steps to yield the final band structure.
-
Energy and Angle to Momentum Conversion : The measured kinetic energies and emission angles of the photoelectrons are converted into binding energies and crystal momentum.[11]
-
Data Visualization : The processed data is typically visualized as intensity maps, where color represents the number of detected electrons at a given energy and momentum.
-
Feature Extraction : Key features such as band dispersions, the position of the valence band maximum, and the width of the valence band are extracted from these maps. This can be done by fitting energy distribution curves (EDCs) and momentum distribution curves (MDCs) to appropriate lineshapes (e.g., Lorentzians).[12]
-
Comparison with Theory : The experimentally determined band structure is then overlaid with the calculated band structure from DFT for direct comparison.
Visualization of Workflows and Relationships
The following diagrams illustrate the experimental workflow for ARPES and the logical relationship between experimental validation and theoretical modeling.
References
- 1. Angle-resolved photoemission spectroscopy - Wikipedia [en.wikipedia.org]
- 2. Angle-resolved Photoemission Spectroscopy | Shen Laboratory [arpes.stanford.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. folia.unifr.ch [folia.unifr.ch]
- 6. Energy Band Alignment between Anatase and Rutile TiO2 | Computational Materials Group @ Chalmers [materialsmodeling.org]
- 7. pfkek.jp [pfkek.jp]
- 8. pfkek.jp [pfkek.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ARPES – Fermiologics [fermiologics.com]
- 12. researchgate.net [researchgate.net]
"comparing the electrochemical performance of TiO and graphene anodes"
A Comparative Guide to the Electrochemical Performance of TiO₂ and Graphene Anodes
This guide provides a detailed comparison of the electrochemical performance of titanium dioxide (TiO₂) and graphene as anode materials for lithium-ion batteries. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in advanced energy storage solutions. The comparison is based on experimental data from recent scientific literature, focusing on key performance indicators such as specific capacity, rate capability, and cycling stability.
Overview of TiO₂ and Graphene as Anode Materials
Titanium Dioxide (TiO₂): TiO₂ has garnered significant attention as a potential anode material due to its low cost, environmental friendliness, and excellent safety.[1] It exhibits a higher and more stable operating voltage (~1.7 V vs. Li/Li⁺) compared to conventional graphite (B72142) anodes, which helps prevent the formation of lithium dendrites that can cause short circuits.[1] Additionally, TiO₂ experiences minimal volume change (<4%) during the charge-discharge process, leading to superior structural stability.[1][2] However, its practical application is often hindered by its low electronic conductivity and slow lithium-ion diffusion rate.[1][3]
Graphene: Graphene, a single layer of sp²-hybridized carbon atoms arranged in a hexagonal lattice, possesses extraordinary electrical, thermal, and mechanical properties.[4] As an anode material, it offers a high theoretical specific capacity (744 mAh g⁻¹), which is more than double that of graphite (372 mAh g⁻¹), as both sides of the graphene sheet can host lithium ions.[2] Its large surface area and excellent conductivity facilitate rapid charge and discharge rates.[2] However, challenges such as the cost of production, complex synthesis processes, and the tendency for graphene sheets to re-stack can impede its practical use.[2]
Comparative Electrochemical Performance
The following tables summarize the quantitative data on the electrochemical performance of various forms of TiO₂, graphene, and their composites as anode materials for lithium-ion batteries.
Table 1: Electrochemical Performance of TiO₂-Based Anodes
| Material | Specific Capacity (mAh g⁻¹) | Current Density (mA g⁻¹) | Cycling Performance | Coulombic Efficiency (%) |
| Pure Anatase TiO₂ Nanosheets | Lower than composites | 100 | Lower than composites | - |
| Co-doped TiO₂ | 237 | 3 C (510 mA g⁻¹) | 125 mAh g⁻¹ after 600 cycles at 10 C | - |
| B-doped TiO₂ Nanofibers | 167.6 | 2000 | Stable over 5000 cycles | - |
| Amorphous TiO₂ Nanosheets | High pseudo capacity | - | High durability | - |
| TiO₂/Carbon Nanofibers | 290 | 100 | After 100 cycles | ~99% |
| TiO₂/rGO Nanocomposite | 250 | 0.2 C (34 mA g⁻¹) | Stable for over 200 cycles | >99% |
| Mesoporous TiO₂/rGO | 245 | 1000 | After 1000 cycles | - |
| Carbon-coated TiO₂/rGO | 401 | 100 | After 200 cycles | - |
| Graphene-TiO₂(B) | Higher than bare TiO₂ | - | Good capacity retention | - |
Table 2: Electrochemical Performance of Graphene-Based Anodes
| Material | Specific Capacity (mAh g⁻¹) | Current Density (A g⁻¹) | Cycling Performance | Coulombic Efficiency (%) |
| Graphene Nanosheets (SFG44-GNS) | 626 | - | Good rate capability (~300 mAh/g at 2C) | - |
| Flash-Reduced Graphene Oxide (FRGO) | >660 | 0.4 C | ~85% retention after 5000 cycles | - |
| Graphene-supported Vat Blue 4 | 1045 | 0.1 | 537 mAh g⁻¹ after 1000 cycles at 1 A g⁻¹ | ~100% |
Experimental Protocols
Material Synthesis
Synthesis of TiO₂ Nanomaterials:
-
Sol-Gel Method: This technique involves the hydrolysis and condensation of titanium precursors, such as titanium(IV) butoxide, in a solvent like ethanol.[5] The process is typically carried out at low temperatures and allows for good control over the particle size and morphology.[5][6]
-
Hydrothermal Method: This method involves a chemical reaction in an aqueous solution above the boiling point of water within a sealed vessel (autoclave).[6] TiO₂ powders are treated with a NaOH solution at elevated temperatures (e.g., 150-200 °C) for an extended period (e.g., 24-72 hours) to produce nanowires or nanotubes.[6]
-
Anodization: This electrochemical process is used to grow amorphous TiO₂ nanotubes on a titanium substrate.[7] The morphology of the resulting TiO₂ can be controlled by adjusting the anodization parameters.[8]
Synthesis of Graphene:
-
Chemical Exfoliation (Modified Hummers' Method): This is a widely used, cost-effective method to produce graphene oxide (GO) from graphite.[4] Graphite is oxidized using strong oxidizing agents like KMnO₄ in a mixture of concentrated H₂SO₄ and H₃PO₄.[9] The resulting GO is then exfoliated into single or few-layer sheets, which can be subsequently reduced to form reduced graphene oxide (rGO).
-
Electrochemical Exfoliation: This method uses an electrochemical setup to exfoliate graphene sheets from a graphite electrode.[9][10] An electric current is applied to graphite electrodes immersed in an electrolyte (e.g., KOH or a mixture of H₂SO₄ and H₃PO₄), causing the intercalation of ions and the exfoliation of graphene layers.[9][10]
Electrochemical Characterization
The electrochemical performance of the anode materials is typically evaluated using a half-cell configuration (e.g., CR2032 coin cells or Swagelok-type cells) with lithium metal acting as both the counter and reference electrode.[3][11]
-
Cell Assembly: The working electrode (anode) is prepared by mixing the active material (TiO₂ or graphene), a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a slurry. This slurry is then coated onto a current collector (e.g., copper foil) and dried. The cell is assembled in an argon-filled glovebox with a separator (e.g., glass fiber) soaked in a lithium-based electrolyte.[12]
-
Cyclic Voltammetry (CV): CV is used to investigate the redox reactions and electrochemical behavior of the anode material at different voltage scan rates.
-
Galvanostatic Charge-Discharge (GCD): This is the primary method for evaluating the specific capacity, rate capability, and cycling stability of the battery. The cell is charged and discharged at various constant current densities (C-rates).[13]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is employed to study the charge transfer resistance and ion diffusion kinetics within the electrode.[14]
Visualizations
Caption: Synthesis workflow for a TiO₂/graphene composite anode.
Caption: General workflow for electrochemical testing of anode materials.
Caption: Charge storage mechanisms in TiO₂ and graphene anodes.
Discussion
The electrochemical performance of both TiO₂ and graphene is highly dependent on their nanostructure. For TiO₂, creating nanostructures like nanoparticles, nanotubes, or nanosheets increases the surface area, shortens the diffusion paths for Li⁺ ions, and can accommodate volume changes more effectively.[8] However, pristine TiO₂ still suffers from poor conductivity.[1]
Graphene, with its high theoretical capacity and excellent conductivity, shows great promise.[2] The key to unlocking its potential lies in preventing the restacking of individual sheets, which would reduce the electrochemically active surface area. Creating porous or wrinkled structures is a common strategy to address this.[2]
Combining TiO₂ with graphene to form composites has proven to be a highly effective strategy to overcome the limitations of the individual materials.[8][15][16] In these composites:
-
Graphene provides a highly conductive network, enhancing the overall electronic conductivity of the electrode.[8]
-
TiO₂ nanoparticles anchored on graphene sheets act as spacers, preventing the graphene layers from restacking.[15]
-
The synergistic effect leads to faster charge transfer, improved ion diffusion, and better accommodation of strain during cycling.[8][17]
As shown in the data tables, TiO₂/graphene composites consistently exhibit higher specific capacities, better rate capabilities, and longer cycling stability compared to their individual counterparts. For instance, a carbon-coated TiO₂/rGO composite delivered a capacity of 401 mAh g⁻¹ after 200 cycles, significantly higher than what is typically observed for pure TiO₂.[8] Similarly, mesoporous TiO₂ combined with reduced graphene showed excellent stability with a capacity of 245 mAh g⁻¹ after 1000 cycles at a high current density of 1 A g⁻¹.[8]
Conclusion
Both TiO₂ and graphene are promising anode materials that offer distinct advantages over traditional graphite. TiO₂ provides enhanced safety and structural stability, while graphene offers a significantly higher theoretical capacity and superior conductivity. The primary challenges are the low conductivity of TiO₂ and the synthesis and processing difficulties of graphene.
The development of TiO₂/graphene nanocomposites represents a significant advancement, effectively leveraging the strengths of both materials. These composites demonstrate a synergistic enhancement in electrochemical performance, including high specific capacity, excellent rate capability, and long-term cycling stability. Future research will likely focus on optimizing the nanostructure and interfacial contact within these composites to further improve their performance for next-generation lithium-ion batteries.
References
- 1. Titanium dioxide-based anode materials for lithium-ion batteries: structure and synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05442F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Improved Lithium Storage Performance of a TiO2 Anode Material Doped by Co - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Graphene Synthesis Techniques and Environmental Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Protocol of Electrochemical Test and Characterization of Aprotic Li-O2 Battery [jove.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Thermoelectric Properties: Titanium Monoxide vs. Lead Telluride
An Objective Guide for Researchers in Thermoelectric Materials
The quest for efficient thermoelectric materials, capable of converting waste heat into electrical energy and vice versa, is a cornerstone of sustainable energy research. For decades, Lead Telluride (PbTe) has been a benchmark material for mid-temperature thermoelectric applications due to its excellent performance. However, concerns over the environmental impact and toxicity of lead have driven the search for viable, less hazardous alternatives. Among the candidates, Titanium Monoxide (TiO) and its non-stoichiometric forms have emerged as promising materials. This guide provides a comprehensive comparison of the thermoelectric properties of TiO and PbTe, supported by experimental data, to aid researchers and scientists in the field.
Quantitative Performance Comparison
The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, which is defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, κ is the thermal conductivity, and T is the absolute temperature. A higher ZT value indicates superior thermoelectric performance. The following table summarizes the key thermoelectric properties of non-stoichiometric TiO (specifically TiO₁․₁) and PbTe at various temperatures, as reported in the literature.
| Property | TiO₁․₁ | PbTe (undoped, n-type) | PbTe (doped/nanostructured) | Temperature (K) |
| Seebeck Coefficient (S) | ~ -0.4 to -1.0 mV/K[1] | ~ -260 µV/K[2] | Up to ~ -330 µV/K[3] | 573 - 1223[1] / 420[2] / 775[3] |
| Electrical Conductivity (σ) | Increases up to ~9000 S/m[1] | ~1000 S/cm (at RT) decreasing with temp.[3] | ~2000 S/cm (p-type, RT)[4] | 1073[1] / RT[3][4] |
| Thermal Conductivity (κ) | ~1.3 to 7.1 W/(m·K)[1] | ~0.5 W/(m·K)[2] | Can be reduced to < 1.0 W/(m·K)[5] | 573 - 1223[1] / 420[2] |
| Power Factor (S²σ) | Reaches ~8.6 x 10⁻³ W/(m·K²)[1] | Max of 1.536 mW/(m·K²) at 623 K[2] | Can be enhanced[6] | High Temperatures[1] / 623[2] |
| Figure of Merit (ZT) | Reaches ~1.64 at 1073 K[1] | ~0.35 at 420 K[2] | Max ZT of ~1.8 at 773 K[6] | 1073[1] / 420[2] / 773[6] |
Note: The properties of both materials are highly dependent on factors such as stoichiometry, doping, and synthesis methods. The data presented here is a representative summary from various sources and direct comparison should be made with caution.
Experimental Protocols
The characterization of thermoelectric materials involves a set of standardized measurements to determine the Seebeck coefficient, electrical conductivity, and thermal conductivity over a range of temperatures.
1. Seebeck Coefficient and Electrical Conductivity Measurement:
-
The Seebeck coefficient and electrical conductivity are often measured simultaneously using a specialized apparatus.
-
A common method is the four-probe technique. For electrical conductivity, a known current is passed through the outer two probes, and the voltage is measured across the inner two probes.
-
For the Seebeck coefficient, a temperature gradient is established across the sample, and the resulting thermoelectric voltage is measured, along with the temperature difference.
-
Instruments like the NETZSCH SBA 458 Nemesis are used for these concurrent measurements.[7]
2. Thermal Conductivity Measurement:
-
Thermal conductivity is typically determined by measuring thermal diffusivity (α), specific heat (cₚ), and density (ρ), and then calculating κ using the formula κ = α · cₚ · ρ.
-
The laser flash analysis (LFA) method is a widely used technique to measure thermal diffusivity. In this method, the front side of a sample is heated by a short laser pulse, and the temperature increase on the rear surface is measured as a function of time.
-
Differential scanning calorimetry (DSC) is employed to measure the specific heat of the material.[8]
3. Material Synthesis and Sample Preparation:
-
TiO: Non-stoichiometric titanium oxide samples can be prepared through methods like arc-melting of a mixture of TiO₂ and Ti powders, followed by annealing.
-
PbTe: Lead telluride samples are often synthesized by melting and annealing the constituent elements in a sealed quartz tube. Doping and nanostructuring can be achieved by adding other elements or compounds during the synthesis process. Spark plasma sintering (SPS) is a common technique to densify the synthesized powders into bulk samples for measurement.
Logical Workflow for Comparative Analysis
The following diagram illustrates the logical workflow for a comprehensive benchmarking of the thermoelectric properties of TiO against PbTe.
Caption: Workflow for comparing thermoelectric properties of TiO and PbTe.
Discussion and Future Outlook
The data indicates that while PbTe, especially when doped or nanostructured, exhibits a very high figure of merit in the mid-temperature range, non-stoichiometric TiO shows significant promise at higher temperatures, with a reported ZT value of 1.64 at 1073 K.[1] The power factor of TiO₁․₁ is noted to be remarkably high, suggesting that if its thermal conductivity can be effectively reduced, for instance through nanostructuring, its ZT value could be further enhanced.
For PbTe, research continues to focus on improving its ZT value through various strategies such as band structure engineering, and all-scale hierarchical architecturing to reduce lattice thermal conductivity.[5]
References
- 1. Thermoelectric properties of nonstoichiometric TiO as a promising oxide material for high-temperature thermoelectric conversion | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Performance Optimization for PbTe-Based Thermoelectric Materials [frontiersin.org]
- 6. Large enhancement of thermoelectric properties in n-type PbTe via dual-site point defects - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
"comparative analysis of different synthesis routes for TiO nanoparticles"
For Researchers, Scientists, and Drug Development Professionals
The synthesis of titanium dioxide (TiO₂) nanoparticles is a critical area of research with far-reaching implications in fields ranging from photocatalysis and environmental remediation to advanced drug delivery systems. The choice of synthesis route significantly influences the physicochemical properties of the resulting nanoparticles, such as their size, surface area, crystal structure, and, consequently, their functional performance. This guide provides a comparative analysis of four prominent synthesis methods: sol-gel, hydrothermal, solvothermal, and green synthesis, offering a comprehensive overview to aid researchers in selecting the most suitable method for their specific applications.
Performance Comparison of Synthesis Routes
The selection of a synthesis method for TiO₂ nanoparticles is a trade-off between desired particle characteristics, process complexity, and environmental impact. The following table summarizes key quantitative data from various studies, offering a comparative look at the performance of TiO₂ nanoparticles produced through different routes.
| Synthesis Method | Typical Particle/Crystallite Size (nm) | Typical Surface Area (m²/g) | Common Crystal Phase(s) | Band Gap (eV) | Photocatalytic Activity (Methylene Blue Degradation) |
| Sol-Gel | 7 - 30[1] | 38 - 125[2][3][4] | Anatase, Rutile (phase depends on calcination temp.)[2] | 3.2 - 3.54[1] | ~83% degradation after 150 mins[5] |
| Hydrothermal | 17 - 100 | 50 - 134[5][6] | Anatase, Rutile, or mixed phase[7] | 3.0 - 3.43[1] | ~100% degradation after 150 mins[5] |
| Solvothermal | 4 - 50[8] | Up to 250[9] | Primarily Anatase[8] | ~3.2 | High, often exceeding sol-gel synthesized particles |
| Green Synthesis | 15 - 124[10][11] | 7 - 174[11][12] | Anatase, Rutile, or mixed phase[11] | 2.85 - 3.80[11] | ~96.6% degradation[12] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of nanoparticles with desired characteristics. Below are representative protocols for each of the four synthesis methods.
Sol-Gel Synthesis
The sol-gel process is a versatile wet-chemical technique that involves the evolution of inorganic networks through the formation of a colloidal suspension (sol) and gelation of the sol to form a network in a continuous liquid phase (gel).
Protocol:
-
Precursor Solution Preparation: Add 10 mL of titanium tetraisopropoxide (TTIP) to 30 mL of absolute ethanol (B145695) and stir the mixture for 60 minutes.[13]
-
Hydrolysis Catalyst Preparation: Separately, add 3 mL of nitric acid to 150 mL of deionized water.[13]
-
Hydrolysis: Add the aqueous nitric acid solution dropwise to the TTIP-ethanol mixture over a period of at least 4 hours with continuous stirring.
-
Gelation: Continue stirring the mixture for approximately 2 hours at 60°C until a viscous, opaque suspension is formed.[13]
-
Drying: Heat the obtained gel at 100°C for 24 hours to evaporate the solvents.[13]
-
Calcination: Calcine the dried powder at 600°C for 4 hours to obtain crystalline TiO₂ nanoparticles.[13]
Hydrothermal Synthesis
Hydrothermal synthesis involves crystallizing substances from high-temperature aqueous solutions at high vapor pressures. This method is known for producing highly crystalline nanoparticles.
Protocol:
-
Precursor Mixture: Mix 24.0 g of pure TiO₂ powder with 60 mL of a 10 M NaOH aqueous solution.[7]
-
Hydrothermal Treatment: Transfer the mixture to a Teflon-lined autoclave and heat it at 120°C for 20 hours.[7]
-
Washing and Neutralization: After cooling, filter the precipitate and wash it with distilled water, followed by a 0.1 M HCl solution, and then again with distilled water until the pH reaches approximately 7.[7]
-
Drying: Dry the obtained white sample at 80°C for 5 hours to collect the TiO₂ nanoparticles.[7]
Solvothermal Synthesis
Similar to the hydrothermal method, solvothermal synthesis is carried out in a closed vessel under elevated temperature and pressure, but with a non-aqueous solvent.
Protocol:
-
Precursor Solution: Prepare a solution of titanium tetraisopropoxide (TTIP) in benzyl (B1604629) alcohol.
-
Reaction: Heat 20.0 mL of benzyl alcohol to the desired synthesis temperature (e.g., 100 or 150°C). Add the TTIP solution to the heated benzyl alcohol. The reaction proceeds under continuous heating until nanoparticles precipitate.
-
Washing: After the reaction, centrifuge the suspension and wash the nanoparticles with tetrahydrofuran (B95107) three times.
-
Drying: Dry the washed nanoparticles to obtain the final product.
Green Synthesis
Green synthesis utilizes biological entities like plant extracts, bacteria, or fungi as reducing and capping agents, offering an environmentally friendly and cost-effective alternative to conventional methods.
Protocol:
-
Preparation of Plant Extract:
-
Nanoparticle Synthesis:
-
Add 20 mL of 1 mM titanium isopropoxide (TTIP) dropwise to 50 mL of the leaf extract with continuous stirring for 4 hours at room temperature.[1]
-
-
Separation and Drying:
-
Calcination: Calcine the dried powder at 600°C for 3 hours to obtain the final TiO₂ nanopowder.[1]
Visualizing the Synthesis Workflows
To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for each synthesis method.
Concluding Remarks
The synthesis of TiO₂ nanoparticles is a dynamic field of research, with each method offering distinct advantages and disadvantages. The sol-gel method provides excellent control over particle size and morphology at low temperatures. The hydrothermal and solvothermal routes are adept at producing highly crystalline nanoparticles, with the latter offering a non-aqueous environment. Green synthesis emerges as a sustainable and cost-effective approach, leveraging natural resources to produce functional nanoparticles.
The choice of the optimal synthesis route will ultimately depend on the specific requirements of the intended application, including desired particle characteristics, scalability, cost, and environmental considerations. This guide provides a foundational understanding to assist researchers in making informed decisions for their nanoparticle synthesis endeavors.
References
- 1. Green synthesis of TiO2 nanoparticles prepared from Phyllanthus niruri leaf extract for dye adsorption and their isotherm and kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. universepg.com [universepg.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jacsdirectory.com [jacsdirectory.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Green Synthesis of Titanium Dioxide Nanoparticles: Physicochemical Characterization and Applications: A Review | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
A Researcher's Guide to Validating Theoretical Models of Defect Formation in Titanium Dioxide (TiO₂)
For researchers, scientists, and drug development professionals, understanding and controlling defect formation in titanium dioxide (TiO₂) is paramount for advancing applications ranging from photocatalysis to biomedical devices. This guide provides a comprehensive comparison of theoretical models and experimental data for defect formation in TiO₂, offering a framework for the validation of computational predictions.
The intrinsic and extrinsic defects within the crystal structure of TiO₂ dictate its electronic and chemical properties. Theoretical models, primarily based on Density Functional Theory (DFT), are powerful tools for predicting the formation energies and electronic states of these defects. However, the accuracy of these models is highly dependent on the computational methods employed. Experimental validation is therefore crucial. This guide outlines the key theoretical approaches, presents a compilation of calculated and experimental data, and provides detailed protocols for the primary experimental techniques used to characterize defects in TiO₂.
Theoretical Models: A Comparative Overview
The predominant theoretical approach for calculating defect properties in TiO₂ is DFT. However, standard DFT functionals like the Generalized Gradient Approximation (GGA) are known to underestimate the band gap of TiO₂, which can significantly impact the calculated defect formation energies. To address this, more advanced methods are employed:
-
DFT+U: This method adds an on-site Coulomb interaction term (U) to the DFT equations, which helps to correct for the self-interaction error and provides a more accurate description of localized d-electrons in transition metal oxides like TiO₂. The choice of the U value is critical and is often determined by fitting to experimental data.
-
Hybrid Functionals (e.g., HSE06): These functionals mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional. This approach generally yields more accurate band gaps and defect energy levels compared to standard DFT or DFT+U, but at a significantly higher computational cost.
Quantitative Data Comparison
The following tables summarize theoretical defect formation energies for the most common intrinsic defects in the anatase and rutile phases of TiO₂, calculated using different theoretical methods. These are compared with available experimental data. It is important to note that direct experimental measurement of defect formation energy is challenging; often, experimentally derived values are activation energies for defect formation or migration, which can be compared to theoretical predictions.
Table 1: Theoretical Defect Formation Energies in TiO₂ (in eV)
| Defect Type | Crystal Phase | Theoretical Method | U value (eV) | O-rich conditions | O-poor (Ti-rich) conditions | Reference |
| Oxygen Vacancy (VO) | Rutile | GGA+U | 4.2 | 4.41 | 0.80 | [1] |
| Oxygen Vacancy (VO) | Anatase | GGA+U | 4.2 | 4.23 | 0.70 | [1] |
| Oxygen Vacancy (VO) | Amorphous | DFT+U | - | ~1.5 | - | [2] |
| Titanium Interstitial (Tii) | Rutile | GGA+U | 4.2 | 7.50 | 0.26 | [1] |
| Titanium Interstitial (Tii) | Anatase | GGA+U | 4.2 | 7.74 | 0.70 | [1] |
Table 2: Experimental Data for Defect Characterization in TiO₂
| Defect/Property | Crystal Phase | Experimental Technique | Key Finding/Value | Reference |
| Ti3+ center | Anatase | XPS | Ti 2p3/2 binding energy at ~459.5 eV | [3] |
| Ti3+ center | Rutile & Anatase | EPR | g-values: g⊥=1.975, g‖=1.940 (Rutile); g~1.93 (Anatase) | [4] |
| Oxygen Vacancy | Rutile (110) | TPD of CO₂ | Desorption energy (Ed) = 54.0 kJ/mol | [5] |
| Vacancy-type defects | Anatase & Rutile | PAS | Longer positron lifetimes in anatase suggest more open-volume defects | [6] |
| Ti3+ and Ti2+ states | Anatase | XPS | Ti 2p3/2 binding energy shifts of 1.8 eV (Ti3+) and 3.4 eV (Ti2+) relative to Ti4+ | [2] |
Experimental Protocols
Accurate experimental characterization is the cornerstone of validating theoretical models. Below are detailed methodologies for key techniques used to identify and quantify defects in TiO₂.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of a material. It is particularly useful for identifying the presence of reduced titanium species (Ti³⁺) associated with oxygen vacancies.
Methodology:
-
Sample Preparation: Ensure the TiO₂ sample is clean and free from adventitious carbon contamination. This can be achieved by in-situ sputtering with low-energy Ar⁺ ions, followed by annealing in ultra-high vacuum (UHV) to restore surface crystallinity.
-
Instrumentation: Use a monochromatic Al Kα X-ray source (hν = 1486.6 eV). The analyzer should be calibrated using the Au 4f7/2 peak at 84.0 eV.
-
Data Acquisition: Acquire high-resolution spectra of the Ti 2p and O 1s core levels. A pass energy of 20-40 eV is typically used for high-resolution scans. To correct for any surface charging, the C 1s peak from adventitious carbon can be referenced to 284.8 eV.
-
Data Analysis:
-
Ti 2p Spectrum: The Ti 2p spectrum will show a doublet corresponding to the Ti 2p3/2 and Ti 2p1/2 spin-orbit components. For stoichiometric TiO₂, the Ti 2p3/2 peak for Ti⁴⁺ is typically observed at a binding energy of ~458.5-459.0 eV.[3][7] The presence of Ti³⁺ species will result in a shoulder or a distinct peak at a lower binding energy, typically shifted by 1.5-1.8 eV relative to the Ti⁴⁺ peak.[2][8]
-
O 1s Spectrum: The main O 1s peak for lattice oxygen in TiO₂ is typically at ~530.0 eV. Higher binding energy components may be present due to surface hydroxyl groups or adsorbed water.
-
-
Quantification: The relative concentrations of Ti⁴⁺ and Ti³⁺ can be determined by fitting the Ti 2p spectrum with appropriate peak shapes (e.g., Gaussian-Lorentzian) and calculating the areas under the respective peaks.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR is a powerful technique for detecting and characterizing paramagnetic species, such as trapped electrons (Ti³⁺ centers) and holes (O⁻ centers), which are often associated with defects.
Methodology:
-
Sample Preparation: The TiO₂ powder or thin film is loaded into a quartz EPR tube. For light-induced defect studies, the tube should be optically transparent.
-
Instrumentation: A standard X-band (~9.5 GHz) EPR spectrometer equipped with a cryostat for low-temperature measurements is typically used. For enhanced resolution, high-frequency EPR (e.g., 236 GHz) can be employed.[9]
-
Data Acquisition:
-
Spectra are typically recorded at low temperatures (e.g., 77 K) to increase the signal intensity.
-
The magnetic field is swept while the microwave frequency is held constant.
-
For photo-induced defects, the sample can be irradiated in-situ with a light source (e.g., a UV lamp).
-
-
Data Analysis:
-
The position of the EPR signal is characterized by its g-value, which is a tensor quantity. For polycrystalline samples, an anisotropic g-tensor results in a powder pattern spectrum.
-
Ti³⁺ Centers: In anatase, Ti³⁺ centers often exhibit a broad signal around g ~ 1.93 for surface species and more defined signals for bulk sites.[4] In rutile, Ti³⁺ centers can show orthorhombic g-tensors with values such as g₁ = 1.969, g₂ = 1.960, and g₃ = 1.949.[10]
-
Oxygen-related Centers: Oxygen vacancies with a trapped electron (F⁺ centers) typically show a signal at g ≈ 2.003.[9][11] O⁻ centers have g-values slightly above the free electron value (g > 2.0023).[9]
-
-
Quantification: The concentration of paramagnetic centers can be estimated by double integration of the EPR signal and comparison with a standard of known spin concentration.
Positron Annihilation Spectroscopy (PAS)
PAS is a non-destructive technique that is highly sensitive to open-volume defects such as vacancies and vacancy clusters.
Methodology:
-
Positron Source: A radioactive source, typically ²²Na, which emits positrons, is used.
-
Instrumentation:
-
Positron Annihilation Lifetime Spectroscopy (PALS): Measures the time between the emission of a positron and its annihilation. The lifetime of a positron is longer when it is trapped in a vacancy due to the lower electron density.
-
Doppler Broadening Spectroscopy (DBS): Measures the energy distribution of the annihilation gamma rays. Annihilation with core electrons results in a larger Doppler shift than annihilation with valence electrons.
-
-
Data Acquisition:
-
For PALS, a coincidence timing system is used to measure the lifetime spectrum.
-
For DBS, a high-purity germanium (HPGe) detector is used to measure the energy spectrum of the 511 keV annihilation peak.
-
-
Data Analysis:
-
PALS: The lifetime spectrum is deconvoluted into several components, each with a characteristic lifetime and intensity. Longer lifetimes are indicative of larger open-volume defects. Theoretical calculations of positron lifetimes in different defect configurations are often used to aid in the interpretation of experimental data.[6]
-
DBS: The shape of the annihilation peak is characterized by the S (shape) and W (wing) parameters. The S-parameter is related to the fraction of annihilations with low-momentum valence electrons, which is higher in vacancy-type defects. The W-parameter is related to annihilations with high-momentum core electrons.
-
Temperature Programmed Desorption (TPD)
TPD is used to study the desorption of adsorbed molecules from a surface as a function of temperature. It can be used to probe specific defect sites on the TiO₂ surface.
Methodology:
-
Sample Preparation: The TiO₂ single crystal or powder is cleaned in UHV. Defects (e.g., oxygen vacancies) can be created by sputtering or high-temperature annealing.
-
Adsorption: A probe molecule, such as CO₂, is dosed onto the surface at a low temperature.[5]
-
Instrumentation: The sample is mounted on a heater in a UHV chamber equipped with a mass spectrometer.
-
Data Acquisition: The sample is heated at a constant rate, and the mass spectrometer monitors the partial pressure of the desorbing species.
-
Data Analysis: The desorption temperature is related to the binding energy of the adsorbate to the surface. Different binding sites (e.g., regular terrace sites vs. defect sites) will give rise to distinct desorption peaks at different temperatures. For example, CO₂ desorbs from oxygen vacancy sites on TiO₂(110) at a higher temperature than from regular Ti⁴⁺ sites.[5]
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for validating theoretical models of defect formation in TiO₂ with experimental data.
Caption: Workflow for validating theoretical models of defect formation in TiO₂.
By systematically comparing robust theoretical predictions with rigorous experimental data, researchers can gain a deeper and more accurate understanding of defect formation in TiO₂. This knowledge is essential for the rational design of TiO₂-based materials with tailored properties for a wide range of advanced applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. davidpublisher.com [davidpublisher.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. STUDY OF DEFECTS IN TiO2 POLYMORPHS USING POSITRON ANNIHILATION [topi.is.cuni.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Study of paramagnetic defect centers in as-grown and annealed TiO2 anatase and rutile nanoparticles by a variable-temperature X-band and high-frequency (236 GHz) EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unito.it [iris.unito.it]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Titanium(II) Oxide and Other Transition Metal Oxides for Resistive Memory Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of next-generation non-volatile memory, Resistive Random Access Memory (ReRAM) stands out for its potential to overcome the limitations of conventional charge-based storage. At the heart of ReRAM technology lies the resistive switching behavior of various materials, with transition metal oxides (TMOs) being a prominent class of candidates. This guide provides an objective comparison of Titanium(II) oxide (TiO) against other commonly researched TMOs, including Hafnium oxide (HfO₂), Tantalum oxide (Ta₂O₅), Nickel oxide (NiO), and Zinc oxide (ZnO), for resistive memory applications. The comparison is supported by a summary of quantitative performance data from various studies and detailed experimental protocols.
Performance Comparison of Transition Metal Oxide-Based ReRAM
The performance of a ReRAM device is evaluated based on several key metrics that determine its suitability for practical applications. These include the ON/OFF resistance ratio, switching speed, endurance, data retention, and operating voltages. The following table summarizes typical performance parameters for ReRAM devices based on TiO₂ and other selected TMOs. It is important to note that these values can vary significantly depending on the specific device structure, electrode materials, and fabrication processes used.
| Performance Metric | Titanium Oxide (TiO₂) | Hafnium Oxide (HfO₂) | Tantalum Oxide (Ta₂O₅) | Nickel Oxide (NiO) | Zinc Oxide (ZnO) |
| ON/OFF Ratio | 10 - 10³[1] | > 10²[2] | > 10³ | > 10⁵ | ~10² |
| Switching Speed | ~5 ns[2] | < 10 ns | < 10 ns[2] | < 5 ns | ~1 µs |
| Endurance (Cycles) | > 2x10⁶[3] | > 10¹⁰ | > 10¹²[2] | > 10⁶ | > 100 |
| Retention Time | > 10⁴ s | > 10⁴ s at 85°C[2] | > 10⁶ s | > 10⁵ s | > 10⁴ s |
| Set Voltage (V) | 1 - 3 | 0.5 - 1.5 | 1 - 2 | 1 - 4 | 1 - 5 |
| Reset Voltage (V) | -1 to -3 | -0.5 to -1.5 | -1 to -2 | -1 to -3 | -1 to -4 |
Resistive Switching Mechanism in Transition Metal Oxides
The resistive switching phenomenon in most TMOs, including TiO₂, is predominantly explained by the formation and rupture of conductive filaments (CFs) within the oxide layer.[4] This mechanism, known as the Valence Change Mechanism (VCM), involves the migration of oxygen vacancies under an applied electric field.
When a positive voltage is applied to the active electrode (forming/set process), oxygen ions drift towards the anode, leaving behind a localized region rich in oxygen vacancies. These vacancies act as electron donors, creating a conductive filament that bridges the two electrodes and switches the device to a Low Resistance State (LRS). Conversely, applying a negative voltage (reset process) causes the oxygen ions to drift back and recombine with the vacancies, rupturing the filament and returning the device to a High Resistance State (HRS).[5]
Experimental Protocols
The fabrication and characterization of TMO-based ReRAM devices involve a series of well-defined steps to ensure reproducible and reliable results.
Fabrication of a Metal-Insulator-Metal (MIM) ReRAM Device
A typical experimental workflow for fabricating a TMO-based ReRAM device in a Metal-Insulator-Metal (MIM) crossbar structure is outlined below. This process commonly utilizes techniques like sputtering and atomic layer deposition (ALD).[6][7]
Detailed Methodologies:
-
Substrate Cleaning: The process begins with a thorough cleaning of the Si/SiO₂ substrate to remove any organic and inorganic contaminants. This typically involves sequential ultrasonic cleaning in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.
-
Bottom Electrode Deposition: A bottom electrode, commonly a stack of Ti (as an adhesion layer) and Pt, is deposited onto the substrate.[6] Physical vapor deposition (PVD) techniques like electron-beam evaporation or magnetron sputtering are frequently used.[6][8]
-
Patterning of Bottom Electrode: The bottom electrode is patterned into the desired geometry (e.g., lines for a crossbar array) using standard photolithography followed by either a lift-off process or dry etching (e.g., ion milling).
-
Transition Metal Oxide Deposition: The active switching layer, the transition metal oxide (e.g., TiO₂), is then deposited. Atomic Layer Deposition (ALD) is often preferred for its ability to grow highly uniform and conformal films with precise thickness control.[7] Reactive sputtering from a metallic or oxide target is another common method.[6]
-
Top Electrode Deposition and Patterning: The top electrode (e.g., Pt) is deposited and patterned, typically orthogonal to the bottom electrodes to form the cross-point memory cells. The same deposition and patterning techniques as for the bottom electrode are used.
-
Annealing (Optional): A post-deposition annealing step may be performed in a controlled atmosphere (e.g., N₂ or O₂) to improve the crystallinity and stoichiometry of the oxide film and to enhance the device performance.
Electrical Characterization
The electrical performance of the fabricated ReRAM devices is assessed through a series of measurements using a semiconductor parameter analyzer or a specialized probing station.
Key Characterization Techniques:
-
Current-Voltage (I-V) Sweeps: The fundamental resistive switching behavior is characterized by applying a sweeping DC voltage and measuring the corresponding current. This reveals the set and reset voltages, as well as the resistance values in the HRS and LRS. A compliance current is typically set during the forming and set processes to prevent permanent dielectric breakdown.
-
Endurance Testing: The device's ability to withstand repeated switching cycles is evaluated by applying a sequence of set and reset voltage pulses and measuring the resistance state after each cycle. A device is considered to have failed when the ON/OFF ratio falls below a certain threshold.
-
Retention Testing: The non-volatility of the memory is assessed by programming the device to a specific resistance state (LRS or HRS) and then monitoring the resistance over an extended period at a constant read voltage. These tests are often performed at elevated temperatures to accelerate any degradation mechanisms.
-
Pulse Measurements: To determine the switching speed, single or multiple voltage pulses of varying width and amplitude are applied, and the resulting change in resistance is measured. This helps to understand the dynamics of filament formation and rupture.
Concluding Remarks
This compound presents a compelling option for ReRAM applications, demonstrating a good balance of performance characteristics, including high switching speeds and endurance. However, the choice of the optimal transition metal oxide is highly dependent on the specific application requirements. For instance, Ta₂O₅-based devices have shown exceptional endurance, making them suitable for applications requiring a high number of write cycles. HfO₂, being a standard material in the CMOS industry, offers advantages in terms of process integration. NiO and ZnO are also widely studied due to their simple binary composition and promising switching characteristics.
Further research is focused on improving the uniformity and reliability of resistive switching, which are currently major hurdles for the commercialization of ReRAM technology. This includes engineering the oxide material through doping, creating bilayer or multilayer structures, and optimizing the electrode-oxide interface. The continued exploration of these and other transition metal oxides will undoubtedly pave the way for the next generation of high-density, low-power, and high-performance memory technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Physical Mechanism and Performance Factors of Metal Oxide Based Resistive Switching Memory: A Review [jmst.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. azom.com [azom.com]
- 7. agus.co.jp [agus.co.jp]
- 8. Sputtering in IC Fabrication | Advanced PCB Design Blog | Cadence [resources.pcb.cadence.com]
Unveiling the Subtleties: A Comparative Guide to Confirming Magnéli Phases in Reduced Titanium Oxides
For researchers, scientists, and professionals in drug development, the precise identification of Magnéli phases in reduced titanium oxides is critical for harnessing their unique conductive and catalytic properties. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols to ensure accurate and reproducible characterization.
Magnéli phases, a series of non-stoichiometric titanium oxides with the general formula TinO2n-1 (where n is an integer from 4 to 10), exhibit distinct crystal structures and properties that differentiate them from the more common TiO₂ polymorphs, anatase and rutile. Their identification relies on a multi-technique approach, primarily employing X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), and Raman Spectroscopy. Each method offers unique insights into the material's structure, morphology, and vibrational properties.
At a Glance: Comparison of Analytical Techniques
| Technique | Principle of Detection | Information Provided | Strengths | Limitations |
| X-ray Diffraction (XRD) | Diffraction of X-rays by the crystal lattice. | Crystal structure, lattice parameters, phase identification and quantification. | - Non-destructive- Relatively fast- Excellent for phase identification. | - Difficulty in distinguishing between Magnéli phases with similar structures.- Requires crystalline material. |
| Transmission Electron Microscopy (TEM) | Imaging and diffraction of an electron beam transmitted through a thin specimen. | Morphology, crystal structure, lattice fringes, crystallographic shear planes, and defects. | - High spatial resolution- Direct visualization of crystal structure- Selected Area Electron Diffraction (SAED) provides localized crystallographic information. | - Requires extensive sample preparation (thinning)- Analysis of a very small, localized area. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light, relating to vibrational modes of molecules. | Chemical bonding, phase identification, crystal quality, and disorder. | - Non-destructive- High sensitivity to subtle structural changes- No special sample environment required. | - Fluorescence interference can be an issue- Raman signals can be weak. |
Delving Deeper: Experimental Data and Protocols
X-ray Diffraction (XRD)
XRD is a cornerstone technique for identifying the crystalline phases present in a material. Magnéli phases possess a triclinic crystal structure, which distinguishes them from the tetragonal anatase and rutile phases of TiO₂.[1] The identification is achieved by comparing the experimental diffraction pattern with standard patterns from crystallographic databases.
Table 1: XRD Data for Selected Magnéli Phases
| Magnéli Phase | Crystal System | Space Group | Lattice Parameters (Å, °) | Key Diffraction Peaks (2θ for Cu Kα) |
| Ti₄O₇ | Triclinic | P-1 | a=5.597, b=7.113, c=12.465α=95.05, β=95.18, γ=108.77[2] | ~25.8°, ~27.5°, ~32.1° |
| Ti₅O₉ | Triclinic | P-1 | a=5.58, b=7.11, c=15.43α=95.1, β=95.0, γ=108.8 | Peaks are very close to Ti₄O₇ |
| Ti₆O₁₁ | Triclinic | P-1 | a=5.57, b=7.11, c=18.40α=95.1, β=94.9, γ=108.8 | Peaks are very close to Ti₄O₇ |
| Ti₈O₁₅ | Triclinic | P-1 | a=5.56, b=7.10, c=24.34α=95.1, β=94.8, γ=108.8 | Peaks are very close to Ti₄O₇ |
Experimental Protocol for XRD Analysis:
-
Sample Preparation: The reduced titanium oxide powder is gently ground to a fine, homogenous powder to ensure random orientation of the crystallites.
-
Instrument Setup: A powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
-
Data Collection: The diffraction pattern is recorded over a 2θ range of 10-80° with a step size of 0.02° and a scan speed of 1-2°/min.
-
Phase Identification: The obtained diffraction pattern is compared with standard reference patterns from the International Centre for Diffraction Data (ICDD) database to identify the present phases. Rietveld refinement can be used for quantitative phase analysis.
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the crystal structure and is particularly powerful for identifying the characteristic crystallographic shear planes that define Magnéli phases. Selected Area Electron Diffraction (SAED) is a key TEM technique that provides crystallographic information from a specific area of the sample.
Table 2: TEM and SAED Characteristics of Magnéli Phases
| Feature | Description | Information Gained |
| High-Resolution TEM (HRTEM) | Imaging of the atomic lattice. | Direct visualization of the arrangement of atoms and the presence of crystallographic shear planes. |
| Selected Area Electron Diffraction (SAED) | Diffraction pattern from a selected area. | Provides information on the crystal structure and orientation. The patterns for TinO2n-1 with n=4-8 show characteristic reflections related to the rutile structure.[1] |
Experimental Protocol for TEM Analysis:
-
Sample Preparation: A small amount of the powder is dispersed in a solvent (e.g., ethanol) and sonicated to break up agglomerates. A drop of the suspension is then deposited onto a carbon-coated copper grid and allowed to dry. For hard ceramic powders, embedding the particles in a resin and then thinning via ultramicrotomy or ion milling may be necessary.
-
Imaging: The sample is observed in a TEM operating at an accelerating voltage of 200-300 kV. Bright-field and dark-field imaging can be used to observe the morphology and defect structures.
-
HRTEM: High-resolution images are acquired to visualize the lattice fringes and identify the crystallographic shear planes.
-
SAED: Diffraction patterns are collected from individual crystallites to determine their crystal structure and orientation.
Raman Spectroscopy
Raman spectroscopy is a sensitive technique for probing the vibrational modes of a material, which are unique to its crystal structure and chemical bonding. This allows for the differentiation of Magnéli phases from other titanium oxides.
Table 3: Characteristic Raman Peaks for Magnéli Phases
| Magnéli Phase | Key Raman Peak Positions (cm⁻¹) |
| Ti₄O₇ | 138, 183, and a broader peak around 550.[3] |
| Ti₆O₁₁ | Well-defined peaks suggesting a pure phase can be obtained.[4] |
| Ce-doped Ti₄O₇ | Peaks at 258, 416, and 605 cm⁻¹, corresponding to rutile TiO₂ modes.[4] |
Experimental Protocol for Raman Spectroscopy:
-
Sample Preparation: A small amount of the powder is placed on a microscope slide.
-
Instrument Setup: A Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used. The laser power should be kept low to avoid sample heating and potential phase transformations.
-
Data Collection: Raman spectra are collected from different points on the sample to ensure homogeneity. The spectral range is typically 100-1000 cm⁻¹.
-
Data Analysis: The positions and relative intensities of the Raman peaks are analyzed and compared with literature data for known titanium oxide phases.
Visualizing the Process and Comparison
To further clarify the experimental approach and the relationship between these techniques, the following diagrams are provided.
Caption: Experimental workflow for confirming Magnéli phases.
Caption: Comparison of information from different techniques.
Conclusion
Confirming the presence of Magnéli phases in reduced titanium oxides requires a synergistic approach that leverages the strengths of multiple analytical techniques. XRD provides the foundational crystallographic information, TEM offers direct visualization of the unique structural features, and Raman spectroscopy delivers sensitive insights into the vibrational characteristics and phase purity. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently and accurately identify these technologically important materials, paving the way for their successful application in various scientific and industrial fields.
References
Structural and Electronic Properties: A Comparative Overview
A Comparative Guide to the Properties of TiO₂, ZrO₂, and HfO₂ from Density Functional Theory Studies
This guide provides a comparative analysis of titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and hafnium dioxide (HfO₂) based on computational data from Density Functional Theory (DFT) studies. These transition metal oxides are critical materials in various fields, including catalysis, electronics, and photocatalysis. Understanding their comparative structural and electronic properties is essential for developing new technologies and applications.
Density Functional Theory (DFT) is a powerful computational methodology for investigating the properties of materials at the atomic scale.[1][2] Numerous DFT studies have been conducted on TiO₂, ZrO₂, and HfO₂ to predict their structural parameters, stability, and electronic behavior. While Ti, Zr, and Hf belong to the same group in the periodic table, leading to chemical similarities, their oxides exhibit distinct characteristics.[3][4]
ZrO₂ and HfO₂ share very similar structural and vibrational properties, a consequence of the well-known chemical similarity between zirconium and hafnium.[5] However, subtle differences in their electronic structure lead to different solid-state properties, such as thermodynamic stability when interfaced with silicon, making HfO₂ a more suitable candidate for high-κ gate dielectrics in modern electronics.[5] TiO₂, while also a high-κ dielectric, is more widely known for its semiconducting and photocatalytic properties.
Table 1: Comparative Structural Properties of MO₂ (M = Ti, Zr, Hf)
The table below summarizes key structural parameters for different phases of TiO₂, ZrO₂, and HfO₂ as calculated by DFT. Note that lattice parameters can vary depending on the specific exchange-correlation functional used in the calculation.
| Oxide | Phase | a (Å) | b (Å) | c (Å) | β (°) | M-O Bond Length (Å) | O-M-O Angle (°) | Reference |
| TiO₂ | Anatase | 3.785 | 3.785 | 9.514 | 90 | - | - | [1] |
| ZrO₂ | Monoclinic (m) | 5.17 | 5.21 | 5.31 | 99.2 | - | - | [6] |
| Tetragonal (t) | 3.64 | 3.64 | 5.27 | 90 | - | - | [7] | |
| Cubic (c) | 5.09 | 5.09 | 5.09 | 90 | - | - | [7] | |
| Molecule (C₂ᵥ) | - | - | - | - | 1.7710 | 108.11 | [4] | |
| HfO₂ | Monoclinic (m) | 5.068 | 5.135 | 5.292 | 90 | 2.04, 2.15, 2.27 | - | [8] |
| Orthorhombic (o) | 5.231 | 5.008 | 5.052 | 90 | 2.05, 2.14 | - | [8] | |
| Cubic (c) | 5.062 | 5.062 | 5.062 | 90 | 2.20 | - | [8] | |
| Molecule (C₂ᵥ) | - | - | - | - | 1.7764 | 107.51 | [4] |
Table 2: Comparative Electronic Properties of MO₂ (M = Ti, Zr, Hf)
The electronic band gap is a critical parameter determining the optical and electrical properties of these oxides. DFT calculations, particularly with standard functionals like the Generalized Gradient Approximation (GGA), are known to underestimate the band gap.[2] Hybrid functionals (e.g., HSE06) or more advanced methods like GW approximation provide results in better agreement with experimental values.[9]
| Oxide | Phase | DFT Functional | Calculated Band Gap (eV) | Experimental Band Gap (eV) | Reference |
| TiO₂ | Anatase | - | - | 3.2 | [10] |
| Rutile | GGA | ~2.0 | 3.0 | [9] | |
| Rutile | HSE06 | ~3.1 | 3.0 | [9] | |
| Rutile | GW | ~3.4 | 3.0 | [9] | |
| ZrO₂ | Monoclinic (m) | GGA | ~3.8 | 5.8 | [9] |
| Monoclinic (m) | HSE06 | ~5.4 | 5.8 | [9] | |
| Monoclinic (m) | GW | ~5.8 | 5.8 | [9] | |
| Tetragonal (t) | - | - | 3.7 | [10] | |
| HfO₂ | Monoclinic (m) | GGA | 3.65 | 5.7 | [8] |
| Monoclinic (m) | GGA+U | - | - | [11] | |
| Monoclinic (m) | HSE06 | ~5.6 | 5.9 | [9] | |
| Monoclinic (m) | GW | ~6.0 | 5.9 | [9] | |
| Cubic (c) | PBE-GGA | 4.753 | - | [8] |
Experimental and Computational Protocols
The data presented in this guide are derived from first-principles calculations based on DFT. A typical workflow for such a comparative study is illustrated in the diagram below.
General Computational Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pages.jh.edu [pages.jh.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Photocatalytic Activity: Impact of Hydrophilic Properties on TiO2 and ZrO2 Thin Films [mdpi.com]
- 11. redalyc.org [redalyc.org]
Unraveling the Magnetic Enigma of Titanium Monoxide: A Comparative Guide
While theoretical predictions often anticipate antiferromagnetic ordering in simple transition metal monoxides, titanium monoxide (TiO) presents a notable exception. Experimental evidence points towards a non-magnetic ground state in its pure form, a behavior dictated by its unique electronic structure. This guide provides a comparative analysis of the predicted versus experimentally observed magnetic properties of TiO, placing it in context with other 3d transition metal monoxides and exploring how its magnetic character can be altered through doping.
Titanium monoxide, a rock-salt structured material, defies the trend of antiferromagnetism seen in its counterparts like MnO, FeO, CoO, and NiO. Instead of exhibiting a magnetically ordered state at low temperatures, experimental studies have consistently characterized pure, stoichiometric TiO as a Pauli paramagnet. This behavior is a direct consequence of its metallic nature, where delocalized electrons in the d-band do not establish the localized magnetic moments necessary for long-range magnetic order.
The Antiferromagnetic Expectation vs. Experimental Reality in TiO
Theoretical considerations for transition metal monoxides with a rock-salt crystal structure generally predict an antiferromagnetic ground state. This is driven by the superexchange interaction between the magnetic moments of the transition metal ions, mediated by the intervening oxygen anions. This holds true for several 3d transition metal monoxides as detailed in the comparative table below.
However, experimental investigations on titanium monoxide reveal a starkly different magnetic landscape. Measurements of its magnetic susceptibility show a weak, temperature-independent paramagnetism, a hallmark of Pauli paramagnetism characteristic of metals. Furthermore, studies on nanocrystalline TiO have demonstrated a lack of remnant magnetization, which rules out the presence of any ferromagnetic ordering[1]. This divergence from theoretical expectation for analogous compounds underscores the critical role of the electronic band structure in determining the magnetic properties of a material. Band structure calculations for TiO confirm its metallic character, with the Fermi level situated within the d-bands, leading to the observed Pauli paramagnetism[2].
Comparative Analysis of Magnetic Ordering in Transition Metal Monoxides
To highlight the anomalous behavior of TiO, a comparison with other 3d transition metal monoxides is presented below. These materials are all insulators and exhibit clear antiferromagnetic ordering at low temperatures.
| Material | Crystal Structure | Predicted Magnetic Ordering | Experimental Magnetic Ordering | Néel Temperature (T\sub N) (K) | Ordered Magnetic Moment (μ\sub B) |
| TiO | Rock-salt | Antiferromagnetic (by analogy) | Pauli Paramagnetic | N/A | N/A |
| MnO | Rock-salt | Antiferromagnetic | Antiferromagnetic (Type II) | ~118 | ~4.5 |
| FeO | Rock-salt | Antiferromagnetic | Antiferromagnetic (Type II) | ~198 | ~3.3 |
| CoO | Rock-salt | Antiferromagnetic | Antiferromagnetic (Type II) | ~291 | ~3.8 |
| NiO | Rock-salt | Antiferromagnetic | Antiferromagnetic (Type II) | ~523 | ~1.7 |
Table 1: Comparison of predicted and experimentally observed magnetic properties of 3d transition metal monoxides.
Inducing Magnetism in TiO: The Role of Doping
While pure TiO is non-magnetic, its magnetic properties can be tailored by introducing dopant atoms into its lattice. Theoretical and experimental studies on doped titanium dioxide (TiO₂) have shown that the introduction of transition metal ions like iron (Fe) or cobalt (Co) can induce ferromagnetism[3][4][5][6][7][8][9][10]. Although less studied than its dioxide counterpart, the introduction of magnetic ions into the TiO lattice is a promising avenue for inducing magnetic order. These dopants can introduce localized magnetic moments and mediate magnetic exchange interactions, potentially leading to ferromagnetic or other magnetically ordered states.
| System | Dopant | Predicted Magnetic Effect | Experimental Observation |
| Pure TiO | None | Non-magnetic (Pauli Paramagnetic) | Confirmed Pauli Paramagnetism |
| Doped TiO₂ | Fe, Co | Ferromagnetism | Room-temperature ferromagnetism observed |
Table 2: Comparison of magnetic properties of pure TiO and doped TiO₂.
Experimental Methodologies
The characterization of magnetic properties in materials like TiO relies on sensitive experimental techniques. Below are detailed protocols for two key methods used in such investigations.
Superconducting Quantum Interference Device (SQUID) Magnetometry
SQUID magnetometry is a highly sensitive technique used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.
Experimental Protocol:
-
Sample Preparation: A known mass of the powdered TiO sample is packed into a gelatin capsule or a straw. For thin films, the sample is mounted on a sample holder with its orientation noted.
-
Mounting: The sample holder is attached to the SQUID probe, which is then inserted into the SQUID magnetometer.
-
Centering: The sample is precisely centered within the superconducting detection coils to ensure accurate measurement of the magnetic moment.
-
Temperature Stabilization: The sample chamber is cooled to the desired starting temperature (e.g., 300 K) and allowed to stabilize.
-
Magnetic Moment vs. Temperature (M-T) Measurement:
-
Zero-Field-Cooled (ZFC): The sample is cooled in zero magnetic field to the lowest desired temperature (e.g., 2 K). A small magnetic field (e.g., 100 Oe) is then applied, and the magnetic moment is measured as the sample is warmed up.
-
Field-Cooled (FC): The sample is cooled from a high temperature (e.g., 300 K) to the lowest desired temperature in the presence of a magnetic field. The magnetic moment is then measured as the sample is warmed.
-
-
Magnetic Moment vs. Field (M-H) Measurement (Hysteresis Loop): The temperature is held constant at a desired value (e.g., 2 K or 300 K), and the applied magnetic field is swept through a range (e.g., -5 T to 5 T and back) while the magnetic moment is measured.
-
Data Analysis: The raw data is corrected for the sample holder's magnetic contribution. The magnetic susceptibility (χ) is calculated from the M-T data (χ = M/H), and the M-H loop provides information about saturation magnetization, coercivity, and remnant magnetization.
Neutron Powder Diffraction
Neutron powder diffraction is a powerful technique for determining the crystallographic and magnetic structure of materials. Neutrons have a magnetic moment and can be scattered by magnetic moments in a material, providing direct information about the arrangement of atomic magnetic moments.
Experimental Protocol:
-
Sample Preparation: A sufficient amount of the powdered sample (typically a few grams) is loaded into a sample holder (e.g., a vanadium can, which has a very low coherent scattering cross-section for neutrons).
-
Instrument Setup: The sample is placed in the neutron beam on a powder diffractometer. The instrument is configured for the desired wavelength and scattering angle range.
-
Data Collection:
-
Paramagnetic State: A diffraction pattern is collected at a temperature well above any expected magnetic ordering temperature. This pattern is used to refine the crystal structure.
-
Low-Temperature Measurement: The sample is cooled to a low temperature (e.g., below the expected Néel temperature for analogous compounds). A diffraction pattern is collected to probe for magnetic ordering.
-
-
Data Analysis:
-
Rietveld Refinement: The diffraction data is analyzed using the Rietveld method.
-
The high-temperature data is used to refine the crystal structure parameters (lattice parameters, atomic positions, etc.).
-
The low-temperature data is then analyzed. If magnetic ordering has occurred, new Bragg peaks (magnetic peaks) will appear in the diffraction pattern at positions forbidden for the nuclear structure.
-
The positions and intensities of these magnetic peaks are used to determine the magnetic structure, including the size and orientation of the magnetic moments on the titanium atoms.
-
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural and magnetic study of undoped and cobalt doped TiO2 nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. The Magnetic and Photo-Catalytic Properties of Fe Doped TiO2 Nanocrystalline Powder Synthesized by Mechanical Alloying | Scientific.Net [scientific.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. High room-temperature magnetization in Co-doped TiO<sub>2</sub> nanoparticles promoted by vacuum annealing for different durations [jos.ac.cn]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biocompatibility of TiO₂ and TiN Coatings
For Researchers, Scientists, and Drug Development Professionals
The selection of a biocompatible coating is a critical determinant in the success of medical implants and devices. An ideal coating should not only be non-toxic but also actively promote favorable biological responses, such as osseointegration, while minimizing adverse reactions like inflammation and thrombosis. Among the myriad of options, titanium dioxide (TiO₂) and titanium nitride (TiN) have emerged as leading candidates for surface modification of metallic implants. This guide provides an objective comparison of the biocompatibility of TiO₂ and TiN coatings, supported by experimental data, to aid in the informed selection of materials for biomedical applications.
Executive Summary
Both TiO₂ and TiN coatings exhibit excellent biocompatibility, rendering them suitable for a wide range of medical devices. However, nuanced differences in their surface properties can influence specific biological interactions. TiO₂ coatings, particularly in their anatase crystalline form, have been shown to actively promote osteoblast adhesion and proliferation, suggesting an advantage in orthopedic and dental applications where rapid osseointegration is paramount. TiN coatings, while also demonstrating good cell compatibility, are often highlighted for their exceptional mechanical properties and wear resistance. The choice between TiO₂ and TiN will ultimately depend on the specific requirements of the application, balancing the need for enhanced bioactivity with mechanical durability.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from various studies to facilitate a direct comparison of the biocompatibility of TiO₂ and TiN coatings. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature; therefore, data from different studies are presented with appropriate context.
Table 1: Osteoblast Adhesion and Proliferation
| Coating Type | Cell Type | Time Point | Adhesion/Proliferation Metric | Result |
| TiO₂ (nanotubes) | MC3T3-E1 Osteoblasts | 48 hours | Number of Adhered Cells | ~300-400% increase compared to pure Ti surface |
| TiN | Human Primary Osteoblasts | 3 weeks | Proliferation Rate | 1.5-fold increase on TiNOx-coated titanium compared to uncoated surfaces |
| TiO₂ vs. TiN (in vivo) | Rabbit Model | - | Bone-Implant Contact | Similar for both coatings |
Table 2: Inflammatory Response - Cytokine Production
| Coating Type | Cell Type | Time Point | Cytokine | Result |
| TiO₂ (nanoparticles) | Human Peripheral Blood Mononuclear Cells | 24 hours | IL-1β | Significant increase compared to control |
| TiO₂ (nanoparticles) | Human Peripheral Blood Mononuclear Cells | 24 hours | TNF-α | Significant increase compared to control |
| TiO₂ (nanoparticles) | Human Peripheral Blood Mononuclear Cells | 24 hours | IL-6 | Significant increase compared to control |
| TiN | - | - | - | Data from direct comparative studies with TiO₂ is limited. |
Table 3: Hemocompatibility
| Coating Type | Parameter | Result |
| TiO₂ (rutile) | Platelet Adhesion | Minimal platelet adhesion observed.[1] |
| TiN | Clotting Time | Longer clotting time compared to rutile TiO₂.[1] |
| TiO₂ vs. TiN | Fibrinogen Adsorption | Lower for TiN-containing surfaces (TiNxOy) compared to TiO₂.[2] |
| TiO₂ vs. TiN | Platelet Adhesion | Lower for TiN-containing surfaces (TiNxOy) compared to TiO₂.[2] |
Table 4: Antibacterial Activity
| Coating Type | Bacterial Strain | Inhibition Zone (mm) |
| TiO₂ | E. coli | - |
| TiN | E. coli | - |
| TiO₂/TiN Multilayer | E. coli | Higher than single layers |
| TiO₂ | S. aureus | - |
| TiN | S. aureus | - |
| TiO₂/TiN Multilayer | S. aureus | Higher than single layers |
Note: Specific inhibition zone diameters were not consistently reported in a comparable format across the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Seeding: Osteoblast cells (e.g., MC3T3-E1) are seeded onto the TiO₂ and TiN coated substrates, as well as a control surface (e.g., uncoated titanium or tissue culture plastic), in a 24-well plate at a density of 1 x 10⁴ cells/well.
-
Incubation: The cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂ for various time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: At each time point, the culture medium is replaced with 500 µL of fresh medium containing 50 µL of MTT solution (5 mg/mL in PBS). The plates are then incubated for 4 hours under the same conditions.
-
Formazan (B1609692) Solubilization: After the incubation period, the MTT-containing medium is removed, and 500 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals. The plate is then agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance values are directly proportional to the number of viable, metabolically active cells.
Inflammatory Response Assessment (ELISA for Cytokine Quantification)
-
Macrophage Seeding: Macrophage cells (e.g., RAW 264.7) are seeded onto the TiO₂ and TiN coated substrates in a 24-well plate at a density of 5 x 10⁴ cells/well.
-
Stimulation: The cells are cultured for 24 hours, after which the supernatant is collected. In some experiments, cells may be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
ELISA Procedure: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the collected supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The absorbance is read at 450 nm, and the cytokine concentrations are determined by comparison to a standard curve.
Hemocompatibility Testing (Platelet Adhesion Assay)
-
Blood Collection: Whole human blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma.
-
Incubation: The TiO₂ and TiN coated substrates are placed in a 24-well plate, and 500 µL of PRP is added to each well. The plate is then incubated at 37°C for 1 hour.
-
Washing and Fixation: After incubation, the substrates are gently washed with phosphate-buffered saline (PBS) to remove non-adherent platelets. The adherent platelets are then fixed with 2.5% glutaraldehyde (B144438) for 30 minutes.
-
Dehydration and Imaging: The samples are dehydrated through a graded series of ethanol (B145695) solutions and then dried. The morphology and number of adherent platelets are observed and quantified using a scanning electron microscope (SEM).
Visualizing Experimental Workflows and Pathways
To further elucidate the experimental processes and biological interactions, the following diagrams are provided.
References
A Comparative Guide to TiO₂ and MoS₂ as Electrocatalysts for Energy Conversion Reactions
For researchers, scientists, and professionals in drug development, the quest for efficient and cost-effective electrocatalysts is paramount for advancing sustainable energy technologies. This guide provides an objective comparison of the electrocatalytic performance of titanium dioxide (TiO₂) and molybdenum disulfide (MoS₂), two prominent materials in the field. The comparison is supported by experimental data for key electrochemical reactions: the Hydrogen Evolution Reaction (HER), the Oxygen Evolution Reaction (OER), and the Oxygen Reduction Reaction (ORR).
Executive Summary
Titanium dioxide (TiO₂) is a widely available and stable material, though its inherent performance as an electrocatalyst is often limited by its wide bandgap. Significant research has focused on enhancing its activity through nanostructuring and doping. Molybdenum disulfide (MoS₂), a transition metal dichalcogenide, has emerged as a promising non-precious metal catalyst, particularly for the hydrogen evolution reaction, with its activity being highly dependent on its crystalline phase and the presence of active edge sites. This guide synthesizes performance data from various studies to offer a comparative overview and provides detailed experimental protocols for the synthesis and electrochemical evaluation of these materials.
Performance Comparison
The electrocatalytic performance of TiO₂ and MoS₂ is evaluated based on key metrics such as onset potential, overpotential required to achieve a specific current density (typically 10 mA/cm²), and the Tafel slope, which provides insight into the reaction kinetics. The following tables summarize the quantitative data for HER, OER, and ORR. It is important to note that the data is compiled from different research articles, and direct comparison should be considered with caution due to variations in experimental conditions.
Hydrogen Evolution Reaction (HER)
| Electrocatalyst | Electrolyte | Onset Potential (mV vs. RHE) | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| TiO₂ | 0.5 M H₂SO₄ | ~340 | > 400 | - | |
| MoS₂ | 0.5 M H₂SO₄ | ~230 | - | - | [1] |
| MoS₂ Nanosheets | 0.5 M H₂SO₄ | ~160 | - | - | [2] |
| MoS₂/TiO₂ | 0.5 M H₂SO₄ | ~130 | 189 | 55 | [3] |
| MoS₂/TiO₂ | Acidic | - | 350 | 48 | [4] |
| MoS₂/TiO₂ | Alkaline | - | 700 | 60 | [4] |
Oxygen Evolution Reaction (OER)
| Electrocatalyst | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| Fe-Co doped MoS₂ | - | 380 | - | [5] |
| Co-TiO₂ | 1.0 M KOH | - | - | [6] |
Note: Direct comparative data for pristine TiO₂ and MoS₂ for OER is limited in the reviewed literature. The data presented is for modified versions of these catalysts to showcase their potential.
Oxygen Reduction Reaction (ORR)
| Electrocatalyst | Electrolyte | Onset Potential (V vs. RHE) | Half-Wave Potential (V vs. RHE) | Electron Transfer Number (n) | Reference | |---|---|---|---|---| | MoS₂/rGO | Alkaline | 0.97 | 0.83 | 4 |[7] | | Bare MoS₂ | 0.1 M KOH | 0.79 | - | - |[8] | | Nanoscale MoS₂ | - | - | - | 4 |[2] |
Note: Data for the ORR performance of standalone TiO₂ is less prevalent in the literature compared to its use as a support material.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparative assessment of electrocatalyst performance. Below are representative protocols for the synthesis of TiO₂ and MoS₂ and for their electrochemical evaluation.
Synthesis of TiO₂ Nanoparticles (Sol-Gel Method)
-
Precursor Preparation: Dissolve titanium isopropoxide in an alcohol solvent (e.g., ethanol (B145695) or isopropanol).
-
Hydrolysis: Add a mixture of deionized water and alcohol dropwise to the titanium precursor solution under vigorous stirring. The water-to-alkoxide molar ratio is a critical parameter to control the particle size and properties.
-
Peptization: To form a stable sol, an acid (e.g., HNO₃ or HCl) is often added to the solution to peptize the precipitated titanium hydroxide.
-
Gelation: The sol is then aged at room temperature or slightly elevated temperatures until a gel is formed.
-
Drying: The gel is dried in an oven to remove the solvent.
-
Calcination: The dried gel is calcined at high temperatures (e.g., 400-600 °C) in air to obtain the crystalline TiO₂ nanoparticles. The calcination temperature influences the crystalline phase (anatase, rutile, or brookite).
Synthesis of MoS₂ Nanosheets (Hydrothermal Method)
-
Precursor Solution: Dissolve a molybdenum source (e.g., sodium molybdate (B1676688) dihydrate or ammonium (B1175870) molybdate) and a sulfur source (e.g., thioacetamide (B46855) or thiourea) in deionized water.
-
Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated in an oven at a specific temperature (typically 180-220 °C) for a defined duration (e.g., 12-24 hours).
-
Collection and Washing: After the reaction, the autoclave is cooled down to room temperature. The black precipitate (MoS₂) is collected by centrifugation or filtration.
-
Purification: The collected product is washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: The final MoS₂ product is dried in a vacuum oven.
Electrochemical Performance Evaluation
A standard three-electrode electrochemical cell is used for evaluating the performance of the electrocatalysts.
-
Working Electrode Preparation: The synthesized catalyst powder is dispersed in a solution of deionized water, isopropanol, and a binder (e.g., Nafion) through ultrasonication to form a homogeneous ink. A specific volume of the catalyst ink is then drop-casted onto a glassy carbon electrode and dried.
-
Electrochemical Cell Setup: The three-electrode setup consists of the prepared catalyst-coated glassy carbon electrode as the working electrode, a graphite (B72142) rod or platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode).
-
Electrolyte: The electrolyte is chosen based on the reaction of interest (e.g., 0.5 M H₂SO₄ for HER in acidic medium, 1.0 M KOH for OER in alkaline medium). The electrolyte is purged with an inert gas (N₂ or Ar) to remove dissolved oxygen before the experiment. For ORR, the electrolyte is saturated with O₂.
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): Performed to activate the catalyst and to determine the electrochemical double-layer capacitance for estimating the electrochemically active surface area.
-
Linear Sweep Voltammetry (LSV): Recorded at a slow scan rate (e.g., 5-10 mV/s) to obtain the polarization curve, from which the onset potential and overpotential at a specific current density are determined. For ORR, LSV is typically performed on a rotating disk electrode (RDE) at various rotation speeds.
-
Tafel Plot: The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of current density) to evaluate the reaction kinetics.
-
Electrochemical Impedance Spectroscopy (EIS): Used to investigate the charge transfer resistance and electrode kinetics.
-
Chronoamperometry or Chronopotentiometry: Employed to assess the long-term stability of the electrocatalyst.
-
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and fundamental concepts.
Conclusion
This guide provides a comparative analysis of TiO₂ and MoS₂ as electrocatalysts, highlighting their respective strengths and weaknesses for HER, OER, and ORR. MoS₂ generally exhibits superior intrinsic activity, particularly for HER, while the performance of TiO₂ can be significantly enhanced through various modification strategies. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate these materials in a standardized manner. The choice between TiO₂ and MoS₂ will ultimately depend on the specific application, cost considerations, and the potential for further performance enhancements through materials engineering. Future research should focus on direct comparative studies under identical conditions to provide a more definitive performance benchmark.
References
- 1. ac1.hhu.de [ac1.hhu.de]
- 2. Size-Dependent Enhancement of Electrocatalytic Oxygen-Reduction and Hydrogen-Evolution Performance of MoS2 Particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the catalytic OER performance of MoS2 via Fe and Co doping - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A defect-rich ultrathin MoS2/rGO nanosheet electrocatalyst for the oxygen reduction reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Cross-Verification of TiO₂ Thin Film Thickness: A Comparative Guide to Ellipsometry and TEM
For researchers, scientists, and drug development professionals, accurate measurement of thin film thickness is paramount for controlling material properties and ensuring device performance. This guide provides a comprehensive comparison of two widely used techniques for determining the thickness of titanium dioxide (TiO₂) thin films: Spectroscopic Ellipsometry (SE) and Transmission Electron Microscopy (TEM). By presenting experimental data, detailed protocols, and a logical workflow, this document aims to facilitate an informed choice of methodology and to highlight the benefits of cross-verification.
The selection of an appropriate characterization technique is critical in materials science. While ellipsometry offers a non-destructive and rapid measurement, TEM provides direct imaging at the nanoscale. Understanding the strengths and limitations of each method is crucial for accurate and reliable data. This guide presents a side-by-side comparison to aid in this process.
Comparative Analysis of TiO₂ Thin Film Thickness
The following table summarizes the quantitative comparison of TiO₂ thin film thickness as determined by Spectroscopic Ellipsometry and cross-sectional Transmission Electron Microscopy (XTEM). It is important to note that ellipsometry provides an indirect measurement based on optical modeling, while TEM offers a direct visualization of the film's cross-section.
| Sample ID | Deposition Method | Nominal Thickness (nm) | Ellipsometry Thickness (nm) | XTEM Thickness (nm) | Discrepancy (nm) | Reference |
| TiO₂ on Si | Ion-Assisted E-Beam Evaporation | 200 | 195.8 | 200 ± 2 | -4.2 | [1] |
| TiO₂ on Si | Pulsed DC Magnetron Sputtering | Not specified | 63.5 | ~65 | ~ -1.5 | [2] |
| TiO₂ on Si (Annealed at 400°C) | Sol-Gel | Not specified | ~120 | Not specified | - | [3] |
| TiO₂ on Si (Annealed at 800°C) | DC Reactive Magnetron Sputtering | Not specified | Reduced from as-deposited | Not specified | - | [4] |
Experimental Methodologies
A clear understanding of the experimental protocols is essential for reproducing results and appreciating the nuances of each technique.
Spectroscopic Ellipsometry (SE) Protocol for TiO₂ Thin Films
Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a sample. This change is related to the thickness and optical properties of the thin film.
1. Sample Preparation:
-
Ensure the TiO₂ thin film is clean and free of contaminants. Organic residues or dust particles can significantly affect the measurement.
-
The substrate properties (e.g., silicon with a native oxide layer) must be well-characterized or measured separately.
2. Measurement Setup:
-
A variable angle spectroscopic ellipsometer is used.
-
Measurements are typically performed at multiple angles of incidence (e.g., 65°, 70°, 75°) to improve the accuracy of the data fitting.[5]
-
The spectral range can vary, but a common range for TiO₂ is from the ultraviolet (UV) to the near-infrared (NIR) (e.g., 300-1700 nm).
3. Data Acquisition:
-
The ellipsometric parameters, Psi (Ψ) and Delta (Δ), are measured as a function of wavelength.
4. Optical Modeling and Data Analysis:
-
An appropriate optical model is constructed to represent the sample structure. For a simple TiO₂ film on a silicon substrate, a three-layer model (Air/TiO₂/SiO₂/Si) is often used.[2]
-
The optical properties of the TiO₂ layer are described using a dispersion model, such as the Cauchy, Sellmeier, or Tauc-Lorentz oscillator model.[1][2] The choice of model depends on the optical properties of the specific TiO₂ film (e.g., amorphous or crystalline, absorbing or transparent).
-
The thickness of the TiO₂ film and the parameters of the dispersion model are varied to fit the calculated Ψ and Δ spectra to the experimental data. The goodness of fit is typically evaluated by minimizing the Mean Squared Error (MSE).
Cross-Sectional Transmission Electron Microscopy (XTEM) Protocol for TiO₂ Thin Films
Cross-sectional TEM provides a direct image of the thin film and its interfaces, allowing for a direct measurement of the thickness. However, it is a destructive technique that requires extensive sample preparation.
1. Sample Preparation (Lamella Fabrication):
-
Conventional Method:
-
Cleave the wafer into smaller pieces.
-
Glue two pieces face-to-face with epoxy.
-
Cut a thin cross-sectional slice using a diamond saw.
-
Mechanically grind and polish the slice to a thickness of a few micrometers.
-
Use ion milling to thin the sample to electron transparency (typically < 100 nm).
-
-
Focused Ion Beam (FIB) Method:
-
Locate the area of interest using a scanning electron microscope (SEM).
-
Deposit a protective layer (e.g., platinum) over the area.
-
Use a focused gallium ion beam to mill trenches on either side of the region of interest, creating a thin lamella.
-
Use a micromanipulator to lift out the lamella and attach it to a TEM grid.
-
Perform final thinning with the ion beam to achieve electron transparency.
-
2. TEM Imaging:
-
The prepared lamella is inserted into the TEM.
-
High-resolution TEM (HRTEM) images of the cross-section are acquired.
-
The thickness of the TiO₂ layer is measured directly from the calibrated images. Multiple measurements are taken at different locations to obtain an average thickness and assess uniformity.
Cross-Verification Workflow
The following diagram illustrates the logical workflow for the cross-verification of TiO₂ thin film thickness using both ellipsometry and TEM. This process ensures a higher level of confidence in the measured thickness values.
Caption: Workflow for cross-verifying TiO₂ thin film thickness.
Discussion of Discrepancies
Discrepancies between ellipsometry and TEM measurements can arise from several factors:
-
Optical Model in Ellipsometry: The accuracy of the ellipsometry measurement is highly dependent on the chosen optical model. An incorrect model, such as one that does not account for surface roughness, interfacial layers, or graded refractive indices, can lead to inaccurate thickness values.[2] The microstructure of the TiO₂ film, including its crystallinity (amorphous, anatase, rutile) and packing density, significantly influences its optical constants.[3] Annealing, for instance, can alter the film's structure and thus its refractive index, which must be accurately represented in the model.[4]
-
Assumptions in Ellipsometry: Ellipsometry provides an average thickness over the measurement spot, which is typically on the order of millimeters. If the film has significant thickness non-uniformity, this average may differ from the localized measurement obtained by TEM.
-
TEM Sample Preparation: The process of preparing a TEM lamella can introduce artifacts, such as amorphization of the surface or slight tilting of the cross-section, which could affect the accuracy of the thickness measurement.
-
Interface Definition: Defining the exact interfaces between the substrate, the native oxide layer, the TiO₂ film, and any surface roughness layer can be subjective in both techniques, leading to slight variations in the measured thickness.
Conclusion
Both spectroscopic ellipsometry and transmission electron microscopy are powerful techniques for characterizing the thickness of TiO₂ thin films. Ellipsometry offers the advantage of being non-destructive, fast, and capable of large-area mapping, making it ideal for process monitoring and routine characterization. However, its accuracy is model-dependent.
TEM, on the other hand, provides direct, high-resolution images of the film's cross-section, offering a "gold standard" for thickness measurement. Its destructive nature and laborious sample preparation make it less suitable for high-throughput analysis.
For robust and reliable characterization of TiO₂ thin films, a cross-verification approach is highly recommended. By using TEM to validate the optical models employed in ellipsometry, researchers can establish a reliable and efficient protocol for accurate thickness determination. This combined approach leverages the strengths of both techniques, providing a higher degree of confidence in the experimental data, which is crucial for the development of advanced materials and devices.
References
Safety Operating Guide
Proper Disposal of Titanium(II) Oxide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Titanium(II) oxide (TiO), a stable, solid inorganic compound, requires careful management in a laboratory setting to ensure the safety of personnel and environmental compliance. While considered non-hazardous in its solid form, the generation of dust during handling or processing can present health risks.[1] This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with standard laboratory safety protocols for chemical waste.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to standard laboratory safety practices.
Personal Protective Equipment (PPE): To minimize exposure to this compound dust, personnel should wear the following appropriate PPE:
-
Eye Protection: Safety goggles or chemical safety glasses.[2]
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: In situations where dust formation is likely, a NIOSH-approved dust respirator is recommended.[3]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]
Handling:
-
All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[4]
-
Avoid actions that generate dust, such as vigorous scraping or dry sweeping.[2]
-
In case of a spill, do not use dry methods for cleanup. Instead, carefully collect the material with a shovel and broom or a vacuum equipped with a HEPA filter and place it in a suitable, sealed container for disposal.[1][3] Flush the contaminated area with plenty of water.[1]
Disposal Protocol for Solid this compound Waste
The primary method for the disposal of this compound is through a licensed waste disposal contractor.[1] Adherence to institutional, local, and national regulations is mandatory.[1]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Place solid this compound waste into a designated, sturdy, and leak-proof container that is chemically compatible with the material.[4][5]
-
The original container, if in good condition, can often be used for waste accumulation.
-
Ensure the container is kept tightly sealed except when adding waste.[4][5]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" (or as required by your institution's policy for non-hazardous chemical waste), the full chemical name "this compound," and the approximate quantity.[5][6]
-
If other substances are mixed with the this compound, list all constituents on the label.[7]
-
-
Storage:
-
Disposal Request:
-
Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5]
-
Never dispose of this compound in the regular trash or down the drain.[1][5][7]
-
Quantitative Data Summary
| Property | Value | Reference |
| Physical State | Solid | [2] |
| Appearance | Black powder or pieces | Safety Data Sheets generally describe it as a dark solid, though appearance can vary. |
| Odor | Odorless | [2] |
| Solubility in Water | Insoluble | [1] |
| Stability | Stable under normal ambient temperatures | [1][2] |
| Incompatibilities | Strong acids, Strong bases, Oxidizing materials | [8] |
| Hazardous Decomposition | May produce titanium oxides upon thermal decomposition | [2] |
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 2. fishersci.com [fishersci.com]
- 3. Titanium Oxide TiO2 - ESPI Metals [espimetals.com]
- 4. drexel.edu [drexel.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. louisville.edu [louisville.edu]
Personal protective equipment for handling Titanium(II) oxide
For researchers and professionals in drug development, rigorous adherence to safety protocols is paramount for laboratory safety. This document provides comprehensive, immediate safety and logistical guidance for handling Titanium(II) oxide (TiO), with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powder form, utilizing appropriate PPE is crucial to minimize exposure risks, primarily through inhalation and skin or eye contact.[1]
| PPE Category | Item | Specification | Purpose |
| Respiratory Protection | NIOSH-approved respirator | N95 or higher for powder form.[1] For large spills or inadequate ventilation, a respirator is necessary.[2] | To prevent the inhalation of fine particles.[1] |
| Hand Protection | Nitrile or latex gloves | Standard laboratory grade.[1] | To prevent skin contact.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Must be compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] | To protect eyes from dust particles.[1] |
| Body Protection | Laboratory coat | Standard protective clothing.[1] | To protect skin and clothing from contamination.[1] |
Safe Handling and Operational Protocol
Adherence to a systematic handling protocol is essential for maintaining a safe laboratory environment.
1. Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood, particularly when handling the powder form to minimize dust dispersion.[1]
-
Ensure all necessary PPE is readily available and in good condition.[1]
-
Confirm the location and accessibility of safety showers and eyewash stations.[1]
-
Obtain and review the specific Safety Data Sheet (SDS) for the this compound being used.[4]
2. Handling:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Measure and transfer the chemical carefully to prevent the generation of airborne dust.[1]
-
Use non-sparking tools and equipment that can be easily decontaminated.[5]
-
Keep containers tightly sealed when not in use.[2]
3. Post-Handling:
-
Thoroughly wash hands and face after handling the substance.[2][6]
-
Clean and decontaminate the work area and any equipment used.[1]
-
Remove and wash contaminated clothing before reuse.[2]
Emergency and Spill Procedures
Accidental Exposure:
-
Inhalation: Move the affected person to fresh air. If irritation or coughing persists, seek medical attention.[2]
-
Skin Contact: Wash the affected area immediately with plenty of water for at least 15 minutes.[3]
-
Eye Contact: Rinse cautiously with water for several minutes, including under the eyelids.[3][7] If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention.[7]
-
Ingestion: Clean the mouth with water and then drink plenty of water. Get medical attention if you feel unwell.[3]
Spill Response:
-
For small spills, sweep up the material, avoiding dust formation, and place it into a suitable, sealed container for disposal.[3][7]
-
For large spills, wear appropriate PPE, including respiratory protection.[2]
-
Ventilate the area of the spill.[6]
-
Collect the spilled material using a shovel and broom or a HEPA-filtered vacuum and place it in a sealed container for disposal.[2][6]
Storage and Disposal Plan
Proper storage and disposal are critical to prevent environmental contamination and ensure regulatory compliance.
Storage:
-
Store in a cool, dry, and well-ventilated place.[6]
-
Store away from incompatible materials such as acids and strong oxidizing agents.[3][7]
Disposal:
-
Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container.[1][2]
-
Dispose of the waste in accordance with all applicable local, state, and federal regulations for chemical waste.[2][6][8] Do not dispose of untreated waste into the sewer system.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 3. fishersci.com [fishersci.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. Titanium Powder - ESPI Metals [espimetals.com]
- 6. Titanium Oxide TiO2 - ESPI Metals [espimetals.com]
- 7. Titanium Oxide Nanocrystalline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. ltschem.com [ltschem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
